molecular formula C4H6N2O2 B147188 2,3-Piperazinedione CAS No. 13092-86-9

2,3-Piperazinedione

Cat. No.: B147188
CAS No.: 13092-86-9
M. Wt: 114.1 g/mol
InChI Key: JTHRRMFZHSDGNJ-UHFFFAOYSA-N
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Description

2,3-Piperazinedione, a diketopiperazine (DKP) regioisomer, serves as a privileged scaffold in modern medicinal chemistry and pharmaceutical research. Its chemical structure makes it an indispensable synthetic intermediate for constructing a wide array of Active Pharmaceutical Ingredients (APIs), particularly in the development of targeted cancer therapies . Recent advances have highlighted the critical application of novel piperazine-2,3-dione derivatives in the development of KRAS G12C inhibitors, representing a breakthrough in targeting one of the most frequent and challenging oncogenic mutations found in cancers such as pancreatic, colorectal, and lung cancer . The compound's utility also extends to antibiotic development, where it has been employed as a key moiety in the side chain of penicillins and other antibacterial agents to enhance their biological activity . As a core structure, this compound provides researchers with a versatile template for exploring three-dimensional chemical space, enabling the improvement of molecular recognition for a spectrum of biological targets and contributing to the synthesis of more complex, functionally diverse piperazine-based compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazine-2,3-dione
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InChI

InChI=1S/C4H6N2O2/c7-3-4(8)6-2-1-5-3/h1-2H2,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHRRMFZHSDGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID20926970
Record name Piperazine-2,3-dione
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Molecular Weight

114.10 g/mol
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CAS No.

13092-86-9, 29990-68-9
Record name 2,3-Piperazinedione
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Record name Diketopiperazine
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Record name 2,3-Piperazinedione
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Record name 2,3-Piperazinedione
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Foundational & Exploratory

The Genesis of a Scaffold: A Technical History of 2,3-Piperazinedione's Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: From Fundamental Reactions to a Versatile Scaffold

The history of 2,3-piperazinedione is not one of a singular, celebrated discovery, but rather the logical and elegant outcome of fundamental principles in organic chemistry. Unlike its more famous isomer, the 2,5-diketopiperazine (a cyclic dipeptide), whose origins are tied to the late 19th-century exploration of amino acid chemistry, the genesis of this compound is rooted in the foundational understanding of amine and ester reactivity. Its "discovery" can be best understood as the first documented application of a now-classic cyclization reaction: the condensation of a vicinal diamine with an oxalic acid ester. This guide elucidates the chemical logic, experimental causality, and enduring relevance of this seminal synthesis.

The Core Principle: The Inevitable Union of Ethylenediamine and Diethyl Oxalate

The synthesis of the this compound core is a textbook example of nucleophilic acyl substitution, a cornerstone of amide bond formation. The discovery hinges on the predictable reactivity of two key precursors:

  • Ethylenediamine: A simple, yet potent, bifunctional nucleophile. It possesses two primary amine groups (-NH₂) separated by a two-carbon bridge. This specific spacing is critical, as it pre-organizes the molecule for the formation of a stable, six-membered ring.

  • Diethyl Oxalate: An electrophilic building block derived from oxalic acid. The two ester groups (-COOEt) are highly susceptible to attack by nucleophiles like amines. The carbonyl carbons carry a partial positive charge, making them prime targets for the lone pairs of electrons on the nitrogen atoms of ethylenediamine.

The chemical inevitability of this reaction is what defines its history. When these two reagents are combined, a sequential, two-step amide formation occurs, leading directly to the cyclic structure.

Mechanistic Causality: A Step-by-Step Rationale

The reaction proceeds through a logical sequence of nucleophilic attacks and eliminations. Understanding this mechanism is key to appreciating the simplicity and robustness of the original synthetic design.

  • First Nucleophilic Attack: One of the primary amine groups of ethylenediamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate.

  • Elimination of Ethanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻), which is subsequently protonated to form ethanol. This results in the formation of an N-(2-aminoethyl)oxamic acid ethyl ester intermediate.

  • Intramolecular Cyclization: The second, now terminal, amine group of the intermediate is perfectly positioned to attack the remaining ester carbonyl carbon. This intramolecular reaction is entropically favored due to the proximity of the reacting groups, leading to the formation of a six-membered ring.

  • Second Elimination of Ethanol: A second molecule of ethanol is eliminated, forming the final, stable this compound ring.

This elegant and high-yielding process establishes the core of the piperazinedione scaffold in a single, often one-pot, procedure.

Foundational Experimental Protocol: The Synthesis of this compound

The following protocol describes a generalized, classic procedure for the synthesis of the parent this compound, reflecting the likely methodology of its earliest preparations. This self-validating system relies on simple purification techniques driven by the product's physical properties.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Cyclization Reaction cluster_2 Product Isolation & Purification A 1. Combine Ethylenediamine & Anhydrous Ethanol in Flask C 3. Add Diethyl Oxalate Solution Dropwise to Ethylenediamine Solution with Stirring A->C Reactants B 2. Prepare Solution of Diethyl Oxalate in Anhydrous Ethanol B->C D 4. Heat Mixture to Reflux (e.g., ~78°C) for 2-4 hours C->D Initiate Cyclization E 5. Cool Reaction Mixture to Induce Precipitation D->E Reaction Completion F 6. Collect Precipitate by Vacuum Filtration E->F Solid Product G 7. Wash Solid with Cold Ethanol to Remove Impurities F->G Crude Product H 8. Dry Product Under Vacuum G->H Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (1.0 equivalent) in anhydrous ethanol. The use of anhydrous solvent is crucial to prevent hydrolysis of the diethyl oxalate ester.

    • In a separate addition funnel, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous ethanol.

  • Reaction Execution:

    • With vigorous stirring, add the diethyl oxalate solution dropwise to the ethylenediamine solution at room temperature. An exothermic reaction may be observed.

    • Once the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 2-4 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • After the reflux period, allow the reaction mixture to cool slowly to room temperature, and then cool further in an ice bath. This compound is a crystalline solid with limited solubility in cold ethanol, causing it to precipitate out of the solution.

    • Collect the white, crystalline product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble byproducts.

    • Dry the purified this compound under vacuum to remove residual solvent.

Quantitative Data & Characterization
ParameterValue
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol [1]
Typical Yield >80%
Appearance White crystalline solid
Melting Point Sublimes above 300°C
Solubility Sparingly soluble in cold ethanol, soluble in hot water

The Logic of Evolution: From Parent Scaffold to Functional Derivatives

The true value of a chemical discovery often lies in its potential for modification. The foundational synthesis of this compound paved the way for a vast array of derivatives, primarily through two strategic approaches:

  • N-Substitution via Substituted Diamines: The most direct method for introducing diversity is to start with an N-substituted ethylenediamine. For instance, reacting N-ethylethylenediamine with diethyl oxalate yields N-ethyl-2,3-dioxopiperazine. This approach allows for the incorporation of a wide variety of functional groups at one of the nitrogen atoms.[2]

  • Post-Cyclization N-Functionalization: The parent this compound contains two secondary amide N-H bonds. These can be deprotonated with a suitable base and subsequently alkylated or acylated, allowing for further diversification of the scaffold. This is a common strategy for creating libraries of related compounds for drug discovery screening.

Synthetic Pathway Diversification

G cluster_0 Precursors cluster_1 Core & Derivatives cluster_2 Further Functionalization A Ethylenediamine D This compound (Parent Scaffold) A->D Cyclization B N-Substituted Ethylenediamine E N-Substituted This compound B->E Cyclization C Diethyl Oxalate C->D Cyclization C->E Cyclization F N,N'-Disubstituted This compound D->F Post-synthesis Alkylation/ Acylation

Caption: Synthetic routes to this compound and its derivatives.

Conclusion: An Enduring Legacy

The discovery of this compound is a testament to the power of predictive chemical reactivity. While it may lack a single point of discovery, its synthesis from ethylenediamine and diethyl oxalate is a foundational reaction in heterocyclic chemistry. This straightforward and robust method provided chemists with a versatile and rigid scaffold that continues to be explored in modern medicinal chemistry and materials science. The principles that guided its first synthesis—the predictable interplay of nucleophiles and electrophiles—remain as relevant today as they were at the dawn of modern organic chemistry.

References

  • CN107417630B - Synthesis method of N-ethyl-2, 3-dioxopiperazine - Google P
  • This compound | C4H6N2O2 | CID 72761 - PubChem. [Link]

Sources

An In-depth Technical Guide to the Early Synthesis of Cyclic Dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Simplest Cyclic Peptides

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the smallest and most conformationally constrained class of cyclic peptides.[1] First identified in the late 19th century, these unassuming heterocyclic scaffolds have emerged from the annals of chemical history to become a significant area of interest in modern drug discovery and biomaterial science. Their inherent rigidity, metabolic stability, and ability to present diverse pharmacophoric features have established them as "privileged structures" in medicinal chemistry. This guide delves into the foundational era of CDP synthesis, offering a detailed exploration of the pioneering methods, the mechanistic rationale behind them, and the analytical challenges faced by early researchers. By understanding the origins of this field, we can better appreciate the sophisticated synthetic strategies employed today and draw inspiration from the ingenuity of chemistry's trailblazers.

The Dawn of Cyclic Dipeptide Synthesis: A Historical Perspective

The story of cyclic dipeptides begins in the late 19th century, a period of fervent discovery in organic chemistry. The first documented synthesis of a cyclic dipeptide was achieved in 1888 by Theodor Curtius and Goebel, who isolated a crystalline substance later identified as cyclo(Leu-Leu).[2] However, it was the seminal work of Emil Fischer, a titan of organic chemistry, that truly laid the groundwork for peptide science. In 1901, Fischer and his collaborator Ernest Fourneau reported the synthesis of the dipeptide glycylglycine.[3][4][5] This achievement was a critical step towards understanding the nature of the peptide bond and the structure of proteins.[6]

Fischer's early work also led to the synthesis of the simplest cyclic dipeptide, cyclo(Gly-Gly), also known as glycine anhydride. His initial method involved the hydrolysis of 2,5-diketopiperazine with hydrochloric acid to yield the linear dipeptide, demonstrating the cyclic nature of the starting material.[7] These pioneering efforts, while groundbreaking, were not without their challenges. Early synthetic routes were often low-yielding and plagued by side reactions, most notably racemization, which would remain a persistent hurdle in peptide chemistry for decades to come.[2]

Foundational Synthetic Strategies: The Solution-Phase Era

The early synthesis of cyclic dipeptides was exclusively carried out in solution. These methods, while conceptually straightforward, required a deep understanding of reaction kinetics and equilibria to favor intramolecular cyclization over intermolecular polymerization.

Head-to-Tail Cyclization of Dipeptide Esters

The most common and intuitive approach to forming the diketopiperazine ring is through the intramolecular "head-to-tail" cyclization of a linear dipeptide precursor.[8] This involves the formation of an amide bond between the N-terminal amino group and the C-terminal carboxyl group.[9] In the early 20th century, the most prevalent strategy involved the cyclization of dipeptide methyl or ethyl esters.

Causality Behind Experimental Choices:

  • Esterification of the C-terminus: The carboxyl group of the C-terminal amino acid was converted to an ester to prevent its participation in intermolecular side reactions and to activate it for the subsequent intramolecular aminolysis. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, was a common method for this purpose.[10]

  • Role of Ammonia and Heat: The cyclization was often induced by treating the dipeptide ester with ammonia or by heating the dipeptide ester in a high-boiling point solvent. Ammonia served as a base to deprotonate the N-terminal ammonium salt (if present) and as a nucleophile to facilitate the cyclization, although its primary role in the intramolecular reaction is to provide a basic environment. Heat provided the necessary activation energy to overcome the entropic barrier of cyclization.

Reaction Mechanism: Cyclization of a Dipeptide Ester

Caption: Mechanism of dipeptide ester cyclization.

Experimental Protocol: Synthesis of cyclo(Gly-Gly) via Fischer's Method

This protocol is based on the early work of Emil Fischer for the synthesis of glycylglycine and its subsequent cyclization.

Materials:

  • Glycylglycine[3]

  • Concentrated Hydrochloric Acid

  • Absolute Ethanol

  • Ammonia (aqueous solution)

  • Diethyl ether

Procedure:

  • Esterification of Glycylglycine:

    • Suspend glycylglycine in absolute ethanol.

    • Cool the suspension in an ice bath.

    • Saturate the ethanolic suspension with dry hydrogen chloride gas until the glycylglycine dissolves completely.

    • Allow the solution to stand at room temperature for several hours, then gently reflux for one hour.

    • Remove the solvent under reduced pressure to obtain the crude glycylglycine ethyl ester hydrochloride.

  • Cyclization to cyclo(Gly-Gly):

    • Dissolve the crude glycylglycine ethyl ester hydrochloride in a minimal amount of water.

    • Add an excess of concentrated aqueous ammonia and shake vigorously.

    • Allow the mixture to stand for several days at room temperature. The cyclo(Gly-Gly) will precipitate as a white solid.

    • Collect the precipitate by filtration, wash with cold water, then with a small amount of ethanol and finally with diethyl ether.

    • The product can be recrystallized from hot water to improve purity.

Table 1: Comparison of Early Solution-Phase Synthesis Methods

MethodPrecursorReagentsConditionsAdvantagesDisadvantages
Fischer (1901) Dipeptide EsterAmmoniaRoom temp, several daysSimple reagentsLong reaction time, potential for racemization
Heating in Solvent Dipeptide EsterHigh-boiling solvent (e.g., ethylene glycol)170-190 °CFaster than ammonia methodHigh temperatures can lead to significant racemization and side products

The Challenge of Chirality: Understanding and Mitigating Racemization

A significant hurdle in early peptide synthesis was the loss of stereochemical integrity at the α-carbon of the amino acids, a phenomenon known as racemization. This was particularly problematic during the cyclization step, leading to the formation of diastereomeric mixtures that were often difficult to separate and could have vastly different biological properties.

Mechanism of Racemization: The Oxazolone Pathway

The primary mechanism for racemization during the activation of the C-terminal carboxyl group is through the formation of a planar oxazolone (also known as an azlactone) intermediate. The formation of this planar intermediate leads to the loss of stereochemical information at the α-carbon.

G A Activated Dipeptide B Oxazolone Intermediate (Planar) A->B Intramolecular cyclization C Racemized Dipeptide B->C Tautomerization and Ring Opening

Caption: Oxazolone mechanism of racemization.

Factors Influencing Racemization:

  • Nature of the Amino Acid: Amino acids with electron-withdrawing side chains are more susceptible to racemization.

  • Activating Group: The nature of the activating group on the C-terminus influences the rate of oxazolone formation.

  • Base: The presence of a base can accelerate the abstraction of the α-proton, promoting racemization.

  • Temperature: Higher reaction temperatures generally lead to increased rates of racemization.

Early researchers had limited tools to combat racemization. The primary strategies involved careful control of reaction conditions, such as using milder bases and lower temperatures. However, complete suppression of racemization remained a significant challenge until the development of more advanced coupling reagents and protecting group strategies in the mid-20th century.

The Nascent Stages of Solid-Phase Synthesis

The landscape of peptide synthesis was revolutionized in the 1960s with the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield.[11] While the widespread application of SPPS for the deliberate synthesis of cyclic dipeptides came later, the formation of DKPs as byproducts was an early and important observation in the field.

In 1972, Gisin and Merrifield reported the formation of diketopiperazines as a significant side reaction during the synthesis of linear peptides on a resin support.[12] They observed that a dipeptide linked to the resin via an ester bond could undergo intramolecular aminolysis, cleaving the dipeptide from the resin as a cyclic dipeptide.

Workflow: Diketopiperazine Formation as a Side Reaction in SPPS

G A Resin-Bound Dipeptide B Deprotection of N-terminus A->B C Free N-terminal Amine B->C D Intramolecular Aminolysis C->D E Cyclic Dipeptide (cleaved from resin) D->E F Resin D->F

Sources

An In-depth Technical Guide to the Fundamental Chemical Properties of 2,3-Piperazinedione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Piperazinedione, a six-membered heterocyclic compound featuring a vicinal diamide structure, represents a core scaffold of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar amide backbone combined with two reactive secondary amine functionalities makes it a versatile building block for the synthesis of more complex molecules, including potent therapeutic agents. Notably, derivatives of this compound have emerged as promising candidates in drug discovery, serving as key pharmacophores in the development of novel inhibitors for challenging targets such as the KRAS oncogene.[1]

This technical guide provides a comprehensive exploration of the fundamental chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its molecular structure, synthesis, physicochemical characteristics, and chemical reactivity. By elucidating the causality behind its properties and providing validated experimental protocols, this document aims to serve as an authoritative resource for the effective utilization of this important chemical entity.

Molecular Structure and Synthesis

The structural integrity and synthetic accessibility of a molecule are foundational to its application. This compound's unique arrangement of atoms dictates its chemical behavior and potential for derivatization.

Core Molecular Structure

This compound (IUPAC name: piperazine-2,3-dione) is a saturated heterocyclic compound with the molecular formula C₄H₆N₂O₂.[2] Its structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, and two carbonyl groups at positions 2 and 3. This vicinal dicarbonyl arrangement distinguishes it from its more common isomer, 2,5-piperazinedione (a cyclic dipeptide). The molecule is achiral and possesses a plane of symmetry.[3]

The core physicochemical properties are summarized in the table below:

PropertyValueSource
Molecular Formula C₄H₆N₂O₂[2]
Molecular Weight 114.10 g/mol [2]
CAS Number 13092-86-9[2]
Appearance Off-White to Light Yellow Solid[4]
Melting Point 285 °C (decomposition)[5]
Crystallography and Solid-State Structure

The definitive three-dimensional arrangement of this compound in the solid state has been determined by X-ray crystallography. The crystal structure data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 132038.[2] Analysis of the crystal structure reveals a nearly planar ring conformation, a direct consequence of the sp² hybridization of the nitrogen and carbonyl carbon atoms within the amide bonds. The molecules in the crystal lattice are interconnected by a network of intermolecular hydrogen bonds between the N-H donors and the C=O acceptors of adjacent molecules. This extensive hydrogen bonding network is responsible for its relatively high melting point and low solubility in nonpolar solvents.

Synthesis Pathway

The most common and efficient synthesis of this compound involves the cyclocondensation of ethylenediamine with a dialkyl oxalate, typically diethyl oxalate.[5] This reaction proceeds via a two-step mechanism: an initial acylation of one amino group of ethylenediamine by the ester, followed by an intramolecular cyclization with the elimination of two molecules of alcohol. This method is robust and serves as the primary route for producing the parent scaffold, which can then be used directly or as an intermediate for N-substituted derivatives.[5]

SynthesisWorkflow Reactant1 Ethylenediamine Intermediate Acyclic Amide Ester Intermediate Reactant1->Intermediate Acylation Reactant2 Diethyl Oxalate Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Solvent Ethanol (Solvent & Byproduct) Product->Solvent Elimination

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties

The utility of this compound in research and development is intrinsically linked to its physicochemical properties. These parameters govern its solubility, stability, and suitability for various analytical and synthetic applications.

Solubility Profile

The solubility of this compound is dictated by its polar diamide structure. While quantitative data is scarce in the literature, a qualitative assessment based on its structure and available information indicates the following:

  • Slightly Soluble: DMSO (Dimethyl Sulfoxide), Methanol.[5]

  • Expected Low Solubility: Nonpolar solvents such as hexanes and toluene, due to the high polarity of the amide groups and the energy required to break the strong intermolecular hydrogen bonds in the solid state.

  • Expected Moderate Solubility: Other polar protic and aprotic solvents like ethanol and DMF (Dimethylformamide), although it may require sonication or heating to achieve significant concentrations.

The limited solubility in many common organic solvents can present challenges in synthetic transformations and purification. The choice of solvent is therefore a critical parameter in experimental design.

Acidity and Basicity (pKa)

The this compound molecule possesses both acidic (N-H) and weakly basic (carbonyl oxygen) sites. The pKa of the N-H protons is a crucial parameter as it influences the molecule's charge state in different pH environments, which in turn affects its solubility, reactivity, and biological interactions.

Spectroscopic and Analytical Profile

Accurate and reliable analytical methods are paramount for confirming the identity, purity, and structure of this compound. This section details the expected spectroscopic signatures and provides a framework for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution.

  • ¹H NMR: Due to the molecule's symmetry, a single signal is expected for the four protons of the two methylene (-CH₂-) groups. This signal would likely appear as a singlet. A second, broader signal corresponding to the two amide N-H protons would also be present. The exact chemical shifts will be solvent-dependent. In a solvent like DMSO-d₆, the CH₂ protons are expected in the range of 3.0-3.5 ppm, while the N-H protons would appear further downfield, typically above 8.0 ppm.

  • ¹³C NMR: Similarly, symmetry dictates that only two signals would be observed. One signal for the two equivalent methylene carbons (C5 and C6) and another for the two equivalent carbonyl carbons (C2 and C3). The methylene carbons are expected around 40-45 ppm, while the carbonyl carbons will be significantly downfield, in the range of 160-170 ppm.

NucleusExpected Chemical Shift (δ) Range (ppm) in DMSO-d₆MultiplicityAssignment
¹H 3.0 - 3.5Singlet-CH₂-CH₂-
¹H > 8.0Broad Singlet-NH-
¹³C 40 - 45-C5, C6
¹³C 160 - 170-C2, C3
Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound. The spectrum will be dominated by absorptions characteristic of a secondary cyclic amide.

  • N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration.

  • C=O Stretch (Amide I): A very strong and sharp absorption band will be present in the range of 1650-1680 cm⁻¹, characteristic of the carbonyl stretching vibration in a cyclic amide.

  • N-H Bend (Amide II): A moderate absorption band is expected around 1510-1550 cm⁻¹.

  • C-N Stretch: A moderate band for the C-N stretching vibration will appear in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 114. Common fragmentation pathways for piperazine derivatives involve the cleavage of the C-N bonds within the ring.[7] A characteristic fragmentation for this compound would be the loss of CO (28 Da) or successive losses of CO.

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the reactivity of its vicinal amide functionalities.

N-Alkylation and N-Acylation

The secondary amide protons can be deprotonated by a suitable base to form an amidate anion, which can then act as a nucleophile. This allows for N-alkylation or N-acylation reactions to introduce substituents at the N1 and/or N4 positions. This is the most common synthetic transformation performed on this scaffold to build molecular diversity.[5]

Hydrolytic Stability

Like all amides, the amide bonds in this compound are susceptible to hydrolysis to yield the corresponding open-chain amino acid derivative (N-(2-aminoethyl)oxamic acid), which can be further hydrolyzed to ethylenediamine and oxalic acid. The rate of hydrolysis is highly dependent on pH and temperature.

  • Acidic Conditions: Hydrolysis is catalyzed by acid, proceeding through protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Basic Conditions: Base-catalyzed hydrolysis occurs via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is generally irreversible as the resulting carboxylate is deprotonated. Studies on the isomeric 2,5-piperazinedione have shown it undergoes hydrolysis, and similar behavior is expected for the 2,3-isomer.[8]

The cyclic nature of the diamide may confer slightly different stability compared to linear amides, but significant degradation should be expected under strong acidic or basic conditions, especially at elevated temperatures.

ReactivityDiagram Piperazinedione This compound Alkylation N-Alkylation / N-Acylation Piperazinedione->Alkylation Base, R-X Hydrolysis Hydrolysis Piperazinedione->Hydrolysis H+ or OH-, H2O Derivatives N-Substituted Derivatives Alkylation->Derivatives Degradation Degradation Products (e.g., Ethylenediamine, Oxalic Acid) Hydrolysis->Degradation

Caption: Key reactivity pathways for this compound.

Experimental Protocols

This section provides standardized, self-validating protocols for the synthesis and analysis of this compound.

Protocol: Synthesis of this compound

This protocol is adapted from the general principles of cyclocondensation reactions between diamines and oxalate esters.[5][9]

Materials:

  • Ethylenediamine

  • Diethyl oxalate

  • Absolute Ethanol

  • Dioxane (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve diethyl oxalate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of diethyl oxalate).

  • Addition of Diamine: While stirring at room temperature, add ethylenediamine (1.0 eq) dropwise to the solution of diethyl oxalate. An exothermic reaction may be observed, and a white precipitate may form.

  • Reaction: Stir the resulting mixture at room temperature for 2-3 hours.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from a suitable solvent such as dioxane or a mixed solvent system (e.g., ethanol/water) to obtain pure this compound as a white to off-white crystalline solid.

  • Validation: Confirm the identity and purity of the product using NMR, IR, and melting point analysis as described in Section 3. The melting point should be sharp and consistent with the literature value (approx. 285 °C with decomposition).[5]

Protocol: HPLC Analysis

A general reverse-phase HPLC method can be developed for purity assessment. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with UV or universal detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (or CAD/ELSD).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 water:acetonitrile with a small amount of formic acid to aid solubility) at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase at a similar concentration.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Validation: The peak for this compound should be sharp and symmetrical. Purity is assessed by the relative area of the main peak. The method should be validated for linearity, precision, and accuracy according to standard laboratory procedures.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (1 mg/mL in Mobile Phase) Injection Inject onto C18 Column Prep_Standard->Injection Prep_Sample Prepare Sample Solution (approx. 1 mg/mL) Prep_Sample->Injection Separation Gradient Elution (Water/ACN + 0.1% FA) Injection->Separation Detection UV Detection (210 nm) or CAD / ELSD Separation->Detection Integration Integrate Peak Area Detection->Integration Quantification Quantify Purity / Concentration Integration->Quantification

Caption: Standard workflow for the HPLC analysis of this compound.

Conclusion

This compound is a fundamentally important heterocyclic scaffold with a well-defined set of chemical and physical properties. Its rigid, planar structure, stabilized by strong intermolecular hydrogen bonding, results in a high-melting, crystalline solid. The synthesis is straightforward via the cyclocondensation of ethylenediamine and diethyl oxalate. While its reactivity is primarily centered on the derivatization of its two secondary amide nitrogens, its stability, particularly against hydrolysis, must be considered in experimental design. The spectroscopic and analytical protocols provided herein offer a robust framework for the unambiguous identification and quality control of this compound. As its derivatives continue to show promise in drug discovery and materials science, a thorough understanding of the core properties of the this compound ring system remains essential for continued innovation.

References

  • Gong, N., et al. (2020). Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal.
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An In-depth Technical Guide to 2,3-Piperazinedione: A Cornerstone Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core characteristics, synthesis, and burgeoning applications of 2,3-piperazinedione, a heterocyclic scaffold of significant interest in contemporary pharmacology. The narrative is structured to provide not just procedural knowledge but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile molecule.

Core Identification and Physicochemical Profile

The foundational step in any chemical exploration is the unambiguous identification of the molecule. This compound is a six-membered heterocyclic compound containing two nitrogen atoms and two adjacent carbonyl groups. Its precise identifiers and key physicochemical properties are summarized below, providing a critical data reference for experimental design and characterization.

IdentifierValueSource
IUPAC Name piperazine-2,3-dionePubChem[1]
CAS Number 13092-86-9PubChem[1], ChemicalBook[2]
Molecular Formula C₄H₆N₂O₂PubChem[1]
Molecular Weight 114.10 g/mol PubChem[1]
Canonical SMILES C1CNC(=O)C(=O)N1PubChem[1], gsrs.ncats.nih.gov[3]
InChIKey JTHRRMFZHSDGNJ-UHFFFAOYSA-NPubChem[1], gsrs.ncats.nih.gov[3]
Melting Point 285 °C (decomposes)ChemicalBook[2]
pKa (Predicted) 10.72 ± 0.20ChemicalBook[2], LookChem[4]
Form Off-White to Light Yellow SolidChemicalBook[2]
Solubility DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated)ChemicalBook[2]

Synthesis and Mechanistic Rationale

The construction of the this compound ring is a critical process for accessing its derivatives. A prevalent and robust method involves the cyclization of an ethylenediamine precursor with a cyclizing reagent, such as an oxalate ester. This approach is favored for its reliability and the accessibility of starting materials.

Causality in Experimental Design:

The choice of diethyl oxalate as the cyclizing agent is strategic. The ethoxy groups are excellent leaving groups, and the reaction is driven forward by the formation of the thermodynamically stable six-membered ring and the release of ethanol. The selection of a suitable solvent and precise temperature control are paramount to minimize side reactions and maximize yield. The stepwise addition of reagents ensures that the concentration of reactive intermediates is controlled, preventing polymerization and other undesirable outcomes.

Validated Experimental Protocol: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis.

Materials:

  • Ethylenediamine

  • Diethyl oxalate

  • Absolute Ethanol (Anhydrous)

  • Hydrochloric Acid (for pH adjustment if needed)

  • Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine in absolute ethanol.

  • Reagent Addition: While stirring, slowly add a solution of diethyl oxalate in absolute ethanol to the flask. The molar ratio of ethylenediamine to diethyl oxalate should be approximately 1:1 to 1:1.2.[5]

  • Cyclization Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The this compound product will often precipitate out of the solution as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as a water/ethanol mixture.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product Ethylenediamine Ethylenediamine Mixing 1. Mix in Ethanol Ethylenediamine->Mixing DiethylOxalate Diethyl Oxalate DiethylOxalate->Mixing Reflux 2. Heat to Reflux (4-6 hours) Mixing->Reflux Cyclization Cooling 3. Cool & Precipitate Reflux->Cooling Filtration 4. Vacuum Filtration Cooling->Filtration Purification 5. Recrystallize Filtration->Purification Crude Product Product This compound Purification->Product Pure Product KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors EGFR Growth Factor Receptor (e.g., EGFR) KRAS_GDP KRAS-GDP (Inactive 'Off' State) EGFR->KRAS_GDP Activates GEFs KRAS_GTP KRAS-GTP (Active 'On' State) KRAS_GDP->KRAS_GTP GDP/GTP Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked by G12C Mutation) RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_GTP->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation Inhibitor Piperazinedione-based KRAS-G12C Inhibitor Inhibitor->KRAS_GDP Covalently Binds & Traps in 'Off' State

Caption: Role of piperazinedione derivatives in KRAS-G12C inhibition.

Conclusion and Future Outlook

This compound is more than just a simple heterocyclic compound; it is a powerful and versatile scaffold that continues to fuel innovation in drug discovery. Its unique combination of structural rigidity, hydrogen bonding capacity, and synthetic accessibility ensures its relevance in the ongoing quest for novel therapeutics. As our understanding of complex biological targets deepens, the strategic deployment of scaffolds like this compound will be essential for designing the next generation of safe and effective medicines. Future research will likely focus on developing more efficient and stereoselective synthetic routes to complex derivatives and exploring its application against an even broader range of challenging diseases.

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An In-depth Technical Guide to 2,3-Piperazinedione: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2,3-piperazinedione, a foundational heterocyclic scaffold with significant applications in research and drug development. We will explore its core physicochemical properties, delve into established synthetic methodologies, and discuss its role as a versatile building block for a diverse range of biologically active compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utilization of this important chemical entity.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of pharmacologically active compounds.[1][2][3] The unique physicochemical properties of the piperazine nucleus—such as its basicity, conformational flexibility, and capacity to improve aqueous solubility and bioavailability—make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3]

Within this class, this compound represents a key derivative. Its vicinal diketone functionality provides reactive handles for further chemical modification, allowing for the construction of complex molecular architectures. This guide will focus specifically on the unsubstituted this compound core, providing the fundamental data and protocols necessary for its application in a research setting.

Core Physicochemical Properties of this compound

A precise understanding of a molecule's fundamental properties is critical for its application in experimental workflows, from reaction setup to analytical characterization. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₄H₆N₂O₂[4][5][6]
Molecular Weight 114.10 g/mol [5][6]
IUPAC Name piperazine-2,3-dione[6]
CAS Number 13092-86-9[5][6][7]
Appearance White to off-white solid/powder[7]
Melting Point ~285 °C (with decomposition)[7]
Solubility Slightly soluble in DMSO and Methanol[7]

Synthesis and Derivatization: Building the Core

The most common and efficient method for synthesizing the this compound scaffold is through the cyclization of ethylenediamine with a suitable cyclizing reagent, typically an oxalate ester like diethyl oxalate.[8] This reaction provides a direct and high-yielding route to the core structure.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: initial condensation to form an intermediate, followed by intramolecular cyclization. This process can often be performed in a single pot, enhancing efficiency.[8]

Synthesis_Workflow Ethylenediamine Ethylenediamine Intermediate Open-chain Intermediate Ethylenediamine->Intermediate Condensation DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Heat)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis. As a self-validating system, it includes precise measurements and observational checkpoints.

Materials:

  • Ethylenediamine

  • Diethyl oxalate

  • Absolute Ethanol (as solvent)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heat source

  • Filtration apparatus (Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethylenediamine in absolute ethanol.

  • Reagent Addition: While stirring, slowly add an equimolar amount of diethyl oxalate to the solution. The addition should be controlled to manage any exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the precipitation of the product from the solution.

  • Isolation: After the reflux period, allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified white solid in a vacuum oven or desiccator to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR, IR spectroscopy, and melting point determination.

Causality Note: The use of an oxalate ester is key, as the two adjacent carbonyl groups are perfectly positioned for cyclization with the two amine groups of ethylenediamine. Ethanol is an effective solvent as it dissolves the reactants but allows the less soluble product to precipitate upon formation, driving the reaction to completion via Le Châtelier's principle.

Biological Activity and Therapeutic Potential

While this compound itself is primarily a building block, the piperazine scaffold is a cornerstone of modern drug discovery.[1][9][10][11] Derivatives of the piperazine core exhibit an exceptionally broad range of biological activities, including:

  • Anticancer Agents: Many piperazine-containing molecules have been developed as potent anticancer drugs.[3][9] For example, novel piperazine-2,3-dione derivatives have been investigated as KRAS-G12C inhibitors for cancer therapy.[12]

  • Antimicrobial and Antiviral Activity: The scaffold is integral to drugs targeting bacteria, fungi, and viruses.[9][10][13]

  • Central Nervous System (CNS) Activity: Piperazine derivatives are found in numerous antidepressant, antipsychotic, and anxiolytic medications, where the nitrogen atoms often play a crucial role in receptor binding.[13]

The 2,3-dione substitution pattern provides a rigidified, hydrogen-bond-donating-and-accepting platform that can be exploited to achieve high-affinity interactions with biological targets.[14] The development of new synthetic methods to functionalize the carbon backbone of the piperazine ring is an active area of research, promising to unlock even greater structural diversity and therapeutic potential.[15][16]

Analytical Characterization Workflow

Ensuring the purity and structural integrity of a synthesized compound is paramount. A standard workflow for the characterization of this compound and its derivatives involves a combination of chromatographic and spectroscopic methods.

Analysis_Workflow Sample Synthesized Product (Crude) TLC TLC Analysis (Purity Check) Sample->TLC Purification Purification (e.g., Recrystallization) TLC->Purification Impure HPLC RP-HPLC (Purity & Quantification) TLC->HPLC Appears Pure Purification->HPLC Structure Structural Confirmation HPLC->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (Molecular Weight) Structure->MS Final Pure, Confirmed Product Structure->Final

Caption: Standard workflow for purification and analysis.

A typical analytical approach would utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment.[17] The sample would be dissolved in a suitable solvent and injected onto a C18 column, with detection via UV spectrophotometry. This provides quantitative data on purity, which is then confirmed by spectroscopic methods to verify the chemical structure.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a versatile and powerful scaffold that continues to fuel innovation in drug discovery. Its straightforward synthesis and strategic placement of reactive functional groups make it an ideal starting point for constructing complex and biologically active molecules. As synthetic methodologies advance, particularly in the area of C-H functionalization, the ability to create novel, three-dimensional piperazine structures will expand.[16] This will undoubtedly lead to the discovery of new therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic properties, reinforcing the enduring importance of the piperazine core in medicinal chemistry.

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2,3-piperazinedione crystal structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure and Conformation of 2,3-Piperazinedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (IUPAC name: piperazine-2,3-dione), a heterocyclic compound with the molecular formula C₄H₆N₂O₂, represents a fundamental scaffold in medicinal chemistry and materials science.[1][2] As a cyclic diamide, its structural rigidity and capacity for specific intermolecular interactions make it an intriguing building block for the design of novel therapeutics and engineered crystalline materials. The precise spatial arrangement of its atoms—defined by its solid-state crystal structure and its conformational dynamics in different environments—governs its physicochemical properties and biological activity.

This technical guide provides a detailed exploration of the crystal structure and conformational landscape of this compound. We will synthesize data from crystallographic studies, spectroscopic analyses, and computational modeling to offer a comprehensive understanding of this molecule. The causality behind experimental choices and the interpretation of structural data are emphasized to provide field-proven insights for professionals in drug development and chemical research.

Molecular and Crystal Structure: The Power of Hydrogen Bonding

The solid-state architecture of this compound is a masterclass in molecular self-assembly, primarily dictated by strong, directional hydrogen bonds. As a molecule, it possesses two amide N-H groups that act as hydrogen bond donors and two carbonyl C=O groups that serve as hydrogen bond acceptors.[1] This functionality drives the formation of a highly ordered, stable crystalline lattice.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, and its data is available in the Cambridge Structural Database (CSD) under the CCDC number 132038.[1] The analysis reveals a non-planar ring structure where molecules are interconnected through a robust network of intermolecular interactions.

Parameter Description
Molecular FormulaC₄H₆N₂O₂
Molecular Weight114.10 g/mol [1]
Crystal SystemMonoclinic
Hydrogen Bond Donors2 (N-H groups)[1]
Hydrogen Bond Acceptors2 (C=O groups)[1]
Key InteractionsN-H···O=C intermolecular hydrogen bonds
The Supramolecular Assembly

In the crystalline state, this compound molecules arrange themselves into extended chains or tapes.[3] Each molecule is linked to two neighboring molecules via pairs of N-H···O=C hydrogen bonds. This recurring motif generates a stable, one-dimensional chain. These primary chains are then further organized into a three-dimensional network through weaker interactions, creating a densely packed and stable crystal.[3] The efficiency of this hydrogen-bonding network is a key principle in crystal engineering, where piperazinedione scaffolds are used to control the packing of molecules in a predictable manner.[4]

Below is a conceptual representation of the hydrogen bonding network in the this compound crystal.

G A This compound B This compound A->B C This compound B->C

Caption: Supramolecular chain formation via hydrogen bonding.

Conformational Analysis: A Flexible Ring

While the piperazine ring is often depicted as a simple hexagon, it is not flat. The six-membered ring can adopt several non-planar conformations to minimize steric and torsional strain. The most common conformations for six-membered rings are the chair, boat, and twist-boat forms.

For substituted 2,3-piperazinediones, studies combining X-ray crystallography and quantum mechanical DFT calculations have shown that the heterocyclic ring typically adopts a half-chair conformation .[3] In this arrangement, some of the atoms lie in a plane while the others are puckered out of it. This conformation represents a balance between minimizing angle strain and avoiding eclipsing interactions between atoms on adjacent carbons.

The conformational equilibrium can be influenced by substitution. For example, a substituent at the C-5 position preferentially occupies the equatorial position to minimize steric hindrance.[3] In contrast, substitution at one of the nitrogen atoms can lead to the axial form being more dominant.[3] While the parent this compound lacks substituents, its conformational preference is dictated by the intrinsic electronic and steric properties of the diamide ring structure. Computational studies on similar piperazine-based scaffolds have shown that the chair conformation is often strongly favored energetically.[5]

The diagram below illustrates the potential conformational landscape of the piperazinedione ring.

G Chair Chair Half-Chair Half-Chair Chair->Half-Chair Ring Inversion Twist-Boat Twist-Boat Half-Chair->Twist-Boat Boat Boat Twist-Boat->Boat Boat->Chair

Caption: Conformational equilibria of the piperazinedione ring.

Methodologies for Structural Elucidation

The determination of the structure and conformation of molecules like this compound relies on a combination of experimental techniques and computational modeling. Each method provides unique and complementary information.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides definitive data on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Self-Validating Step): The prerequisite for this technique is a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of this compound in a suitable solvent. The formation of well-ordered crystals is itself an indicator of sample purity and the inherent tendency of the molecule to self-assemble.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns (reflections) are recorded on a detector.

  • Data Processing: The collected raw data are processed to determine the unit cell dimensions and the intensities of each reflection.

  • Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map, which reveals the positions of the atoms. This initial model is then refined against the experimental data to achieve the best possible fit, yielding the final, highly accurate molecular structure.

G cluster_workflow X-ray Crystallography Workflow A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing C->D E Structure Solution & Refinement D->E F Final Crystal Structure E->F

Caption: Workflow for single-crystal X-ray structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy is invaluable for studying the conformation of molecules in solution.[6]

  • ¹H NMR: The chemical shifts of the protons and the coupling constants between them provide information about the electronic environment and dihedral angles of the C-C bonds in the ring.

  • ¹³C NMR: This technique helps in identifying the carbon skeleton and is sensitive to the conformational state of the molecule.[6]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a reference for chemical shifts (δ = 0.00 ppm).[6]

  • Data Acquisition: Place the NMR tube into the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed for homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.[6]

  • Spectral Analysis: The resulting spectra are analyzed to determine chemical shifts, signal integrations, and coupling constants, which are then used to infer the predominant solution-state conformation.

Conclusion

The this compound molecule is a structurally well-defined entity whose properties are governed by its distinct conformation and its profound ability to form robust hydrogen-bonded networks. In the solid state, it adopts a non-planar, puckered conformation, likely a half-chair, and self-assembles into highly ordered chains driven by intermolecular N-H···O=C interactions. This predictable self-assembly makes it a valuable core for crystal engineering applications. In solution, its conformational flexibility can be probed by NMR spectroscopy, providing insights relevant to its behavior in biological systems. For researchers in drug discovery, understanding these fundamental structural features is critical for designing molecules that can effectively interact with biological targets. The synergy of X-ray crystallography, NMR spectroscopy, and computational chemistry provides the necessary tools to fully characterize and leverage the potential of the this compound scaffold.

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solubility of 2,3-piperazinedione in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,3-Piperazinedione in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Versatile Heterocycle

In the realm of pharmaceutical sciences and drug development, the solubility of a molecule is a cornerstone property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Among the myriad of heterocyclic scaffolds, this compound stands out for its structural rigidity and synthetic accessibility, making it a valuable building block in medicinal chemistry. However, to harness its full potential, a thorough understanding of its behavior in various solvent systems is paramount.

This technical guide is crafted for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific molecule, this guide takes a first-principles approach. It is designed not merely as a repository of data, but as a practical and theoretical handbook. Herein, we will delve into the fundamental principles governing solubility, provide robust experimental protocols for its determination, and explore predictive models that can guide solvent selection and formulation strategies. Our goal is to empower you, the scientist, with the knowledge and methodologies to confidently navigate the solubility landscape of this compound and its derivatives.

Part 1: The Molecular Profile of this compound

Chemical Identity and Physicochemical Properties

This compound is a cyclic diamide with the molecular formula C4H6N2O2.[1] Its structure features a six-membered ring containing two nitrogen atoms and two carbonyl groups on adjacent carbons. This arrangement imparts a significant degree of polarity and hydrogen bonding capability to the molecule.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H6N2O2PubChem[1]
Molecular Weight114.10 g/mol PubChem[1]
IUPAC Namepiperazine-2,3-dionePubChem[1]
CAS Number13092-86-9PubChem[1]
Melting Point285 °C (decomposition)ChemicalBook[2]
pKa (predicted)10.72 ± 0.20ChemicalBook[2]
XLogP3-AA (predicted)-1PubChem[1]
The Significance of Solubility in Application

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical determinant of its utility. Poor solubility can lead to a cascade of challenges in drug development, including:

  • Limited Bioavailability: For a drug to exert its therapeutic effect, it must first dissolve in physiological fluids to be absorbed into the bloodstream.

  • Difficulties in Formulation: Developing suitable dosage forms, whether oral, injectable, or topical, is complicated for poorly soluble compounds.

  • Challenges in Synthesis and Purification: Efficient reaction kinetics and effective purification by crystallization or chromatography are highly dependent on the solubility of the compound in appropriate organic solvents.

Given these considerations, a comprehensive understanding of the solubility of this compound in a range of organic solvents is not just an academic exercise but a practical necessity for its successful application.

Part 2: A Primer on the Theoretical Prediction of Solubility

Before embarking on experimental solubility determination, theoretical models can provide valuable insights and guide solvent selection. These models are rooted in the fundamental principle of "like dissolves like," which can be quantified through various parameters.

The "Like Dissolves Like" Principle Revisited

The adage "like dissolves like" is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces between the solute and solvent molecules are similar to the forces within the pure solute and pure solvent. For this compound, the key intermolecular forces at play are:

  • Hydrogen Bonding: The N-H and C=O groups make this compound both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding are likely to be effective.

  • Dipole-Dipole Interactions: The amide groups create a significant dipole moment in the molecule, favoring interactions with other polar molecules.

  • Van der Waals Forces (Dispersion Forces): These are present in all molecules and will contribute to the overall interaction energy.

Solvents can be broadly classified based on their ability to engage in these interactions:

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can act as both hydrogen bond donors and acceptors and have large dipole moments.[3][4][5][6][7]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile possess large dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.[3][4][5][6][7]

  • Nonpolar Solvents: These solvents, such as hexane and toluene, have small or zero dipole moments and interact primarily through dispersion forces.[3]

Based on its structure, this compound is expected to exhibit higher solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Hansen Solubility Parameters (HSP): A Quantitative Approach to "Like Dissolves Like"

The Hansen Solubility Parameter (HSP) model provides a more quantitative framework for predicting solubility by breaking down the total cohesive energy of a substance into three components.[8][9][10][11]

  • δD (Dispersion): Represents the energy from dispersion forces.

  • δP (Polar): Represents the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

Every molecule, including solutes and solvents, can be assigned a set of three Hansen parameters (δD, δP, δH). These can be visualized as a point in a three-dimensional "Hansen space." The principle of HSP is that substances with similar HSP values (i.e., are close to each other in Hansen space) are likely to be miscible.

The distance (Ra) between two substances in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A solute is predicted to be soluble in a solvent if the Ra value is less than the interaction radius (R₀) of the solute. R₀ is an empirically determined value that defines a "solubility sphere" around the solute in Hansen space.

Table 2: Hansen Solubility Parameters for Common Organic Solvents (in MPa⁰.⁵)

SolventδDδPδH
Acetone15.510.47.0
Acetonitrile15.318.06.1
n-Butanol16.05.715.8
Dichloromethane17.07.37.1
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
n-Hexane14.90.00.0
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

Data compiled from various sources.[12]

Caption: The Hansen Solubility Sphere concept.

The UNIFAC Model: A Group Contribution Approach

The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is a more complex but powerful predictive tool.[13][14][15] It is a group contribution method, meaning it estimates the properties of a molecule based on its constituent functional groups. The model calculates the activity coefficient of a solute in a solvent, which is a measure of the deviation from ideal solubility. From the activity coefficient, the solubility can be predicted. This method is particularly useful when experimental data is scarce, as the interaction parameters for a wide range of functional groups have been determined and tabulated from experimental vapor-liquid equilibria data.[13]

Part 3: Experimental Protocols for Solubility Determination

Theoretical predictions provide a valuable starting point, but they are no substitute for empirical data. The following section details the "gold standard" method for determining thermodynamic solubility.

The Shake-Flask Method: A Protocol for Determining Thermodynamic Solubility

The shake-flask method is the most widely accepted technique for measuring the equilibrium solubility of a compound.[16][17][18][19] It involves creating a saturated solution of the compound and then measuring its concentration.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (HPLC grade or equivalent)

  • Glass vials with screw caps or sealed flasks

  • Temperature-controlled orbital shaker or agitator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology:

  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed and that equilibrium is established with the solid phase.

    • Add a known volume of the organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[16] It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully separate the saturated supernatant from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible filter (e.g., PTFE) to remove any undissolved particles.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the clear, saturated supernatant with the same organic solvent to bring the concentration within the linear range of the analytical instrument.

  • Concentration Analysis:

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validation and Trustworthiness: This protocol is inherently self-validating. The use of an excess of the solid ensures saturation. The confirmation of equilibration over time ensures that the measured solubility is the true thermodynamic solubility. The use of a validated analytical method with a proper calibration curve ensures the accuracy of the concentration measurement.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis a Add excess solid This compound to vial b Add known volume of solvent a->b c Seal vial and place in temperature-controlled shaker b->c d Agitate for 24-72 hours c->d e Centrifuge or filter to remove excess solid d->e f Dilute supernatant e->f g Analyze concentration (e.g., HPLC-UV) f->g h Calculate solubility g->h

Caption: Workflow for the Shake-Flask Solubility Measurement.

Part 4: Anticipated Solubility Trends for this compound

While quantitative data is pending experimental determination, we can infer likely solubility trends based on the molecular structure of this compound and the properties of common organic solvents.

Table 3: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticMethanol, EthanolModerate to HighCapable of hydrogen bonding with the N-H and C=O groups of the solute.
Polar AproticDMSO, DMFModerate to HighStrong dipole moments can interact with the polar amide groups. Can act as hydrogen bond acceptors.
NonpolarHexane, TolueneLowLacks the polarity and hydrogen bonding capability to effectively solvate the polar this compound molecule.
EthersTHFLow to ModerateModerate polarity but weaker hydrogen bond accepting capability compared to DMSO or DMF.
EstersEthyl AcetateLow to ModerateModerate polarity and hydrogen bond accepting capability.
KetonesAcetoneModeratePolar aprotic solvent with a significant dipole moment.

It is important to note that while some sources describe the solubility of this compound in DMSO and methanol as "slight," this is a qualitative term.[2] The actual quantitative solubility could still be significant for many applications. Often, even a "slight" solubility is sufficient for synthetic reactions or for preparing solutions for biological assays.

Part 5: Safety and Handling Considerations

When conducting solubility studies, it is imperative to adhere to strict safety protocols.

  • This compound: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause allergy or asthma symptoms or breathing difficulties if inhaled and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Organic Solvents: All organic solvents used should be handled with care, as they may be flammable, volatile, and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion: A Path Forward

The is a critical parameter that influences its application across the chemical and pharmaceutical sciences. While a comprehensive database of its quantitative solubility is not yet publicly available, this guide has provided a robust framework for both predicting and experimentally determining this vital property. By understanding the underlying theoretical principles of solubility and by employing rigorous experimental techniques such as the shake-flask method, researchers can generate the reliable data needed to advance their work. The methodologies and insights presented herein are intended to serve as a valuable resource for scientists and developers, enabling the informed and efficient use of this compound in their research and development endeavors.

References

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An In-depth Technical Guide to the Thermal Stability and Degradation of 2,3-Piperazinedione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals tasked with characterizing the thermal stability and degradation profile of 2,3-piperazinedione. Given the limited availability of specific degradation data for this molecule in publicly accessible literature, this guide adopts the perspective of establishing a robust, self-validating experimental plan. It outlines the necessary analytical methodologies, explains the causal reasoning behind experimental choices, and provides detailed protocols to generate reliable and authoritative data.

Introduction: The Investigative imperative for this compound

This compound, a cyclic diamide and isomer of the more extensively studied 2,5-piperazinedione (a cyclodipeptide), represents a chemical scaffold with potential applications in medicinal chemistry and material science.[1] The arrangement of its vicinal carbonyl groups suggests unique electronic and conformational properties that may influence its reactivity, stability, and suitability for various applications. Understanding the thermal lability and degradation pathways of this molecule is a critical prerequisite for its development. Thermal degradation can impact a compound's efficacy, safety, and shelf-life, making a thorough stability analysis a non-negotiable step in the research and development pipeline.[2]

This guide provides the strategic and tactical protocols to fully elucidate the thermal behavior of this compound, from initial thermal screening to the identification of degradation products and the mapping of potential degradation pathways.

Part 1: Foundational Characterization and Preliminary Thermal Analysis

The first principle of any degradation study is to begin with a well-characterized starting material. This ensures that any observed changes are attributable to the applied stress conditions and not to pre-existing impurities. The primary objective of this phase is to establish a baseline thermal profile using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Rationale for Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] It is indispensable for identifying thermally induced events such as melting, crystallization, glass transitions, and decomposition.[4] For this compound, DSC will reveal its melting point and indicate whether melting is accompanied by immediate decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is crucial for determining the temperatures at which the compound loses mass, which corresponds to decomposition or the loss of volatiles like water or solvents.[6] Coupled TGA techniques (e.g., TGA-MS, TGA-FTIR) can identify the gaseous products evolved during decomposition.[7][8]

Experimental Protocol: TGA-DSC Screening
  • Sample Preparation: Use 2-5 mg of this compound as received. Note that some commercial sources supply this as a monohydrate, which will be evident in the TGA results.[9]

  • Instrumentation: Utilize a simultaneous TGA-DSC instrument (e.g., TA Instruments SDT Q600 or similar).

  • TGA-DSC Parameters:

    • Crucible: Alumina or platinum pan.

    • Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.[10]

    • Atmosphere: Nitrogen (inert) and Air (oxidative), with a flow rate of 50 mL/min. Running the analysis in both atmospheres is critical to distinguish between thermal and thermo-oxidative degradation.

    • Data Collection: Record mass change (TGA), derivative of mass change (DTG), and heat flow (DSC).

  • Data Interpretation:

    • TGA Curve: Identify the onset temperature of mass loss (Tonset) and the temperature of maximum mass loss rate from the DTG peak. If a mass loss is observed around 100-120 °C, it likely corresponds to the loss of water from a hydrate form.

    • DSC Curve: Correlate endothermic or exothermic peaks with mass loss events. A sharp endotherm preceding or coinciding with decomposition indicates melting. A broad exotherm during decomposition suggests an energetic, oxidative process.

Data Presentation: Thermal Analysis Summary

All quantitative data should be summarized for clarity. The following table serves as a template for presenting the results obtained from the TGA-DSC analysis.

ParameterValue (Inert - N₂)Value (Oxidative - Air)Observations
Tonset (5% Mass Loss, °C)e.g., 215 °Ce.g., 205 °COnset of significant thermal degradation.
Tpeak (Max Decomposition Rate, °C)e.g., 250 °Ce.g., 240 °C, 350 °CTemperature(s) of maximum decomposition rate from DTG curve.
Mass Loss at 300 °C (%)e.g., 45%e.g., 60%Indicates the extent of decomposition at a specific temperature.
Residual Mass at 600 °C (%)e.g., 10%e.g., <1%Provides insight into char formation (inert) vs. complete combustion (oxidative).
Melting Point (Tm, °C)e.g., 220 °C (dec.)e.g., 220 °C (dec.)Determined from the DSC endotherm peak; "(dec.)" if decomposition occurs.
Workflow Visualization

G cluster_prep 1. Sample Preparation cluster_analysis 2. TGA-DSC Analysis cluster_data 3. Data Interpretation cluster_output 4. Output Sample This compound (2-5 mg) TGA_DSC Simultaneous TGA-DSC (Ramp to 600°C @ 10°C/min) Sample->TGA_DSC N2_run Inert Atmosphere (N₂) TGA_DSC->N2_run Air_run Oxidative Atmosphere (Air) TGA_DSC->Air_run DSC_data DSC Curve: Melting (Tm), Decomposition Events TGA_DSC->DSC_data TGA_data TGA/DTG Curves: T-onset, T-peak, Mass Loss (%) N2_run->TGA_data Air_run->TGA_data Report Baseline Thermal Profile: - Thermal Stability - Thermo-oxidative Stability - Melting Behavior TGA_data->Report DSC_data->Report

Workflow for Baseline Thermal Analysis.

Part 2: Elucidating Degradation Pathways via Forced Degradation

Forced degradation, or stress testing, involves subjecting the compound to harsh chemical and physical conditions to accelerate its decomposition.[2] The goal is not to mimic real-world storage conditions but to rapidly generate degradation products and identify the compound's intrinsic vulnerabilities.[11] This is essential for developing stability-indicating analytical methods and understanding potential degradation pathways.

Rationale for Stress Conditions
  • Hydrolysis (Acidic, Basic, Neutral): The this compound structure contains two amide bonds within its ring. Amide bonds are susceptible to hydrolysis, which would lead to ring-opening.[12] Testing across a pH range is critical to determine the rate and products of this pathway.

  • Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide) can reveal susceptibility to oxidative degradation, which may occur in the presence of atmospheric oxygen or peroxide-forming excipients.

  • Thermal: Storing the sample at an elevated temperature (below its melting point) provides insight into solid-state thermal degradation without the influence of solvents.

  • Photolytic: Exposing the solid and solution-state sample to high-intensity light (as per ICH Q1B guidelines) assesses its photosensitivity.

Experimental Protocol: Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Stress Conditions: For each condition, set up a sample and a blank (reagent without the drug). Aim for 5-20% degradation.

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 8 hours. Basic hydrolysis is often much faster than acidic.

    • Neutral Hydrolysis: Mix stock solution with water. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solid): Store solid this compound in an oven at 80 °C for 7 days.

    • Photolytic Degradation: Expose solid powder and the stock solution to UV/Vis light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Quenching and Analysis: After the designated stress period, cool the samples to room temperature. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC-UV method.

Analytical Method: Stability-Indicating HPLC

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products.[13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potentially more polar or non-polar degradants.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to the λmax of this compound (to be determined by UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Data Analysis: Calculate the percentage degradation for each condition. Ensure that the mass balance is close to 100% (sum of parent peak area and all degradant peak areas).

Workflow and Data Presentation

G cluster_stress 1. Apply Stress Conditions cluster_analysis 2. Analytical Workflow cluster_output 3. Output & Interpretation API This compound (Solid & Solution) Acid Acidic (0.1M HCl, 60°C) API->Acid Base Basic (0.1M NaOH, RT) API->Base Oxidative Oxidative (3% H₂O₂, RT) API->Oxidative Thermal Thermal (Solid) (80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If degradation observed Summary Degradation Summary Table HPLC->Summary Pathway Proposed Degradation Pathways LCMS->Pathway

Forced Degradation and Analysis Workflow.

The results should be compiled into a summary table.

Stress Condition% Degradation of ParentNo. of DegradantsMajor Degradant (RT, min)Observations
0.1 M HCl, 60°Ce.g., 15.2%e.g., 2e.g., 4.5 minSignificant degradation, likely hydrolysis.
0.1 M NaOH, RTe.g., 35.8%e.g., 3e.g., 4.5 min, 5.1 minRapid degradation, multiple products.
3% H₂O₂, RTe.g., 8.5%e.g., 1e.g., 7.2 minModerate oxidative susceptibility.
Thermal (Solid)e.g., <1.0%e.g., 0e.g., N/AStable in solid-state at 80°C.
Photolytice.g., 2.1%e.g., 1e.g., 9.8 minMinor photosensitivity.

Part 3: Structural Elucidation of Degradation Products

Once degradation is confirmed, the next critical step is to identify the structures of the degradation products. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the primary tool for this task.[14][15]

Rationale for HPLC-MS/MS

HPLC-MS/MS provides the molecular weight of the degradation products from the initial MS scan and fragmentation patterns from the MS/MS scan. This fragmentation data is like a fingerprint for the molecule, allowing for the deduction of its structure by piecing together the observed fragments.[16]

Proposed Degradation Pathways

Based on the fundamental chemistry of the piperazine ring and related cyclic amides, several degradation pathways can be hypothesized for this compound. These hypotheses will guide the interpretation of the LC-MS data.

  • Hydrolytic Ring Opening: The most probable degradation pathway under acidic or basic conditions is the hydrolysis of one or both amide bonds.

    • Single Hydrolysis: Attack at one carbonyl group would open the ring to form a linear dipeptide-like structure, N-(2-aminoethyl)oxamic acid.

    • Double Hydrolysis: Subsequent hydrolysis of the second amide bond would yield ethylenediamine and oxalic acid.

  • Oxidative Degradation: Oxidation could occur at the nitrogen atoms or the alpha-carbons, potentially leading to N-oxides or further ring cleavage products.[14]

  • Decarbonylation: At high temperatures, cyclic diketones can sometimes undergo decarbonylation, although this is less common than hydrolysis.

G cluster_hydrolysis Hypothetical Hydrolytic Pathway cluster_thermal Hypothetical Thermal Pathway cluster_oxidative Hypothetical Oxidative Pathway PZD This compound (C₄H₆N₂O₂) MW: 114.10 RingOpen N-(2-aminoethyl)oxamic acid (C₄H₈N₂O₃) MW: 132.12 PZD->RingOpen H₂O / H⁺ or OH⁻ (Single Hydrolysis) Polymer Ring-Opening Polymerization (Poly(amide-amide)) PZD->Polymer Δ (High Temp) N_Oxide This compound N-oxide (C₄H₆N₂O₃) MW: 130.10 PZD->N_Oxide [O] Final Ethylenediamine + Oxalic Acid (C₂H₈N₂ + C₂H₂O₄) MW: 60.10 + 90.03 RingOpen->Final H₂O / H⁺ or OH⁻ (Second Hydrolysis)

Hypothetical Degradation Pathways for this compound.

Conclusion

This guide establishes a comprehensive, phase-appropriate strategy for the complete thermal stability and degradation analysis of this compound. By following this structured approach—from baseline thermal analysis through forced degradation and structural elucidation—researchers can systematically build a complete stability profile for the molecule. This framework ensures that the generated data is robust, scientifically sound, and sufficient to support further drug development, formulation, and regulatory activities. The emphasis on understanding the "why" behind each experimental protocol empowers scientists to adapt and troubleshoot, ensuring the successful characterization of this and other novel chemical entities.

References

  • Alsante, K. M., et al. (2011). "Chapter 3: Degradation and impurity analysis for pharmaceutical drug candidates." In Handbook of Modern Pharmaceutical Analysis (pp. 59-169). Elsevier.
  • Bahgat, A. A., et al. (2006). "Giant extrinsic negative thermal expansion in vanadium pentoxide nanocrystalline films.
  • Błażewicz-Łoś, A., et al. (2020). "Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry." Journal of Mass Spectrometry, 55(10), e4589.
  • Dai, N., et al. (2021). "Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions." Industrial & Engineering Chemistry Research, 60(2), 957–969.
  • Giron, D. (2023). "Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals." Pharmaceutics, 15(6), 1596.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). "Forced Degradation – A Review." Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
  • Zaini, E., et al. (2020). "Improved Solubility and Dissolution Rates in Novel Multicomponent Crystals of Piperine with Succinic Acid." Molecules, 25(8), 1974.
  • RDiscovery. (n.d.). Forced Degradation Studies Research Articles.
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  • Freeman, S. A., & Rochelle, G. T. (2012). "Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates." Industrial & Engineering Chemistry Research, 51(22), 7737–7744.
  • PubChem. (n.d.). 2,5-Piperazinedione.
  • Sykes, B. D., et al. (1966). "The hydrolysis of piperazine-2,5-dione." Biochemistry, 5(2), 697–701.
  • NIST. (n.d.). 2,5-Piperazinedione. In NIST Chemistry WebBook.
  • Pawełczyk, E., & Marciniec, B. (1978). "Chemical characterization of decomposition products of drugs. Part 6. Mass spectrometry of some perazine derivatives." Polish Journal of Pharmacology and Pharmacy, 30(5), 731-741.
  • Szafraniec-Gorol, G., et al. (2024). "Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides." Molecules, 29(2), 332.
  • Szafraniec-Gorol, G., et al. (2023). "Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization." International Journal of Molecular Sciences, 24(13), 10766.
  • Szafraniec-Gorol, G., et al. (2023). "Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents." International Journal of Molecular Sciences, 24(18), 13919.
  • Eide-Haugmo, I., et al. (2022). "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol." ACS Omega, 7(44), 40409–40422.
  • Currie, T. M., et al. (2022). "Expanding the Scope of Mo(III) Precursor Molecules for Vapor Phase Growth of Mo‐Based Materials: Mo(III) Guanidinate." Chemistry – A European Journal, 28(50), e202201389.
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A Guide to the Spectroscopic Characterization of 2,3-Piperazinedione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2,3-piperazinedione (also known as 2,3-diketopiperazine or ethylenoxamide). As a fundamental heterocyclic scaffold, a thorough understanding of its spectral properties is crucial for its identification, purity assessment, and the characterization of its derivatives in medicinal chemistry and drug development.

Molecular Structure and its Spectroscopic Implications

This compound possesses a six-membered ring containing two nitrogen atoms and two adjacent carbonyl groups. This arrangement dictates a unique electronic environment and conformational landscape that is reflected in its spectroscopic signatures. The molecule has the chemical formula C₄H₆N₂O₂ and a monoisotopic mass of approximately 114.04 Da.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

Expected ¹H NMR Spectrum (Predicted)

The structure of this compound contains two distinct types of protons: those on the methylene carbons (C5 and C6) and the protons attached to the nitrogen atoms (N1 and N4).

  • Methylene Protons (-CH₂-CH₂-): The two methylene groups are chemically equivalent in a time-averaged sense, but the protons within each methylene group are diastereotopic. This would ideally give rise to a complex spin system. However, depending on the rate of ring inversion and the solvent, a simplified spectrum might be observed. We can predict two multiplets, each integrating to 2H. The protons on C5, being adjacent to a nitrogen atom, would be expected to appear around 3.0-3.5 ppm . The protons on C6, also adjacent to a nitrogen, would be in a similar region.

  • Amide Protons (-NH-): The two amide protons are in different environments, one adjacent to a carbonyl group (N1-H) and the other further down the chain (N4-H). These protons are expected to be broad singlets and their chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding. A predicted range would be between 7.0 and 8.5 ppm .

Experimental Protocol for ¹H NMR Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum of a similar compound would be:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for amides as it helps in observing the N-H protons.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the residual solvent peak.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Expected ¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of carbon atoms.

  • Carbonyl Carbons (-C=O): The two adjacent carbonyl carbons are in a unique electronic environment. Due to the electron-withdrawing effect of the oxygen and nitrogen atoms, these carbons will be significantly deshielded and are predicted to appear in the range of 160-170 ppm .

  • Methylene Carbons (-CH₂-): The two methylene carbons are equivalent and are expected to resonate in the aliphatic region of the spectrum, likely between 40 and 50 ppm .

Data Summary: Predicted NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2, C3-160 - 170
C5, C63.0 - 3.540 - 50
N1-H, N4-H7.0 - 8.5-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide functional groups.

Expected IR Absorption Bands

  • N-H Stretching: A strong, broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bonds in the amide groups. The broadness is due to intermolecular hydrogen bonding.

  • C=O Stretching (Amide I band): A very strong and sharp absorption band is anticipated between 1650 and 1700 cm⁻¹ . This is the characteristic Amide I band arising from the C=O stretching vibration. The presence of two adjacent carbonyls might lead to a split or broadened peak in this region.

  • N-H Bending (Amide II band): A medium to strong absorption is expected around 1550-1620 cm⁻¹ , which corresponds to the N-H bending vibration coupled with C-N stretching.

  • C-N Stretching: A medium intensity absorption band for the C-N stretching vibration is expected in the range of 1200-1300 cm⁻¹ .

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: An FTIR spectrometer is used.

  • Acquisition: A background spectrum of the clean ATR crystal is first recorded. Then, the sample spectrum is acquired.

  • Data Processing: The software automatically performs the necessary corrections and displays the transmittance or absorbance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrum

  • Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound, which is approximately 114.10 g/mol .[1]

  • Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. A logical fragmentation pathway would involve the cleavage of the amide bonds and the piperazine ring.

Illustrative Fragmentation Pathway

G M [C₄H₆N₂O₂]⁺ m/z = 114 F1 [C₃H₄N₂O]⁺ m/z = 84 M->F1 - CO F2 [C₂H₄N]⁺ m/z = 42 F1->F2 - C₂H₂O F3 [CO] F4 [C₂H₂O]

Sources

An In-Depth Technical Guide to the Theoretical Calculation of 2,3-Piperazinedione Molecular Orbitals

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Understanding the electronic structure of these scaffolds is paramount for predicting their reactivity, stability, and potential biological interactions. This guide provides a comprehensive, in-depth protocol for the theoretical calculation of the molecular orbitals of 2,3-piperazinedione, a fundamental cyclic peptide.[3] We will delve into the quantum mechanical principles, justify the selection of computational methodologies, and present a validated workflow for determining key electronic properties, such as the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) and the associated energy gap. This document is designed to empower researchers to apply these computational techniques for rational drug design and to gain deeper insights into the molecular behavior of piperazine-based compounds.

Introduction: The Quantum Lens in Drug Discovery

The piperazine ring is a privileged scaffold in drug discovery, prized for its structural versatility and favorable pharmacokinetic properties.[2] Its derivatives have been successfully developed into drugs across a wide range of therapeutic areas.[1][4][5] At the heart of a molecule's chemical behavior lies its electronic structure—the arrangement and energy of its electrons in molecular orbitals (MOs).[6] The ability to model this structure computationally offers a powerful predictive tool.

Theoretical calculations allow us to visualize and quantify the distribution of electrons, identifying regions of high and low electron density that are prone to electrophilic or nucleophilic attack. Of particular interest are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] The energy difference between these orbitals, the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation.[8][9][10] A smaller gap generally implies higher reactivity.

This guide provides a senior application scientist's perspective on executing these calculations for this compound, focusing not just on the "how" but the critical "why" behind each methodological choice.

Foundational Principles: Molecular Orbital Theory

Molecular Orbital (MO) theory provides a sophisticated model for understanding chemical bonding that surpasses the limitations of simple Lewis structures. It posits that when atoms combine to form a molecule, their individual atomic orbitals (AOs) cease to exist and are replaced by molecular orbitals that span the entire molecule.[11]

A central tenet of MO theory is the Linear Combination of Atomic Orbitals (LCAO) approximation.[7][12] This principle states that molecular orbitals can be constructed by adding or subtracting the wave functions of the constituent atomic orbitals. The overlap of two atomic orbitals results in the formation of two molecular orbitals:

  • Bonding Molecular Orbital: Formed by the constructive (in-phase) interference of atomic orbitals. This MO is lower in energy than the original AOs, and placing electrons in it stabilizes the molecule.[13]

  • Antibonding Molecular Orbital: Formed by the destructive (out-of-phase) interference of atomic orbitals. This MO is higher in energy than the original AOs and contains a node between the nuclei. Placing electrons in it destabilizes the molecule.[11][13]

The distribution of all electrons within these calculated MOs, governed by the Aufbau principle, defines the molecule's electronic configuration and its inherent chemical properties.[13]

The Computational Protocol: A Self-Validating Workflow

The following protocol outlines a robust and widely accepted methodology for calculating the molecular orbitals of this compound. The choice of methods and basis sets represents a balance between computational accuracy and efficiency, a common consideration in practical research environments.[14][15]

Prerequisite Software

A standard computational chemistry workflow requires the following software components:

  • Molecular Builder/Visualizer: For constructing the initial 3D structure and visualizing the results (e.g., Avogadro, GaussView).[16][17]

  • Quantum Chemistry Engine: The core software that performs the calculations (e.g., ORCA, Gaussian, GAMESS, Spartan).[16][17][18]

Step-by-Step Methodology

Step 1: Molecular Structure Input The first step is to generate a three-dimensional coordinate file for this compound (C₄H₆N₂O₂).[19][20] This can be achieved in two primary ways:

  • Manual Construction: Using a molecular editor like Avogadro, atoms are placed and connected according to the known 2D structure. An initial "cleanup" using the software's built-in force fields provides a reasonable starting geometry.[16]

  • Database Retrieval: A more accurate starting point is to retrieve crystallographic data from sources like the Cambridge Structural Database (CSD)[21] or PubChem, which contains a 3D conformer.[19]

Step 2: Geometry Optimization The initial structure is not guaranteed to be at its lowest energy state. Therefore, a geometry optimization must be performed. This is an iterative process where the quantum chemistry engine calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found—a stable, low-energy conformer.

  • Causality: Performing calculations on a non-optimized structure would yield inaccurate orbital energies, as the molecular geometry directly influences the electronic structure. For cyclic systems like piperazinedione, finding the correct ring conformation (e.g., boat vs. chair) is crucial.[15][22]

Step 3: Selection of Theoretical Method and Basis Set This is the most critical decision in the protocol.

  • Theoretical Method: Density Functional Theory (DFT)

    • Rationale: DFT has become the workhorse of computational chemistry for medium-sized organic molecules. It offers a very favorable balance of accuracy and computational cost compared to more expensive post-Hartree-Fock methods, while being significantly more reliable than semi-empirical methods.[23][24]

    • Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is one of the most widely used and well-benchmarked functionals for organic chemistry, providing excellent results for geometries and electronic properties.[23][25]

  • Basis Set: 6-31G(d,p)

    • Rationale: A basis set is a set of mathematical functions used to represent the shape of the atomic orbitals.[26][27] The 6-31G(d,p) Pople-style basis set is a split-valence basis set that provides a good description of molecular systems like this compound.[28][29]

      • 6-31G: The core electrons are described by 6 primitive Gaussian functions, while the valence electrons are split into two functions (one described by 3 Gaussians, the other by 1), allowing for more flexibility in describing bonds.[26]

      • (d,p): These are polarization functions. The '(d)' adds d-type orbitals to heavy (non-hydrogen) atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These functions are essential for accurately describing the anisotropic nature of chemical bonds and lone pairs, which are abundant in this compound.[28]

Step 4: Execution and Analysis With the geometry, method, and basis set defined, the calculation is executed. The software will first perform the geometry optimization, followed by a single-point energy calculation from which the molecular orbital information is derived. The key outputs to analyze are the orbital energy levels and the volumetric data corresponding to the MO wavefunctions.

Computational Workflow Diagram

G cluster_prep Preparation cluster_calc Quantum Calculation cluster_analysis Analysis mol_build 1. Obtain 3D Structure (e.g., from PubChem [CID: 72761]) pre_opt 2. Initial Conformation (Force-field cleanup) mol_build->pre_opt geom_opt 3. Geometry Optimization Method: DFT (B3LYP) Basis Set: 6-31G(d,p) pre_opt->geom_opt sp_calc 4. Single-Point Energy & MO Calculation geom_opt->sp_calc mo_vis 5. Visualize Orbitals (HOMO, LUMO) sp_calc->mo_vis energy_table 6. Extract Energies & Calculate HOMO-LUMO Gap sp_calc->energy_table esp_map 7. Generate ESP Map sp_calc->esp_map

Sources

A Technical Guide to the Natural Occurrence, Biosynthesis, and Therapeutic Potential of 2,3-Piperazinedione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperazinedione Scaffold - A Privileged Motif in Nature's Pharmacy

To researchers in drug discovery, certain molecular scaffolds appear with remarkable frequency, hinting at an evolutionary selection for biological relevance. The piperazinedione core is one such "privileged structure."[1] While synthetic chemists can readily access the 2,3-piperazinedione isomer, nature overwhelmingly favors the isomeric 2,5-diketopiperazine (DKP) scaffold, the smallest possible cyclic dipeptide.[2][3] These structures are ubiquitous, isolated from a vast array of organisms, and exhibit a breathtaking range of biological activities.[1][4] This guide will delve into the natural world of piperazinedione derivatives, focusing primarily on the prevalent 2,5-DKP framework. We will explore their diverse sources, dissect the elegant enzymatic machinery responsible for their assembly, detail their significant biological functions, and provide a practical framework for their isolation and characterization. This document is intended for professionals in the fields of natural products chemistry, medicinal chemistry, and drug development who seek a deeper understanding of this fascinating class of molecules.

Structural Diversity: Beyond the Core Scaffold

The foundational 2,5-diketopiperazine ring is formed from the condensation of two α-amino acids.[2] This simple, rigid backbone provides a stable platform for extensive chemical modification, which is the primary driver of their diverse bioactivities. Nature employs a vast toolkit of "tailoring" enzymes to decorate this core, leading to several major structural classes.

  • Simple Diketopiperazines: Formed from common proteinogenic amino acids, such as cyclo(L-Pro-L-Leu) and cyclo(L-Pro-L-Ile), which have been isolated from marine bacteria and shown to inhibit cancer cell metastasis.[5]

  • Indole Alkaloid Diketopiperazines: A large and important class, typically derived from tryptophan. These are often prenylated and exhibit potent cytotoxic activities. Notable examples include the spirotryprostatins and fumitremorgins isolated from fungi of the genera Penicillium and Aspergillus.[6][7][8]

  • Thiodiketopiperazines: Characterized by a disulfide bridge across the piperazinedione ring, these compounds, such as saroclazin A from Penicillium species, often exhibit unique bioactivities.[9]

  • Bicyclic and Complex Derivatives: Nature can further modify the DKP scaffold to create intricate, fused ring systems. The bicyclo[2.2.2]diazaoctane core, found in compounds from the fungus Aspergillus sclerotiorum, is a prime example of this structural complexity.[7][10]

A related but distinct class of compounds are the piperazic acid-containing natural products . Piperazic acid is a cyclic hydrazine, a non-proteinogenic amino acid featuring a direct N-N bond, which imparts significant conformational constraints within a peptide backbone.[11][12] These molecules are assembled by non-ribosomal peptide synthetases (NRPSs) and have potent biological activities, though they are often accompanied by high toxicity.[11][13]

Natural Sources: A Global Reservoir of Chemical Diversity

Piperazinedione derivatives have been isolated from nearly every ecological niche, but marine and microbial sources are particularly rich reservoirs.

  • Fungi: Marine-derived fungi, especially from the genera Penicillium and Aspergillus, are prolific producers of complex DKPs.[14] For instance, Penicillium brasilianum isolated from the Bohai Sea produces spirotryprostatin G and cyclotryprostatins F and G, which show excellent cytotoxicity against human leukemia (HL-60) and breast cancer (MCF-7) cell lines.[2][6] Similarly, Aspergillus sclerotiorum derived from a sponge in the South China Sea yields novel prenylated indole alkaloids with antibacterial properties.[7]

  • Bacteria: Actinomycetes (Streptomyces spp.) and other marine bacteria are well-documented sources.[2] Diketopiperazines isolated from marine-derived Bacillus species have been shown to inhibit inflammatory responses in human endothelial cells, suggesting their potential for treating vascular inflammatory disorders.[15]

  • Marine Invertebrates: While sponges, gorgonians, and tunicates are often cited as sources, it is now widely accepted that the true producers are frequently their symbiotic microorganisms.[2][4] This symbiotic relationship provides a compelling rationale for exploring these hosts for novel bioactive compounds.

Table 1: Representative Naturally Occurring Piperazinedione Derivatives
Compound NameCore StructureSource OrganismNatural HabitatKey BioactivityReference
Helvamide B2,5-DiketopiperazinePenicillium velutinum ZK-14Marine FungusCytotoxic
Spirotryprostatin GIndole DKPPenicillium brasilianum HBU-136Marine FungusCytotoxic (HL-60)[2][6]
Cyclotryprostatin FIndole DKPPenicillium brasilianum HBU-136Marine FungusCytotoxic (MCF-7)[2][6]
Adametizine CThiodiketopiperazinePenicillium ludwigii SCSIO 41408Mangrove Sediment FungusNot Reported[14]
Speramide CPrenylated Indole DKPAspergillus sclerotiorumSponge-derived FungusAntibacterial[7]
Cyclo(L-Pro-L-Leu)Simple DKPAquimarina sp. MC085Marine BacteriumAnti-metastatic[5]
Cyclo(Trp-Ser)Simple DKPRheinheimera aquimaris QSI02Marine BacteriumQuorum Sensing[2]

Biosynthesis: Nature's Enzymatic Assembly Lines

The biosynthesis of the 2,5-DKP scaffold is a testament to enzymatic efficiency, primarily accomplished through two distinct pathways. The choice of pathway is a critical determinant in the producing organism's metabolic logic, as each utilizes different substrates and enzymatic machinery.

1. Nonribosomal Peptide Synthetases (NRPSs): These are large, modular megaenzymes that build peptides without the use of ribosomes. In some NRPS pathways, the final step involves a terminal condensation/cyclization domain that releases the dipeptide product as a DKP.

2. Cyclodipeptide Synthases (CDPSs): This more recently discovered class of enzymes provides a highly streamlined route to DKP formation.[2][16] Unlike NRPSs, CDPSs utilize two charged aminoacyl-tRNAs (aa-tRNAs) as substrates, hijacking these molecules from primary metabolism. The reaction proceeds via a ping-pong mechanism where the first aa-tRNA acylates a serine residue in the enzyme's active site, followed by aminolysis by the amino group of the second aa-tRNA and subsequent spontaneous, intramolecular cyclization to release the 2,5-DKP product.[16]

The true diversity of these natural products arises from the action of tailoring enzymes . After the core DKP scaffold is formed, a suite of enzymes, often encoded in the same biosynthetic gene cluster (BGC), modifies it. These can include:

  • Cytochrome P450s: Introduce hydroxyl groups.

  • Prenyltransferases: Attach isoprene units, a common modification for indole DKPs.[16]

  • Methyltransferases: Add methyl groups.

  • Cyclases: Catalyze the formation of additional rings.

CDPS_Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Peptide Bond Formation cluster_2 Step 3: Cyclization & Release aa_tRNA1 Aminoacyl-tRNA 1 CDPS_Ser CDPS (Active Site Serine) aa_tRNA1->CDPS_Ser Acyl Transfer tRNA1 tRNA (released) CDPS_Ser->tRNA1 Acyl_CDPS Acyl-CDPS Intermediate Dipeptidyl_CDPS Dipeptidyl-CDPS aa_tRNA2 Aminoacyl-tRNA 2 aa_tRNA2->Acyl_CDPS Nucleophilic Attack DKP 2,5-Diketopiperazine Dipeptidyl_CDPS->DKP Intramolecular Cyclization Regen_CDPS Regenerated CDPS

Caption: Generalized workflow for 2,5-Diketopiperazine (DKP) synthesis by Cyclodipeptide Synthases (CDPSs).

Biological Activities and Therapeutic Relevance

The structural rigidity and chemical diversity of piperazinedione derivatives make them adept at interacting with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[17][18]

  • Anticancer and Cytotoxic Properties: This is one of the most extensively studied activities. Many indole-based DKPs show potent cytotoxicity against various cancer cell lines.[19] For example, spirotryprostatin G exhibits an IC50 value of 6.0 μM against the HL-60 leukemia cell line, while cyclotryprostatins F and G are active against the MCF-7 breast cancer cell line with IC50 values of 7.6 and 10.8 μM, respectively.[2] More recently, synthetic this compound derivatives have been developed as inhibitors of KRAS G12C, a critical oncogene, highlighting the scaffold's potential in targeted cancer therapy.[20]

  • Antimicrobial Activity: Many piperazinedione derivatives possess antibacterial and antifungal properties.[21] Actinozine A, isolated from a marine Streptomyces species, shows moderate activity against Staphylococcus aureus and Candida albicans.[2] Thiodiketopiperazines from mangrove fungi have also demonstrated antimicrobial effects.[14]

  • Anti-inflammatory Effects: Certain DKPs can modulate inflammatory pathways. Three derivatives isolated from marine bacteria were found to inhibit lipopolysaccharide (LPS)-induced hyperpermeability, adhesion, and migration of leukocytes, suggesting their potential as therapeutic leads for vascular inflammatory diseases like sepsis.[15]

Table 2: Summary of Biological Activities of Selected Piperazinedione Derivatives
CompoundClassBioactivityTarget/AssayPotency (IC50/MIC)Reference
Spirotryprostatin GIndole DKPCytotoxicHL-60 Cell Line6.0 μM[2]
Cyclotryprostatin FIndole DKPCytotoxicMCF-7 Cell Line7.6 μM[2]
Actinozine ASimple DKPAntimicrobialS. aureus23 mm zone[2]
Actinozine ASimple DKPAntimicrobialC. albicans19 mm zone[2]
DKP Derivatives (unnamed)Simple DKPAnti-inflammatoryLPS-induced hyperpermeabilityEffective from 1 μM[15]
Botryosphaerin FSesquiterpeneCytotoxicMCF-7 Cell Line4.5 μM[22]
Botryosphaerin FSesquiterpeneCytotoxicHL-60 Cell Line3.4 μM[22]

A Practical Guide: Isolation and Structural Elucidation Workflow

The successful isolation of a novel natural product is a systematic process that relies on a combination of optimized extraction, chromatographic separation, and spectroscopic analysis. The causality behind this workflow is to progressively enrich the target compound from a complex biological matrix to a state of purity suitable for structural determination.

Step-by-Step Experimental Protocol

Step 1: Cultivation and Extraction

  • Cultivation: Inoculate the producing organism (e.g., Penicillium brasilianum HBU-136) into a suitable liquid or solid-state medium (e.g., rice medium).[6] Incubate for a period sufficient for secondary metabolite production (typically 2-4 weeks). The choice of media is critical; altering nutrient composition (the OSMAC approach) can awaken silent gene clusters to produce novel compounds.[9][23]

  • Extraction: Macerate the entire culture (biomass and medium) and extract exhaustively with an organic solvent. Ethyl acetate is a common choice due to its intermediate polarity, which efficiently extracts a wide range of secondary metabolites while leaving behind highly polar primary metabolites like sugars and salts.

  • Concentration: Remove the solvent in vacuo using a rotary evaporator to yield a crude extract.

Step 2: Chromatographic Fractionation

  • Initial Fractionation (VLC/Silica Gel): Subject the crude extract to Vacuum Liquid Chromatography (VLC) or a flash chromatography column packed with silica gel. Elute with a stepwise gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol). This separates the complex mixture into several less complex fractions based on polarity.

  • Further Separation (Sephadex/HPLC): Fractions showing interesting bioactivity or unique profiles on TLC/LC-MS are further purified. Size-exclusion chromatography (e.g., Sephadex LH-20) can separate compounds by size. The final purification step almost always involves High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient, to yield pure compounds.[7]

Step 3: Structure Elucidation

  • Mass Spectrometry: Obtain a High-Resolution Electrospray Ionization Mass Spectrum (HRESIMS) to determine the precise molecular formula.[7][10]

  • NMR Spectroscopy: Acquire a full suite of Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, COSY, HSQC, HMBC). These experiments reveal the carbon skeleton, proton environments, and connectivity within the molecule, allowing for the determination of the planar structure.[7][14]

  • Stereochemistry Determination:

    • NOESY/ROESY: These NMR experiments identify through-space correlations between protons, helping to define the relative stereochemistry.

    • ECD Spectroscopy: The absolute configuration is often determined by comparing the experimental Electronic Circular Dichroism (ECD) spectrum with spectra calculated for possible enantiomers using time-dependent density functional theory (TD-DFT).[7][23]

    • Marfey's Method: For peptide-based DKPs, acid hydrolysis followed by derivatization with Marfey's reagent (L-FDAA) and LC-MS analysis can be used to determine the absolute configuration of the constituent amino acids.[5][8]

Isolation_Workflow cluster_cultivation Phase 1: Production & Extraction cluster_purification Phase 2: Purification cluster_elucidation Phase 3: Structure Elucidation Cultivation 1. Large-Scale Culture (e.g., Marine Fungus) Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Cultivation->Extraction Crude_Extract 3. Crude Extract Extraction->Crude_Extract VLC 4. VLC / Flash Chromatography (Silica Gel) Crude_Extract->VLC Fractions Bioactive Fractions VLC->Fractions HPLC 5. Preparative HPLC (Reversed-Phase C18) Fractions->HPLC Pure_Compound 6. Pure Compound HPLC->Pure_Compound HRESIMS 7a. HRESIMS (Molecular Formula) Pure_Compound->HRESIMS Final_Structure 8. Final Structure HRESIMS->Final_Structure NMR 7b. 1D & 2D NMR (Planar Structure) NMR->Final_Structure ECD 7c. ECD & Marfey's (Absolute Configuration) ECD->Final_Structure

Caption: A standard workflow for the isolation and structural elucidation of natural products.

Conclusion and Future Outlook

The natural world remains an unparalleled source of chemical innovation, and piperazinedione derivatives are a prime example of its molecular artistry. Their widespread occurrence, potent biological activities, and amenability to chemical modification firmly establish them as high-value scaffolds for drug discovery. The future of this field is particularly exciting, driven by advances in genomics and synthetic biology. The increasing availability of microbial genomes allows for in silico "genome mining" to identify novel biosynthetic gene clusters (BGCs) that may produce undiscovered DKP variants.[6] By understanding and harnessing the biosynthetic machinery—particularly the CDPSs and tailoring enzymes—we can envision developing synthetic biology platforms to generate combinatorial libraries of novel DKP analogues, accelerating the path from natural product discovery to clinical application.[16]

References

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Sources

Initial Biological Activity Screening of 2,3-Piperazinedione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-piperazinedione scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, exhibiting diverse pharmacological properties including anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a comprehensive framework for the initial biological activity screening of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practically insightful approach to early-stage drug discovery. This document outlines a tiered screening cascade, details robust experimental protocols for primary assays, and emphasizes the causal relationships behind experimental choices to ensure the generation of reliable and actionable data.

Introduction: The this compound Core - A Scaffold of Therapeutic Promise

The this compound ring system, a cyclic diamide, serves as a versatile backbone for the design of novel therapeutic agents. Its rigid structure and the presence of two nitrogen atoms allow for diverse functionalization, leading to a wide range of biological activities.[1] Derivatives of this scaffold have been reported to interact with various biological targets, making them attractive candidates for drug discovery programs targeting cancer, infectious diseases, and enzymatic dysregulation.[2][3] The initial biological screening is a critical step to uncover the therapeutic potential of newly synthesized this compound analogues and to guide subsequent lead optimization efforts.

Designing the Screening Cascade: A Strategic Approach to Uncover Biological Activity

A tiered or cascaded screening approach is a resource-efficient strategy to systematically evaluate a library of this compound derivatives. This methodology prioritizes compounds based on their activity in a series of progressively more complex and specific assays.

Diagram: Tiered Screening Cascade for this compound Derivatives

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Confirmatory Assays cluster_2 Tier 3: Lead Prioritization A Compound Library of This compound Derivatives B Broad-Spectrum Cytotoxicity Assay (e.g., MTT, SRB) A->B Initial Broad Screening C Broad-Spectrum Antimicrobial Assay (e.g., Broth Microdilution) A->C Initial Broad Screening D General Enzyme Inhibition Screen (e.g., Kinase or Protease Panel) A->D Initial Broad Screening E Dose-Response Cytotoxicity (IC50 Determination) B->E Active Compounds G MIC/MBC Determination for Antimicrobial Hits C->G Active Compounds H Specific Enzyme Inhibition Assays (IC50, Ki Determination) D->H Active Compounds F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) E->F Potent Hits I Structure-Activity Relationship (SAR) Analysis F->I G->I H->I J In Silico Modeling & ADMET Prediction I->J K Selection of Lead Candidates J->K

Caption: A tiered screening workflow for this compound derivatives.

This structured approach ensures that resources are focused on the most promising compounds, maximizing the efficiency of the drug discovery process.

Tier 1: Primary Screening - Casting a Wide Net

The initial tier of screening aims to identify any significant biological activity across a broad range of potential therapeutic areas. High-throughput screening (HTS) methodologies are often employed at this stage to rapidly assess large compound libraries.[4]

General Cytotoxicity Screening

A fundamental first step is to evaluate the general cytotoxicity of the this compound derivatives against a panel of human cancer cell lines.[5][6] This provides initial insights into their potential as anticancer agents and helps to flag compounds with non-specific toxicity early in the process.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[8]

  • Compound Treatment: Treat the cells with a single, high concentration (e.g., 10-50 µM) of each this compound derivative.[9] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits."

Antimicrobial Activity Screening

Given that many heterocyclic compounds exhibit antimicrobial properties, a primary screen against a panel of pathogenic bacteria and fungi is warranted.[10][11]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial dilutions of the this compound derivatives in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition Screening

Enzymes are common drug targets, and screening against a panel of representative enzymes can reveal potential mechanisms of action.[12][13] Kinases and proteases are particularly relevant targets for many anticancer and anti-inflammatory drugs.[4]

Utilize commercially available HTS kits or services for broad-panel enzyme screening.[14] These assays are typically based on fluorescence or luminescence readouts, allowing for rapid and sensitive detection of enzyme inhibition.[15]

Tier 2: Secondary and Confirmatory Assays - Validating the Hits

Compounds identified as "hits" in the primary screens require further investigation to confirm their activity and elucidate their mechanism of action.

Dose-Response Cytotoxicity and IC50 Determination

For cytotoxic hits, a dose-response study is essential to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[5]

The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay, but treat the cells with a range of concentrations of the hit compound (e.g., 0.01 to 100 µM).

  • Cell Fixation: After the incubation period, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Solubilization: Wash the plates to remove unbound dye and then solubilize the protein-bound dye with a Tris-base solution.[5]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Example IC50 Data for a Hypothetical this compound Derivative
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.2
HCT116 (Colon Cancer)8.9
A549 (Lung Cancer)12.1
HEK293 (Normal Kidney)> 50
Elucidating the Mechanism of Action

Understanding how a compound exerts its cytotoxic effects is crucial. Initial mechanistic studies for anticancer hits often focus on the induction of apoptosis (programmed cell death) and cell cycle arrest.[8]

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway A This compound Derivative B Mitochondrial Stress A->B E Death Receptor Binding A->E C Cytochrome c Release B->C D Caspase-9 Activation C->D G Caspase-3 Activation D->G F Caspase-8 Activation E->F F->G H Apoptosis G->H

Caption: A simplified diagram of apoptotic signaling pathways.

Standard assays such as flow cytometry for Annexin V/Propidium Iodide staining (to detect apoptosis) and cell cycle analysis can provide valuable mechanistic insights.

Tier 3: Lead Prioritization - Making Informed Decisions

The final stage of the initial screening process involves analyzing the collective data to select the most promising lead candidates for further development.

Structure-Activity Relationship (SAR) Analysis

SAR studies correlate the chemical structure of the this compound derivatives with their biological activity.[1] This analysis helps to identify key structural features responsible for potency and selectivity, guiding the design of new, more effective analogues.

In Silico Modeling and ADMET Prediction

Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead candidates.[16] This helps to identify potential liabilities early in the drug discovery process.

Conclusion

The initial biological activity screening of this compound derivatives is a multifaceted process that requires a strategic and methodologically sound approach. By employing a tiered screening cascade, utilizing robust and validated assays, and carefully analyzing the resulting data, researchers can effectively identify promising lead compounds for the development of new therapeutics. This guide provides a foundational framework to navigate this critical phase of drug discovery, ultimately accelerating the journey from a novel chemical entity to a potential life-saving medicine.

References

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A Comprehensive Toxicological Profile of the 2,3-Piperazinedione Scaffold: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-piperazinedione scaffold, a six-membered heterocyclic ring with two nitrogen atoms and two adjacent carbonyl groups, is an intriguing structural motif in medicinal chemistry. Its constrained conformation and potential for diverse functionalization make it a valuable building block in the design of novel therapeutic agents. As with any chemical scaffold intended for pharmaceutical development, a thorough understanding of its toxicological profile is paramount for ensuring the safety and ultimate success of any drug candidate. This technical guide provides a comprehensive overview of the toxicological considerations for the this compound core, offering insights into its predicted toxicity, metabolic fate, and a strategic framework for its toxicological evaluation. While direct and extensive toxicological data on the unsubstituted this compound scaffold is limited, this guide synthesizes information from its parent structure, piperazine, and related derivatives to provide a robust predictive profile and a detailed roadmap for comprehensive safety assessment.

Predicted Toxicological Profile: Extrapolations from the Piperazine Core

The toxicological properties of the this compound scaffold can be inferred, in part, from the known effects of piperazine and its numerous derivatives. The introduction of the vicinal dicarbonyl functionality is expected to significantly influence the electronic properties, metabolic stability, and intermolecular interactions of the ring system, thereby modulating its toxicological profile.

Hazard Identification

Based on aggregated data from notifications to the European Chemicals Agency (ECHA), the unsubstituted this compound is classified as a substance that causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled[1].

Potential Organ-Specific Toxicities

Given the known toxicities of piperazine-containing compounds, several organ systems warrant careful investigation when evaluating derivatives of the this compound scaffold:

  • Hepatotoxicity : Piperazine designer drugs have been shown to induce detrimental effects on liver cells. In vitro studies using human hepatic cell lines (HepG2 and HepaRG) and primary rat hepatocytes have demonstrated that some piperazine derivatives can cause cell death, with the underlying mechanisms involving increased formation of reactive oxygen species, depletion of intracellular glutathione (GSH) and ATP, loss of mitochondrial membrane potential, and activation of caspase-3[2]. Furthermore, some piperazine derivatives can up-regulate key enzymes involved in cholesterol biosynthesis, which may increase the risk of phospholipidosis and steatosis[3].

  • Neurotoxicity : Piperazine and its derivatives are known to exert effects on the central nervous system, with some exhibiting stimulant properties through interactions with dopaminergic, noradrenergic, and serotoninergic pathways[4][5]. Reported adverse effects include agitation, anxiety, and seizures[4][6]. Overdoses of piperazine have been associated with neurological signs such as the inability to stand and jerking of limbs[7].

  • Cardiotoxicity : Certain piperazine derivatives have demonstrated cytotoxic effects on cardiac cells. Studies on the H9c2 cell line, derived from rat heart tissue, have indicated that these compounds can induce cell death by disrupting Ca2+ homeostasis, causing ATP depletion, and a significant loss of mitochondrial membrane potential[8].

  • Genotoxicity : While piperazine itself is not considered to be genotoxic, its nitrosation products can be mutagenic in vivo[9]. The genotoxicity of piperazine derivatives is an important consideration, as metabolic activation can lead to the formation of reactive intermediates that can bind to DNA[10].

Metabolic Considerations and the Role of Reactive Metabolites

The metabolic fate of a this compound-containing compound is a critical determinant of its toxicological profile. The piperazine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, often leading to N-dealkylation and other oxidative transformations[4][5][6].

The presence of the two carbonyl groups in the this compound scaffold may influence its metabolic stability and the pathways of biotransformation. It is plausible that the scaffold could undergo hydrolysis of the amide bonds, though the cyclic nature may confer some resistance. Oxidative metabolism at the carbon atoms adjacent to the nitrogens is also a possibility.

A key concern in the metabolism of heterocyclic compounds is the formation of reactive metabolites, which are electrophilic species that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions. Therefore, a thorough investigation into the potential for reactive metabolite formation is essential.

A Strategic Framework for Toxicological Evaluation

A tiered approach to the toxicological evaluation of novel this compound derivatives is recommended, starting with in vitro assays to assess cytotoxicity and genotoxicity before proceeding to more complex in vivo studies.

In Vitro Toxicology Assessment

A battery of in vitro assays should be employed early in the drug discovery process to identify potential liabilities and guide lead optimization.

1. Cytotoxicity Assays:

These assays are fundamental for determining the concentration range at which a compound causes cell death and for providing preliminary insights into the mechanism of toxicity.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability[11][12]. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells[11][13].

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the supravital dye neutral red into the lysosomes of living cells[1][8][10][14][15].

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane[5][16][17][18].

Assay Principle Endpoint Measured Typical Cell Lines
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenasesCell viability/metabolic activityHepG2 (liver), SH-SY5Y (neuronal), H9c2 (cardiac)
Neutral Red Uptake and accumulation of dye in lysosomes of viable cellsCell viability3T3, HepG2
LDH Release of lactate dehydrogenase from cells with damaged membranesCytotoxicity/membrane integrityVarious

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B D Treat cells with compound for 24-72 hours B->D C Prepare serial dilutions of test compound C->D E Perform MTT, Neutral Red, or LDH assay D->E F Measure absorbance/fluorescence E->F G Calculate cell viability (%) F->G H Determine IC50 value G->H

Caption: A generalized workflow for in vitro cytotoxicity assessment.

2. Genotoxicity Assays:

These assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.

  • Bacterial Reverse Mutation (Ames) Test: This widely used screening assay detects gene mutations induced by a test compound in various strains of Salmonella typhimurium and Escherichia coli[9][19][20][21].

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells[3][6][7][22][23].

  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells[2][24][25][26][27].

Signaling Pathway for DNA Damage Response

G A This compound Derivative (or its metabolite) B DNA Damage (e.g., strand breaks, adducts) A->B C Activation of Sensor Proteins (e.g., ATM/ATR) B->C D Cell Cycle Arrest C->D E DNA Repair C->E F Apoptosis C->F

Caption: Potential cellular response to DNA damage.

3. Metabolic Stability and Reactive Metabolite Screening:

  • Metabolic Stability Assay: Incubating the test compound with liver microsomes or hepatocytes helps to determine its intrinsic clearance and provides insights into its metabolic fate.

  • Reactive Metabolite Trapping Assays: These assays use trapping agents, such as glutathione (GSH) or cyanide, to form stable adducts with reactive metabolites, which can then be detected by mass spectrometry[28][29][30][31][32].

In Vivo Toxicology Assessment

Following a favorable in vitro profile, in vivo studies are necessary to understand the compound's effects in a whole organism. These studies should be conducted in compliance with regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

1. Acute Oral Toxicity:

This study provides information on the short-term toxic effects of a single high dose of the compound. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify the substance based on its acute toxicity[33][34][35][36][37].

2. Repeated-Dose Toxicity:

These studies are essential for evaluating the effects of long-term exposure. The OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) provides comprehensive data on potential target organs, the potential for accumulation, and helps to establish a No-Observed-Adverse-Effect Level (NOAEL)[4][38][39][40][41].

3. Reproductive and Developmental Toxicity:

If the compound is intended for use in women of childbearing potential or if there are concerns based on its structure or data from other studies, reproductive and developmental toxicity studies are necessary. The OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) can provide initial information on potential effects on fertility and development[42][43][44][45][46].

Experimental Workflow for a 90-Day Repeated-Dose Toxicity Study (OECD 408)

G cluster_0 Acclimatization & Grouping cluster_1 Dosing & Observation cluster_2 Interim & Terminal Analyses cluster_3 Data Analysis A Acclimatize animals (e.g., rats) B Randomize into dose groups (e.g., 3 dose levels + control) A->B C Daily oral administration for 90 days B->C D Daily clinical observations, weekly body weight & food consumption C->D E Hematology, clinical chemistry, and urinalysis F Gross necropsy and organ weights G Histopathology of target organs E->F F->G H Statistical analysis of all data G->H I Determination of NOAEL H->I

Caption: Key stages of a 90-day repeated-dose oral toxicity study.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutics. However, a comprehensive and systematic toxicological evaluation is essential to ensure the safety of any resulting drug candidates. This guide has provided a predictive toxicological profile based on the known properties of the parent piperazine ring system and has outlined a strategic workflow for a thorough safety assessment.

Future research should focus on generating direct toxicological data for the this compound scaffold and a wider range of its derivatives. This will allow for the development of more accurate structure-activity and structure-toxicity relationships, which will be invaluable for the rational design of safer and more effective drugs. By integrating the principles and methodologies outlined in this guide, researchers and drug development professionals can navigate the complexities of toxicological assessment and unlock the full therapeutic potential of the this compound scaffold.

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A-Z Guide to 2,3-Piperazinedione: From Metabolic Byproduct to Key Scientific Insight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate world of drug metabolism, the emergence of specific metabolites can significantly influence a compound's efficacy, safety, and overall pharmacokinetic profile. 2,3-Piperazinedione, a cyclic diamide metabolite, represents a critical entity in the biotransformation of several pharmaceutical compounds. Its formation, primarily from parent drugs containing a piperazine moiety, necessitates a thorough understanding by drug development professionals. This guide provides a comprehensive exploration of this compound, detailing its chemical properties, metabolic origins, biological significance, and the state-of-the-art bioanalytical techniques required for its precise quantification. By synthesizing current research and field-proven methodologies, this document serves as an essential resource for scientists dedicated to advancing pharmaceutical safety and innovation.

The Significance of this compound in Drug Metabolism

Chemical Structure and Properties

This compound is a six-membered heterocyclic compound featuring two nitrogen atoms and two carbonyl groups at adjacent positions (2 and 3) on the ring.[1][2] Its chemical formula is C4H6N2O2, with a molecular weight of approximately 114.10 g/mol .[1][3] The presence of both amide and amine functionalities within a constrained cyclic structure dictates its chemical reactivity, polarity, and potential for hydrogen bonding, all of which influence its behavior in biological systems.

Importance in Pharmacokinetics and Drug Safety

The transformation of a parent drug into metabolites is a cornerstone of pharmacokinetic studies. The formation of this compound can alter the therapeutic and toxicological profile of a pharmaceutical agent. For instance, the proteasome inhibitor bortezomib, used in cancer therapy, undergoes oxidative metabolism, and while this compound itself is not explicitly named as a major active metabolite, the metabolic pathways involve modifications of the piperazine-like structures.[4][5][6] Understanding the rate of formation, potential for accumulation, and clearance of such metabolites is paramount for predicting drug-drug interactions and ensuring patient safety.

Metabolic Genesis: Precursors and Pathways

Pharmaceutical Originators of this compound

A variety of drugs containing a piperazine or a related heterocyclic ring system can potentially be metabolized to this compound or its derivatives. The antidepressant trazodone, for example, is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites.[7][8][9][10] While the primary active metabolite is m-chlorophenylpiperazine (mCPP), further oxidation of the piperazine ring is a plausible metabolic route.[8] Another notable example is the antifungal agent ketoconazole, where this compound has been identified as a metabolite.[11]

Enzymatic Machinery of Formation

The biotransformation leading to this compound is typically an oxidative process mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[6] In vitro studies with human liver microsomes have shown that multiple CYP isoforms, including CYP3A4, CYP2C19, and CYP1A2, can be involved in the metabolism of drugs containing a piperazine ring.[4][5][6] The specific pathway often involves sequential oxidation at the carbon atoms adjacent to the nitrogen atoms within the piperazine ring, leading to the formation of the dione structure.

Diagram: Generalized Metabolic Pathway

The following diagram illustrates a generalized enzymatic pathway for the formation of this compound from a parent drug containing a piperazine ring.

Metabolic_Pathway cluster_0 Phase I Metabolism (Liver) cluster_1 Excretion Parent_Drug Parent Drug (with Piperazine Ring) Intermediate Oxidized Intermediate (e.g., Hydroxylated Piperazine) Parent_Drug->Intermediate CYP450 Enzymes (e.g., CYP3A4, CYP2C19) Metabolite This compound Intermediate->Metabolite Further Oxidation Excretion Renal/Biliary Excretion Metabolite->Excretion Clearance

Caption: Generalized metabolic conversion of a piperazine-containing drug to this compound.

Biological Profile: Activity and Toxicology

The biological activity of this compound and related diketopiperazines is an area of active research. While often considered inactive byproducts of drug metabolism, some diketopiperazines have been shown to possess a range of biological activities, including antimicrobial and antitumor effects.[12] However, the specific pharmacological and toxicological profile of this compound as a metabolite is not extensively characterized for most parent drugs and warrants further investigation on a case-by-case basis during drug development. The accumulation of any metabolite can pose a risk of off-target effects or direct toxicity, making its study a crucial aspect of safety pharmacology.

Bioanalytical Detection and Quantification

The accurate measurement of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic modeling and safety assessment. Due to its polar nature and typically low concentrations, sensitive and specific analytical methods are required.

Recommended Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drug metabolites. This technique offers high selectivity, sensitivity, and the ability to measure analytes over a wide dynamic range.

Detailed Experimental Protocol: Quantification in Human Plasma

The following is a representative protocol for the determination of this compound in human plasma.

4.2.1 Sample Preparation: Protein Precipitation

  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of this compound) to correct for extraction variability.

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

4.2.2 Chromatographic Conditions

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable for separating the polar metabolite from endogenous interferences.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is typically used to ensure good peak shape and resolution.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

4.2.3 Mass Spectrometric Parameters

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized for maximum sensitivity and specificity.

Diagram: Bioanalytical Workflow

This diagram outlines the key steps in the bioanalytical workflow for quantifying this compound.

Bioanalytical_Workflow Start Biological Sample (e.g., Plasma) Sample_Prep Sample Preparation (Protein Precipitation) Start->Sample_Prep LC_Separation LC Separation (Reverse-Phase C18) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis End Pharmacokinetic Report Data_Analysis->End

Caption: Workflow for the LC-MS/MS-based quantification of this compound.

Case Study: Bortezomib

Bortezomib is a dipeptidyl boronic acid derivative and a potent proteasome inhibitor used in the treatment of multiple myeloma.[4][5] Its metabolism is complex and involves several cytochrome P450 enzymes.[4][5][6] The principal biotransformation pathway is oxidative deboronation.[4][5] While this compound is not a direct named metabolite, the metabolic pathways of bortezomib serve as an important example of how complex heterocyclic structures are processed in the body. The study of its metabolites is crucial for understanding its overall disposition and potential for drug interactions.[6][13]

Table 1: CYP Isoforms Involved in Bortezomib Metabolism

CYP IsoformRole in Metabolism
CYP3A4Primary
CYP2C19Primary
CYP1A2Primary
CYP2D6Minor
CYP2C9Minor
Source: Adapted from studies on bortezomib metabolism.[4][5][6]

Conclusion and Future Directions

This compound is a metabolite of significant interest in drug development. Its formation from various pharmaceuticals underscores the need for comprehensive metabolic profiling during preclinical and clinical studies. Future research should focus on elucidating the specific biological activities and potential toxicities of this compound derived from different parent drugs. Furthermore, the development of more advanced and high-throughput analytical methods will continue to be crucial for supporting pharmacokinetic and safety assessments. A thorough understanding of metabolites like this compound is indispensable for the development of safer and more effective medicines.

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The Ascendant Scaffold: A Technical Guide to the Chemistry of 2,3-Diketopiperazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Ubiquitous 2,5-Isomer

In the vast and intricate world of heterocyclic chemistry, diketopiperazines (DKPs) represent a privileged scaffold, lauded for their conformational rigidity and diverse biological activities. While the scientific literature is replete with studies on the naturally abundant 2,5-diketopiperazines, their constitutional isomer, the 2,3-diketopiperazine (2,3-DKP) core, is emerging from the shadows as a motif of significant untapped potential in medicinal chemistry. This technical guide serves as a comprehensive resource for researchers, providing an in-depth exploration of the synthesis, reactivity, and burgeoning applications of 2,3-diketopiperazines, moving beyond the well-trodden path of their 2,5-counterparts.

The 2,3-Diketopiperazine Core: A Structural and Electronic Overview

The 2,3-diketopiperazine ring system is a six-membered heterocycle containing two nitrogen atoms and two carbonyl groups in adjacent positions. This arrangement imparts a unique electronic and steric profile compared to the more common 2,5-isomer. The vicinal dicarbonyl moiety introduces a degree of electrophilicity and potential for unique reactivity patterns, while the lactam functionalities provide hydrogen bond donor and acceptor capabilities crucial for molecular recognition.

The planarity and conformational flexibility of the 2,3-DKP ring are influenced by the nature and stereochemistry of its substituents. Understanding these structural nuances is paramount for the rational design of derivatives with specific biological targets in mind.

Synthetic Strategies: Forging the 2,3-Diketopiperazine Scaffold

The construction of the 2,3-diketopiperazine core has been a subject of synthetic exploration, with several methodologies developed to access this intriguing scaffold. A prevalent and effective approach is a two-step synthetic sequence that offers flexibility in introducing diverse substituents.

A Versatile Two-Step Synthesis

A notable strategy for the synthesis of 2,3-diketopiperazine derivatives involves a two-step process, which is amenable to the generation of a library of compounds for structure-activity relationship (SAR) studies.[1]

Step 1: Formation of N-substituted Piperazine Precursors

The initial step typically involves the reaction of an appropriate amine with a suitable building block to form a substituted piperazine precursor. For instance, the reaction of paraformaldehyde and an amine in the presence of an acid catalyst can lead to the formation of a key intermediate.[1]

Step 2: Oxidative Cyclization

The second and final step involves the oxidation of the piperazine precursor to form the desired 2,3-diketopiperazine ring. This is often achieved using a selective oxidizing agent.[1]

Two-Step Synthesis of 2,3-Diketopiperazines cluster_step1 Step 1: Precursor Formation cluster_step2 Step 2: Oxidative Cyclization Amine Substituted Amine Intermediate Piperazine Precursor Amine->Intermediate HCl (aq), THF/dioxane, reflux Paraformaldehyde Paraformaldehyde (CH₂O)n Paraformaldehyde->Intermediate DKP 2,3-Diketopiperazine Derivative Intermediate->DKP NaH₂PO₄, MeCN, 0 °C Oxidant Oxidizing Agent (e.g., TEMPO, NaClO₂, NaOCl) Oxidant->DKP

Caption: A generalized two-step synthetic pathway to 2,3-diketopiperazines.

Experimental Protocol: A Representative Synthesis

The following is a representative experimental protocol adapted from the literature for the synthesis of a 2,3-diketopiperazine derivative.[1]

Step A: Synthesis of the Piperazine Precursor

  • To a solution of the starting amine (1.0 eq) in a mixture of THF and dioxane, add paraformaldehyde (excess) and aqueous HCl.

  • Reflux the reaction mixture for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the piperazine precursor.

Step B: Synthesis of the 2,3-Diketopiperazine

  • Dissolve the piperazine precursor (1.0 eq) in acetonitrile (MeCN) and cool the solution to 0 °C in an ice bath.

  • Add NaH₂PO₄, TEMPO (catalytic amount), NaClO₂, and aqueous NaOCl to the cooled solution.

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring for the disappearance of the starting material by TLC.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to yield the desired 2,3-diketopiperazine derivative.

Reactivity and Functionalization: Tailoring the Scaffold for Medicinal Chemistry

The 2,3-diketopiperazine scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The reactivity of the core is primarily dictated by the two lactam functionalities and the adjacent carbonyl groups.

N-Substitution: The nitrogen atoms of the piperazine ring can be functionalized through various methods, including alkylation and acylation, to introduce diverse substituents. These modifications can significantly impact the compound's solubility, lipophilicity, and biological activity.

C-H Functionalization: Recent advances in catalysis have opened up avenues for the direct functionalization of C-H bonds, offering a powerful tool for the late-stage modification of complex molecules. While specific examples for 2,3-DKPs are still emerging, the principles of directed C-H activation could be applied to introduce new functional groups at specific positions on the heterocyclic ring.

Reactions of the Dicarbonyl Moiety: The vicinal dicarbonyl unit can potentially undergo reactions such as condensation with nucleophiles or reduction to the corresponding diol, providing further opportunities for structural diversification.

Functionalization of 2,3-Diketopiperazine Core cluster_functionalization Potential Functionalization Sites DKP 2,3-Diketopiperazine Core N_Alkylation N-Alkylation/ N-Arylation DKP->N_Alkylation Position 1 & 4 N_Acylation N-Acylation DKP->N_Acylation Position 1 & 4 CH_Functionalization C-H Functionalization DKP->CH_Functionalization Positions 5 & 6 Carbonyl_Chemistry Carbonyl Chemistry (Condensation, Reduction) DKP->Carbonyl_Chemistry Positions 2 & 3

Caption: Key sites for the functionalization of the 2,3-diketopiperazine scaffold.

Spectroscopic Characterization: Unveiling the Molecular Architecture

The unambiguous characterization of synthesized 2,3-diketopiperazine derivatives is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides valuable information about the number and chemical environment of the protons in the molecule. Characteristic signals for the methylene protons on the piperazine ring and the protons of the substituents can be observed. The coupling patterns can help elucidate the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical shifts. The signals for the two carbonyl carbons in the 2,3-positions are typically observed in the downfield region of the spectrum.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized compounds and for obtaining information about their fragmentation patterns. Electrospray ionization (ESI) is a commonly used technique for the analysis of diketopiperazines. The fragmentation of the 2,3-DKP ring can provide valuable structural information, often involving the cleavage of the amide bonds and the loss of small neutral molecules like carbon monoxide.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the presence of key functional groups. The characteristic stretching vibrations of the C=O bonds of the lactam functionalities are typically observed in the region of 1650-1750 cm⁻¹.

Biological Activities and Therapeutic Potential: A Scaffold on the Rise

While the exploration of the biological activities of 2,3-diketopiperazines is still in its early stages compared to their 2,5-isomers, the existing research has revealed promising therapeutic potential in several areas.

Anti-parasitic Agents

One of the most significant applications of the 2,3-diketopiperazine scaffold to date is in the development of novel agents against Chagas disease, caused by the parasite Trypanosoma cruzi. A series of 2,3-diketopiperazine derivatives have been synthesized and shown to exhibit potent activity against the trypomastigote form of the parasite.[1] These findings highlight the potential of this scaffold as a starting point for the development of new and effective treatments for this neglected tropical disease.

Enzyme Inhibition

The rigid and pre-organized nature of the diketopiperazine core makes it an attractive scaffold for the design of enzyme inhibitors. The ability to introduce diverse substituents at multiple positions allows for the optimization of interactions with the active site of a target enzyme. For example, diketopiperazine derivatives have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[2]

The table below summarizes the in vitro anti-proliferative activity of some diketopiperazine derivatives against cancer cell lines.

CompoundBxPC-3 IC₅₀ (nM)NCI-H460 IC₅₀ (nM)
Plinabulin4.426.2
Compound a306>1000
Compound b0.94.1
Compound c0.73.8
Compound d56.851.7
Compound f91.7388.7
Data adapted from a study on diketopiperazine derivatives as tubulin polymerization inhibitors.[1][2]

These data demonstrate that modifications to the diketopiperazine scaffold can lead to significant improvements in anti-proliferative activity.

Future Directions and Perspectives

The chemistry of 2,3-diketopiperazines is a rapidly evolving field with immense potential for growth. Future research efforts will likely focus on several key areas:

  • Development of Novel Synthetic Methodologies: The discovery of new and more efficient synthetic routes to access a wider range of structurally diverse 2,3-diketopiperazine derivatives is crucial for expanding their chemical space and exploring their therapeutic potential.

  • Exploration of New Biological Targets: As our understanding of the biological activities of this scaffold grows, so too will the number of potential therapeutic targets. Investigating the activity of 2,3-DKPs against a broader range of diseases is a promising avenue for future research.

  • Structure-Activity Relationship (SAR) Studies: The systematic modification of the 2,3-diketopiperazine core and the evaluation of the biological activity of the resulting analogs will be essential for the development of potent and selective drug candidates.

  • Application in Materials Science: The rigid and predictable nature of the diketopiperazine scaffold also makes it an interesting building block for the development of new materials with unique properties.

Conclusion

The 2,3-diketopiperazine scaffold represents a compelling and underexplored area of heterocyclic chemistry. Its unique structural and electronic features, coupled with its synthetic tractability and emerging biological activities, position it as a promising platform for the discovery of novel therapeutic agents and functional materials. This technical guide has provided a comprehensive overview of the current state of 2,3-diketopiperazine chemistry, with the aim of inspiring and equipping researchers to further explore the potential of this ascendant scaffold.

References

[1] Two-step strategy for synthesis of 2,3-diketopiperazine derivatives. ResearchGate. Available at: [Link]. [3] Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]. [4] Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry | Bentham Science. Bentham Science Publishers. Available at: [Link]. [5] A New Route for the Synthesis of N-Substituted Diketopiperazine Derivatives. Korean Chemical Society. Available at: [Link]. [6] Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed. National Center for Biotechnology Information. Available at: [Link]. [7] 1 H (500 MHz) and 13 C (125 MHz) NMR Data of Compounds 2 and 3. ResearchGate. Available at: [Link]. [8] Synthesis of Monodehydro-Diketopiperazines Enabled by Cp*Rh(III)-Catalyzed Amine-Directed N–H Functionalization - NIH. National Institutes of Health. Available at: [Link]. [9] 1 H NMR and 13 C NMR data of 1-3 a . | Download Scientific Diagram. ResearchGate. Available at: [Link]. [10] Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry | Request PDF. ResearchGate. Available at: [Link]. [11] Describes synthesis and characterisation including Proton (1H) and Carbon (13C) NMR spectra of all compounds synthesised - Public Library of Science. Public Library of Science. Available at: [Link]. [12] Fragmentation of diketopiperazines fromAspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS) | Request PDF. ResearchGate. Available at: [Link]. [13] 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation | Bentham Science. Bentham Science Publishers. Available at: [Link]. [14] Synthesis of 2,3-diketopiperazine - PubMed. National Center for Biotechnology Information. Available at: [Link]. [15] Diketopiperazines - Baran Lab. Available at: [Link]. [16] 2,5-Diketopiperazine - Wikipedia. Wikipedia. Available at: [Link]. [17] WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents. Google Patents. Available at: . [2] Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors. Royal Society of Chemistry. Available at: [Link]. [18] Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]. [19] (PDF) 2,5-Diketopiperazines as Neuroprotective Agents - ResearchGate. ResearchGate. Available at: [Link]. [20] Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. MDPI. Available at: [Link]. [21] Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis | The Journal of Organic Chemistry. American Chemical Society. Available at: [Link]. [22] ChemInform Abstract: 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products | Request PDF. ResearchGate. Available at: [Link]. [23] Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link].

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Methodological & Application

Synthesis of N-Monosubstituted 2,3-Piperazinediones for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-P-N-0724

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.

Abstract: This document provides a detailed, reliable protocol for the synthesis of N-monosubstituted 2,3-piperazinediones, a pivotal scaffold in modern medicinal chemistry. We focus on the robust and widely applicable method of cyclocondensation between an N-substituted ethylenediamine and diethyl oxalate. The guide explains the underlying chemical principles, offers a step-by-step experimental procedure, discusses process optimization and troubleshooting, and presents a versatile framework for producing a variety of derivatives.

Introduction: Significance of the 2,3-Piperazinedione Core

The this compound ring system is a privileged heterocyclic motif frequently incorporated into pharmacologically active molecules. Its rigid, six-membered diamide structure provides a well-defined three-dimensional geometry, while the two carbonyl groups and the monosubstituted nitrogen atom offer multiple points for hydrogen bonding and further functionalization. These characteristics make piperazine-2,3-dione derivatives highly valuable in drug discovery, where they have been investigated for a range of therapeutic applications, including as anticancer agents and central nervous system (CNS) modulators.[1][2] The ability to readily introduce a variety of substituents at the N-1 position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3]

Recommended Synthetic Strategy: Cyclocondensation

The most common and efficient method for constructing the N-monosubstituted this compound core is the direct cyclocondensation of an N-substituted ethylenediamine with diethyl oxalate. This one-pot reaction is favored for its operational simplicity, use of commercially available starting materials, and generally high yields.[4]

The overall transformation is as follows:

R-NH-CH₂CH₂-NH₂ + (COOEt)₂ → N-R-piperazine-2,3-dione + 2 EtOH

This approach involves the formation of two amide bonds in a sequential manner, leading to the desired heterocyclic product.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism.

  • Initial Acylation: The more nucleophilic primary amine of the N-substituted ethylenediamine selectively attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to yield an open-chain amide-ester intermediate.

  • Intramolecular Cyclization: The secondary amine of the intermediate then undergoes an intramolecular nucleophilic attack on the remaining ester carbonyl. This second cyclization step forms the six-membered ring. Subsequent elimination of a second molecule of ethanol yields the final, thermodynamically stable this compound product.

Why this works: The reaction is typically performed at reflux in a suitable solvent like ethanol. Heating the mixture provides the necessary activation energy for the reaction and helps to drive the equilibrium towards the product by continuously removing the ethanol byproduct via distillation. The choice of an N-substituted ethylenediamine as the starting material is crucial, as the differential reactivity between the primary and secondary amines guides the initial acylation step.[5]

Detailed Experimental Protocol

This protocol describes the synthesis of 1-Benzyl-2,3-piperazinedione as a representative example. The same procedure can be adapted for other primary alkyl or aryl-substituted ethylenediamines.

Materials and Equipment
  • Reagents:

    • N-Benzylethylenediamine (≥98%)

    • Diethyl oxalate (≥99%)

    • Absolute Ethanol (200 proof)

    • Ethyl acetate (ACS grade)

    • Hexanes (ACS grade)

  • Equipment:

    • Round-bottom flask (250 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Rotary evaporator

    • Büchner funnel and filter paper

    • Standard laboratory glassware

    • Analytical balance

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-benzylethylenediamine (7.51 g, 50.0 mmol, 1.0 equiv.) and absolute ethanol (100 mL).

  • Addition of Reagent: While stirring, add diethyl oxalate (7.31 g, 6.77 mL, 50.0 mmol, 1.0 equiv.) to the solution dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. A white precipitate of the product should form. For maximum precipitation, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid cake with a small amount of cold ethanol (2 x 20 mL) to remove any residual soluble impurities.

  • Drying: Dry the product under vacuum at 50 °C for 4-6 hours or until a constant weight is achieved. The typical yield for 1-Benzyl-2,3-piperazinedione is 80-90%.

Purification and Characterization

The crude product obtained is often of high purity (>95%). If further purification is required, recrystallization from hot ethanol or a mixture of ethyl acetate and hexanes is effective.

  • Expected Characterization Data for 1-Benzyl-2,3-piperazinedione:

    • Appearance: White crystalline solid.

    • Melting Point: 168-171 °C.

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25-7.40 (m, 5H, Ar-H), 4.60 (s, 2H, Ar-CH₂), 3.45 (t, 2H, CH₂), 3.30 (t, 2H, CH₂), NH proton may be broad.

    • ¹³C NMR (101 MHz, DMSO-d₆): δ 164.5 (C=O), 158.0 (C=O), 136.0 (Ar-C), 128.8 (Ar-CH), 127.9 (Ar-CH), 127.5 (Ar-CH), 51.0 (Ar-CH₂), 48.5 (CH₂), 42.0 (CH₂).

    • MS (ESI+): m/z 205.1 [M+H]⁺.

Process Optimization and Troubleshooting

Observation Potential Cause Recommended Solution
Low Yield Incomplete reaction.Extend the reflux time. Ensure the temperature is sufficient for steady reflux. Monitor via TLC.
Product loss during workup.Use minimal cold solvent for washing the precipitate. Ensure complete precipitation by cooling thoroughly.
Oily Product / No Precipitation The product may be more soluble in ethanol, especially for smaller N-substituents.Concentrate the reaction mixture on a rotary evaporator to about half its volume before cooling to induce precipitation.
Discolored Product (Yellow/Brown) Impurities in starting materials or thermal degradation.Use high-purity reagents. Avoid excessive heating temperatures or prolonged reaction times beyond what is necessary. Consider recrystallization for purification.

Substrate Scope and Data Summary

The described protocol is versatile and can be applied to a range of N-substituted ethylenediamines. The table below summarizes expected outcomes for different substituents.

N-Substituent (R-group) Starting Amine Typical Reaction Time Expected Yield Appearance
BenzylN-Benzylethylenediamine4-6 hours80-90%White Solid
MethylN-Methylethylenediamine3-5 hours75-85%White Solid
PhenylN-Phenylethylenediamine6-8 hours65-75%Off-white Solid
IsopropylN-Isopropylethylenediamine5-7 hours70-80%White Solid

Visual Workflow and Mechanism

General Synthesis Workflow

SynthesisWorkflow Reactants N-Substituted Ethylenediamine + Diethyl Oxalate in Ethanol Mixing Combine Reagents at Room Temp Reactants->Mixing Reflux Heat to Reflux (4-8 hours) Mixing->Reflux Cooling Cool to Room Temp & Ice Bath Reflux->Cooling Filtration Vacuum Filtration & Cold Ethanol Wash Cooling->Filtration Drying Dry Under Vacuum Filtration->Drying Product Pure N-Monosubstituted This compound Drying->Product ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Amine R-NH-CH₂CH₂-NH₂ Intermediate R-NH-CH₂CH₂-NH-CO-COOEt Amine->Intermediate Step 1: Acylation (-EtOH) Oxalate (COOEt)₂ Product N-R-Piperazine-2,3-dione Intermediate->Product Step 2: Intramolecular Cyclization (-EtOH)

Caption: Simplified two-step mechanism for the cyclocondensation reaction.

Safety Precautions

  • Diethyl oxalate is harmful if swallowed or inhaled and can cause skin irritation.

  • N-substituted ethylenediamines can be corrosive and cause burns.

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

References

  • Method for synthesizing N-monosubstituted piperazine-2,3-dione.
  • Piperazine-2,3-dione derivatives and their medical applications.
  • Yao, R. S., et al. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.Hefei University of Technology.[Link]
  • Němečková, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.Molecules, 25(9), 2168. [Link]
  • Preparation of N-monosubstituted piperazine derivatives.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Němečková, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor.PubMed.[Link]
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Application Notes and Protocols for the Synthesis of 2,3-Piperazinediones via Cyclization Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,3-Piperazinedione Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] While much attention has been focused on the synthesis and application of 2,5-diketopiperazines (DKPs), the isomeric this compound core represents a valuable, yet less explored, structural motif for the development of novel therapeutics.[2][3] This vicinal dicarbonyl arrangement offers unique steric and electronic properties, influencing molecular conformation and interactions with biological targets. This guide provides a detailed exploration of the cyclization reactions for the synthesis of 2,3-piperazinediones, with a focus on practical, field-proven protocols and the underlying chemical principles that govern these transformations. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize and functionalize this important heterocyclic system.

Core Synthetic Strategy: Cyclocondensation of Diamines with Oxalates

The most direct and widely employed method for the construction of the this compound ring is the cyclocondensation reaction between a 1,2-diamine and a derivative of oxalic acid, typically an oxalate ester like diethyl oxalate.[4][5] This approach is robust, scalable, and allows for the introduction of substituents on the nitrogen atoms, providing a handle for further molecular elaboration.

Reaction Mechanism: A Stepwise Approach to Ring Formation

The formation of the this compound ring via the reaction of a 1,2-diamine with diethyl oxalate proceeds through a two-step nucleophilic acyl substitution mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • First Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of the 1,2-diamine on one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to form an N-acylated intermediate.

  • Intramolecular Cyclization: The second amino group of the N-acylated intermediate then undergoes an intramolecular nucleophilic attack on the remaining ester carbonyl group. This cyclization step forms a second tetrahedral intermediate.

  • Final Ring Closure: The expulsion of a second molecule of ethanol from this intermediate leads to the formation of the stable six-membered this compound ring.

The differential reactivity of primary and secondary amines with diethyl oxalate forms the basis of this synthetic strategy. Primary amines can react twice, leading to the formation of a cyclic product in the case of 1,2-diamines.[5][6]

Mechanism of this compound Synthesis cluster_0 Step 1: Intermolecular Acylation cluster_1 Step 2: Intramolecular Cyclization 1,2-Diamine H₂N-(CH₂)₂-NH₂ Tetrahedral_Intermediate_1 Tetrahedral Intermediate 1,2-Diamine->Tetrahedral_Intermediate_1 Nucleophilic Attack Diethyl Oxalate EtOOC-COOEt Diethyl Oxalate->Tetrahedral_Intermediate_1 N-Acylated_Intermediate H₂N-(CH₂)₂-NH-CO-COOEt Tetrahedral_Intermediate_1->N-Acylated_Intermediate Elimination Ethanol_1 EtOH Tetrahedral_Intermediate_1->Ethanol_1 N-Acylated_Intermediate_2 H₂N-(CH₂)₂-NH-CO-COOEt Tetrahedral_Intermediate_2 Cyclic Tetrahedral Intermediate N-Acylated_Intermediate_2->Tetrahedral_Intermediate_2 Intramolecular Attack This compound Piperazine-2,3-dione Tetrahedral_Intermediate_2->this compound Elimination Ethanol_2 EtOH Tetrahedral_Intermediate_2->Ethanol_2

Figure 1: Mechanism of this compound synthesis.

Experimental Protocols

The synthesis of N-substituted 2,3-piperazinediones is typically achieved in a two-step sequence: formation of the parent piperazine-2,3-dione followed by N-alkylation or N-arylation.[4] Alternatively, an N-substituted ethylenediamine can be used as the starting material.[7]

Protocol 1: Synthesis of Unsubstituted Piperazine-2,3-dione

This protocol describes the synthesis of the core piperazine-2,3-dione ring, which can be subsequently functionalized.

Materials:

  • Ethylenediamine

  • Diethyl oxalate

  • Anhydrous ethanol

  • Dioxane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethylenediamine (1.0 eq) in anhydrous ethanol.

  • From the dropping funnel, add a solution of diethyl oxalate (1.0 eq) in anhydrous ethanol dropwise to the stirred ethylenediamine solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Recrystallize the resulting solid residue from dioxane to obtain pure piperazine-2,3-dione.

Protocol 2: Synthesis of N-Ethyl-2,3-piperazinedione

This protocol details the synthesis of an N-substituted this compound using an N-alkylethylenediamine.[7][8]

Materials:

  • N-ethylethylenediamine

  • Diethyl oxalate

  • Anhydrous methanol

  • Ammonium chloride (catalyst)

  • Glycol dimethyl ether (for crystallization)

Procedure:

  • Prepare a solution of N-ethylethylenediamine (1.0 eq) in anhydrous methanol.

  • In a separate three-necked flask, add anhydrous methanol and a catalytic amount of ammonium chloride. Stir until the catalyst is completely dissolved.

  • Add diethyl oxalate (1.0 eq) to the catalyst solution at 25-30 °C, then cool the mixture to 15-20 °C.

  • Slowly add the N-ethylethylenediamine solution to the diethyl oxalate solution.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Add glycol dimethyl ether to the residue to induce crystallization and purify the product, yielding N-ethyl-2,3-piperazinedione.

Protocol 3: N-Arylation of Piperazine-2,3-dione

This protocol provides a general method for the synthesis of N-aryl-2,3-piperazinediones, a class of compounds with significant interest in medicinal chemistry.[2][9]

Materials:

  • Piperazine-2,3-dione

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add piperazine-2,3-dione (1.0 eq), the aryl halide (1.1 eq), palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2,3-piperazinedione.

Data Presentation: A Survey of N-Substituted 2,3-Piperazinediones

The following table summarizes various N-substituted 2,3-piperazinediones synthesized via the cyclocondensation approach, highlighting the diversity of achievable structures.

Substituent (R)Diamine PrecursorCyclizing ReagentSolventYield (%)Reference
HEthylenediamineDiethyl oxalateEthanol-[4]
EthylN-EthylethylenediamineDiethyl oxalateMethanol76.0[8]
Propyl (in a larger structure)1-Aryl-piperazine derivative--69[2]
Phenyl (in a larger structure)1-Aryl-piperazine derivative--74[2]
2-Pyrimidinyl (in a larger structure)1-(2-Pyrimidinyl)piperazine--72[2]

Characterization of 2,3-Piperazinediones

The structural elucidation of synthesized 2,3-piperazinediones relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

  • ¹H NMR Spectroscopy: The protons on the piperazine ring typically appear as multiplets in the range of 3.0-4.0 ppm. The chemical shifts are influenced by the nature of the N-substituent.

  • ¹³C NMR Spectroscopy: The two carbonyl carbons of the this compound ring are characteristic and appear in the downfield region of the spectrum, typically between 150-170 ppm. The methylene carbons of the ring are generally observed in the 40-50 ppm range.

Troubleshooting and Optimization

Common challenges in the synthesis of 2,3-piperazinediones include low yields and difficulties in purification.[4]

  • Low Yields: Incomplete cyclization can be a major issue. Optimizing the reaction temperature and time is crucial. Side reactions, such as polymerization of the diamine or hydrolysis of the ester, can also reduce the yield. Ensuring anhydrous conditions can mitigate some of these side reactions.

  • Purification: While column chromatography is effective at the lab scale, it can be inefficient for larger quantities. Developing a crystallization protocol by screening different solvent systems is often the preferred method for large-scale purification.[4]

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Crude Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Change Solvent incomplete->optimize_conditions Yes identify_side_products Identify Side Products (MS, NMR) side_products->identify_side_products Yes purification_issue Review Purification Strategy side_products->purification_issue No end Improved Yield and Purity optimize_conditions->end identify_side_products->optimize_conditions develop_crystallization Develop Crystallization Protocol purification_issue->develop_crystallization develop_crystallization->end

Figure 2: A troubleshooting workflow for this compound synthesis.

Conclusion

The cyclocondensation of 1,2-diamines with oxalate esters provides a reliable and versatile route to the this compound scaffold. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a wide range of N-substituted derivatives. This guide offers a solid foundation of protocols and practical insights to facilitate the exploration of this promising class of heterocycles in the pursuit of new therapeutic agents.

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protocol for large-scale synthesis of 2,3-piperazinedione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Multi-Gram Scale Synthesis of 2,3-Piperazinedione

Abstract

This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, a pivotal heterocyclic scaffold in medicinal chemistry and drug development. The procedure is designed for large-scale laboratory production, emphasizing safety, efficiency, and high purity without the need for chromatographic purification. We delve into the mechanistic underpinnings of the cyclocondensation reaction, offer insights into process optimization, and provide a systematic workflow suitable for researchers, chemists, and drug development professionals.

Introduction and Significance

The piperazine ring is a privileged structure in pharmacology, appearing in numerous FDA-approved drugs.[1] Specifically, the this compound core serves as a versatile building block for constructing complex molecules with a wide range of biological activities, including potential use as anti-inflammatory and anthelmintic agents.[2][3] The synthesis of this fundamental scaffold is a critical first step in many drug discovery pipelines.

While numerous synthetic routes exist for piperazine derivatives, many are not amenable to large-scale production due to complex procedures, low yields, or reliance on expensive reagents and chromatographic purification.[4][5] This guide outlines a straightforward and cost-effective cyclocondensation reaction between ethylenediamine and diethyl oxalate, a method optimized for scalability and high purity. The protocol is designed to be a self-validating system, ensuring reproducibility and reliability for multi-gram to kilogram-scale synthesis.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from ethylenediamine and diethyl oxalate is a classic double nucleophilic acyl substitution, often referred to as a cyclocondensation reaction.

Mechanism Explained:

  • First Nucleophilic Attack: One of the primary amine groups of ethylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to form an amide bond.

  • Second Nucleophilic Attack (Intramolecular Cyclization): The second primary amine group of the intermediate then attacks the remaining ester carbonyl group in an intramolecular fashion.

  • Ring Closure: This second attack forms a six-membered ring tetrahedral intermediate. The subsequent elimination of a second molecule of ethanol yields the stable this compound ring.

The overall balanced reaction is as follows:

C₂H₄(NH₂)₂ (Ethylenediamine) + (COOC₂H₅)₂ (Diethyl Oxalate) → C₄H₆N₂O₂ (this compound) + 2 C₂H₅OH (Ethanol)

reaction_mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_product Products EDA Ethylenediamine INT1 Acyclic Amide-Ester Intermediate EDA->INT1 + Diethyl Oxalate DEO Diethyl Oxalate DEO->INT1 INT2 Tetrahedral Intermediate INT1->INT2 Intramolecular Attack PZD This compound INT2->PZD - Ethanol EtOH Ethanol INT2->EtOH

Caption: Figure 1: Reaction Mechanism for this compound Synthesis.

Materials, Equipment, and Safety

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )PuritySupplier Example
EthylenediamineC₂H₈N₂60.10≥99%Sigma-Aldrich
Diethyl OxalateC₆H₁₀O₄146.14≥99%Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.07≥99.5%Fisher Scientific
DioxaneC₄H₈O₂88.11Anhydrous, ≥99.8%Sigma-Aldrich
Equipment
  • Appropriately sized three-neck round-bottom flask (e.g., 5 L for ~100 g scale)

  • Overhead mechanical stirrer with a paddle or anchor stirrer blade

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser with coolant circulation

  • Pressure-equalizing dropping funnel (addition funnel)

  • Nitrogen or Argon gas inlet

  • Large Büchner funnel and vacuum flask for filtration

  • Vacuum oven for drying

Critical Safety Precautions (EHS)

This protocol involves hazardous materials and must be performed in a well-ventilated fume hood by trained personnel.

  • Ethylenediamine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care.

  • Diethyl Oxalate: Harmful if swallowed and causes serious eye irritation.[6][7][8] It is also moisture-sensitive.[7][9]

  • Dioxane: Flammable liquid and vapor. Suspected of causing cancer.

Personal Protective Equipment (PPE):

  • Chemical splash goggles and a face shield.

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber).

  • Flame-resistant lab coat.

Handling:

  • All additions and transfers should be conducted under an inert atmosphere (e.g., Nitrogen) to prevent moisture contamination.[7][9]

  • Ensure all glassware is dry before use.

  • Have appropriate spill kits (for corrosives and flammable liquids) readily available. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[7]

Detailed Large-Scale Synthesis Protocol

This protocol is detailed for a ~100 g scale synthesis. Quantities can be adjusted proportionally for different scales.

workflow Figure 2: Experimental Workflow A 1. Setup & Inerting (3-Neck Flask, Stirrer, Condenser) B 2. Reagent Charging (Add Ethanol & Diethyl Oxalate) A->B C 3. Controlled Addition (Slowly add Ethylenediamine in Ethanol via dropping funnel) B->C Maintain Stirring D 4. Reaction & Reflux (Heat to 75-80°C, Monitor for 3-4h) C->D Exothermic reaction E 5. Cooling & Precipitation (Cool to Room Temp, then 0-5°C) D->E Reaction Complete F 6. Isolation (Vacuum filter the crude product) E->F G 7. Washing (Wash cake with cold Ethanol) F->G H 8. Purification (Recrystallize from Dioxane) G->H Crude Solid I 9. Final Drying (Vacuum oven at 60°C) H->I Pure Crystals J High-Purity This compound I->J

Caption: Figure 2: Step-by-Step Experimental Workflow.

Step 1: Apparatus Setup
  • Assemble the three-neck flask with the overhead stirrer, reflux condenser, and pressure-equalizing dropping funnel.

  • Ensure the system is equipped with a nitrogen inlet on top of the condenser.

  • Flame-dry the glassware under vacuum or oven-dry it and assemble while hot, then allow it to cool to room temperature under a slow stream of nitrogen.

Step 2: Reaction
  • To the main reaction flask, add absolute ethanol (1.5 L) followed by diethyl oxalate (146.1 g, 1.0 mol) . Begin stirring to ensure the solution is homogenous.

  • In a separate beaker, dilute ethylenediamine (60.1 g, 1.0 mol) with absolute ethanol (500 mL) . Transfer this solution to the dropping funnel.

  • Begin adding the ethylenediamine solution dropwise to the stirred diethyl oxalate solution. An exothermic reaction will occur, and a white precipitate will begin to form. Maintain a slow addition rate to keep the internal temperature below 40°C. This addition may take 60-90 minutes.

  • Once the addition is complete, equip the flask with a heating mantle and heat the slurry to a gentle reflux (approx. 75-80°C).

  • Maintain the reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by TLC or LC-MS until the starting materials are consumed.[4]

Step 3: Isolation of Crude Product
  • After the reaction period, turn off the heat and allow the mixture to cool slowly to room temperature with continued stirring.

  • Further cool the flask in an ice-water bath for at least 1 hour to maximize precipitation.

  • Set up the Büchner funnel for vacuum filtration.

  • Filter the thick white slurry. Use some of the cold mother liquor to rinse any remaining solid from the flask.

  • Wash the filter cake thoroughly with cold absolute ethanol (2 x 200 mL) to remove any unreacted starting materials and soluble impurities.

  • Press the cake dry on the filter to remove as much solvent as possible. The crude product is typically obtained as a white to off-white solid.

Step 4: Purification by Recrystallization

Chromatography is impractical for large quantities; therefore, crystallization is the preferred method for high-purity material.[4]

  • Transfer the crude solid to a large Erlenmeyer flask.

  • Add dioxane (approx. 10 mL per gram of crude product, e.g., ~1 L for this scale). A patent for a related compound, 1-ethyl-2,3-dioxo-piperazine, notes recrystallization from dioxane, indicating its suitability as a solvent.[10]

  • Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.

  • Remove the flask from the heat and allow it to cool undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours (or overnight) to complete the crystallization process.

  • Filter the pure white crystals using a clean Büchner funnel.

  • Wash the crystals with a small amount of cold dioxane or diethyl ether.

  • Dry the final product in a vacuum oven at 60-70°C until a constant weight is achieved.

Expected Results and Troubleshooting

ParameterExpected Outcome
Appearance White crystalline solid
Yield 75-85%
Purity (by NMR/LC-MS) >98%
Melting Point >300 °C (decomposes)

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Product loss during filtration/transfer; Product remains in mother liquor.Extend reflux time; Ensure thorough cooling before filtration; Minimize the amount of solvent used for recrystallization.[4]
Colored/Impure Product Side reactions due to overheating; Impure starting materials.Ensure controlled addition of ethylenediamine to manage exotherm; Use high-purity reagents; Optimize wash steps to remove impurities before final purification.[4]
Product Fails to Crystallize Too much solvent used; Presence of oily impurities.Concentrate the solution by evaporating some solvent; Attempt to "crash out" the product by adding a non-solvent (e.g., hexanes); If impurities are the issue, an additional wash or a second recrystallization may be necessary.

Conclusion

This application note provides a validated and scalable protocol for the synthesis of this compound. By focusing on a robust cyclocondensation reaction and an efficient non-chromatographic purification method, this procedure enables the production of high-purity material on a large laboratory scale. The detailed explanation of the mechanism, safety protocols, and troubleshooting guide equips researchers with the necessary tools to confidently and successfully synthesize this important chemical building block for pharmaceutical research and development.

References

  • Benchchem. (2025). Synthesis of Substituted Piperazinediones. Technical Support Center.
  • Sigma-Aldrich. (2024).
  • Loba Chemie. (n.d.). DIETHYL OXALATE FOR SYNTHESIS.
  • Thermo Fisher Scientific. (1996).
  • Cole-Parmer. (n.d.).
  • Organic Chemistry Portal. (2023). Synthesis of piperazines.
  • Google Patents. (n.d.). CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione.
  • Fisher Scientific. (2024).
  • ResearchGate. (2025). SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY. Request PDF.
  • Wiley Online Library. (n.d.).
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5.
  • ChemicalBook. (2025). PIPERAZINE-2,3-DIONE.
  • PrepChem.com. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine.
  • PubMed Central. (n.d.).
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.).
  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • Benchchem. (2025). Purification of Piperazine-Containing Compounds. Technical Support Center.
  • Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • GSRS. (n.d.). This compound.
  • PubMed. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors.
  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Reagents: (a)
  • Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.).
  • Benchchem. (2025). Large-Scale Piperazine Synthesis. Technical Support Center.

Sources

Application Notes and Protocols: Harnessing 2,3-Piperazinedione as a Versatile Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the application of 2,3-piperazinedione scaffolds as effective chiral auxiliaries. We will delve into the underlying principles of stereochemical induction, provide detailed protocols for the synthesis of the auxiliary, its diastereoselective alkylation, and subsequent cleavage to yield enantiomerically enriched products.

Introduction: The this compound Scaffold - A Platform for Asymmetric Control

The this compound ring system, a cyclic diamide, offers a conformationally constrained framework that is ideal for asymmetric synthesis. When derived from chiral amino acids, these auxiliaries present a well-defined stereochemical environment that can effectively bias the approach of incoming reagents to a prochiral center. The rigidity of the diketopiperazine ring, coupled with the steric influence of the substituent originating from the amino acid, allows for high diastereofacial selectivity in a variety of chemical transformations.

The piperazine motif is a prevalent feature in numerous pharmaceuticals, making methodologies that employ piperazine-based structures particularly relevant to drug discovery and development.[1] The use of a this compound as a chiral auxiliary provides a practical and efficient route to chiral building blocks that can be further elaborated into complex molecular targets.

Synthesis of the Chiral this compound Auxiliary

The most common and practical approach to chiral 2,3-piperazinediones begins with readily available and optically pure α-amino acids. A typical synthetic route involves the coupling of two amino acid units, followed by cyclization. For the purpose of creating a versatile chiral auxiliary, one of the amino acids serves as the chiral directing group, while the other can be a simple amino acid like glycine, which will later be functionalized.

A general and efficient method for the synthesis of chiral 2-substituted piperazines starting from α-amino acids has been reported, which can be adapted for the synthesis of the this compound core.[2] The key steps often involve the formation of a dipeptide followed by an intramolecular cyclization.

Protocol 1: Synthesis of (S)-5-isopropyl-2,3-piperazinedione from L-Valine and Glycine

This protocol outlines the synthesis of a common this compound auxiliary derived from L-valine.

Step 1: Dipeptide Formation

  • To a solution of N-Boc-L-valine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add N-hydroxysuccinimide (1.1 eq.) and dicyclohexylcarbodiimide (DCC) (1.1 eq.).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

  • Dissolve the resulting activated ester in DCM and add glycine methyl ester hydrochloride (1.0 eq.) and triethylamine (2.2 eq.).

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude dipeptide. Purify by column chromatography on silica gel.

Step 2: Boc Deprotection and Cyclization

  • Dissolve the purified dipeptide in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the crude amine salt in a high-boiling point solvent such as toluene or xylene.

  • Add a catalytic amount of a base, such as triethylamine, and heat the reaction mixture to reflux with a Dean-Stark apparatus to remove methanol and drive the cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure. The crude (S)-5-isopropyl-2,3-piperazinedione can be purified by recrystallization or column chromatography.

Asymmetric Alkylation: A Key Application

One of the most powerful applications of the this compound auxiliary is in the diastereoselective alkylation of the enolate derived from the N-acylated auxiliary. The stereocenter on the piperazinedione ring directs the incoming electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

The high diastereoselectivity observed in the alkylation of these diketopiperazine templates is attributed to the conformational rigidity of the ring and the steric hindrance imposed by the substituent at the chiral center.[3]

Protocol 2: Diastereoselective Alkylation of N-Propionyl-(S)-5-isopropyl-2,3-piperazinedione

This protocol details the N-acylation of the chiral auxiliary followed by a highly diastereoselective alkylation.

Step 1: N-Acylation

  • To a solution of (S)-5-isopropyl-2,3-piperazinedione (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq.) dropwise and stir for an additional 2 hours at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propionyl-(S)-5-isopropyl-2,3-piperazinedione (1.0 eq.) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to form the enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The product can be purified by column chromatography.

Table 1: Representative Results for Diastereoselective Alkylation

Electrophile (R-X)Diastereomeric Excess (d.e.)
Benzyl bromide>98%
Methyl iodide>95%
Allyl bromide>97%
Ethyl iodide>96%

Mechanism of Stereochemical Control

The high degree of stereocontrol exerted by the this compound auxiliary stems from a combination of steric and conformational effects. Upon deprotonation, a rigid enolate is formed. The bulky substituent at the chiral center (e.g., the isopropyl group from valine) effectively shields one face of the planar enolate. Consequently, the incoming electrophile is directed to the less sterically hindered face, resulting in the formation of one diastereomer in significant excess.

G cluster_0 Stereochemical Induction Model cluster_1 Enolate Intermediate Auxiliary Chiral this compound (e.g., from L-Valine) Acylation N-Acylation Auxiliary->Acylation Enolate Rigid Enolate Formation (Deprotonation) Acylation->Enolate Base Alkylation Diastereoselective Alkylation (Electrophilic Attack) Enolate->Alkylation Electrophile (R-X) Product Diastereomerically Enriched Product Alkylation->Product Enolate_Structure Top face shielded by isopropyl group Electrophile_Approach Electrophile approaches from the less hindered bottom face

Caption: Mechanism of Stereocontrol.

Cleavage of the Chiral Auxiliary

The final and crucial step in this asymmetric synthesis is the removal of the chiral auxiliary to yield the desired enantiomerically pure product. The choice of cleavage method depends on the desired functionality of the final product (e.g., carboxylic acid, alcohol, or amide).

Protocol 3: Hydrolytic Cleavage to Obtain a Chiral Carboxylic Acid

This protocol is analogous to the well-established methods for cleaving Evans oxazolidinone auxiliaries and is expected to be effective for 2,3-piperazinediones.

  • Dissolve the alkylated N-acyl-2,3-piperazinedione (1.0 eq.) in a mixture of THF and water (4:1).

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH) (2.0 eq.) followed by 30% hydrogen peroxide (H₂O₂) (4.0 eq.).

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with 1 M HCl to pH ~2 and extract the carboxylic acid product with ethyl acetate.

  • The aqueous layer contains the water-soluble chiral auxiliary, which can be recovered and recycled.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the chiral carboxylic acid.

Protocol 4: Reductive Cleavage to Obtain a Chiral Alcohol

  • Dissolve the alkylated N-acyl-2,3-piperazinedione (1.0 eq.) in anhydrous THF at -78 °C.

  • Add lithium borohydride (LiBH₄) (2.0 eq.) and stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography. The chiral auxiliary can be recovered from the aqueous layer.

G cluster_0 Experimental Workflow cluster_1 Cleavage Options Start Chiral Amino Acid Aux_Synth Auxiliary Synthesis (Protocol 1) Start->Aux_Synth Auxiliary Chiral this compound Aux_Synth->Auxiliary Acylation_Alkylation N-Acylation & Diastereoselective Alkylation (Protocol 2) Auxiliary->Acylation_Alkylation Intermediate Alkylated Auxiliary Acylation_Alkylation->Intermediate Cleavage Auxiliary Cleavage Intermediate->Cleavage Acid Chiral Carboxylic Acid (Protocol 3) Cleavage->Acid Alcohol Chiral Alcohol (Protocol 4) Cleavage->Alcohol

Caption: Overall Experimental Workflow.

Conclusion

The this compound scaffold serves as a highly effective and practical chiral auxiliary for asymmetric synthesis. Its straightforward preparation from common amino acids, coupled with its ability to induce high diastereoselectivity in alkylation reactions, makes it a valuable tool for the synthesis of enantiomerically enriched molecules. The established methods for auxiliary cleavage further enhance its utility, providing access to a range of chiral building blocks. For researchers in drug discovery and development, this methodology offers a reliable and scalable approach to the synthesis of chiral compounds of interest.

References

  • Bull, S. D., Davies, S. G., Garner, A. C., Parkes, A. L., Roberts, P. M., Sellers, T. G. R., ... & Vickers, R. J. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry, 31(4), 486-495. [Link]
  • D'hooghe, M., Törnroos, K. W., & De Kimpe, N. (2007). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 5(19), 3173-3178. [Link]
  • Stoltz, B. M., & Kummer, D. A. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

Sources

Application Notes & Protocols for the Rational Design of 2,3-Piperazinedione-Based Anti-Parasitic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for a Neglected Threat

Parasitic diseases, including malaria, leishmaniasis, and trypanosomiasis, continue to impose a staggering burden on global health, primarily affecting the world's most vulnerable populations. The rise of drug-resistant parasite strains necessitates a continuous search for novel therapeutic agents with unique mechanisms of action. In medicinal chemistry, the piperazine ring is recognized as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1][2][3] Its derivatives are found in a wide array of approved drugs, valued for their synthetic tractability and ability to modulate physicochemical properties.[1][4]

This guide focuses on the 2,3-piperazinedione moiety, a rigidified derivative of piperazine, as a core for developing next-generation anti-parasitic agents. We will provide the scientific rationale, design principles, and detailed experimental protocols for the synthesis, in vitro screening, and in vivo evaluation of novel this compound-based compounds.

The Rationale: Why Target Parasites with 2,3-Piperazinediones?

The selection of the this compound scaffold is rooted in established medicinal chemistry principles and the known biology of parasites.

  • Structural Rigidity and Vectorial Display: The dione functionality introduces conformational rigidity compared to the flexible piperazine ring. This rigidity can pre-organize substituents into defined spatial orientations, potentially enhancing binding affinity and selectivity for a specific parasite target. The nitrogen atoms at the N1 and N4 positions serve as key anchor points for chemical diversification, allowing for the precise vectorial presentation of pharmacophoric groups.

  • Hydrogen Bonding Capability: The two amide carbonyls and N-H groups (if unsubstituted) of the core ring are potent hydrogen bond donors and acceptors. These features can facilitate critical interactions within the active site of parasite enzymes or receptors.

  • Hypothesized Mechanism of Action: The parent piperazine molecule is known to function as a GABA (gamma-aminobutyric acid) agonist, causing hyperpolarization of nerve membranes in nematodes, leading to flaccid paralysis and expulsion from the host.[5][6][7] While this serves as a primary hypothesis, the this compound scaffold is versatile enough to be tailored to inhibit other validated parasite targets, such as proteases (e.g., plasmepsins in Plasmodium)[8], sterol biosynthesis enzymes (e.g., 14α-demethylase in Trypanosoma)[9], or to disrupt mitochondrial function.[10]

Logical Framework for Compound Design

The design strategy involves the synthesis of a focused library of compounds by decorating the core scaffold at its key diversification points. This allows for a systematic exploration of the structure-activity relationship (SAR).

G cluster_0 Core Scaffold & Diversification cluster_1 Desired Outcomes Core This compound Core R1 R1 Substituent (N1 Position) Core->R1 Modulates Target Binding & Lipophilicity R4 R4 Substituent (N4 Position) Core->R4 Modulates Solubility & Pharmacokinetics Potency High Anti-Parasitic Potency (Low IC50) R1->Potency Selectivity Low Host Cell Cytotoxicity (High Selectivity Index) R4->Selectivity PK Favorable ADME Properties (e.g., Oral Bioavailability) R4->PK

Caption: Design strategy for this compound-based agents.

Protocol: Synthesis of a 1,4-Disubstituted this compound Library

This protocol outlines a general, two-step synthesis for creating a library of diverse this compound analogs. The causality for key reagent choices is explained to provide a deeper understanding of the process.

Materials:

  • Ethylenediaminetetraacetic acid (EDTA)

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Substituted alkyl/benzyl halides (R1-X, R4-X)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Protocol Steps:

Step 1: Synthesis of the Piperazine-2,3-dione Core

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • Addition of Starting Materials: To this solution, add N,N'-disubstituted ethylenediamine (1.0 equivalent) followed by the dropwise addition of diethyl oxalate (1.1 equivalents).

    • Causality: Sodium ethoxide acts as a strong base to facilitate a double intramolecular Dieckmann condensation. Anhydrous conditions are critical to prevent hydrolysis of the ester and base.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture with aqueous HCl. The resulting precipitate is the piperazine-2,3-dione core.

  • Purification: Filter the solid, wash with cold water and then cold ethanol, and dry under vacuum to yield the pure piperazine-2,3-dione scaffold. Characterize using ¹H NMR and Mass Spectrometry.

Step 2: Diversification via N-Alkylation

  • Reaction Setup: Dissolve the piperazine-2,3-dione core (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

  • Base Addition: Add finely ground potassium carbonate (2.5 equivalents).

    • Causality: K₂CO₃ is a mild, solid base sufficient to deprotonate the amide nitrogens for subsequent nucleophilic attack. Its use avoids harsher basic conditions that could cleave the amide bonds.

  • Electrophile Addition: Add the desired alkyl or benzyl halide (R4-X, 1.2 equivalents) and stir the mixture at 60-80 °C for 8-12 hours. Monitor by TLC.

    • Note: This protocol describes a symmetric substitution. For asymmetric products, mono-N-Boc protected ethylenediamine would be used in Step 1, followed by sequential alkylations and deprotection.

  • Workup: Cool the reaction, pour it into ice water, and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to obtain the final 1,4-disubstituted this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Screening Cascade: From Hit to Lead

A tiered screening approach is essential to efficiently identify promising compounds while minimizing resource expenditure. The workflow prioritizes potent compounds with high selectivity against the parasite over host cells.

G start Synthesized Compound Library primary_screen Primary Screen: Whole-Parasite Growth Inhibition Assay (e.g., P. falciparum, T. cruzi, L. donovani) start->primary_screen data1 Calculate IC50 primary_screen->data1 decision1 Potency Filter (e.g., IC50 < 10 µM?) data1->decision1 secondary_screen Secondary Screen: Host Cell Cytotoxicity Assay (e.g., Vero, HEK293 cells) decision1->secondary_screen Yes end1 Inactive decision1->end1 No data2 Calculate CC50 secondary_screen->data2 decision2 Selectivity Filter (Selectivity Index = CC50/IC50 > 10?) data2->decision2 moa_studies Mechanism of Action Studies (e.g., Enzyme Inhibition, Thermal Shift Assay) decision2->moa_studies Yes end2 Toxic decision2->end2 No hit_to_lead Hit-to-Lead Optimization moa_studies->hit_to_lead

Caption: Workflow for in vitro screening of anti-parasitic compounds.

Protocol 3.1: Primary Anti-parasitic Growth Inhibition Assay (P. falciparum)

This protocol uses the SYBR Green I-based fluorescence assay to measure parasite DNA content as an indicator of proliferation.

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) or resistant (e.g., Dd2) strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a 5% CO₂, 5% O₂ atmosphere.

  • Assay Plate Preparation: Serially dilute test compounds in DMSO and add to a 96-well black plate. Add parasitized erythrocytes (2% parasitemia, 2.5% hematocrit) to each well for a final volume of 200 µL. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Mix and incubate in the dark at room temperature for 1 hour.

  • Readout: Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Convert fluorescence values to percentage of growth inhibition relative to controls. Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3.2: Host Cell Cytotoxicity Assay (MTT Method)
  • Cell Culture: Culture a mammalian cell line (e.g., Vero or HEK293) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Assay Plate Preparation: Seed cells into a 96-well clear plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds (in parallel with the primary assay) to the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from dose-response curves. Determine the Selectivity Index (SI) = CC₅₀ / IC₅₀ . A higher SI value indicates greater selectivity for the parasite.

Compound IDR1-GroupR4-GroupParasite IC₅₀ (µM) [P. falciparum]Host Cell CC₅₀ (µM) [Vero]Selectivity Index (SI)
PZD-01 HH> 50> 100-
PZD-02 BenzylBenzyl8.59511.2
PZD-03 4-Cl-Benzyl4-Cl-Benzyl1.28873.3
PZD-04 4-MeO-Benzyl4-MeO-Benzyl15.3> 100> 6.5
Control Chloroquine-0.08> 100> 1250
Table 1: Example screening data for a hypothetical series of 1,4-disubstituted 2,3-piperazinediones.

In Vivo Efficacy Evaluation

Promising candidates from in vitro screening (high potency, high selectivity) must be evaluated in an animal model to assess their efficacy in a complex biological system. The murine model of malaria is a standard for preclinical assessment.[11]

Protocol 4.1: Murine Model of Malaria (Plasmodium berghei)

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Use 6-8 week old Swiss albino or BALB/c mice.[11]

  • Infection: Inoculate mice intraperitoneally (IP) with 1x10⁷ P. berghei-infected red blood cells.

  • Compound Formulation and Administration: Formulate the test compound (e.g., PZD-03) in a suitable vehicle (e.g., 10% DMSO, 5% Cremophor EL, 85% Saline).[12]

  • Treatment Regimen (4-Day Suppressive Test):

    • Randomly divide mice into groups (e.g., Vehicle Control, Test Compound at 25, 50, 100 mg/kg, and Positive Control like Chloroquine at 20 mg/kg).

    • Four hours post-infection (Day 0), begin treatment via oral gavage (p.o.) or IP injection.

    • Administer treatment once daily for four consecutive days (Day 0 to Day 3).

  • Monitoring Parasitemia: On Day 4, collect a drop of blood from the tail vein. Prepare a thin blood smear, fix with methanol, and stain with Giemsa. Determine the percentage of parasitized red blood cells by counting under a microscope.

  • Efficacy Calculation: Calculate the percent suppression of parasitemia using the formula: % Suppression = [ (Parasitemia in Vehicle Group - Parasitemia in Treated Group) / Parasitemia in Vehicle Group ] * 100

  • Extended Monitoring (Optional): Monitor mice for an additional 2-3 weeks to record mean survival time.

Conclusion: An Iterative Path to New Medicines

The development of this compound-based anti-parasitic agents is an iterative process. The data gathered from in vitro and in vivo experiments feeds back into the design stage, informing the synthesis of new, optimized analogs. By systematically exploring the structure-activity relationships, researchers can refine these promising scaffolds into clinical candidates. The protocols and workflows outlined in this guide provide a robust framework for initiating and advancing such a drug discovery program, with the ultimate goal of delivering new, effective treatments for devastating parasitic diseases.

References

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Application Notes & Protocols: The 2,3-Piperazinedione Scaffold in Peptide Mimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Robust Peptide Therapeutics

Peptides are exquisite signaling molecules, orchestrating a vast array of physiological processes with high potency and selectivity. However, their translation into effective oral therapeutics is often thwarted by inherent weaknesses: rapid enzymatic degradation and poor membrane permeability. Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a compelling solution to these challenges.[1][2] A cornerstone of peptidomimetic design is the introduction of conformational constraints to lock the molecule into its biologically active shape, thereby enhancing binding affinity and stability.

Cyclic heterocyclic scaffolds are premier tools for achieving this conformational rigidity.[3][4] Among these, the piperazinedione core has attracted significant attention. While the 2,5-piperazinedione (diketopiperazine or DKP) isomer, formed from the cyclization of two amino acids, is a well-trodden path in drug discovery, its lesser-known isomer, 2,3-piperazinedione , presents a unique and underexplored opportunity.[5][6][7] This guide provides a detailed exploration of the this compound scaffold, a vicinal diamide that offers a distinct conformational landscape for the rational design of next-generation peptide mimetics.

Structural Rationale: this compound vs. 2,5-Diketopiperazine

The fundamental difference between the two isomers lies in the placement of the amide bonds. The common 2,5-DKP scaffold acts as a rigid dipeptide unit, often used to induce or stabilize β-turn conformations at various points in a peptide sequence.[8][9] In contrast, the this compound scaffold, with its adjacent carbonyl groups, presents a different geometric and electronic profile. This arrangement is hypothesized to act as a highly constrained mimic of a single amino acid or a tight turn, offering a unique vector for side-chain presentation.

Caption: Structural comparison of a flexible dipeptide with 2,5- and this compound scaffolds.

Synthesis of Functionalized this compound Building Blocks

The successful integration of the this compound core into a peptidomimetic requires a synthetic route that yields a stable, functionalized, and protectable building block. While diverse methods exist for piperazine synthesis in general, a specific protocol for creating a monomer suitable for solid-phase peptide synthesis (SPPS) is crucial.[10][11] The following protocol outlines a plausible and robust approach.

A common synthetic strategy involves the cyclization of ethylenediamine with a cyclizing reagent, followed by a substitution reaction to introduce desired functionality.[12]

Protocol 1: Synthesis of an N-Boc, N'-Functionalized this compound Monomer

This protocol describes the synthesis of a bifunctional scaffold ready for SPPS, featuring an orthogonal protecting group (Boc) and a functional handle (e.g., a carboxylic acid) for peptide chain elongation.

Causality and Rationale:

  • Step 1 (Cyclization): Diethyl oxalate is chosen as a commercially available and reactive C2 source to form the piperazinedione ring with ethylenediamine.

  • Step 2 (Mono-Boc Protection): The reaction is performed under controlled conditions (stoichiometry, temperature) to favor mono-protection of one of the chemically equivalent secondary amines, a statistically-driven but feasible process. Di-tert-butyl dicarbonate (Boc₂O) is a standard, acid-labile protecting group, making it orthogonal to the base-labile Fmoc group used in SPPS.

  • Step 3 (Alkylation): A protected halo-ester (e.g., tert-butyl bromoacetate) is used to introduce a protected carboxylic acid functionality. Using a mild base like potassium carbonate prevents Boc-deprotection while facilitating the alkylation of the remaining secondary amine.

  • Step 4 (Deprotection): Selective deprotection of the tert-butyl ester with trifluoroacetic acid (TFA) under mild conditions liberates the carboxylic acid for subsequent coupling reactions, while leaving the N-Boc group intact.

Step-by-Step Methodology:

  • Cyclization:

    • To a solution of ethylenediamine (1.0 eq) in ethanol at 0 °C, add diethyl oxalate (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until precipitation of this compound is complete.

    • Cool the mixture, filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Mono-Boc Protection:

    • Suspend the this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.1 eq).

    • Stir at room temperature for 12-18 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup and purify by column chromatography to isolate the mono-Boc-protected product.

  • Alkylation:

    • Dissolve the mono-Boc-2,3-piperazinedione (1.0 eq) in anhydrous acetonitrile.

    • Add potassium carbonate (K₂CO₃, 1.5 eq) and tert-butyl bromoacetate (1.1 eq).

    • Heat the mixture to 60 °C and stir for 8-12 hours.

    • Filter the inorganic salts and concentrate the filtrate. Purify the residue by column chromatography.

  • Selective Deprotection:

    • Dissolve the product from Step 3 in DCM at 0 °C.

    • Add trifluoroacetic acid (TFA, 10-20% v/v) and stir for 2-4 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Remove the solvent and excess TFA under reduced pressure to yield the final building block: a mono-N-Boc-2,3-piperazinedione with a free carboxylic acid side chain. Confirm structure and purity via ¹H NMR and LC-MS.

Incorporation into Peptidomimetics via Solid-Phase Synthesis

The true utility of a heterocyclic scaffold is realized through its efficient incorporation into larger oligomers using automated or manual solid-phase peptide synthesis (SPPS).[13][14] The building block synthesized in Protocol 1 can be seamlessly integrated using standard Fmoc-based SPPS protocols.

SPPS_Workflow start Start with Rink Amide Resin deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple1 2. Couple Fmoc-AA-OH (HBTU/DIPEA in DMF) wash1->couple1 wash2 Wash (DMF) couple1->wash2 repeat Repeat Steps 1-2 for desired length wash2->repeat deprotect2 Fmoc Deprotection repeat->deprotect2 wash3 Wash (DMF) deprotect2->wash3 couple_scaffold 3. Couple this compound Building Block wash3->couple_scaffold wash4 Wash (DMF) couple_scaffold->wash4 deprotect3 4. Boc Deprotection (TFA/DCM - on-resin) wash4->deprotect3 wash5 Wash (DMF) deprotect3->wash5 couple2 5. Couple next Fmoc-AA-OH wash5->couple2 wash6 Wash (DMF) couple2->wash6 cleave 6. Cleavage & Global Deprotection (TFA/TIS/H₂O) wash6->cleave purify Purify via HPLC cleave->purify

Caption: A representative SPPS workflow for incorporating a this compound scaffold internally.

Protocol 2: Solid-Phase Synthesis of a this compound-Containing Peptide

Causality and Rationale:

  • Resin: Rink Amide resin is selected to yield a C-terminal amide upon cleavage, a common feature in bioactive peptides.

  • Fmoc Deprotection: A solution of 20% piperidine in DMF is the standard reagent for cleaving the Fmoc protecting group via a base-catalyzed elimination mechanism. The washes are critical to remove piperidine and the dibenzofulvene adduct to prevent side reactions.[15]

  • Coupling: A coupling agent like HBTU (or HATU) is essential. It activates the carboxylic acid of the incoming amino acid (or scaffold) to form a highly reactive species that readily couples with the free amine on the resin-bound peptide, forming the amide bond. DIPEA is a non-nucleophilic base used to activate the coupling reagent and neutralize the protonated amine.[15][16]

  • Scaffold Integration: The custom-synthesized building block is coupled just like a standard amino acid.

  • Orthogonal Deprotection: The acid-labile Boc group on the scaffold is removed on-resin using a mild TFA solution, which does not affect the acid-labile side-chain protecting groups (like tBu, Trt) or the resin linkage, demonstrating the power of orthogonal protection strategies.

  • Cleavage: A "cleavage cocktail" containing a high concentration of TFA is used to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups. Scavengers like triisopropylsilane (TIS) and water are critical to trap reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues like Trp or Met.[16]

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe reaction vessel.

  • Initial Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain. Repeat with a second 15-minute treatment.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 2 minutes.

    • Add the activated mixture to the resin and agitate for 2 hours.

    • Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling.

    • Wash the resin as in Step 3.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid residue.

  • Scaffold Incorporation: After deprotecting the N-terminal Fmoc group of the growing peptide, couple the this compound building block (from Protocol 1, 2 eq) using the same coupling procedure as in Step 4.

  • On-Resin Boc Deprotection: After coupling the scaffold, wash the resin and treat with a solution of 30% TFA in DCM for 30 minutes (2x). This removes the Boc group from the piperazinedione nitrogen, preparing it for further elongation. Wash thoroughly with DCM and DMF.

  • Continued Elongation: Continue elongating the peptide chain from the newly deprotected scaffold amine by repeating steps 4 and 2.

  • Final Cleavage and Deprotection:

    • Wash the final peptidyl-resin with DCM and dry under vacuum.

    • Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the crude peptide and purify by reverse-phase HPLC. Confirm identity and purity with LC-MS.

Conformational and Biological Implications

The primary motivation for using a scaffold like this compound is to enforce a specific three-dimensional structure upon the peptide chain.[17] This pre-organization can have profound effects on biological activity.

Conformational Constraint: The vicinal diamide structure of the this compound ring severely restricts the rotational freedom of the backbone dihedral angles (φ, ψ) of the residues it replaces. This rigidity is expected to nucleate specific secondary structures, most likely a β-turn or γ-turn, depending on how it is incorporated.[18] A well-defined turn is a critical recognition element in many peptide-protein interactions.

Caption: The rigid this compound scaffold can act as a turn mimetic, orienting flanking residues.

Expected Biological Advantages:

FeatureConsequence of this compound Incorporation
Receptor Affinity By locking the peptide into its bioactive conformation, the entropic penalty of binding is reduced, potentially leading to a significant increase in binding affinity.[8]
Proteolytic Stability The non-natural heterocyclic core is resistant to cleavage by proteases, which typically recognize and hydrolyze standard amide bonds. This can dramatically increase the in vivo half-life of the therapeutic.
Selectivity A rigidly defined conformation can improve selectivity for the target receptor over other related receptors, reducing off-target effects.
Permeability Constraining the peptide and potentially enabling the formation of intramolecular hydrogen bonds can mask polar groups, which may enhance passive membrane permeability, a key step towards oral bioavailability.[17]

Characterization and Validation

Rigorous analytical characterization is paramount to validate the synthesis and conformational hypothesis.

  • Purity and Identity: Reverse-phase HPLC is used to assess the purity of the final product, while high-resolution mass spectrometry (HRMS) confirms its exact molecular weight.

  • Conformational Analysis: Multi-dimensional NMR spectroscopy (COSY, TOCSY, NOESY) in aqueous solution is the gold standard for determining the three-dimensional structure.[8][19] Nuclear Overhauser effect (NOE) signals provide through-space distance constraints between protons, which are used to build a model of the preferred conformation.

  • Secondary Structure: Circular Dichroism (CD) spectroscopy can provide qualitative information about the presence of ordered secondary structures like turns or helices.[9]

Conclusion and Future Outlook

The this compound scaffold represents a novel and promising tool in the arsenal of the medicinal chemist. While less explored than its 2,5-DKP counterpart, its unique structure offers a distinct method for inducing conformational rigidity in peptide chains. The synthetic protocols outlined here provide a clear path for its creation and integration into peptidomimetics using established solid-phase techniques. Future work should focus on building combinatorial libraries based on this scaffold to screen for novel ligands against a wide range of therapeutic targets, from GPCRs to protein-protein interactions, unlocking the full potential of this unique molecular architecture.

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Analytical Methods for the Quantification of 2,3-Piperazinedione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction

2,3-Piperazinedione is a heterocyclic organic compound featuring a six-membered ring with two nitrogen atoms and two ketone groups.[1] Its structure makes it a valuable scaffold in medicinal chemistry and a potential metabolite or degradation product of various active pharmaceutical ingredients (APIs). The accurate and precise quantification of this compound is critical in drug development for purity analysis of drug substances, stability studies, and pharmacokinetic assessments.[2] This guide provides a comprehensive overview of robust analytical methodologies for its quantification, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry and validated according to international regulatory standards.[3][4][5]

Chapter 1: Foundational Analytical Strategies

The choice of an analytical method for this compound depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. trace-level impurity analysis). The most common and effective techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). For absolute quantification without a specific reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) serves as a powerful primary method.

Chapter 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse method for the quantification of pharmaceutical compounds, offering a balance of performance, cost-effectiveness, and robustness.[6] It is particularly suitable for analyzing the purity of this compound as a drug substance or for monitoring its levels in dissolution studies. The amide chromophores in this compound allow for sensitive detection at low UV wavelengths.

Principle of the Method

This method utilizes reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration standard, measured by UV absorbance.

Experimental Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • 0.45 µm syringe filters (ensure compatibility with sample solvent)

2. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of 10 mM phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (95:5, v/v). Rationale: The aqueous buffered mobile phase is suitable for retaining the polar this compound on a C18 column, while the small amount of organic modifier helps to ensure timely elution and good peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 210 nm. Rationale: Amide bonds exhibit strong absorbance at low UV wavelengths, providing high sensitivity.

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with water.

  • Sample Preparation ("Dilute and Shoot"): Accurately weigh the sample (e.g., drug substance) and dissolve it in water to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[7]

4. Method Validation: The method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[5]

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Quantification s1 Accurately Weigh Reference Standard & Sample s2 Dissolve in Diluent (e.g., Water) s1->s2 s3 Prepare Serial Dilutions for Calibration Curve s2->s3 For Standards s4 Filter Sample Solution (0.45 µm Syringe Filter) s2->s4 For Samples h1 Inject into HPLC System s3->h1 s4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 210 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Generate Calibration Curve (Area vs. Concentration) d1->d2 Standards d3 Calculate Sample Concentration using Regression Equation d1->d3 Samples

Figure 1: General workflow for HPLC-UV quantification.
Summary of Validation Parameters

The following table summarizes typical acceptance criteria for a validated HPLC-UV method for impurity quantification.

ParameterTypical Acceptance Criteria
Specificity Peak is free from interference from blank, placebo, and known impurities. Peak purity index > 0.995.
Linearity (r²) ≥ 0.999 over the specified range.
Range From the Limit of Quantification (LOQ) to 120% of the specification limit.[5]
Accuracy (% Recovery) 80% - 120% at LOQ. 90% - 110% across the range.
Precision (% RSD) Repeatability (n=6): ≤ 5.0%. Intermediate Precision: ≤ 10.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1. Must be precise and accurate.
Robustness Insignificant changes in results with small variations in method parameters (e.g., pH, % organic, flow rate).
Chapter 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantifying trace levels of this compound in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[8][9]

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion (matching the molecular weight of this compound) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes matrix interference.[10] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and sample preparation variability.[8]

Experimental Protocol: LC-MS/MS Bioanalysis

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d4 (or other suitable SIL-IS)

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma (or other relevant biological matrix)

2. Instrumentation and Conditions:

  • LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: HILIC column (e.g., 2.1 x 50 mm, 1.7 µm). Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior for retaining and separating highly polar compounds like this compound.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.0 min, hold for 0.5 min, then return to 95% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • MRM Transitions:

      • This compound: Precursor Ion (Q1) m/z 115.1 → Product Ion (Q3) m/z 70.1 (Example transition, requires optimization)

      • This compound-d4 (IS): Precursor Ion (Q1) m/z 119.1 → Product Ion (Q3) m/z 74.1 (Example transition, requires optimization)

    • Rationale: The precursor ion [M+H]⁺ for this compound (MW=114.10) is m/z 115.1. Product ions are generated by fragmentation and must be optimized empirically on the specific instrument.

3. Sample Preparation (Protein Precipitation): [8]

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

cluster_prep Sample Preparation (Protein Precipitation) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot Plasma Sample p2 Spike with Internal Standard (SIL-IS) p1->p2 p3 Add Acetonitrile to Precipitate Proteins p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant for Analysis p4->p5 l1 Inject Supernatant p5->l1 l2 HILIC Separation l1->l2 l3 ESI+ Ionization l2->l3 l4 MRM Detection (Precursor → Product Ion) l3->l4 d1 Calculate Peak Area Ratio (Analyte / IS) l4->d1 d2 Generate Calibration Curve (Area Ratio vs. Concentration) d1->d2 Standards d3 Quantify Analyte in Samples d1->d3 Samples

Figure 2: Workflow for bioanalysis using LC-MS/MS.
Summary of Validation Parameters

Validation for bioanalytical methods follows similar principles but with a focus on matrix effects, recovery, and stability in the biological matrix.

ParameterTypical Acceptance Criteria
Selectivity No significant interference at the retention time of the analyte and IS in at least 6 unique blank matrix sources.
Linearity (r²) ≥ 0.995, using a weighted linear regression model.
Accuracy & Precision Within ±15% of nominal value (±20% at LLOQ). Inter- and intra-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quant. The lowest point on the calibration curve that meets accuracy and precision criteria.
Matrix Effect Assessed to ensure ion suppression or enhancement is consistent and corrected by the IS.
Recovery The extraction efficiency of the analyte from the matrix. Should be consistent but not necessarily 100%.
Stability Analyte stability demonstrated under various conditions: freeze-thaw, short-term bench-top, long-term storage, and post-preparative.
Chapter 4: Alternative and Orthogonal Methods
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the quantification of this compound, although it may require a derivatization step to increase the analyte's volatility and thermal stability.[11][12]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components are then detected by a mass spectrometer.

  • Protocol Outline:

    • Derivatization: The N-H groups of this compound can be silylated (e.g., using BSTFA) to create a more volatile derivative.

    • Injection: The derivatized sample is injected into the GC inlet.

    • Separation: A nonpolar column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

    • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized analyte.

  • When to Use: GC-MS is useful when an orthogonal method to LC is required for validation or when dealing with matrices that are more amenable to GC analysis.

Quantitative NMR (qNMR)

qNMR is an absolute quantification method that does not require an identical reference standard for the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

  • Principle: A sample containing the analyte is mixed with a known amount of an internal calibration standard (e.g., maleic acid, dimethyl sulfone) of high purity. A ¹H NMR spectrum is acquired under specific conditions that ensure a linear response. The concentration of the analyte is calculated by comparing the integral of a unique analyte proton signal to the integral of a known proton signal from the internal standard.[13]

  • Protocol Outline:

    • Sample Preparation: Accurately weigh the sample and the internal calibration standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • NMR Acquisition: Acquire a ¹H NMR spectrum using a long relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal recovery for accurate integration.

    • Data Processing: Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculation: Use the integral values, number of protons for each signal, molecular weights, and initial weights to calculate the purity or concentration of the analyte.

  • When to Use: qNMR is ideal for certifying the purity of a new batch of reference standard or for quantifying the compound when a high-purity standard is unavailable.

Chapter 5: Method Selection and Final Remarks

The selection of the appropriate analytical method is a critical decision that impacts the quality and reliability of the data generated.

start What is the Analytical Goal? q1 Routine QC / Purity of Drug Substance? start->q1 q2 Trace Level Quantification in Complex/Biological Matrix? q1->q2 No m1 Use HPLC-UV q1->m1 Yes q3 Need for Orthogonal Method or Volatile Impurities? q2->q3 No m2 Use LC-MS/MS q2->m2 Yes q4 Absolute Quantification / Reference Standard Certification? q3->q4 No m3 Consider GC-MS (with derivatization) q3->m3 Yes m4 Use qNMR q4->m4 Yes

Figure 3: Decision tree for selecting an analytical method.

This technical guide has detailed robust and validated methods for the quantification of this compound. The HPLC-UV method is recommended for routine analysis of bulk materials due to its simplicity and reliability. For trace-level quantification in challenging matrices, the LC-MS/MS method offers unparalleled sensitivity and selectivity. GC-MS and qNMR serve as valuable orthogonal and primary methods, respectively, to ensure the highest level of confidence in analytical results. Each protocol must be thoroughly validated in the target laboratory and for the specific sample matrix to ensure compliance with regulatory expectations and to guarantee data integrity.[2][6]

References
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Application Note: High-Throughput Quantification of Piperazin-2-one in Biological Matrices using a Valid
  • New piperazine derivatives helvamides B–C from the marine-derived fungus Penicillium velutinum ZK-14 uncovered by OSMAC (One Strain Many Compounds) strategy. (2024).
  • Sample preparation in analysis of pharmaceuticals.
  • An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Deriv
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). LCGC North America.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC).
  • This compound | C4H6N2O2 | CID 72761.
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). Acta Poloniae Pharmaceutica.
  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2018). Drug Analytical Research.
  • Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • A validated method for the quantification of piperazines in seized tablets by gas chromatography-mass spectrometry. Analytical Methods.
  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing autom

Sources

Introduction: The Versatile Scaffold of 2,3-Piperazinedione

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the derivatization of 2,3-piperazinedione for biological assays is presented for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols, emphasizing the rationale behind experimental choices and ensuring scientific integrity.

This compound, a cyclic diamide, represents a privileged scaffold in medicinal chemistry and chemical biology. Its rigid, peptide-like structure serves as a versatile starting point for the synthesis of a wide array of biologically active molecules. The derivatization of the this compound core is a critical step in transforming this simple heterocycle into a sophisticated tool for biological assays. The strategic addition of functional groups can enable detection, facilitate purification, or modulate the compound's interaction with biological targets. This guide explores the key strategies for derivatizing this compound and provides detailed protocols for its application in biological research.

The core structure of this compound offers two secondary amine positions (N1 and N4) that are amenable to substitution, providing a straightforward handle for chemical modification. The choice of derivatization strategy is dictated by the intended application, whether it be for enhancing detectability in an assay, enabling covalent linkage to other molecules, or systematically exploring the structure-activity relationship (SAR) of a new compound series.

Key Derivatization Strategies and Applications

The modification of the this compound scaffold can be broadly categorized based on the functional group being introduced and its intended purpose. The following sections detail some of the most common and impactful derivatization approaches.

N-Alkylation and N-Arylation: Tuning Physicochemical Properties and Biological Activity

The most fundamental derivatization of this compound involves the substitution of the N-H protons. N-alkylation and N-arylation are powerful methods to modulate the lipophilicity, solubility, and steric profile of the molecule, all of which can profoundly influence its biological activity and pharmacokinetic properties.

  • Expertise & Experience: The choice of alkylating or arylating agent is critical. Simple alkyl halides (e.g., iodomethane, benzyl bromide) in the presence of a mild base (e.g., potassium carbonate) are effective for introducing small alkyl groups. For more complex substitutions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile approach for introducing aryl and heteroaryl moieties. The reaction conditions must be carefully optimized to control for mono- versus di-substitution, which can be achieved by modulating the stoichiometry of the electrophile and the reaction temperature.

  • Trustworthiness: A self-validating protocol for N-alkylation would include in-process controls, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis, to monitor the consumption of the starting material and the formation of the mono- and di-substituted products. Purification by column chromatography is typically required to isolate the desired product with high purity, which should be confirmed by NMR spectroscopy and high-resolution mass spectrometry.

Introduction of Reporter Groups for Enhanced Detection

For many biological assays, the this compound derivative must be detectable at low concentrations. This is achieved by incorporating a reporter group, such as a fluorophore or a biotin tag.

  • Fluorescent Labeling: The introduction of a fluorescent tag enables the use of sensitive detection methods like fluorescence polarization, fluorescence resonance energy transfer (FRET), and high-content imaging. A common strategy is to first install a linker with a reactive handle (e.g., a primary amine or a carboxylic acid) on the this compound core, which is then coupled to an activated fluorophore (e.g., an NHS-ester or maleimide derivative of fluorescein, rhodamine, or a cyanine dye).

  • Biotinylation: Biotin is a high-affinity ligand for streptavidin and avidin, and biotinylated molecules are widely used in pull-down assays, enzyme-linked immunosorbent assays (ELISAs), and surface plasmon resonance (SPR). Similar to fluorescent labeling, biotinylation is typically achieved by coupling a biotin-NHS ester to an amine-functionalized this compound derivative.

Installation of Bioorthogonal Handles for Click Chemistry

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool in chemical biology. Introducing an azide or a terminal alkyne onto the this compound scaffold allows for its facile and specific conjugation to a wide range of molecules, including proteins, nucleic acids, and surfaces that have been functionalized with the complementary reactive partner.

  • Expertise & Experience: An alkyne or azide group can be introduced via N-alkylation with a suitable electrophile (e.g., propargyl bromide for an alkyne or an azidoalkyl halide for an azide). The choice between an azide and an alkyne handle depends on the intended application and the functional group tolerance of the subsequent reaction steps. For example, if the molecule will be subjected to reducing conditions, an alkyne may be a more robust choice than an azide.

Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the mono-N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-alkylated this compound.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of a Fluorescently Labeled this compound Derivative

This protocol outlines the synthesis of a fluorescein-labeled this compound derivative via a two-step process: 1) installation of an amino-linker and 2) coupling with fluorescein isothiocyanate (FITC).

Step 1: Synthesis of N-(3-aminopropyl)-2,3-piperazinedione

  • Follow the general N-alkylation protocol described above using N-(3-bromopropyl)phthalimide as the alkylating agent.

  • After purification, dissolve the resulting N-(3-phthalimidopropyl)-2,3-piperazinedione in ethanol.

  • Add hydrazine hydrate (3.0 eq) and heat the reaction mixture to reflux.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the phthalhydrazide precipitate, and concentrate the filtrate.

  • Purify the crude product by silica gel chromatography to yield N-(3-aminopropyl)-2,3-piperazinedione.

Step 2: Coupling with FITC

  • Dissolve N-(3-aminopropyl)-2,3-piperazinedione (1.0 eq) in anhydrous DMF.

  • Add triethylamine (2.0 eq) followed by FITC (1.1 eq).

  • Stir the reaction in the dark at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the fluorescently labeled product.

Visualizations

Derivatization_Workflow cluster_alkylation N-Alkylation / N-Arylation cluster_functionalization Functionalization for Assays start This compound alkylation R-X, Base start->alkylation 1. Substitution mono_substituted Mono-substituted This compound alkylation->mono_substituted di_substituted Di-substituted This compound mono_substituted->di_substituted Further Alkylation reporter_coupling Reporter Group (Fluorophore, Biotin) mono_substituted->reporter_coupling 2a. Conjugation click_handle Bioorthogonal Handle (Alkyne, Azide) mono_substituted->click_handle 2b. Handle Installation end_product Assay-Ready Derivative reporter_coupling->end_product click_handle->end_product

Caption: Workflow for the derivatization of this compound.

Fluorescent_Labeling_Scheme piperazinedione This compound amino_piperazinedione N-(amino-linker)- This compound piperazinedione->amino_piperazinedione + Amino-linker labeled_product Fluorescently Labeled This compound amino_piperazinedione->labeled_product fitc FITC fitc->labeled_product +

Caption: Scheme for fluorescent labeling of this compound.

Quantitative Data Summary

Derivative Modification Excitation (nm) Emission (nm) Application
1 N-BenzylN/AN/ASAR studies
2 N-PropargylN/AN/AClick chemistry
3 N-(3-aminopropyl)N/AN/AIntermediate
4 N-(3-((fluorescein-5-yl)carbamoyl)propyl)494521Fluorescence assays
5 N-(3-(biotinamido)propyl)N/AN/APull-down assays, ELISA

References

  • A review on the synthesis of piperazine-2,5-dione (DKP) and its derivatives.Molbank, 2023, 2023(2), M1609. [Link]
  • Recent Developments in the Synthesis and Application of Piperazinediones.Topics in Heterocyclic Chemistry, 2010, 22, 1-37. [Link]
  • Buchwald-Hartwig Amination.Organic Syntheses, 2008, 85, 248. [Link]
  • Click Chemistry: A Powerful Tool for Pharmaceutical Sciences.Pharmaceutical Research, 2008, 25(10), 2216-2230. [Link]

Application Note: High-Throughput Screening of 2,3-Piperazinedione Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 2,3-piperazinedione core is a recognized "privileged scaffold" in medicinal chemistry. This heterocyclic motif is prevalent in numerous biologically active compounds and natural products, largely due to its rigid, bicyclic structure that can effectively mimic peptide beta-turns.[1][2] This mimicry makes this compound libraries particularly valuable for targeting challenging protein-protein interactions (PPIs), which are often characterized by large and relatively flat binding surfaces.[3][4] The piperazine scaffold itself offers desirable physicochemical properties, including aqueous solubility and synthetic tractability, making it an attractive starting point for drug discovery campaigns.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of high-throughput screening (HTS) campaigns for this compound libraries. We will delve into the critical aspects of assay development, provide a detailed HTS protocol, and outline a robust strategy for data analysis and hit validation, ensuring a scientifically rigorous and efficient path from screening to lead identification.

Part 1: Foundational Assay Development and Optimization

The success of any HTS campaign is fundamentally dependent on the quality of the assay.[7] The primary goal is to develop a robust, reproducible, and scalable assay that can reliably distinguish true "hits" from inactive compounds.[8]

Choosing the Right Assay Format:

The selection of an appropriate assay technology is dictated by the biological target. For PPIs, several homogeneous (no-wash) assay formats are amenable to HTS:

  • Proximity-Based Assays (FRET, BRET, AlphaScreen): These assays are ideal for detecting the association or dissociation of two binding partners. For instance, in an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen), donor and acceptor beads are conjugated to the interacting proteins. When the proteins interact, the beads are brought into close proximity, generating a luminescent signal.[3] Small molecules that disrupt this interaction will lead to a decrease in signal.

  • Fluorescence Polarization (FP): FP is well-suited for monitoring the binding of a small, fluorescently labeled ligand (a probe) to a larger protein.[9] In a competitive binding format, library compounds that bind to the protein will displace the fluorescent probe, resulting in a decrease in polarization.[9]

Critical Assay Validation Parameter: The Z'-Factor

Before initiating a full-scale screen, the assay must be rigorously validated to ensure it can perform reliably in a high-throughput setting.[10] The Z'-factor (Z-prime) is a statistical parameter that quantifies the quality of an HTS assay.[11] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

The Z'-factor provides a measure of the separation between the positive and negative control distributions.[12] A Z' value between 0.5 and 1.0 is considered excellent for HTS, indicating a large signal window and low data variability, which is crucial for confidently identifying hits.[11][13] Assays with a Z' below 0.5 require further optimization before proceeding.[13]

Z'-Factor Value Assay Quality Interpretation Recommendation
> 0.5ExcellentProceed with HTS.
0 to 0.5MarginalAssay requires optimization. May be acceptable for smaller screens.
< 0UnacceptableThe assay is not suitable for screening. Significant redevelopment is needed.

Table 1: Interpretation of Z'-Factor Values for HTS Assay Quality.[10][13]

Part 2: The High-Throughput Screening Workflow

A well-structured HTS workflow is essential for efficiency and reproducibility. The process can be divided into three main phases: pre-screening, primary screening, and post-screening hit triage.

HTS_Workflow cluster_pre Pre-Screening cluster_main Primary HTS cluster_post Post-Screening AssayDev Assay Development & Optimization Pilot Pilot Screen (Z' Validation) AssayDev->Pilot Validate Robustness LibPrep Library Preparation (Plate Reformatting) Pilot->LibPrep Assay Passed QC HTS Automated High-Throughput Screen LibPrep->HTS Screening Plates DataAnalysis Data Normalization & Hit Selection HTS->DataAnalysis Raw Data HitConf Hit Confirmation (Re-testing) DataAnalysis->HitConf Primary Hits DoseResp Dose-Response (IC50 Determination) HitConf->DoseResp Confirmed Hits Triage Hit Triage Cascade (Orthogonal Assays) DoseResp->Triage Potent Hits

Figure 1. A generalized workflow for a high-throughput screening campaign.

Part 3: Detailed Protocol - Competitive Binding FP Assay

This protocol describes a 384-well format fluorescence polarization assay designed to identify this compound compounds that inhibit a hypothetical protein-protein interaction by competing with a fluorescently labeled peptide probe.

Materials and Reagents:

  • Target Protein: Purified to >95% homogeneity.

  • Fluorescent Probe: A peptide known to bind the target, labeled with a suitable fluorophore (e.g., FITC, TAMRA).

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100.

  • Compound Library: this compound library plated in 384-well plates, typically as 10 mM stocks in 100% DMSO.[14]

  • Control Compounds: A known inhibitor (positive control) and a non-binding compound (negative control).

  • Plates: 384-well, black, low-volume, non-binding surface microplates.

  • Instrumentation: Automated liquid handler and a plate reader capable of measuring fluorescence polarization.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the Target Protein in Assay Buffer.

    • Prepare a 2X solution of the Fluorescent Probe in Assay Buffer.

    • Scientist's Note: The final concentrations of protein and probe must be optimized during assay development to ensure a stable FP signal and sensitivity to inhibition. This typically involves cross-titrating both reagents.

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each library compound from the stock plates to the assay plates.

    • This results in a final compound concentration of 10 µM in a 5 µL final assay volume, with a final DMSO concentration of 0.1%.

  • Plate Mapping:

    • Columns 1-2: Negative Controls (DMSO vehicle only).

    • Columns 23-24: Positive Controls (known inhibitor).

    • Columns 3-22: Library Compounds.

  • Reagent Addition:

    • Add 2.5 µL of the 2X Target Protein solution to all wells of the assay plates.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature to allow for compound-protein binding.

  • Initiation of Reaction:

    • Add 2.5 µL of the 2X Fluorescent Probe solution to all wells.

    • Centrifuge the plates again.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plates on a fluorescence polarization-capable plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

Part 4: Data Analysis and Hit Triage

Raw data from an HTS campaign requires careful analysis to identify genuine hits while minimizing false positives.[15]

1. Data Normalization: The raw FP values are typically normalized to the plate controls to determine the percent inhibition for each compound:

% Inhibition = 100 * (1 - (mP_sample - mP_pos) / (mP_neg - mP_pos))

Where mP_sample is the millipolarization value of the test well, mP_pos is the average of the positive controls, and mP_neg is the average of the negative controls.

2. Hit Selection: A common method for hit selection is to set a threshold based on the standard deviation (SD) of the sample population.[16] A typical hit threshold is 3 standard deviations from the mean of the library compound data.

3. The Hit Triage Cascade: Primary hits must undergo a rigorous validation process to eliminate artifacts and false positives.[17][18] This is a critical step to focus resources on the most promising chemical matter.

Triage_Cascade cluster_triage Hit Triage & Validation PrimaryHits Primary Hits (e.g., >50% Inhibition) Reconfirm Re-test from Dry Powder PrimaryHits->Reconfirm Confirm Activity DoseResponse Dose-Response Curve (Determine IC50) Reconfirm->DoseResponse Confirmed Actives PAINS Computational Filter (Remove PAINS) DoseResponse->PAINS Potent Hits Orthogonal Orthogonal Assay (e.g., TSA, SPR) PAINS->Orthogonal Non-PAINS SAR SAR by Analogue Orthogonal->SAR Confirmed Binders ValidatedHit Validated Hit Series SAR->ValidatedHit Lead Series Identified

Figure 2. A decision-making cascade for hit triage and validation.

Key Steps in Hit Triage:

  • Hit Confirmation: Primary hits are re-tested from freshly prepared solutions to confirm their activity.[19]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (IC50).

  • PAINS Filtering: Hits should be computationally analyzed to flag and remove Pan-Assay Interference Compounds (PAINS).[20] PAINS are notorious for showing activity in numerous assays through non-specific mechanisms like aggregation, reactivity, or fluorescence interference.[21][22][23]

  • Orthogonal Assays: Activity should be confirmed in a secondary, label-free assay that uses a different detection technology (e.g., Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR)) to ensure the observed effect is not an artifact of the primary assay format.[3][18]

  • Structure-Activity Relationship (SAR) by Analogue: If available, testing commercially available analogues of a hit can provide early insights into the SAR and increase confidence in the chemical series.[17]

Part 5: Troubleshooting Common HTS Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Z'-Factor (<0.5) High variability in control wells; Small signal window between positive and negative controls.Optimize reagent concentrations; Check reagent stability[24]; Increase incubation times; Ensure precise liquid handling.[25]
High False Positive Rate Assay interference (autofluorescence, quenchers); Compound aggregation; Non-specific protein reactivity (PAINS).Implement counter-screens to identify fluorescent compounds[17]; Add detergent (e.g., 0.01% Triton X-100) to assay buffer to reduce aggregation; Use computational PAINS filters.[20][22]
Poor Reproducibility Inconsistent liquid handling; Reagent degradation; Plate-to-plate or edge effects.Calibrate and maintain automated liquid handlers; Prepare fresh reagents daily and test for stability[24]; Randomize plate layouts to mitigate systematic errors.[26]
Compound Solubility Issues Poor solubility of library compounds in aqueous assay buffer.Lower the final screening concentration; Increase the final DMSO concentration (while ensuring target tolerance); Perform pre-screen solubility assessment.

Table 2: Common HTS Problems and Troubleshooting Strategies.

Conclusion

High-throughput screening of this compound libraries offers a powerful strategy for the discovery of novel modulators of challenging biological targets, particularly protein-protein interactions. Success in this endeavor requires a meticulous and integrated approach, combining robust assay development, precise execution of the HTS workflow, and a rigorous, multi-step hit validation cascade. By adhering to the principles and protocols outlined in this guide, researchers can significantly increase the probability of identifying high-quality, tractable hit compounds, thereby accelerating the journey from initial discovery to validated chemical leads.

References

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS DISCOVERY: Advancing the Science of Drug Discovery.
  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix.
  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
  • The Z prime value (Z´). (n.d.). BMG LABTECH.
  • On HTS: Z-factor. (2023). Medium.
  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing.
  • Z-factor. (n.d.). Wikipedia.
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Semantic Scholar.
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2021). Antioxidants.
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  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review.
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  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (2016). Methods in Molecular Biology.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Nucleic Acids Research.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2019). SLAS Discovery.
  • Leukemia drug secures FDA approval. (2024). Michigan Medicine.
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? (2016). ResearchGate.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Harvard University.
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  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Request PDF.
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solid-phase synthesis of 2,3-piperazinedione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Solid-Phase Synthesis of 2,3-Piperazinedione Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the solid-phase synthesis (SPS) of this compound derivatives, also known as diketopiperazines (DKPs). This class of heterocycles is recognized as a privileged scaffold in drug discovery due to its rigid structure, proteolytic stability, and capacity for diverse biological activity.[1] Solid-phase organic synthesis offers a powerful and efficient methodology for the combinatorial exploration of these structures, significantly accelerating the discovery of novel therapeutic agents.[1][2]

The primary advantage of solid-phase synthesis in this context is the ability to use large excesses of reagents to drive reactions to completion, with purification simplified to mere filtration and washing of the polymer support.[3][4][5] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and troubleshooting, ensuring a robust and reproducible workflow.

Foundational Principles: Strategy and Component Selection

The most elegant and widely adopted strategy for the solid-phase synthesis of 2,3-piperazinediones is the cyclative cleavage method.[1] In this approach, the final intramolecular cyclization step simultaneously cleaves the molecule from the solid support. This ensures that, ideally, only the desired cyclic product is released into the solution, greatly simplifying purification.[1] The success of this strategy hinges on the judicious selection of the solid support, linker, and synthetic route.

The Solid Support and Linker: Your Anchor and Release

The choice of resin and linker is critical for a successful synthesis. The solid support must be chemically inert to the reaction conditions and swell appropriately to allow reagent access.[3][5] For the synthesis of 2,3-piperazinediones via cyclative cleavage, resins that link the initial amino acid through an ester bond are most common.

Resin TypeLinker TypeTypical Cleavage Condition for CyclizationKey Advantages & Considerations
Wang Resin p-Alkoxybenzyl esterModerate base (e.g., 10-20% piperidine in DMF) or mild acid (e.g., AcOH)[1][2]Widely used, cost-effective. The ester linkage is susceptible to intramolecular aminolysis by the deprotected N-terminal amine of the dipeptide precursor.
2-Chlorotrityl Chloride (2-CTC) Resin Sterically hindered trityl esterVery mild acid (e.g., AcOH/TFA/DCM mixtures) or base[2][6]The steric hindrance of the trityl group can suppress premature diketopiperazine formation, which is a common side reaction during the synthesis of linear peptides.[7] Fully protected fragments can be cleaved under mild acidic conditions.[6]
Silyl Linkers 2-(trialkylsilyl)ethanol esterMildly acidic conditions (e.g., 30% AcOH/MeOH)[1]Allows for cyclization under very mild conditions, yielding DKPs in high purity.[1]
Key Chemical Transformations

The assembly of the linear precursor on the solid support involves a sequence of well-established reactions. The general workflow is depicted below.

G A 1. Resin Swelling & Preparation B 2. First Amino Acid Loading (Fmoc-AA-OH) A->B C 3. Fmoc Deprotection (Piperidine/DMF) B->C D 4. Reductive Amination (Aldehyde/Ketone + Reducing Agent) C->D E 5. Cyclative Cleavage (Base or Mild Acid) D->E F 6. Purification & Analysis (HPLC, MS, NMR) E->F

Figure 1. High-level workflow for the solid-phase synthesis of 2,3-piperazinediones.

The two key steps that build the core of the molecule are the initial amino acid coupling and the subsequent introduction of the second diversity element, typically via reductive amination.

  • Fmoc-Based Peptide Chemistry: The synthesis commonly employs the Fmoc/tBu strategy.[8] The first Fmoc-protected amino acid is anchored to a hydroxyl-functionalized resin (like Wang resin) via esterification.[9] The temporary Fmoc protecting group is then removed with a solution of piperidine in DMF to liberate the amine, which is essential for the subsequent steps.[9]

  • Reductive Amination: To build the second half of the piperazinedione scaffold, reductive amination is a powerful and versatile method.[10][11] This reaction involves the condensation of the resin-bound primary amine with an aldehyde or ketone to form a transient imine, which is then immediately reduced to a stable secondary amine by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄).[10][12][13] This approach allows for the introduction of a wide variety of substituents.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Users should adapt them based on the specific substrates, equipment, and safety protocols of their institution. Always handle reagents like TFA, DIC, and DBU in a certified fume hood with appropriate personal protective equipment.

Protocol 1: Loading the First Amino Acid onto Wang Resin

This protocol describes the esterification of the first Fmoc-protected amino acid to Wang resin.

  • Materials:

    • Wang Resin (1.0 mmol/g substitution)

    • Fmoc-protected amino acid (3.0 eq. to resin capacity)

    • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

    • Dichloromethane (DCM), Anhydrous

    • N,N-Dimethylformamide (DMF)

    • Methanol (MeOH)

  • Procedure:

    • Place 1.0 g of Wang resin in a solid-phase synthesis vessel.

    • Swell the resin in DCM for 30 minutes, then drain.

    • In a separate flask, dissolve the Fmoc-amino acid (3.0 mmol) and DMAP (0.1 mmol) in a minimal amount of DMF, then dilute with DCM (10 mL).

    • Add DIC (3.0 mmol) to the solution and stir for 2 minutes.

    • Add the activated amino acid solution to the swelled resin.

    • Agitate the mixture at room temperature for 4 hours.

    • Drain the vessel and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

    • Validation Step: To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:3) for 30 minutes.[9] Wash again as in step 7.

    • Dry the resin under high vacuum. Determine the loading capacity using a UV-Vis spectrophotometer to measure the quantity of piperidine-fulvene adduct released upon Fmoc deprotection of a small, weighed sample.

Protocol 2: Assembly of the Linear Dipeptide Precursor

This protocol details the Fmoc deprotection and subsequent reductive amination.

  • Materials:

    • Fmoc-AA-Wang Resin from Protocol 1

    • 20% (v/v) Piperidine in DMF

    • Aldehyde or Ketone (10 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (10 eq.)

    • 1% Acetic Acid in DMF

  • Procedure:

    • Swell the resin (e.g., 0.5 g) in DMF for 20 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. Repeat with a fresh portion of the piperidine solution for 15 minutes.[9]

    • Drain the vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

    • Validation Step (Kaiser Test): Take a few beads and perform a Kaiser test. A deep blue color indicates the presence of a free primary amine, confirming successful deprotection.[7][8]

    • Reductive Amination: Swell the deprotected resin in 1% acetic acid in DMF.

    • Add the aldehyde or ketone (10 eq.) and agitate for 1 hour to form the imine.

    • Add NaBH(OAc)₃ (10 eq.) and continue to agitate at room temperature for 12-18 hours.[10][12]

    • Drain the vessel and wash the resin sequentially with DMF (3x), MeOH (3x), and DCM (3x).

    • Dry the resin under vacuum. The resin now contains the linear precursor ready for cyclative cleavage.

Protocol 3: Cyclative Cleavage to Form the this compound

This final step forms the heterocyclic ring and releases the product from the support.

Figure 2. Chemical scheme of the cyclative cleavage from a Wang-type resin.
  • Materials:

    • Resin-bound linear precursor from Protocol 2

    • Toluene or DMF

    • Reagent for cyclization (e.g., 20% Piperidine in DMF, or 1 M Acetic Acid in an appropriate solvent)

  • Procedure:

    • Swell the resin in the chosen reaction solvent (e.g., Toluene or DMF) for 20 minutes.

    • Add the cyclization reagent. The choice depends on the linker and sequence sensitivity. For many Wang resin-based syntheses, heating in toluene or treatment with mild base is effective.[14]

    • Agitate the reaction mixture at an elevated temperature (e.g., 50-80°C) for 12-24 hours. Monitor the reaction progress by taking small aliquots of the supernatant and analyzing by LC-MS.

    • Once the reaction is complete, filter the resin and collect the filtrate.

    • Wash the resin with additional solvent (DCM and/or MeOH) and combine the washings with the original filtrate.

    • Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude this compound product.

Purification and Characterization

The crude product obtained from cyclative cleavage is often of high purity.[1] However, further purification is typically required to meet standards for biological testing.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying the final compounds. A standard protocol would use a C18 column with a gradient of acetonitrile and water, both containing 0.1% TFA.[15]

  • Characterization: The identity and purity of the final this compound derivatives must be confirmed.

    • LC-MS: Liquid chromatography-mass spectrometry is used to determine the purity and confirm the molecular weight of the product.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure and stereochemistry of the synthesized molecule.[12][16]

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the final compound.[12]

Troubleshooting and Process Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete coupling or deprotection.Use the Kaiser test after deprotection to ensure free amines are present before proceeding.[8] Double-couple the first amino acid if loading is low.
Inefficient reductive amination.Ensure reagents are anhydrous. Optimize the reducing agent and solvent system. NaBH(OAc)₃ is generally milder and more selective than NaBH₄.[12]
Failed cyclative cleavage.Optimize cleavage conditions (time, temperature, reagent). Microwave-assisted synthesis can sometimes accelerate the cyclization.[14]
Multiple Impurities in Crude Product Premature cleavage from the resin.If using a highly acid-labile resin like 2-CTC, ensure all steps are performed under strictly neutral or basic conditions until the final cleavage.
Racemization during activation/coupling.Use coupling additives like OxymaPure or HOBt to suppress racemization.[17] Keep activation times to a minimum.
Diketopiperazine formation as a side reaction (for linear peptides).This is the desired reaction here. However, in linear peptide synthesis, this side reaction is a major issue, especially with Proline at the second or third position.[7][17][18]

Conclusion

The via a cyclative cleavage strategy is a robust, efficient, and highly adaptable methodology for generating compound libraries for drug discovery. By understanding the core chemical principles and carefully selecting resins and reaction conditions, researchers can rapidly access a wide array of structurally diverse molecules. The protocols and insights provided in this guide serve as a comprehensive starting point for developing and optimizing these syntheses in a laboratory setting.

References

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Diketopiperazines and their Derivatives. Chemical Reviews, 103(3), 893–930.
  • Pericherla, K., Kumar, A., & De, A. (2018). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 23(8), 1834.
  • Pore, S. K., & Fletcher, S. (2016). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 21(11), 1493.
  • Ganesan, A. (2006). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. Current Research & Information on Pharmaceutical Science.
  • Patel, V., & Gadhwal, M. (2012). A REVIEW ARTICLE ON COMBINATORIAL CHEMISTRY AND IT'S DIFFERENT TECHNIQUES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 19-27.
  • Franzyk, H., & Nielsen, J. (2006). Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence. Journal of Combinatorial Chemistry, 8(6), 915-922.
  • Sharma, S., & Singh, P. (2014). A Short Review on Concept and Types of Combinatorial Chemistry. Hygeia Journal for Drugs and Medicines, 6(1), 20-32.
  • Al Musaimi, O., et al. (2020). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Chemistry – A European Journal, 26(38), 8424-8432.
  • Kang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46592–46602.
  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(3), 152-155.
  • Liu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11849–11856.
  • Paw, B., et al. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 59(2), 99-103.
  • Sir "Mai", P. A., et al. (2018). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 29(8), 2638–2649.
  • El-Faham, A., et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 290.
  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Nature Protocols, 2(12), 3247-3256.
  • Krchnak, V., & Stierandova, A. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. Tetrahedron Letters, 53(37), 5031-5034.
  • Brunel, F. M., & Spatola, A. F. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Research, 63(3), 213-222.
  • Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS Combinatorial Science, 17(3), 152-155.
  • Scott, P. J. H., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(5), 4104-4123.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Laboratory and Scientific Section.
  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Request PDF.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Önem, A. N., et al. (2016). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Request PDF.
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2020). Cleavage from Resin. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Jain, S., et al. (2021). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Journal of Pharmaceutical and Biomedical Analysis, 206, 114361.
  • Walewska, A., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(16), 11210-11218.
  • Barlos, K., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Journal of the Chemical Society, Chemical Communications, (22), 2559.
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Application Notes and Protocols for the Development of Novel Antibiotics from 2,3-Piperazinedione Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The 2,3-piperazinedione ring system, a versatile and synthetically accessible heterocyclic motif, presents a promising starting point for the generation of new antibacterial agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and antimicrobial evaluation of this compound derivatives. We detail robust synthetic protocols for the core scaffold and its subsequent derivatization, explain the rationale behind key experimental steps, and provide a validated, step-by-step protocol for determining antimicrobial efficacy based on international standards. The presented workflows and methodologies are designed to be self-validating, ensuring reproducibility and reliability in the quest for new antibiotics.

Introduction: The Rationale for 2,3-Piperazinediones in Antibiotic Discovery

The piperazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its prevalence is due to favorable physicochemical properties, including aqueous solubility and the ability to modulate pharmacokinetics.[1] While 2,5-diketopiperazines (cyclic dipeptides) are more common in nature and have been studied for their antimicrobial properties[3][4], the isomeric this compound scaffold offers a distinct and underexplored avenue for antibiotic design.

The strategic advantage of the this compound core lies in its synthetic tractability and the presence of two distinct nitrogen atoms (N1 and N4) that can be readily functionalized. This allows for the systematic exploration of chemical space to optimize antibacterial activity and selectivity. Derivatization at these positions can influence the molecule's steric and electronic properties, lipophilicity, and hydrogen bonding capacity, all of which are critical for interaction with bacterial targets.[5] The core hypothesis is that by appending specific side chains to the this compound scaffold, we can create molecules that effectively inhibit essential bacterial processes. Potential molecular targets for such compounds include DNA gyrase, an enzyme targeted by some diketopiperazine antibiotics[6][7], or other key components of bacterial cell wall synthesis or protein production machinery.

Synthesis of the this compound Scaffold and its Derivatives

The development of a robust library of potential antibiotic candidates begins with the efficient synthesis of the core heterocyclic system, followed by systematic derivatization.

Core Synthesis: Piperazine-2,3-dione

A reliable and scalable method for the synthesis of the parent piperazine-2,3-dione involves the cyclization of ethylenediamine with a cyclizing reagent such as diethyl oxalate.[8] This reaction forms the six-membered ring containing the two vicinal carbonyl groups.

Protocol 2.1: Synthesis of Piperazine-2,3-dione

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (1.0 equiv.) in a suitable alcohol solvent, such as absolute ethanol (approx. 10 mL per gram of ethylenediamine).

  • Reagent Addition: Slowly add diethyl oxalate (1.05 equiv.) to the stirred solution at room temperature. The addition should be dropwise to control any potential exotherm.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The piperazine-2,3-dione product will precipitate as a white solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified piperazine-2,3-dione under vacuum to yield the final product. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The use of an excess of diethyl oxalate ensures the complete consumption of the ethylenediamine. Ethanol is an excellent solvent as it dissolves the reactants but allows for the precipitation of the more polar product upon cooling, simplifying purification.

Derivatization Strategy: N-Alkylation of the Scaffold

With the core scaffold in hand, the next critical phase is derivatization to create a library of analogues for screening. N-alkylation is a straightforward and effective method to introduce diverse functionalities at the N1 and N4 positions. For selective mono-alkylation, one of the nitrogen atoms can be protected (e.g., with a Boc group) before proceeding.[1] However, for creating a diverse initial library, direct alkylation can be employed, followed by chromatographic separation of mono- and di-substituted products.

Protocol 2.2: General Procedure for N-Alkylation of Piperazine-2,3-dione

  • Reaction Setup: To a solution of piperazine-2,3-dione (1.0 equiv.) in a dry polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base. Potassium carbonate (K₂CO₃, 2.5 equiv.) is a common and effective choice.[9]

  • Addition of Alkylating Agent: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide; 1.1 equiv. for mono-alkylation or 2.2 equiv. for di-alkylation) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or gently heat (50-60 °C) until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired N-substituted piperazine-2,3-dione derivative(s).

Causality: The base (K₂CO₃) is essential to deprotonate the amide nitrogen, making it nucleophilic enough to attack the electrophilic alkyl halide.[9] Dry solvents are used to prevent hydrolysis of the reactants and products. The choice of alkyl halide directly determines the nature of the side chain introduced, allowing for a systematic structure-activity relationship (SAR) study.[10]

G cluster_0 Core Synthesis cluster_1 Derivatization Ethylenediamine Ethylenediamine Cyclization Cyclization Ethylenediamine->Cyclization Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Cyclization Piperazine-2,3-dione Piperazine-2,3-dione Cyclization->Piperazine-2,3-dione N-Alkylation N-Alkylation Piperazine-2,3-dione->N-Alkylation Core Scaffold Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->N-Alkylation Base (K2CO3) Base (K2CO3) Base (K2CO3)->N-Alkylation N-Substituted Derivatives N-Substituted Derivatives N-Alkylation->N-Substituted Derivatives

Caption: Workflow for Synthesis and Derivatization of 2,3-Piperazinediones.

Antimicrobial Susceptibility Testing

Once a library of this compound derivatives has been synthesized and purified, the next crucial step is to evaluate their antibacterial activity. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This method is considered a gold standard and is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M07)[3]

This protocol provides a framework for testing the novel compounds against a panel of clinically relevant bacteria, such as the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922 as quality controls)

  • Synthesized this compound derivatives dissolved in DMSO (stock solutions at 10 mg/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or McFarland turbidity standards

  • Sterile saline (0.85% NaCl)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation (Serial Dilution): a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a starting solution of the test compound at twice the highest desired final concentration in CAMHB. Add 200 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in wells 1-11 will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. The compound concentrations are now halved to the desired final test range.

  • Incubation: a. Cover the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpreting Results: a. After incubation, examine the plates for visible bacterial growth (turbidity). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality: The use of CAMHB is standardized for susceptibility testing as its cation concentrations (Ca²⁺ and Mg²⁺) are controlled, which can significantly affect the activity of some antibiotics. The standardized inoculum density is critical for reproducibility; too high a density can lead to falsely high MICs, while too low a density can lead to falsely low MICs.

G Start Start Inoculum Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum Prep Dilute Inoculum Dilute to 5x10^5 CFU/mL in CAMHB Inoculum Prep->Dilute Inoculum Inoculate Plate Add Diluted Inoculum to Wells Dilute Inoculum->Inoculate Plate Plate Setup Prepare Serial Dilution of Compound in 96-well Plate Plate Setup->Inoculate Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate Plate->Incubate Read MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read MIC End End Read MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Data Presentation and Interpretation

The results of the MIC screening should be tabulated to facilitate the analysis of structure-activity relationships (SAR). By comparing the MIC values of different derivatives against a panel of bacteria, researchers can identify which chemical modifications enhance potency and broaden the spectrum of activity.

Table 1: Hypothetical MIC Data for a Library of N-Substituted this compound Derivatives (µg/mL)

Compound IDR¹ SubstituentR⁴ SubstituentS. aureus (MRSA)E. coliA. baumanniiP. aeruginosa
PZD-01HH>128>128>128>128
PZD-02HBenzyl64128128>128
PZD-03H4-Chlorobenzyl166432128
PZD-04H4-Methoxybenzyl3212864>128
PZD-05BenzylBenzyl128>128>128>128
PZD-06H2-Phenylethyl8321664
Ciprofloxacin--10.2511

Interpretation of Hypothetical Data:

  • The unsubstituted core (PZD-01) is inactive, demonstrating the necessity of derivatization.

  • Mono-substitution at the N4 position appears more favorable than di-substitution (compare PZD-02 and PZD-05).

  • The addition of a chlorine atom to the benzyl ring (PZD-03) significantly enhances activity against Gram-positive (MRSA) and Gram-negative (A. baumannii) bacteria compared to the unsubstituted benzyl group (PZD-02). This suggests that electron-withdrawing groups may be beneficial.

  • Extending the alkyl chain (PZD-06) also leads to a notable increase in potency across the tested strains. This highlights the importance of optimizing the lipophilicity and spatial arrangement of the side chain.

Conclusion and Future Directions

This application note outlines a systematic and robust workflow for the development of novel antibiotic candidates based on the this compound scaffold. By following the detailed protocols for synthesis and antimicrobial evaluation, researchers can efficiently generate and screen libraries of compounds to identify promising leads. The analysis of structure-activity relationships from the initial screening data is paramount for guiding the next phase of drug development, which should include medicinal chemistry efforts to optimize potency, reduce potential toxicity, and improve pharmacokinetic properties. Further studies should also focus on elucidating the mechanism of action of the most promising candidates to understand how they exert their antibacterial effects.

References

  • Harrington, F. P., Knott, S. J., O'Hanlon, P. J., & Southgate, R. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics, 42(8), 1241–1247. [Link]
  • Patel, K., Shah, M., Patel, K., & Nagani, A. (2024). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. [Link]
  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. [Link]
  • Culp, E. J., Waglechner, N., & Wright, G. D. (2025). A chlorinated diketopiperazine antibiotic targets Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
  • Pandey, J., et al. (2024). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. ACS Omega. [Link]
  • Foroumadi, A., et al. (2008). Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. Medicinal Chemistry, 4(5), 493-497. [Link]
  • Culp, E. J., Waglechner, N., & Wright, G. D. (2025). A chlorinated diketopiperazine antibiotic targets Mycobacterium tuberculosis. PubMed, 40760217. [Link]
  • Girase, P. U., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(21), 7247. [Link]
  • El-Sayed, W. M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3698. [Link]
  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4). [Link]
  • Kumar, D., et al. (2015). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 7(1), 1-13. [Link]
  • Chopra, A. K., et al. (2014). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. Journal of Biological Chemistry, 289(5), 2924–2936. [Link]
  • Wang, J., et al. (2025). Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives. Chemistry & Biodiversity, 22(11), e00272. [Link]
  • CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione. (2012).
  • ResearchGate. (2017).
  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • de Carvalho, M. P., & Abraham, W. R. (2012). Antimicrobial and biofilm inhibiting diketopiperazines. Current Medicinal Chemistry, 19(21), 3564–3580. [Link]
  • Driche, E., et al. (2024). In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria. Archives of Microbiology, 206(1), 1. [Link]
  • Mondal, S., et al. (2024). Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens. International Journal of Molecular Sciences, 25(22), 13350. [Link]
  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]

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Application Notes & Protocols: A Patent Landscape Analysis of 2,3-Piperazinedione Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,3-Piperazinedione Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of therapeutic agents.[1][2] This six-membered heterocycle, containing two nitrogen atoms at opposite positions, offers a versatile platform for structural modification, enabling chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.[1][2][3] Among its various oxidized forms, the this compound (2,3-DKP) moiety, a cyclic diamide, has emerged as a structure of significant interest. Its rigid conformation and capacity for presenting substituents in defined spatial orientations make it an attractive core for developing potent and selective inhibitors of various biological targets. This guide provides an in-depth analysis of the patent landscape for this compound applications, coupled with detailed protocols for their synthesis and evaluation, designed for researchers, scientists, and drug development professionals.

Part 1: The Patent Landscape: Mapping Therapeutic Frontiers

A patent landscape analysis reveals the strategic focus of research and development in a specific technological field.[4] For this compound derivatives, the patent literature indicates a concentrated effort in several key therapeutic areas, most notably oncology, with emerging applications in antiviral and anti-parasitic therapies.

Dominance in Oncology

The most significant and recent patent activity for this compound derivatives is in the development of anticancer agents.[5][6] These compounds are being explored as inhibitors of critical signaling pathways that drive tumor growth and proliferation.

  • KRAS G12C Inhibition: A major breakthrough in oncology has been the development of inhibitors targeting the KRAS-G12C mutation, long considered an "undruggable" target.[5] Recent patents disclose novel this compound derivatives designed as potent and selective KRAS G12C inhibitors. For instance, patent CN115803328B describes compounds that aim to improve therapeutic efficacy while reducing toxic side effects in the treatment of cancers such as non-small cell lung cancer and breast cancer.[5] The core concept involves small molecules that irreversibly bind to the mutant cysteine residue, locking the KRAS protein in its inactive, GDP-bound state.[5]

  • Tyrosine Kinase Inhibition: Tyrosine kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] Patents such as WO2012125447A2 describe piperazinedione compounds that effectively inhibit tyrosine kinases, thereby suppressing cancer growth.[6] The this compound scaffold serves as a rigid core to orient aryl and heteroaryl substituents that interact with the kinase active site.

Emerging Applications

While oncology is the dominant field, the versatility of the this compound scaffold is being leveraged in other areas:

  • Antiviral Agents: Piperazine derivatives have been patented as antiviral agents, particularly for treating HIV infection.[7][8][9][10][11] While many of these patents cover the broader piperazine class, the underlying principle of using the heterocyclic ring to develop agents that interfere with viral replication machinery, such as reverse transcriptase, is applicable.[8][11]

  • Anti-parasitic Agents: Research has explored 2,3-diketopiperazines as a potential scaffold for developing new drugs against Chagas disease, caused by the parasite Trypanosoma cruzi.[12] This highlights the potential for these compounds to address significant unmet needs in infectious diseases.

Data Summary: Key Patents in this compound Applications
Patent NumberTitleKey AssigneeTherapeutic Application / Target
CN115803328B Piperazine-2,3-dione derivatives and their medical applications[5]Chengdu Baiyu Pharmaceutical Co LtdAnticancer (KRAS G12C inhibitor)[5]
WO2012125447A2 Piperazinedione compounds[6]N/A (Application by individual inventors)Anticancer (Tyrosine kinase inhibitor)[6]
CN102351802A Method for synthesizing N-monosubstituted piperazine-2,3-dione[13]N/A (Application by individual inventors)Synthetic Methodology
WO2017144624A1 Piperazine derivatives as antiviral agents with increased therapeutic activity[7]Universitat de Barcelona, et al.Antiviral Agents[7]

Part 2: Application Notes & Protocols

As a Senior Application Scientist, the true value of a chemical scaffold lies in its practical application. The following protocols are designed to be self-validating systems, providing a robust framework for the synthesis and evaluation of novel this compound derivatives.

Protocol: Synthesis of N-Substituted 2,3-Piperazinediones

This protocol is a generalized two-step method based on principles described in the patent literature for synthesizing N-monosubstituted 2,3-piperazinediones.[13] The core logic involves first forming the piperazinedione ring and then performing a nucleophilic substitution to add the desired R-group.

Causality Behind Experimental Choices:

  • Step 1 (Cyclization): The reaction of ethylenediamine with an oxalate ester (like diethyl oxalate) is a classic condensation reaction to form a cyclic diamide. The choice of a high-boiling point solvent like ethanol allows the reaction to proceed at reflux, driving it to completion.

  • Step 2 (Substitution): The intermediate piperazine-2,3-dione has two acidic N-H protons. A strong base (like NaH) is used to deprotonate one of the nitrogens, creating a potent nucleophile. This nucleophile then attacks an alkyl halide (R-X) in an SN2 reaction to form the N-substituted product. The use of an anhydrous polar aprotic solvent (like DMF) is critical to prevent quenching the base and to solvate the cation, enhancing the nucleophilicity of the anion.

Step-by-Step Methodology:

  • Step 1: Synthesis of Piperazine-2,3-dione (Intermediate) a. To a round-bottom flask equipped with a reflux condenser, add diethyl oxalate (1.0 eq) and absolute ethanol (10 mL per mmol of oxalate). b. Begin stirring and add ethylenediamine (1.05 eq) dropwise. The reaction is exothermic; maintain control with an ice bath if necessary. c. After the addition is complete, heat the mixture to reflux for 4-6 hours. A white precipitate of piperazine-2,3-dione will form. d. Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation. e. Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2x) and then diethyl ether (2x). f. Dry the product under vacuum. The intermediate can be used in the next step without further purification if high purity is observed (confirm via 1H NMR).

  • Step 2: N-Substitution a. To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add anhydrous N,N-dimethylformamide (DMF, 15 mL per mmol of substrate). b. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the flask. c. Cool the suspension to 0 °C using an ice bath. d. In a separate flask, dissolve the piperazine-2,3-dione intermediate (1.0 eq) in a minimum amount of anhydrous DMF. e. Add the dissolved intermediate dropwise to the NaH suspension. Stir at 0 °C for 30-60 minutes, allowing for complete deprotonation (hydrogen gas evolution will cease). f. Add the desired substituting reagent (e.g., benzyl bromide, R-X, 1.1 eq) dropwise to the reaction mixture at 0 °C. g. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS. h. Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C. i. Extract the aqueous layer with ethyl acetate (3x). j. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. k. Purify the crude product by flash column chromatography on silica gel to obtain the target N-substituted this compound.

Protocol: In Vitro KRAS G12C Inhibition Assay

This protocol outlines a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the KRAS G12C mutant protein. This is a critical step in validating compounds from patents like CN115803328B.[5]

Trustworthiness Through Self-Validation: This protocol incorporates multiple controls to ensure the data is reliable.

  • Positive Control: A known KRAS G12C inhibitor is used to confirm the assay is performing correctly.

  • Negative Control (No Inhibitor): This determines the maximum signal (100% activity) of the enzyme.

  • Vehicle Control (DMSO): This ensures the solvent used to dissolve the compounds does not interfere with the assay.

  • No Enzyme Control: This establishes the background signal of the assay.

Step-by-Step Methodology:

  • Reagent Preparation: a. Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT). b. KRAS G12C Protein: Use a purified, recombinant human KRAS G12C protein, pre-loaded with GDP. c. Nucleotide Exchange Factor (SOS1): Use purified, recombinant SOS1 protein to catalyze the exchange of GDP for GTP. d. GTP Analog: Use a fluorescently labeled GTP analog (e.g., BODIPY-GTP) or a system that detects GTP hydrolysis (e.g., GTPase-Glo™). This example uses a fluorescence polarization (FP) approach with BODIPY-GTP. e. Test Compounds: Prepare a 10-point, 3-fold serial dilution of the this compound test compound in DMSO, starting at a high concentration (e.g., 100 µM).

  • Assay Procedure (384-well plate format): a. Add 5 µL of Assay Buffer to all wells. b. Add 1 µL of the serially diluted test compound or control (DMSO for negative, known inhibitor for positive) to the appropriate wells. c. Add 5 µL of KRAS G12C protein (final concentration ~20 nM) to all wells except the "No Enzyme" control. d. Incubate the plate at room temperature for 60 minutes to allow for covalent binding of the inhibitor to the cysteine residue. e. Initiate the nucleotide exchange reaction by adding a 10 µL mix of SOS1 (final concentration ~50 nM) and BODIPY-GTP (final concentration ~30 nM). f. Incubate the plate at room temperature for 30-60 minutes, protected from light. g. Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: a. Subtract the background signal (No Enzyme control) from all other readings. b. Normalize the data by setting the negative control (DMSO) as 100% activity and the positive control (or highest inhibitor concentration) as 0% activity. c. Plot the percent inhibition versus the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Protocol: Bioanalytical Method for Plasma Quantification

Once a lead compound is identified, a robust method to quantify it in biological matrices is essential for pharmacokinetic studies. This protocol describes the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, adhering to principles outlined in the ICH M10 guideline on bioanalytical method validation.[14]

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples (e.g., rat or human plasma) and calibration standards on ice. b. To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing an internal standard (IS). The IS should be a structurally similar molecule that is not present in the sample. c. Vortex vigorously for 1 minute to precipitate plasma proteins. d. Centrifuge at >12,000 x g for 10 minutes at 4 °C. e. Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.

  • LC-MS/MS Conditions: a. Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    • Mobile Phase A: 0.1% Formic Acid in Water.
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5 µL. b. Tandem Mass Spectrometry (MS/MS):
    • Ionization Source: Electrospray Ionization (ESI), positive mode.
    • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte (test compound) and the internal standard. This is done by infusing a standard solution of each compound into the mass spectrometer.
    • Analyte: Q1 (m/z of [M+H]+) → Q3 (m/z of a stable fragment ion).
    • Internal Standard: Q1 (m/z of [IS+H]+) → Q3 (m/z of a stable fragment ion).
    • Optimization: Optimize collision energy (CE) and other source parameters (e.g., spray voltage, gas flows) to maximize the signal for each transition.
  • Method Validation: a. Calibration Curve: Prepare a calibration curve by spiking known concentrations of the analyte into blank plasma (typically 8 non-zero standards). b. Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates to determine intra- and inter-day accuracy and precision. c. Selectivity and Matrix Effect: Test for interferences from endogenous plasma components. d. Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Part 3: Visualization & Formatting

Diagrams

Drug_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 Preclinical Development Synthesis Library Synthesis (this compound Core) PrimaryScreen Primary Biochemical Screen (e.g., KRAS G12C Assay) Synthesis->PrimaryScreen Test Compounds HitConfirm Hit Confirmation & IC50 Determination PrimaryScreen->HitConfirm Initial Hits SecondaryScreen Secondary Cellular Assays (e.g., Cell Viability, Target Engagement) HitConfirm->SecondaryScreen Confirmed Hits LeadOp Lead Optimization (ADME/Tox Profiling) SecondaryScreen->LeadOp Validated Leads InVivo In Vivo Efficacy Studies (Xenograft Models) LeadOp->InVivo Optimized Leads Candidate Candidate Selection InVivo->Candidate Preclinical Candidate

Caption: High-level workflow for the discovery and development of this compound-based therapeutics.

KRAS_Pathway RTK Growth Factor Receptor (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-G12C (Inactive - GDP) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-G12C (Active - GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Inhibitor This compound KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Simplified KRAS signaling pathway and the mechanism of action for covalent G12C inhibitors.

References

  • CN115803328B - Piperazine-2,3-dione derivatives and their medical applications. (2024).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • WO2012125447A2 - Piperazinedione compounds. (2012).
  • WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity. (2017).
  • Rathi, A. K., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present).
  • Two-step strategy for synthesis of 2,3-diketopiperazine derivatives... (2022).
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  • WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases. (2006).
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Troubleshooting & Optimization

Technical Support Center: Selective N-Alkylation of 2,3-Piperazinedione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, validated protocols, and frequently asked questions (FAQs) to address the specific challenges encountered during the selective N-alkylation of the 2,3-piperazinedione scaffold.

Part 1: Core Challenges & Strategic Overview

The this compound core is a valuable scaffold in medicinal chemistry. However, its symmetric nature and the presence of two amide nitrogens (N1 and N4) present a significant synthetic hurdle: achieving selective mono-alkylation. Unlike the more basic secondary amines of piperazine, the amide protons of this compound are less acidic and require strong bases for deprotonation, introducing a host of potential side reactions.

The primary challenges can be summarized as:

  • Lack of Selectivity: Preferential alkylation at one nitrogen over the other (N1 vs. N4) is difficult to control due to their similar electronic environments.

  • Di-alkylation: The formation of 1,4-disubstituted byproducts is a common issue, even when using stoichiometric amounts of the alkylating agent.[1][2] This occurs when the mono-alkylated product is deprotonated and reacts further.

  • Low Conversion/Yield: Incomplete deprotonation due to an inappropriate choice of base or suboptimal reaction conditions can lead to poor yields and recovery of starting material.

A successful strategy hinges on breaking the symmetry of the molecule, typically through the use of an orthogonal protecting group strategy, or by carefully manipulating reaction conditions to exploit subtle differences in the reactivity of the two nitrogen atoms.[3]

Part 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the N-alkylation of this compound.

Q1: Why is my reaction producing a mixture of N1- and N4-alkylated products? A: The two nitrogen atoms in this compound are electronically very similar. Without a directing or protecting group, most alkylation conditions will result in a mixture of isomers. Achieving high selectivity often requires a multi-step approach involving protection and deprotection.[3][4]

Q2: What are the best general-purpose bases for deprotonating the this compound ring? A: The amide protons are not highly acidic, so a strong base is required. Sodium hydride (NaH) is the most commonly used base for this transformation. Other strong, non-nucleophilic bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) are also effective. Weaker bases like potassium carbonate (K₂CO₃) are generally insufficient for complete deprotonation and lead to low yields.

Q3: Can I avoid using a protecting group to achieve mono-alkylation? A: While challenging, it is sometimes possible. Strategies to favor mono-alkylation without protecting groups include:

  • Slow addition of the alkylating agent to a solution containing the deprotonated piperazinedione.[1] This keeps the concentration of the electrophile low, favoring reaction with the more abundant mono-anion.

  • Lowering the reaction temperature to decrease the rate of the second alkylation.[1]

  • Using a slight excess of the piperazinedione relative to the base and alkylating agent.

However, for consistent results and high purity, a protecting group strategy is strongly recommended.[5]

Q4: What is the most significant factor influencing selectivity: the base, the solvent, or the temperature? A: For the this compound core, the most critical factor is the use of a protecting group strategy to differentiate the two nitrogens chemically. Once one nitrogen is protected, the selectivity is absolute. In the absence of a protecting group, the choice of base and stoichiometry are the next most important factors for controlling the mono- vs. di-alkylation ratio. Solvent choice can also play a role, as it affects the solubility and reactivity of the anionic intermediates.[6]

Part 3: Troubleshooting Guide: From Problem to Solution

This guide addresses specific experimental failures in a question-and-answer format, providing causal analysis and recommended solutions.

Problem 1: Low Yield of Mono-Alkylated Product with Significant Starting Material Recovered.

Question: I ran my reaction with NaH and benzyl bromide in THF, but after workup, I mostly recovered the unreacted this compound. What went wrong?

Possible Causes & Solutions:

  • Cause 1: Incomplete Deprotonation. The sodium hydride may have been old or deactivated by moisture. The reaction solvent (THF) might not have been sufficiently anhydrous.

    • Solution: Use a fresh bottle of NaH or wash the NaH with dry hexanes before use to remove the mineral oil and any surface oxidation. Ensure your solvent is rigorously dried, for example, by distilling from sodium/benzophenone. Always conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Cause 2: Insufficient Reaction Time or Temperature. The deprotonation step (addition of NaH) may require time to go to completion. The subsequent alkylation may also be slow, especially with less reactive alkylating agents.

    • Solution: After adding NaH, allow the mixture to stir at room temperature or even gently warm it (e.g., to 40 °C) for 30-60 minutes to ensure complete formation of the anion before adding the alkylating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[1]

  • Cause 3: Poor Solubility. The sodium salt of the piperazinedione may have poor solubility in your chosen solvent (e.g., THF), hindering its reaction with the electrophile.

    • Solution: Consider switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF), which can better solvate the anionic intermediate.

Problem 2: Significant Formation of 1,4-Dialkylated Product.

Question: My reaction is yielding a substantial amount of the dialkylated product, reducing the yield of my desired mono-alkylated compound. How can I suppress this side reaction?

Possible Causes & Solutions:

  • Cause 1: Use of Excess Base or Alkylating Agent. Using more than one equivalent of base can generate the di-anion, which will rapidly react to form the dialkylated product. Similarly, an excess of the alkylating agent increases the likelihood of a second alkylation event.[1]

    • Solution: Use slightly less than one equivalent of base (e.g., 0.95 eq) relative to the piperazinedione starting material to favor mono-deprotonation. Use a precise stoichiometry for the alkylating agent (1.0 eq). The most robust solution is to employ a mono-protected piperazinedione derivative.[7]

  • Cause 2: High Reaction Temperature or Concentrated Conditions. Higher temperatures can provide the activation energy needed for the less reactive mono-alkylated anion to undergo a second alkylation.[1]

    • Solution: Maintain a lower reaction temperature (e.g., 0 °C to room temperature). Add the alkylating agent dropwise as a dilute solution over an extended period (e.g., 1-2 hours) using a syringe pump.[8] This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.

Troubleshooting Workflow Diagram

Caption: Troubleshooting logic for N-alkylation of this compound.

Part 4: Validated Experimental Protocols & Data

The most reliable method for achieving selective mono-N-alkylation is through an orthogonal protecting group strategy. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions required for alkylation and can be easily removed with acid.[3]

Protocol 1: Selective Synthesis of N4-Alkyl-2,3-piperazinedione via a Boc-Protection Strategy

This protocol outlines the three key stages: mono-protection, alkylation, and deprotection.

Workflow Diagram: Protecting Group Strategy

Caption: Workflow for selective N4-alkylation using a Boc protecting group.

Step 1: Mono-N-Boc Protection of this compound

  • Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add TEA and DMAP to the suspension.

    • Add a solution of (Boc)₂O in DCM dropwise to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis shows consumption of the starting material.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield pure N1-Boc-2,3-piperazinedione.

Step 2: Alkylation of N1-Boc-2,3-piperazinedione

  • Materials:

    • N1-Boc-2,3-piperazinedione (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

    • Alkyl halide (e.g., Benzyl bromide) (1.2 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend NaH in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of N1-Boc-2,3-piperazinedione in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation (hydrogen gas evolution should cease).

    • Add the alkyl halide dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to isolate the N1-Boc-N4-alkyl-2,3-piperazinedione.

Step 3: Boc Deprotection

  • Materials:

    • N1-Boc-N4-alkyl-2,3-piperazinedione (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the protected compound in DCM (approx. 0.1 M solution).

    • Add TFA (typically 20-50% v/v with DCM).

    • Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • The resulting product is often the TFA salt. To obtain the free base, dissolve the residue in water, basify with NaHCO₃ or a mild base, and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate).

    • Dry the organic layers and concentrate to yield the final N4-alkyl-2,3-piperazinedione.

Data Summary: Influence of Reaction Conditions on Alkylation

The following table summarizes expected outcomes based on different reaction conditions when attempting direct alkylation without protecting groups. This data is illustrative and highlights general trends.

Starting MaterialBase (eq)SolventAlkylating Agent (eq)Temp (°C)Expected Major Product(s)Typical Challenge(s)
This compoundNaH (0.95)DMFBenzyl Bromide (1.0)0 to RTMono-alkylated productMixture of N1/N4 isomers, some dialkylation
This compoundNaH (2.2)THFMethyl Iodide (2.2)0 to RT1,4-Dimethyl-2,3-piperazinedioneLow yield if targeting mono-alkylation
This compoundK₂CO₃ (2.0)AcetonitrileEthyl Iodide (1.1)80Starting MaterialLow conversion; base is too weak
N1-Boc-piperazinedione NaH (1.1) DMF Propargyl Bromide (1.2) 0 to RT N1-Boc-N4-propargyl product High selectivity, clean reaction

Part 5: References

  • CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione. Google Patents.

  • Preventing di-substitution in piperazine N-alkylation reactions. (2025). BenchChem.

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (n.d.). Angewandte Chemie.

  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. (2025). BenchChem.

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). National Institutes of Health (NIH).

  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). BenchChem.

  • Technical Support Center: Optimizing Piperazine Synthesis. (2025). BenchChem.

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025). ResearchGate.

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. (2018). Journal of Organic Chemistry.

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate.

  • Technical Support Center: Synthesis of Substituted Piperazines. (2025). BenchChem.

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate.

Sources

Technical Support Center: Optimizing Cyclization Yield for 2,3-Piperazinedione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,3-piperazinedione synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during the synthesis of this critical heterocyclic scaffold. The piperazine ring is a vital component in numerous FDA-approved drugs, yet its synthesis, particularly for substituted variants, can be challenging.[1][2] This resource provides field-proven insights and detailed protocols to help you optimize your reaction yields and purity.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific, frequently encountered problems during this compound synthesis in a direct question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields are a common frustration and can originate from multiple factors ranging from reaction kinetics to product stability.[3] A systematic approach is crucial for diagnosis.

Probable Causes & Solutions:

  • Incomplete Cyclization: The intramolecular cyclization is often the rate-limiting step and may require specific conditions to proceed to completion. Inadequate temperature or insufficient reaction time can lead to a mixture of starting material and product.[3]

    • Solution: Monitor the reaction progress using TLC or LC-MS. If starting material remains, consider extending the reaction time or increasing the temperature. The choice of a higher-boiling point solvent (e.g., DMF, DMSO, Toluene) can facilitate the necessary thermal energy input.[3]

  • Competing Side Reactions: The most significant cause of low yields is often the formation of undesired byproducts.

    • Diketopiperazine Formation: When synthesizing from dipeptide precursors, the formation of 2,5-diketopiperazines can be a major competing pathway.[3]

    • Intermolecular Polymerization: At high concentrations, the linear precursor can react with other molecules rather than cyclizing, leading to oligomers or polymers.

    • Epimerization: For chiral precursors, racemization or epimerization at stereogenic centers can occur, especially under harsh basic or thermal conditions, resulting in a mixture of diastereomers that complicates purification and reduces the yield of the desired isomer.[3][4]

    • Solution: To favor intramolecular cyclization, conduct the reaction under high-dilution conditions. For epimerization issues, screen milder, non-nucleophilic bases (e.g., DIPEA instead of stronger bases) and attempt the reaction at the lowest effective temperature.

  • Purification Losses: Substituted piperazinediones can be difficult to purify, and significant material loss can occur during column chromatography.[3]

    • Solution: Develop a crystallization protocol as an alternative to chromatography, which is more scalable and often results in higher recovery of pure product.[3] Experiment with various solvent systems to achieve optimal crystallization.

  • Instability of Reactants or Intermediates: The starting materials or key activated intermediates may degrade under the reaction conditions, reducing the amount of material available for cyclization.[3]

    • Solution: Analyze the stability of your starting material under the planned reaction conditions (solvent, temperature, base) before proceeding. If instability is detected, a milder synthetic route may be necessary.

The following workflow provides a systematic approach to diagnosing and resolving low-yield issues.

LowYieldWorkflow Start Low Yield Observed Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Decision1 Incomplete Reaction? Analyze->Decision1 Decision2 Significant Side Products? Decision1->Decision2 No OptimizeCond Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Change Solvent Decision1->OptimizeCond Yes IdentifySide Identify Side Products (MS, NMR) Decision2->IdentifySide Yes ReviewPurify Review Purification Strategy Decision2->ReviewPurify No End Improved Yield OptimizeCond->End Decision3 Epimerization? IdentifySide->Decision3 ModifyBase Modify Base or Temperature to Minimize Epimerization Decision3->ModifyBase Yes Decision3->End No ModifyBase->End DevelopCryst Develop Crystallization Protocol to Replace Chromatography ReviewPurify->DevelopCryst DevelopCryst->End

Caption: A systematic workflow for troubleshooting low yields.

Q2: How can I control stereochemistry and prevent epimerization during the synthesis?

Maintaining stereochemical integrity is critical, particularly in drug development. Epimerization is a common side reaction that compromises the stereopurity of the final product.[3]

Probable Causes & Solutions:

  • Base-Mediated Epimerization: The alpha-proton of a chiral center adjacent to a carbonyl group can be abstracted by a base, leading to a planar enolate intermediate which can be re-protonated from either face, causing racemization.

    • Solution: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). Avoid strong bases like alkoxides or hydroxides if possible. Running the reaction at lower temperatures can also significantly suppress the rate of epimerization.[5]

  • Thermally-Induced Epimerization: High reaction temperatures can also provide enough energy to cause epimerization, even with milder bases.

    • Solution: Optimize the reaction to proceed at the lowest possible temperature. This may involve screening more effective activating agents or catalysts that allow for milder conditions.

StereoWorkflow Start Mixture of Stereoisomers Detected Quantify Quantify Isomeric Ratio (Chiral HPLC, NMR) Start->Quantify IdentifySource Identify Source of Epimerization Quantify->IdentifySource DecisionBase Base-Mediated Epimerization? IdentifySource->DecisionBase DecisionTemp Thermal Epimerization? DecisionBase->DecisionTemp No OptimizeBase Screen Milder/Hindered Bases (e.g., DIPEA, 2,6-Lutidine) DecisionBase->OptimizeBase Yes OptimizeTemp Reduce Reaction Temperature (Screen Catalysts/Solvents) DecisionTemp->OptimizeTemp Yes End Stereochemically Pure Product DecisionTemp->End No OptimizeBase->End OptimizeTemp->End

Caption: Workflow for diagnosing and controlling stereochemistry.

Frequently Asked Questions (FAQs)

This section covers broader topics related to the synthesis of 2,3-piperazinediones.

Q1: What are the common starting materials and synthetic routes?

Several synthetic strategies exist, and the choice depends on the desired substitution pattern and the availability of starting materials.

  • Route A: Cyclization of Dipeptide Esters: This is a very common method where a linear dipeptide ester undergoes an intramolecular aminolysis reaction, typically promoted by heat or a base, to form the cyclic product.[6][7][8]

  • Route B: From Ethylenediamine and a Cyclizing Reagent: This route involves the reaction of ethylenediamine or a substituted derivative with a cyclizing reagent like dialkyl oxalate.[9] This method is often used for creating the core piperazinedione ring, which can then be further functionalized.[3]

ReactionScheme Reactant Linear Dipeptide Ester Intermediate Reactant->Intermediate Heat / Base (- R'OH) Product This compound Reactant->Product Heat / Base Intramolecular Cyclization Byproduct + R'OH

Caption: General scheme for this compound synthesis.

Q2: What are the typical reaction conditions for the cyclization step?

The optimal conditions are highly dependent on the specific substrate.[3]

ParameterTypical ConditionsRationale & Considerations
Temperature 80-150 °CHeat is often required to overcome the activation energy for the intramolecular cyclization.[3][6] However, excessive heat can lead to degradation or epimerization.[4]
Solvent High-boiling aprotic solvents (e.g., Toluene, DMF, DMSO)The solvent must be able to solubilize the starting material and withstand the required reaction temperature. Anhydrous conditions are crucial to prevent hydrolysis of ester groups or activated intermediates.[5]
Base DIPEA, Et₃N, PiperazineA base is often used to deprotonate the amine, increasing its nucleophilicity for the cyclization step. The choice of base is critical for preventing side reactions like epimerization.[7]
Concentration High Dilution (0.01 - 0.1 M)Low concentrations favor the desired intramolecular reaction over intermolecular polymerization, thereby increasing the yield of the cyclic product.
Q3: How do I choose the right coupling or activating reagent?

For syntheses that involve forming the dipeptide precursor first, standard peptide coupling reagents are used.

  • Carbodiimides (e.g., EDC, DCC): Often used with additives like HOBt to form an active ester, which then reacts with the amine.[7]

  • Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These are highly efficient coupling reagents that promote rapid amide bond formation, often minimizing side reactions like racemization.[5][7]

The choice of reagent depends on factors like the steric hindrance of the amino acids, the need to suppress racemization, and cost.[5] For difficult couplings involving sterically hindered components, more potent reagents like HATU are often preferred.

Experimental Protocols
Protocol 1: General Procedure for Cyclization of a Dipeptide Methyl Ester

This protocol provides a general method for the thermal cyclization of a dipeptide ester to form a this compound.

  • Preparation: Dissolve the linear dipeptide methyl ester precursor in a high-boiling point solvent (e.g., 2-butanol or toluene) to a final concentration of 0.1 M in a round-bottom flask equipped with a reflux condenser.

  • Cyclization: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Workup: Allow the reaction to cool to room temperature. If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by silica gel chromatography if necessary.

References
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones.
  • BenchChem. (2025).
  • Di Fazio, M. F., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B. [Link]
  • ScholarWorks. Cyclic Dipeptide Synthesis. [Link]
  • Wang, F. M., et al. (1995). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. PubMed. [Link]
  • Saha, U. K., et al. (2022).
  • Saha, U. K., et al. (2022).
  • Pannecoucke, X., et al. (2013). Diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines as building blocks for drug discovery. PubMed. [Link]
  • Wang, Z., et al. (2021).
  • Di Fazio, M. F., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PubMed Central. [Link]
  • Xu, M., et al. (2012). Method for synthesizing N-monosubstituted piperazine-2,3-dione.
  • Reddit. (2021).
  • Isambert, N., & Darses, S. (2021).
  • de la Fuente, M., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Technical Support Center: Purification of 2,3-Piperazinedione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,3-piperazinedione. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with isolating this valuable heterocyclic compound from complex reaction mixtures. Here, we address common issues through a series of frequently asked questions and provide detailed, field-proven protocols to enhance the purity, yield, and scalability of your process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect when synthesizing this compound?

When synthesizing this compound, most commonly via the cyclocondensation of ethylenediamine and a dialkyl oxalate (e.g., diethyl oxalate), impurities typically arise from several sources:

  • Unreacted Starting Materials: Residual ethylenediamine and diethyl oxalate are common. Due to their vastly different physical properties compared to the product, they are often removable with proper workup.

  • Incomplete Reaction Products: Linear amides or esters from a single condensation event without subsequent cyclization can be present.

  • Solvent Residue: The reaction solvent (often an alcohol like methanol or ethanol) can be trapped in the crude product.

  • Polymeric Byproducts: Under certain conditions, side reactions can lead to the formation of oligomeric or polymeric materials, which can complicate purification.

  • Salts: If acids or bases are used during the synthesis or workup, corresponding salts of the starting materials or product may form.

Identifying these impurities early via techniques like Thin Layer Chromatography (TLC), LC-MS, and NMR is critical for designing an effective purification strategy.

Q2: My crude product is an intractable gum or oil. How can I get a solid that I can purify?

This is a frequent issue, often caused by residual solvents or hygroscopic impurities. Before attempting a full-scale purification, a trituration or slurry is highly effective.

The Causality: this compound is a crystalline solid with a high melting point (~285 °C with decomposition)[1]. The presence of impurities disrupts the crystal lattice, leading to an amorphous, oily state. Trituration with a solvent in which the product is insoluble, but the impurities are soluble, washes away these contaminants and encourages the product to precipitate as a solid.

Recommended Solvents for Trituration:

  • Diethyl ether

  • Cold Ethyl Acetate

  • Dichloromethane

Procedure:

  • Place the crude oil/gum in a flask.

  • Add a small volume of the chosen non-solvent.

  • Stir vigorously with a spatula or magnetic stirrer. The oil should gradually transform into a suspension of fine solid particles.

  • Filter the solid, wash with a small amount of fresh cold non-solvent, and dry under vacuum. This solid is now ready for more rigorous purification.

Q3: What is the best method for purifying this compound on a multi-gram scale? Crystallization or Chromatography?

For multi-gram and larger scales, crystallization is unequivocally the preferred method .[2]

  • Expertise & Rationale: While column chromatography provides excellent separation at the lab scale, it suffers from significant drawbacks during scale-up, including high solvent consumption, cost, time, and potential for product loss on the stationary phase.[2] this compound's high polarity can also cause it to streak on silica gel columns, leading to poor separation.[3] Crystallization leverages the compound's intrinsic physicochemical properties to achieve high purity in a more economical and scalable manner.

A logical workflow for selecting your purification method is outlined below.

G start Crude Product Analysis (TLC, LC-MS, NMR) purity_check Purity >90%? start->purity_check impurity_id Identify Major Impurities purity_check->impurity_id No cryst Crystallization purity_check->cryst Yes wash Aqueous Wash / Extraction (to remove polar starting materials) impurity_id->wash chrom Column Chromatography (for non-polar or similarly polar impurities) wash->chrom chrom->cryst final_product Pure this compound cryst->final_product

Caption: Workflow for selecting a purification strategy.

Q4: I'm having trouble with crystallization. My product either "oils out" or the recovery is very low. What should I do?

Crystallization failures are common but can be systematically troubleshooted.

Physicochemical Properties Comparison:

CompoundMolar Mass ( g/mol )Melting Point (°C)Solubility
This compound 114.10[4]~285 (decomp)[1]Slightly soluble in Methanol, DMSO; Soluble in water[1][5]
Ethylenediamine60.108.5Highly soluble in water
Diethyl Oxalate146.14-40.6Sparingly soluble in water

This data confirms that water is an excellent solvent to selectively dissolve the highly polar this compound and any residual ethylenediamine, leaving behind less polar impurities like diethyl oxalate.

Troubleshooting Scenarios:

  • Product "Oils Out": This happens when the solution becomes supersaturated at a temperature above the product's melting point in that specific solvent system, or when the concentration of impurities is too high.

    • Solution: Add more solvent to reduce the concentration, ensuring the solution is fully dissolved before attempting to cool again. Cool the solution much more slowly. An un-stirred, insulated vessel often yields the best crystals.

  • No Crystals Form: The solution may not be sufficiently supersaturated.

    • Solution 1 (Concentration): Slowly evaporate the solvent until turbidity is observed, then add a minimal amount of solvent back to redissolve and cool slowly.

    • Solution 2 (Seeding): If you have a small amount of pure material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Solution 3 (Anti-Solvent): Add a miscible "anti-solvent" (a solvent in which your product is insoluble) dropwise to the solution until turbidity persists.

  • Poor Recovery: Too much product remains in the mother liquor.

    • Solution: Reduce the amount of solvent used for dissolution to the absolute minimum required. Ensure the solution is cooled to a low temperature (0-4 °C) for a sufficient amount of time before filtration. Minimize the volume of cold solvent used to wash the filtered crystals.

G start Crystallization Attempt oiled_out Product Oiled Out start->oiled_out no_crystals No Crystals Formed start->no_crystals poor_recovery Poor Recovery start->poor_recovery sol_oiled Add More Solvent Cool Slowly oiled_out->sol_oiled sol_crystals Concentrate Solution Add Seed Crystal Use Anti-Solvent no_crystals->sol_crystals sol_recovery Minimize Solvent Volume Cool Thoroughly (0-4°C) poor_recovery->sol_recovery

Caption: Troubleshooting guide for common crystallization issues.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from an Aqueous System

This protocol is adapted from established industrial synthesis methods and is highly effective for achieving excellent purity on a large scale.[5] It leverages a pH adjustment to ensure impurities are removed before the final crystallization.

Principle: This procedure first removes any non-soluble impurities by filtration. Adjusting the pH to slightly basic (7.5-8.0) ensures that the diamide product is in its neutral form while keeping any residual basic starting materials like ethylenediamine free for removal in the filtrate. Concentration and cooling then induce crystallization.

Step-by-Step Methodology:

  • Dissolution: Transfer the crude this compound solid to a suitable flask. Add a sufficient volume of deionized water and heat the mixture (e.g., to 60-80 °C) with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble materials are present, perform a hot filtration through celite or filter paper to obtain a clear solution.

  • pH Adjustment: Cool the solution slightly. While monitoring with a pH meter, carefully adjust the pH to 7.5–8.0 using a suitable base (e.g., dilute NaOH or NaHCO₃ solution).[5]

  • Filtration of Insolubles: If any solids precipitate upon pH adjustment, filter them off.

  • Concentration: Concentrate the clear filtrate under reduced pressure (using a rotary evaporator) to remove a significant portion of the water. Continue until the solution is saturated and begins to appear cloudy or a large volume of precipitate forms.

  • Crystallization: Allow the concentrated solution to cool slowly to room temperature, then transfer it to an ice bath (0-4 °C) for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the white crystalline product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of ice-cold water, followed by a wash with a water-miscible solvent like cold ethanol or acetone to aid drying. Dry the purified product under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for small-scale (<1 g) purification or for separating impurities with polarity similar to the product.

Principle: Normal-phase chromatography on silica gel separates compounds based on their polarity. Polar compounds like this compound interact strongly with the silica and require a polar mobile phase to elute.

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane or dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like methanol) and adsorb it onto a small amount of silica gel. Dry this silica completely and load the resulting powder onto the top of the packed column. This "dry loading" technique prevents band broadening.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 100% Dichloromethane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol (e.g., from 0% to 10% Methanol in Dichloromethane). A typical gradient might be:

    • DCM (2 column volumes)

    • 1-2% MeOH in DCM (4 column volumes)

    • 2-5% MeOH in DCM (4 column volumes)

    • 5-10% MeOH in DCM (until product elutes)

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Trustworthiness Note: Always validate the purity of your final product using orthogonal analytical methods, such as ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis. The obtained data should be consistent with literature values.[4][5]

References

  • PubChem Compound Summary for CID 72761, this compound.
  • Kloster, R. A., Carducci, M. D., & Mash, E. A. (2003). Crystal engineering of a liquid crystalline piperazinedione.Organic letters, 5(20), 3683–3686. [Link]
  • PubChem Compound Summary for CID 7817, 2,5-Piperazinedione.
  • CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione.
  • GSRS - this compound.
  • US2919275A - Purification of piperazine.

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Technical Support Center: Synthesis of 2,3-Piperazinedione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-piperazinedione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights to help you optimize your reaction outcomes.

The most common and direct route to this compound involves the condensation cyclization of ethylenediamine with an oxalic acid diester, typically diethyl oxalate[1]. While seemingly straightforward, this reaction is often plagued by competing side reactions that can drastically reduce yield and complicate purification. This guide focuses on identifying, understanding, and mitigating these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, providing a diagnosis of the likely cause and a validated solution.

Question 1: My reaction yield is extremely low or I've isolated no product. What went wrong?

Low or no yield is the most common issue, typically pointing to suboptimal reaction conditions or the prevalence of side reactions over the desired intramolecular cyclization.

Possible Cause A: Dominant Polymerization Side Reaction

The primary competing reaction is the intermolecular condensation of ethylenediamine and diethyl oxalate, leading to the formation of linear polyamides instead of the desired cyclic product[1][2]. This occurs when the rate of the intermolecular reaction outpaces the intramolecular cyclization.

  • Expert Insight: The fundamental principle here is controlling reaction kinetics. The intramolecular cyclization is a first-order process, while polymerization is a second-order process. By maintaining a very low concentration of the reactants (especially the more reactive ethylenediamine), we can kinetically favor the desired cyclization.

  • Solution: High-Dilution Conditions

    • Setup: Use a sufficiently large volume of a high-boiling point solvent (e.g., ethanol, methanol, or toluene) to ensure the reactants remain dilute throughout the process[3][4].

    • Slow Addition: Instead of mixing the reagents at once, add the ethylenediamine solution dropwise to the heated diethyl oxalate solution over several hours using a syringe pump. This maintains a low instantaneous concentration of the diamine, suppressing polymerization.

    • Monitor: Track the disappearance of starting materials via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3][5].

Possible Cause B: Incomplete Reaction

The reaction may not have reached completion due to insufficient thermal energy or reaction time.

  • Solution: Optimize Reaction Conditions

    • Temperature: The cyclization often requires heating to proceed at a reasonable rate. Refluxing in a solvent like methanol (65°C) or ethanol (78°C) is a common starting point[4].

    • Time: These reactions can be slow. Ensure the reaction is allowed to proceed for an adequate duration (monitor by TLC/LC-MS), which could be anywhere from 4 to 24 hours depending on the scale and specific conditions.

Possible Cause C: Product Hydrolysis during Workup

This compound contains two amide bonds within a cyclic structure, making it susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures[6][7]. If your workup involves aggressive pH adjustments, you may be degrading your product.

  • Solution: Mild Aqueous Workup

    • Neutralize Carefully: If an acid or base is used, neutralize the reaction mixture carefully to a pH of ~7 using mild reagents at low temperatures (ice bath).

    • Avoid Strong Acids/Bases: Design the workup to avoid the use of strong acids or bases wherever possible.

    • Minimize Water Contact Time: Perform extractions quickly and ensure the organic layers are thoroughly dried with a drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.

Troubleshooting Workflow: Diagnosing Low Yield

The following workflow provides a systematic approach to identifying the root cause of a low-yield experiment.

G start Low Yield Observed analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analysis polymer High MW Smear / Insoluble Material Observed? analysis->polymer Check for Polymer incomplete Starting Materials Present? polymer->incomplete No polymer_yes Yes: Likely Polymerization polymer->polymer_yes Yes incomplete_yes Yes: Incomplete Reaction incomplete->incomplete_yes Yes other No: Other Side Products or Degradation incomplete->other No polymer_sol Solution: - Implement high-dilution conditions - Use slow, controlled addition of reagents polymer_yes->polymer_sol incomplete_sol Solution: - Increase reaction temperature - Extend reaction time - Verify reagent quality incomplete_yes->incomplete_sol other_sol Solution: - Identify side products (MS, NMR) - Review workup for harsh pH/temp - Check for product hydrolysis other->other_sol

Caption: A workflow for troubleshooting low yields.

Question 2: My product is impure and difficult to purify. How can I improve its purity?

Purification is a significant challenge, especially when scaling up, as the high polarity of this compound makes it difficult to separate from polar byproducts using standard chromatography[3].

Possible Cause A: Co-precipitation with Starting Materials or Side Products

The crude product often precipitates directly from the reaction mixture. This solid can be contaminated with unreacted starting materials or polymeric byproducts.

  • Expert Insight: Relying solely on precipitation for purity is often insufficient. A well-designed purification strategy involves removing the bulk of impurities before the final isolation step.

  • Solution: Optimized Crystallization Protocol Crystallization is the most effective method for purifying this compound on a larger scale[3].

    • Initial Cleanup: Before crystallization, perform an aqueous workup. Dissolve the crude material in an organic solvent and wash with water or brine to remove highly polar impurities[3].

    • Solvent Screening: Experiment with various solvent systems to find one that dissolves the product at high temperatures but has low solubility at room or cold temperatures. Common choices include ethanol, methanol, water, or mixtures thereof.

    • Slow Cooling: Allow the heated, saturated solution to cool slowly to room temperature, and then in a refrigerator or ice bath. Slow cooling promotes the formation of larger, purer crystals.

Protocol 1: General Crystallization for Purification
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hot ethanol). Heat the mixture gently with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities (like polymer) are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Possible Cause B: Product is an Intractable Oil or Amorphous Solid

If the product fails to crystallize, it may be due to persistent impurities that inhibit lattice formation.

  • Solution: Salt Formation for Purification The basic nitrogen atoms in the piperazine ring allow for the formation of crystalline salts, which can sometimes be easier to purify than the free base[8].

    • Dissolve the impure product in a suitable solvent like acetone.

    • Add a stoichiometric amount of an acid (e.g., acetic acid to form the diacetate salt)[9].

    • The salt will often precipitate as a highly crystalline solid, which can be isolated by filtration and washed[8][9].

    • The pure free base can be regenerated by carefully neutralizing the purified salt.

Data Summary: Troubleshooting Purification
Symptom Possible Cause Recommended Solution Reference
Product precipitates but remains impure.Co-precipitation with byproducts or starting materials.Develop a multi-step purification: aqueous wash followed by recrystallization from a screened solvent system.[3]
Product is an oil or amorphous solid.High level of impurities inhibiting crystallization.Attempt purification via salt formation (e.g., diacetate salt) to obtain a crystalline solid.[8][9]
Significant material loss during chromatography.High polarity of the compound leading to poor recovery from silica gel.Avoid column chromatography for scale-up; prioritize developing a robust crystallization protocol.[3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound from ethylenediamine and diethyl oxalate?

The reaction is a double nucleophilic acyl substitution. First, one amino group of ethylenediamine attacks a carbonyl carbon of diethyl oxalate, displacing an ethoxide leaving group to form an amide intermediate. This is followed by an intramolecular nucleophilic attack by the second amino group on the remaining ester carbonyl, which cyclizes the molecule and displaces the second ethoxide molecule to form the stable six-membered ring.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product cluster_side_product Side Product R1 Ethylenediamine I1 N-(2-aminoethyl)oxalamic acid ethyl ester R1->I1 1. Intermolecular Nucleophilic Attack S1 Linear Polyamide R1->S1 R2 Diethyl Oxalate P1 This compound I1->P1 2. Intramolecular Cyclization I1->S1 Intermolecular Polymerization

Caption: Main vs. Side Reaction Pathways.

Q2: What analytical methods are best for monitoring the reaction?

A combination of methods is ideal.

  • TLC: Excellent for quick, qualitative checks on the consumption of starting materials. A simple mobile phase like 10% methanol in dichloromethane often works well.

  • LC-MS: The gold standard for monitoring. It confirms the disappearance of starting materials and the appearance of the product with the correct mass (m/z for C₄H₆N₂O₂ = 114.10)[10]. It will also reveal the presence of any significant side products.

  • NMR: ¹H NMR of the final product should show two characteristic signals: a singlet or multiplet for the two equivalent CH₂ groups (~3.2 ppm in DMSO-d₆) and a broad singlet for the two N-H protons (~7.3 ppm in DMSO-d₆)[4].

Q3: Are there alternatives to diethyl oxalate?

Yes, other oxalic acid esters like dimethyl oxalate can be used and function similarly[11]. The choice often depends on factors like cost, availability, and the desired alcohol byproduct (methanol vs. ethanol). For some specialized syntheses, other cyclizing reagents might be employed, but for the parent this compound, oxalic acid diesters are standard.

Q4: What specific safety precautions should I take?

  • Ethylenediamine: Is corrosive and a skin/respiratory sensitizer. Always handle it in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Diethyl Oxalate: Can cause irritation to the skin and eyes[12]. Handle with care.

  • Solvents: Use appropriate ventilation (fume hood) when working with organic solvents, especially during reflux.

References

  • Technical Support Center: Synthesis of Substituted Piperazinediones. (2025). Benchchem.
  • CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione. (2012).
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). Acta Poloniae Pharmaceutica.
  • Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5.
  • This compound. PubChem.
  • The Hydrolysis of Piperazine-2,5-dione. (1966). Biochemistry.
  • Reaction of polyamines with diethyloxalate: A convenient route for the synthesis of tetraazacycloalkanes.
  • The hydrolysis of piperazine-2,5-dione. (1966). PubMed.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). Benchchem.
  • OXALIC ACID DIETHYL ESTER.
  • A Comparative Guide to Alternative Reagents for Diethyl Oxalate in Condens
  • Diethyl Oxal
  • PROGRESS ON THE PREPARATION AND CHARACTERIZATION OF SOME ALKYNEDIOL OXAL
  • Purification of piperazine. (1959).

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Technical Support Center: Improving the Solubility of 2,3-Piperazinedione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-piperazinedione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. However, the inherent planarity and hydrogen bonding capabilities of this heterocyclic motif often lead to high crystal lattice energy and, consequently, poor aqueous solubility. This low solubility can create significant hurdles throughout the drug discovery and development pipeline, from producing unreliable results in biological assays to causing poor bioavailability in preclinical studies.[1][2]

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to systematically address and overcome the solubility challenges associated with this compound derivatives. We will explore the underlying causes of poor solubility and offer a range of practical, field-proven strategies, from initial troubleshooting to advanced formulation techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when working with this compound derivatives.

Q1: Why do my this compound derivatives consistently show low aqueous solubility?

A: The poor solubility of this class of compounds typically stems from two main physicochemical properties:

  • High Crystal Lattice Energy: The this compound core contains two amide bonds, which are excellent hydrogen bond donors and acceptors. In a solid state, these molecules can pack tightly into a highly stable crystal lattice. A significant amount of energy is required to break these intermolecular forces, leading to low solubility.[3]

  • Molecular Lipophilicity: While the core itself has polar features, substitutions on the piperazine ring, often required for target engagement, are frequently lipophilic. An increase in overall lipophilicity (LogP) reduces the molecule's affinity for aqueous media.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure first?

A: Understanding the distinction is critical for experimental design.

  • Kinetic Solubility is typically measured in early discovery. It assesses the solubility of a compound when it is rapidly introduced into an aqueous buffer from a concentrated DMSO stock solution.[1][4] This method is high-throughput and reflects the conditions of many in vitro biological assays, helping to identify compounds that might precipitate and cause artifacts.[1][4][5]

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent after it has reached equilibrium.[6][7] This measurement requires longer incubation times with the solid material and is crucial for lead optimization and preformulation studies.[6][7][8]

Recommendation: Start with a kinetic solubility assay in early discovery to quickly flag problematic compounds and ensure the reliability of your bioassay data.[1][4][9] As you advance a compound, measuring its thermodynamic solubility becomes essential for understanding its developability.[6][7][10]

Q3: My compound has acceptable solubility in DMSO, but it crashes out when I add it to my aqueous assay buffer. What's happening?

A: This is a classic sign of exceeding the kinetic solubility limit. DMSO is a powerful organic solvent that can dissolve highly lipophilic compounds. However, when the DMSO stock is diluted into an aqueous buffer (e.g., PBS), the overall solvent environment becomes predominantly polar. If the compound's concentration in this final mixture is above its aqueous solubility limit, it will precipitate. A final DMSO concentration of 1% or less is standard practice to minimize these effects.[10]

Part 2: Systematic Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving solubility issues encountered during your experiments.

Diagram: General Troubleshooting Workflow

The following workflow provides a logical path from problem identification to solution validation.

G cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Implementation & Validation Problem Problem Identified (e.g., Precipitation in Assay, Low Bioavailability) Assess Assess Solubility (Kinetic & Thermodynamic) Problem->Assess Characterize Characterize Physicochemical Properties (pKa, LogP, Solid Form) Assess->Characterize Select Select Strategy Characterize->Select pH pH Modification Select->pH Ionizable? Salt Salt Formation Select->Salt Ionizable? Structural Structural Modification Select->Structural Early Stage? Formulation Formulation Approach Select->Formulation Late Stage? Implement Implement Strategy pH->Implement Salt->Implement Structural->Implement Formulation->Implement Validate Validate Solution (Re-measure Solubility, Assess Stability & Activity) Implement->Validate Validate->Select Iterate Success Problem Solved Validate->Success Improvement Achieved

Caption: A systematic workflow for troubleshooting poor solubility.

Issue 1: Compound Precipitation in In Vitro Assays
  • Potential Cause: The final compound concentration in the assay well exceeds its kinetic solubility in the assay buffer. This can lead to false negatives or inconsistent results.

  • Troubleshooting Steps:

    • Determine Kinetic Solubility: Use a high-throughput method like nephelometry (light scattering) or a filter-plate based UV/LC-MS assay to determine the kinetic solubility limit in your specific assay buffer.[1][9]

    • Adjust Assay Concentration: If possible, lower the compound concentration in the assay to be below the measured solubility limit. A good target for discovery compounds is >60 µg/mL.[1]

    • Use Co-solvents: If the concentration cannot be lowered, consider the careful use of co-solvents. However, be aware that co-solvents can sometimes interfere with biological assays.[11][12]

    • pH Modification: If your compound has an ionizable group (acidic or basic pKa), adjusting the pH of the buffer can significantly increase solubility.[3][13] For a basic compound, lowering the pH will lead to protonation and higher solubility. For an acidic compound, increasing the pH will cause deprotonation and improve solubility.

Issue 2: Poor Oral Bioavailability Despite Good Cell Permeability
  • Potential Cause: The compound's absorption is "dissolution rate-limited." Even if the compound can permeate the intestinal wall, it first needs to dissolve in the gastrointestinal fluid. If it dissolves too slowly, it will be excreted before it can be absorbed.

  • Troubleshooting Steps:

    • Salt Formation: This is the most common and effective strategy for ionizable drugs.[14][15] Converting a basic or acidic parent drug into a salt form can dramatically increase both solubility and the dissolution rate.[14][16][17] The selection of the counter-ion is a critical step and requires screening.[14][16]

    • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which enhances the dissolution rate according to the Noyes-Whitney equation.[3][11] However, this does not increase the equilibrium solubility.[3]

    • Amorphous Solid Dispersions (ASDs): This is an advanced technique where the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix.[18][19][20] This can significantly increase the apparent solubility and dissolution rate.[19][21][22] Common techniques to prepare ASDs include spray-drying and hot-melt extrusion.[19][20]

Part 3: In-Depth Protocols & Strategies

This section provides detailed methodologies for key solubility enhancement strategies.

Strategy 1: Structural Modification (Lead Optimization)

During lead optimization, medicinal chemists can make targeted structural changes to the this compound core or its substituents to improve solubility.

  • Causality: The goal is to disrupt crystal packing and/or increase the polarity of the molecule without sacrificing binding affinity for the biological target.

  • Approaches:

    • Introduce an Ionizable Group: Adding a basic amine (e.g., piperidine, morpholine) or an acidic group (e.g., carboxylic acid) provides a handle for salt formation and allows solubility to be modulated by pH.[23]

    • Incorporate Polar, Non-ionizable Groups: Adding groups like hydroxyls (-OH), amides, or sulfones can increase polarity and hydrogen bonding with water.

    • Break Symmetry/Planarity: Introducing stereocenters or bulky groups can disrupt the flat nature of the molecule, making it harder to pack into a tight crystal lattice. N-substitution on the piperazine ring is a common site for such modifications.[24][25]

Diagram: Chemical Modification Strategies for Solubility

G cluster_0 Increase Polarity cluster_1 Disrupt Crystal Packing Core This compound Core Ionizable Add Ionizable Group (e.g., -COOH, -NH2) Core->Ionizable NonIonizable Add Polar Non-Ionizable Group (e.g., -OH, -SO2Me) Core->NonIonizable Symmetry Break Symmetry (add stereocenter) Core->Symmetry Bulky Introduce Bulky Group (disrupt planarity) Core->Bulky Prodrug Prodrug Approach (e.g., Phosphate Ester) Core->Prodrug

Caption: Key strategies for structural modification to enhance solubility.

Strategy 2: Salt Formation

For any this compound derivative with an ionizable functional group, salt formation is a primary strategy to explore.[14][17]

  • Causality: A salt exists as dissociated ions in solution. This pre-ionized state bypasses the energy-intensive step of breaking the crystal lattice of the neutral parent compound, often leading to a significant increase in aqueous solubility.[13][15]

  • Experimental Protocol: Small-Scale Salt Screen

    • Identify Ionization: Determine if your compound is acidic or basic using pKa prediction software or experimental titration.

    • Select Counter-ions:

      • For Basic Compounds: Choose a range of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, maleic acid).

      • For Acidic Compounds: Choose a range of pharmaceutically acceptable bases (e.g., NaOH, KOH, tromethamine, L-arginine).

    • Screening:

      • Dissolve a known amount of your parent compound in various solvents (e.g., acetone, ethanol, acetonitrile).

      • Add a stoichiometric equivalent (e.g., 1.0 eq) of the chosen counter-ion solution.

      • Allow the mixture to stir or stand at different temperatures (e.g., room temperature, 4°C) to induce crystallization.

      • Isolate any resulting solids by filtration.

    • Characterization: Analyze the resulting solids to confirm salt formation and assess their properties (e.g., via XRPD, DSC, TGA).

    • Solubility Measurement: Measure the thermodynamic solubility of the most promising salt forms and compare them to the parent compound.

Derivative Form Solubility in pH 7.4 Buffer (µg/mL) Fold Increase
Compound XFree Base5-
Compound XHCl Salt25050x
Compound XMesylate Salt40080x
Compound XTartrate Salt15030x
Table 1: Example of a salt screening summary table. Data is illustrative.
Strategy 3: Prodrug Approach

A prodrug is an inactive or less active molecule that is chemically modified and then converted in vivo to the active parent drug.[26][27] This is an excellent strategy for overcoming solubility issues, particularly for parenteral formulations.[23][27]

  • Causality: A highly polar, ionizable promoiety is temporarily attached to the parent drug. This new molecule has vastly improved aqueous solubility. Once administered, enzymes in the body cleave off the promoiety, releasing the active drug at the site of action.[28][29]

  • Common Prodrug Moieties for Solubility Enhancement:

    • Phosphate Esters: These are highly effective.[26] The phosphate group is negatively charged at physiological pH, leading to a dramatic increase in water solubility. It is cleaved in vivo by alkaline phosphatases.

    • Amino Acid Esters: Linking an amino acid can introduce a charged group, improving solubility. These are often cleaved by esterases.[28]

    • Glucuronides: Attaching glucuronic acid is another way to significantly boost polarity and solubility.[26]

Part 4: Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Filter Plate Method)

This protocol provides a general workflow for a common method to assess kinetic solubility.

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.[5]

    • Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Assay Plate Setup:

    • Add 198 µL of the aqueous buffer to each well of a 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution to the buffer. This results in a final concentration of 100 µM and 1% DMSO.

  • Incubation:

    • Seal the plate and shake at room temperature for 1.5 to 2 hours to allow for precipitation to reach a steady state.[4][9]

  • Separation:

    • Place the assay plate on top of a 96-well filter plate (e.g., 0.45 µm PVDF).

    • Centrifuge to filter the solution, separating the soluble fraction (filtrate) from any precipitated solid.

  • Quantification:

    • Transfer the filtrate to a UV-transparent 96-well plate.

    • Quantify the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 1% DMSO/buffer solution.[4][10]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol measures the equilibrium solubility and is considered the "gold standard."[4]

  • Preparation:

    • Add an excess amount of the solid compound (powder form) to a glass vial.[6] Ensure there is enough solid that some will remain undissolved at equilibrium.

    • Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

  • Incubation:

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[6] Some systems may require 48-72 hours.[10]

  • Separation:

    • After incubation, allow the vials to sit undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles.

  • Quantification:

    • Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile/water) and quantify the compound concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.[7]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
  • Saraiva, M. F., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
  • Singh, A., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1643-1663. [Link]
  • Thomas, C. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11), 22-25. [Link]
  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. [Link]
  • Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of Pharmaceutical Sciences, 102(11), 3867-3877. [Link]
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
  • Bentz, K. C., & Thompson, D. C. (2000). Evaluation of a targeted prodrug strategy to enhance oral absorption of poorly water-soluble compounds. Journal of Pharmaceutical Sciences, 89(9), 1137-1146. [Link]
  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]
  • protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
  • Technobis. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]
  • protocols.io. (2023). In-vitro Thermodynamic Solubility. protocols.io. [Link]
  • Sharma, D., et al. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(4), 213-219. [Link]
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
  • ResearchGate. (2007). Prodrug strategies to overcome poor water solubility.
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  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]
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  • ResearchGate. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
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  • Li, Y., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(8), 2246-2256. [Link]
  • ChemSynthesis. (n.d.). (3Z)-1-acetyl-3-propylidene-2,5-piperazinedione. ChemSynthesis. [Link]
  • ResearchGate. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method.
  • Kumar, V., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 20(1), 478-487. [Link]
  • Journal of Pharmacy & Pharmacognosy Research. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Journal of Pharmacy & Pharmacognosy Research. [Link]
  • Andreoli de Oliveira, E., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(6), 1334-1343. [Link]
  • MDPI. (2022).
  • Google Patents. (1965). US3172874A - Xnxz xnx xnx.

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Technical Support Center: Troubleshooting Low Yield in 2,3-Piperazinedione Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the functionalization of 2,3-piperazinediones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving desired yields and purity during the chemical modification of this important heterocyclic scaffold. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design.

Part 1: Troubleshooting Guide

This section is dedicated to resolving specific experimental hurdles. We will delve into the likely causes of low yields and provide actionable steps for optimization.

Section 1.1: N-Alkylation and N-Arylation Reactions

The introduction of substituents onto the nitrogen atoms of the 2,3-piperazinedione ring is a fundamental functionalization strategy. However, the symmetrical nature of the starting material often leads to challenges in achieving selective mono-substitution and avoiding undesired side products.

Question 1: I am consistently obtaining a mixture of mono- and di-alkylated products in my N-alkylation reaction, with the di-substituted product being a major component. How can I improve the selectivity for mono-alkylation?

Answer: This is a classic challenge in the functionalization of symmetrical diamines and their derivatives. The formation of the di-substituted product is driven by several factors, including the reactivity of the mono-substituted intermediate.[1] Here’s a breakdown of the causative factors and corresponding troubleshooting strategies:

  • Stoichiometry and Reagent Addition: The relative concentration of the alkylating agent is a critical parameter.

    • Causality: A high concentration of the alkylating agent increases the statistical probability of a second alkylation event occurring on the mono-substituted piperazinedione.

    • Solution:

      • Use of Excess Piperazinedione: While counterintuitive when the starting material is valuable, using a large excess of the this compound (3-5 equivalents) relative to the alkylating agent can statistically favor mono-alkylation.

      • Slow Addition of the Alkylating Agent: Employing a syringe pump to add the alkylating agent dropwise over an extended period maintains a low instantaneous concentration, thereby reducing the rate of the second alkylation.[1]

  • Reaction Conditions: Temperature and reaction time play a significant role in controlling selectivity.

    • Causality: Higher temperatures and longer reaction times provide the necessary activation energy for the less reactive mono-alkylated intermediate to undergo a second alkylation.[1]

    • Solution:

      • Lower the Reaction Temperature: Reducing the temperature can often decrease the rate of the second alkylation more significantly than the first, thus enhancing selectivity.

      • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the mono- and di-alkylated products. Quench the reaction as soon as the optimal ratio is achieved.

  • Base Selection: The choice and strength of the base are crucial, especially considering the amide protons of the this compound are more acidic than the amine protons of piperazine.

    • Causality: A strong base can fully deprotonate the mono-alkylated product, rendering it a highly reactive nucleophile for a second alkylation.

    • Solution:

      • Use a Weaker Base: Switching from a strong base like sodium hydride (NaH) to a milder base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) can reduce the concentration of the highly nucleophilic deprotonated mono-alkylated species.[1]

      • Consider the pKa: The pKa of the N-H protons in this compound is lower than that of piperazine's N-H protons. Therefore, a base that is just strong enough to deprotonate the starting material but not the mono-alkylated product would be ideal, though this can be challenging to achieve.

  • Protecting Group Strategy: This is often the most robust method for ensuring mono-functionalization.

    • Causality: By selectively blocking one of the nitrogen atoms, you can direct the alkylation to the unprotected site.

    • Solution:

      • Employ an Orthogonal Protecting Group: Introduce a protecting group like tert-butoxycarbonyl (Boc) onto one of the nitrogen atoms. The resulting mono-protected this compound can then be selectively alkylated at the free nitrogen. Subsequent removal of the Boc group will yield the desired mono-alkylated product.[2][3] A variety of protecting groups with different deprotection conditions are available, allowing for flexibility in your synthetic route.[4][5][6]

Question 2: My N-alkylation reaction is very slow and gives a low yield of the desired product, even after prolonged reaction times. What could be the issue?

Answer: Low reactivity in N-alkylation of this compound can stem from several factors, often related to the reduced nucleophilicity of the nitrogen atoms or suboptimal reaction conditions.

  • Reduced Nucleophilicity:

    • Causality: The electron-withdrawing effect of the two adjacent carbonyl groups significantly reduces the nucleophilicity of the nitrogen atoms compared to those in piperazine.

    • Solution:

      • Use a Stronger Base: A stronger base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), can more effectively deprotonate the amide nitrogen, generating a more potent nucleophile.[7]

      • Increase the Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for potential decomposition.

  • Poor Solubility:

    • Causality: this compound and its salts may have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution:

      • Solvent Screening: Experiment with more polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) to improve solubility.

      • Phase-Transfer Catalysis: For reactions involving an inorganic base and an organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the deprotonated piperazinedione into the organic phase.

  • Nature of the Alkylating Agent:

    • Causality: Less reactive alkylating agents, such as alkyl chlorides or secondary alkyl halides, will react more slowly.

    • Solution:

      • Use a More Reactive Alkylating Agent: If possible, switch to a more reactive alkylating agent like an alkyl iodide or a triflate.

      • Additive-Assisted Activation: In some cases, the addition of a catalytic amount of sodium iodide can convert an alkyl chloride or bromide to the more reactive alkyl iodide in situ.

Section 1.2: C-H Functionalization at C5 and C6 Positions

Direct functionalization of the C-H bonds at the C5 and C6 positions of the this compound ring is a desirable strategy for introducing molecular diversity. However, this is often a challenging transformation.

Question 3: I am attempting a C-H functionalization at the C5/C6 position of my N-protected this compound, but I am observing no reaction or very low conversion. Why is this reaction so difficult?

Answer: The C-H bonds at the C5 and C6 positions of the this compound ring are sp³-hybridized and generally unreactive. The challenges are similar to, and in some cases more pronounced than, those encountered with piperazine C-H functionalization.[8][9]

  • Electronic Effects:

    • Causality: The adjacent electron-withdrawing amide groups can decrease the electron density at the C5 and C6 positions, making them less susceptible to some types of C-H activation, particularly those involving electrophilic attack.

    • Solution:

      • Radical-Based Approaches: Photoredox catalysis can be an effective strategy for generating radicals at the α-carbon to the nitrogen, which can then be trapped by a suitable coupling partner.[10][11] This approach may be more tolerant of the electronic nature of the this compound ring.

      • Directed Metalation: While challenging, the use of a directing group on one of the nitrogen atoms could facilitate metal-catalyzed C-H activation. However, the presence of two carbonyl groups and two nitrogen atoms can lead to catalyst poisoning or undesired coordination.

  • Steric Hindrance:

    • Causality: The substituents on the nitrogen atoms can sterically hinder the approach of a catalyst or reagent to the C5 and C6 positions.

    • Solution:

      • Less Bulky N-Substituents: If the synthetic route allows, consider using smaller N-substituents during the C-H functionalization step.

      • Catalyst Optimization: Screen different catalysts with varying ligand sizes to find a system that can effectively access the C-H bonds.

  • Competitive Side Reactions:

    • Causality: The reaction conditions required for C-H activation can sometimes lead to decomposition of the this compound ring or reactions at other sites.

    • Solution:

      • Milder Reaction Conditions: Explore C-H functionalization methods that proceed under milder conditions to minimize the risk of side reactions.

      • Thorough Characterization of Byproducts: If byproducts are formed, their identification can provide valuable mechanistic insights and guide the optimization of reaction conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences in reactivity between this compound and piperazine for N-alkylation?

A1: The primary difference lies in the nucleophilicity of the nitrogen atoms. The two carbonyl groups in this compound are strongly electron-withdrawing, which significantly reduces the electron density on the adjacent nitrogen atoms. This makes them less nucleophilic and more acidic compared to the nitrogens in piperazine. Consequently, stronger bases and potentially more forcing conditions are often required for the N-alkylation of this compound.

Q2: I am having trouble with the initial synthesis of the this compound ring from ethylenediamine and diethyl oxalate, resulting in a low yield. What are the common pitfalls?

A2: The cyclocondensation reaction to form the this compound ring can indeed be low-yielding if not properly optimized. Common issues include:

  • Polymerization: Ethylenediamine can react with diethyl oxalate in a non-cyclic manner to form polymeric byproducts. To mitigate this, high dilution conditions are often employed to favor the intramolecular cyclization.

  • Incomplete Reaction: The reaction may require elevated temperatures and prolonged reaction times to go to completion. Ensure adequate heating and monitor the reaction progress carefully.

  • Side Reactions of the Ester: Under basic conditions, diethyl oxalate can undergo side reactions. Careful control of the stoichiometry and reaction conditions is crucial. A one-pot, two-step procedure where the piperazinedione is formed and then functionalized without isolation has been reported to improve overall efficiency.

Q3: Are there any specific protecting groups that are particularly well-suited for the selective functionalization of this compound?

A3: The choice of protecting group depends on the overall synthetic strategy and the reaction conditions for subsequent steps. For selective mono-N-alkylation, the tert-butoxycarbonyl (Boc) group is a common and effective choice due to its ease of introduction and removal under acidic conditions, which are often compatible with many other functional groups. For more complex syntheses requiring multiple selective deprotections, an orthogonal protecting group strategy is recommended. For instance, one nitrogen could be protected with a Boc group (acid-labile) and the other with a benzyloxycarbonyl (Cbz) group (removable by hydrogenolysis).

Q4: Can O-alkylation be a competing side reaction during the N-alkylation of this compound?

A4: Yes, O-alkylation can be a competing side reaction, particularly with highly reactive alkylating agents. The this compound can exist in tautomeric forms, and the enolate form can be alkylated on the oxygen atom. To favor N-alkylation over O-alkylation:

  • Use less reactive alkylating agents where possible.

  • The choice of counterion and solvent can influence the N- versus O-alkylation ratio. In general, conditions that favor a "harder" nucleophile at the nitrogen will promote N-alkylation.

Part 3: Experimental Protocols and Data

Protocol 1: Selective Mono-N-Boc Protection of this compound

This protocol describes a general method for the preparation of mono-Boc-protected this compound, a key intermediate for selective mono-functionalization.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.0 eq) in DCM to the reaction mixture over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the mono-protected product and the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Troubleshooting N-Alkylation of this compound
Problem Potential Cause Suggested Solution
Low Yield Poor solubility of starting materialUse a more polar aprotic solvent (e.g., DMF, DMSO).
Low nucleophilicity of the amideUse a stronger base (e.g., NaH) to deprotonate the nitrogen.
Unreactive alkylating agentSwitch to a more reactive alkylating agent (e.g., alkyl iodide or triflate).
Mixture of Mono- and Di-alkylated Products High concentration of alkylating agentUse a large excess of this compound or add the alkylating agent slowly.
High reaction temperatureLower the reaction temperature and monitor the reaction closely.
Strong baseUse a milder base (e.g., K₂CO₃) to reduce the reactivity of the mono-alkylated intermediate.
No protecting groupEmploy a mono-protection strategy (e.g., with a Boc group).
Decomposition of Starting Material Harsh reaction conditionsUse milder bases and lower reaction temperatures.
Presence of water or other impuritiesUse anhydrous solvents and reagents and perform the reaction under an inert atmosphere.

Part 4: Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield in N-Alkylation

troubleshooting_workflow cluster_no No cluster_yes Yes cluster_yes_products Yes cluster_dialkylation_yes Yes cluster_dialkylation_no No cluster_no_products No start Low Yield in N-Alkylation check_sm Is Starting Material Consumed? start->check_sm check_reactivity Problem: Low Reactivity check_sm->check_reactivity No check_products Are there multiple products? check_sm->check_products Yes sol_base Increase Base Strength (e.g., NaH) check_reactivity->sol_base sol_temp Increase Temperature check_reactivity->sol_temp sol_alkylating Use More Reactive Alkylating Agent check_reactivity->sol_alkylating sol_solvent Improve Solubility (e.g., DMF, DMSO) check_reactivity->sol_solvent check_dialkylation Is di-alkylation the major side product? check_products->check_dialkylation Yes sol_purification Optimize Purification check_products->sol_purification No sol_stoich Control Stoichiometry (Excess Piperazinedione or Slow Addition) check_dialkylation->sol_stoich Yes sol_char_byproducts Characterize Byproducts (e.g., O-alkylation, decomposition) check_dialkylation->sol_char_byproducts No sol_conditions Lower Temperature sol_stoich->sol_conditions sol_mild_base Use Milder Base (e.g., K2CO3) sol_conditions->sol_mild_base sol_protect Use Protecting Group sol_mild_base->sol_protect

Caption: A decision-tree workflow for troubleshooting low yields in N-alkylation reactions of this compound.

Diagram 2: Selective Mono-N-Alkylation Strategy

selective_alkylation start This compound mono_protected Mono-Boc-Protected This compound start->mono_protected 1. Protection (Boc₂O, TEA) alkylated N-Alkylated, N'-Boc This compound mono_protected->alkylated 2. Alkylation (R-X, Base) final_product Mono-N-Alkylated This compound alkylated->final_product 3. Deprotection (e.g., TFA)

Caption: A schematic representation of the protecting group strategy for achieving selective mono-N-alkylation.

References

  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715.
  • Synthesis of Piperazines by C-H Functionaliz
  • Wasa, M., Mori, S., Zhao, C., Wang, Y., & Jackson, N. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
  • Cortes-Salva, M., et al. (2021).
  • Ye, Z., Gettys, K. E., & Dai, M. (2016).
  • Chemistry Stack Exchange. (2015).
  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?
  • SynArchive. Protecting Groups List.
  • Google Patents. (2012). CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Biosynth. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. (2025). SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY.
  • PubMed. (2007).
  • Organic Chemistry Portal.
  • Williams, R. M., et al. (1988). Divergent, generalized synthesis of unsymmetrically substituted 2,5-piperazinediones. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • PubChem. This compound.
  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Google Patents.
  • Sigma-Aldrich.
  • ResearchGate. (2018).
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Google Patents. (2012). CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione.
  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • PubMed. (1948). Synthesis of 2,3-diketopiperazine.

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Technical Support Center: Stability of 2,3-Piperazinedione in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-piperazinedione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in solution. As a cyclic diamide, this compound possesses inherent structural features that can lead to stability challenges under various experimental conditions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and resolve these issues, ensuring the integrity and reproducibility of your results.

I. Understanding the Chemical Stability of this compound

This compound is a six-membered ring containing two amide bonds. The stability of this molecule in solution is primarily influenced by the susceptibility of these amide bonds to hydrolysis and the potential for oxidation of the piperazine ring. The rate and extent of degradation are highly dependent on factors such as pH, temperature, solvent composition, and the presence of catalysts.

The primary degradation pathway of concern is hydrolysis, which leads to the opening of the piperazine ring. This process can be catalyzed by both acids and bases. Additionally, oxidative degradation, particularly at elevated temperatures or in the presence of metal ions, can occur, leading to a variety of degradation products.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound solutions.

Issue 1: Rapid Loss of Compound and Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • A significant decrease in the peak area of this compound over a short period.

  • The emergence of one or more new, more polar peaks in your chromatogram.

  • Poor reproducibility of analytical results.

Probable Cause: This is a classic sign of hydrolytic degradation. The amide bonds in the this compound ring are susceptible to cleavage by water, a reaction that is accelerated by acidic or basic conditions. The resulting ring-opened product is a dipeptide-like molecule, which is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

Investigative Workflow:

A Problem: Rapid loss of This compound in solution B Check Solution pH A->B C Check Solution Temperature A->C D Analyze for Degradation Products A->D E Is pH < 6 or > 8? B->E F Is temperature > ambient? C->F J Confirm identity of degradation product via LC-MS D->J G Degradation likely hydrolysis-driven E->G Yes F->G Yes H Adjust pH to neutral range (6-8) G->H I Store solutions at 2-8°C or frozen G->I A This compound B N-(2-aminoethyl)-oxamic acid (Ring-opened hydrolysis product) A->B Hydrolysis (H₂O, H⁺/OH⁻) C Oxidized Derivatives (e.g., hydroxylated species) A->C Oxidation ([O], metal catalysts) D Further Fragmentation (e.g., smaller amines, organic acids) C->D Further Oxidation

Caption: Potential degradation pathways for this compound in solution.

Q4: How can I monitor the stability of my this compound solution?

A stability-indicating HPLC method is the most effective way to monitor the integrity of your solution. A typical method would involve:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection (wavelength to be determined by the UV spectrum of this compound).

This method should be able to separate the relatively nonpolar this compound from its more polar degradation products.

IV. Experimental Protocol: Forced Degradation Study

To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify potential degradation products.

Objective: To assess the stability of this compound under hydrolytic, oxidative, and thermal stress.

Materials:

  • This compound

  • High-purity water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place 1 mL of stock solution in a sealed vial.

    • Control: Mix 1 mL of stock solution with 1 mL of high-purity water.

  • Incubation:

    • Incubate the acid and base hydrolysis samples at 60°C for 24 hours.

    • Keep the oxidative degradation sample at room temperature for 24 hours.

    • Incubate the thermal degradation sample at 60°C for 24 hours.

    • Keep the control sample at room temperature.

  • Analysis:

    • At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot from each sample.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a validated stability-indicating HPLC method.

Data Interpretation:

Stress ConditionExpected OutcomeImplication for Handling
Acid Hydrolysis Significant degradationAvoid acidic conditions (pH < 6)
Base Hydrolysis Significant degradationAvoid basic conditions (pH > 8)
Oxidation Moderate to significant degradationProtect from strong oxidizing agents; consider inert atmosphere
Thermal Degradation Possible degradationAvoid prolonged exposure to high temperatures

V. References

  • Alsante, K. M., et al. (2011). Chapter 3: Degradation and impurity analysis for pharmaceutical drug candidates. In Handbook of Modern Pharmaceutical Analysis (pp. 59-169). Elsevier.

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1189-1196. [Link]

  • Sexton, A. (2010). Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Texas at Austin.

  • Lepa, A. J., et al. (2021). Analysis of 2,2 '-Azobis (2-Amidinopropane) Dihydrochloride Degradation and Hydrolysis in Aqueous Solutions. International Journal of Molecular Sciences, 22(11), 5894.

  • Mamaghani, M., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Journal of Chemical and Petroleum Engineering, 57(1), 131-144.

  • Akinola, T. E., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

Technical Support Center: Scaling Up 2,3-Piperazinedione Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2,3-piperazinedione. This resource is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to producing preclinical quantities of this important heterocyclic scaffold. We will address common challenges, provide practical troubleshooting advice, and detail a robust, scalable synthesis protocol.

Core Synthesis Protocol: Cyclocondensation of Ethylenediamine and Diethyl Oxalate

The most direct and scalable route to this compound is the cyclocondensation reaction between ethylenediamine and an oxalate ester, typically diethyl oxalate. This method is advantageous due to the availability and low cost of the starting materials.[1]

Experimental Protocol

Materials:

  • Ethylenediamine (anhydrous)

  • Diethyl oxalate

  • Ethanol (anhydrous)

  • Dioxane

Procedure:

  • Set up a jacketed glass reactor equipped with a mechanical stirrer, condenser, and a dropping funnel. Ensure the system is dry and can be maintained under an inert atmosphere (e.g., Nitrogen).[2]

  • Charge the reactor with a solution of ethylenediamine in anhydrous ethanol.

  • In the dropping funnel, prepare a solution of diethyl oxalate in anhydrous ethanol.

  • While stirring the ethylenediamine solution, add the diethyl oxalate solution dropwise. Control the addition rate to maintain the internal temperature below 30°C, as the initial reaction is exothermic.[2][3]

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.[4][5]

  • Once the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate as a white solid.

  • Concentrate the mixture under reduced pressure to remove the ethanol.[5]

  • To the resulting residue, add dioxane and heat to dissolve. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.[5]

  • Isolate the crystalline product by filtration, wash with cold acetone or diethyl ether, and dry under vacuum.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields are a frequent issue during scale-up and can be attributed to several factors. A systematic investigation is key to identifying the root cause.[2][7]

  • Incomplete Reaction: The cyclization may not have gone to completion.

    • Causality: Insufficient reaction time or temperature can lead to incomplete conversion. At larger scales, heat transfer can be less efficient, requiring longer heating times to ensure the entire reaction mass reaches the target temperature.[3]

    • Solution: Monitor the reaction closely using an appropriate analytical method (TLC, LC-MS).[4] If starting material is still present after the initial reflux period, consider extending the reaction time. Ensure your heating system is adequate for the larger volume.

  • Side Reactions: The formation of byproducts is a common cause of reduced yields.

    • Causality: The primary side reaction is the formation of linear polyamides or oligomers, especially if there are deviations in stoichiometry or localized concentration spikes during reagent addition.[8]

    • Solution: Ensure a 1:1 molar ratio of high-purity starting materials.[2] The slow, controlled addition of the diethyl oxalate into the ethylenediamine solution is critical to minimize polymerization.[9] Maintaining a dilute solution can also favor the intramolecular cyclization over intermolecular polymerization.

  • Purification Losses: Significant material loss can occur during workup and isolation.

    • Causality: this compound has some solubility in common organic solvents and water, leading to losses in the mother liquor.[7] Incomplete precipitation or washing with an inappropriate solvent can exacerbate this.[4]

    • Solution: Optimize the crystallization process. After removing the reaction solvent (ethanol), choose a recrystallization solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below (e.g., dioxane).[5] Ensure the mixture is thoroughly cooled before filtration. Wash the collected solid with a cold, non-polar solvent in which the product is sparingly soluble.

Question 2: I'm observing significant impurities in my crude product. How can I identify and minimize them?

Impurity profiling is crucial for preclinical material. The most common impurities are unreacted starting materials and side-products from the reaction.[6]

  • Unreacted Starting Materials:

    • Causality: Inefficient mixing or an incorrect stoichiometric ratio can leave starting materials unreacted.

    • Solution: Verify the purity and exact molar quantities of your reagents before starting.[2] Ensure efficient stirring throughout the reaction, especially in larger reactors where "dead zones" can occur.[3]

  • N-Acyl Ethylenediamine Intermediate:

    • Causality: This intermediate forms after the first acylation but before the final ring closure. Its presence indicates an incomplete reaction.

    • Solution: As with low yields, ensure sufficient reaction time and temperature to drive the cyclization to completion.

  • Oligomeric/Polymeric Byproducts:

    • Causality: These high-molecular-weight species form from intermolecular reactions. They are often sticky, amorphous solids that can complicate isolation.

    • Solution: The key is controlled addition and maintaining relative dilution to favor the intramolecular cyclization. If these impurities are present, they are often less soluble than the desired product in the chosen crystallization solvent, allowing for removal during a hot filtration step before crystallization.

Question 3: Purifying my product by column chromatography is not feasible at a larger scale. What are the best alternative methods?

While effective at the lab scale, chromatography is generally impractical and uneconomical for preclinical quantities.[7] Crystallization is the preferred industrial method for purification.[7]

  • Developing a Crystallization Protocol:

    • Causality: A successful crystallization relies on identifying a solvent system where the product's solubility has a steep temperature dependence.

    • Solution: Screen various solvents. Protic solvents (like ethanol or isopropanol) or polar aprotic solvents (like dioxane or acetonitrile) are good starting points.[5] Create a solubility profile by testing small amounts of your crude product in different solvents at room temperature and at their boiling points. An ideal solvent will fully dissolve the product when hot and allow for high recovery of pure crystals upon cooling.

  • Optimizing Extraction and Wash Steps:

    • Causality: An effective aqueous workup can remove many polar impurities and unreacted starting materials before the final purification step.

    • Solution: While this compound has some water solubility, a carefully designed series of washes can improve the purity of the crude product. For N-substituted derivatives, acid/base extractions can be highly effective at removing specific impurities.

Solvent SystemSuitability for CrystallizationComments
Dioxane ExcellentHigh solubility when hot, low when cold. Often yields high-purity crystals.[5]
Ethanol/Water GoodCan be effective, but product has some solubility in the mixture, potentially reducing yield.
Acetonitrile ModerateCan be used, but solubility profile may not be as ideal as dioxane.
Acetone Poor (as primary solvent)Often used as a wash solvent due to low product solubility at cold temperatures.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor during the scale-up of this compound synthesis? A: The most critical parameters are:

  • Temperature Control: The reaction is initially exothermic. Proper heat management is essential to prevent runaway reactions and minimize side product formation.[3] Use a jacketed reactor with a reliable thermostat.

  • Rate of Addition: Slow, controlled addition of the diethyl oxalate is crucial to avoid localized high concentrations, which favors polymerization.[9]

  • Stirring Efficiency: Homogeneous mixing is vital to ensure uniform temperature and concentration throughout the reactor, preventing the formation of dead zones.[3]

  • Inert Atmosphere: While not strictly an air-sensitive reaction, using an inert atmosphere (nitrogen or argon) prevents potential side reactions with atmospheric moisture and CO2, ensuring consistency.[2]

Q2: Which analytical techniques are recommended for in-process control and final product quality control (QC)? A: For in-process control (IPC), Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are ideal for monitoring the disappearance of starting materials and the formation of the product.[4] For final QC of the preclinical batch, a full suite of analytical tests is required:

  • HPLC: To determine purity and quantify impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight.[11]

  • Elemental Analysis: To confirm the elemental composition.

Q3: Can this synthesis be adapted for N-substituted 2,3-piperazinediones? A: Yes. The synthesis can be readily adapted by starting with an N-substituted ethylenediamine. For example, using N-ethylethylenediamine in place of ethylenediamine will yield N-ethyl-2,3-piperazinedione.[5][12] This approach is often simpler and more efficient than attempting to substitute the piperazinedione ring after its formation.[1]

Q4: What are the primary safety considerations for this process? A:

  • Ethylenediamine: Is corrosive and a respiratory irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl Oxalate: Is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Solvents (Ethanol, Dioxane): Are flammable. Ensure all heating is done using heating mantles or oil baths and that no ignition sources are present. Dioxane is also a suspected carcinogen and should be handled with appropriate caution.

  • Exothermic Reaction: Be prepared for the initial exotherm upon mixing the reagents. Ensure the cooling system for the reactor is operational before starting the addition.[3]

Visualizations

Reaction Mechanism

reaction_mechanism R1 Ethylenediamine I1 Mono-acylated Intermediate R1->I1 + Diethyl Oxalate (Nucleophilic Attack) R2 Diethyl Oxalate R2->I1 I2 Linear Amide Ester I1->I2 P1 This compound I2->P1 Intramolecular Cyclization (Nucleophilic Attack)

Caption: Mechanism of this compound formation.

Troubleshooting Workflow for Low Yields

troubleshooting_workflow start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No solution_incomplete Increase Reaction Time/Temp. Verify Thermocouple. incomplete->solution_incomplete Yes purification_loss High Loss During Purification? side_products->purification_loss No solution_side_products Optimize Reagent Addition Rate. Check Stoichiometry. Consider Higher Dilution. side_products->solution_side_products Yes solution_purification Optimize Crystallization Solvent. Ensure Complete Cooling. Wash with Non-polar Solvent. purification_loss->solution_purification Yes end Yield Optimized purification_loss->end No solution_incomplete->end solution_side_products->end solution_purification->end

Caption: Troubleshooting workflow for low yields.

References

  • Google Patents. (2012). CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione.
  • Gunanathan, C., et al. (2023). Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. Nature Communications.
  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chamakuri, S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Stoltz, B. M., et al. (2013). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie.
  • Young, D. W., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules.
  • Rigo, B., et al. (1998). Efficient synthesis and hydrolysis of cyclic oxalate esters of glycols. Journal of the Chemical Society, Perkin Transactions 1.
  • Glorius, F., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. Angewandte Chemie.
  • Google Patents. (2017). CN107417630B - Synthesis method of N-ethyl-2, 3-dioxopiperazine.
  • ResearchGate. (2014). SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY.
  • Royal Society of Chemistry. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Google Patents. (2003). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • ACS Publications. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling.
  • PrepChem. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine.

Sources

Technical Support Center: Characterizing 2,3-Piperazinedione Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2,3-piperazinedione isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stereochemical analysis of this important chemical scaffold. The inherent structural nuances of this compound and its derivatives present significant analytical hurdles that can impact drug efficacy, safety, and regulatory approval.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Troubleshooting Guide: Common Analytical Challenges

This section addresses specific issues that may arise during the characterization of this compound isomers, offering potential causes and actionable solutions.

Issue: Poor or No Separation of Enantiomers/Diastereomers in Chiral HPLC

Symptoms: Co-elution of stereoisomers, leading to a single, broad peak or poorly resolved peaks in your chromatogram.

Potential Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The most critical factor in chiral separations is the selection of the CSP.[4][5] The mechanism of chiral recognition is highly specific to the analyte and the stationary phase.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the type of organic modifier, additives, and pH, significantly influences enantioselectivity.

  • Lack of a Strong Chromophore: this compound itself lacks a strong UV chromophore, which can lead to poor sensitivity and difficulty in detecting separated peaks, especially at low concentrations.[4][6]

Troubleshooting Workflow:

G

Detailed Protocols:

  • Protocol for CSP Screening: A systematic approach to column selection is crucial.[7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often a good starting point for piperazine derivatives.[4]

    • Begin with a broad-spectrum CSP like a cellulose or amylose-based column.

    • Prepare a racemic standard of your this compound derivative.

    • Screen with a standard mobile phase, for example, a mixture of hexane and isopropanol for normal phase or acetonitrile and water for reversed-phase.

    • If no separation is observed, systematically try other CSPs with different chiral selectors.

  • Protocol for Mobile Phase Optimization:

    • Once a promising CSP is identified, systematically vary the mobile phase composition.

    • For normal phase, alter the ratio of the alcoholic modifier (e.g., isopropanol, ethanol) in the hexane.

    • For reversed-phase, adjust the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.

    • Small amounts of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) can significantly impact peak shape and resolution for basic or acidic compounds, respectively.

Issue: Inconsistent or Irreproducible NMR Spectra for Isomer Identification

Symptoms: Shifting peaks, unexpected splitting patterns, or spectra that change over time, making it difficult to assign structures to specific isomers.

Potential Causes:

  • Conformational Isomerism (Rotamers): The piperazinedione ring can exist in different conformations (e.g., boat, twist-boat), and rotation around the amide bonds can be restricted, leading to the presence of multiple conformers in solution at room temperature.[8][9][10] This can result in a more complex NMR spectrum than anticipated.

  • Solvent Effects: The solvent can influence the conformational equilibrium and hydrogen bonding, thereby affecting the chemical shifts and coupling constants.[11]

  • Epimerization: Chiral centers in the molecule may be susceptible to epimerization under certain conditions (e.g., basic or acidic pH, elevated temperature), leading to a mixture of diastereomers.[12]

Troubleshooting and Characterization Workflow:

G

Detailed Protocols:

  • Variable Temperature (VT) NMR Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent with a wide temperature range (e.g., toluene-d8, DMSO-d6).

    • Acquire a standard 1H NMR spectrum at room temperature.

    • Gradually increase the temperature in increments (e.g., 10-20 °C) and acquire a spectrum at each step.

    • Observe changes in the spectra. If conformational isomers are present, you may see broadening of peaks followed by coalescence into sharper, averaged signals at higher temperatures.[11]

    • Conversely, cooling the sample may resolve broad peaks into distinct signals for each conformer.

Issue: Ambiguous Mass Spectrometry Fragmentation Patterns for Isomers

Symptoms: Positional isomers or stereoisomers of this compound derivatives show nearly identical mass spectra, making it difficult to distinguish between them based on MS data alone.[13]

Potential Causes:

  • Identical Elemental Composition: Isomers have the same molecular formula and therefore the same exact mass.

  • Similar Fragmentation Pathways: The core piperazinedione ring may fragment in a similar manner for different isomers, leading to common fragment ions.[14]

Strategies for Differentiation:

TechniquePrincipleApplication for Piperazinedione Isomers
Tandem MS (MS/MS) A specific precursor ion is isolated and fragmented to produce a product ion spectrum.While major fragments may be similar, the relative abundances of certain product ions might differ between isomers, providing a basis for differentiation.[15]
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Ions are separated based on their size, shape, and charge in the gas phase before mass analysis.Isomers with different three-dimensional structures may have different collision cross-sections and can be separated by ion mobility.
Coupling with Chromatography (GC-MS, LC-MS) Chromatographic separation precedes mass analysis.This is the most robust approach. The isomers are first separated based on their physicochemical properties, and then their individual mass spectra are obtained.[13][16]

Frequently Asked Questions (FAQs)

Q1: How can I definitively determine the absolute configuration of a chiral this compound derivative?

A1: While chromatographic and spectroscopic methods can distinguish between enantiomers, determining the absolute configuration (R/S) requires specific techniques. The gold standard is single-crystal X-ray crystallography.[10][17] If suitable crystals cannot be obtained, vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, can be powerful tools for assigning the absolute configuration.[18]

Q2: My synthesis is supposed to yield a single diastereomer, but I see a mixture. What could be the cause?

A2: The formation of an unexpected mixture of diastereomers can often be attributed to epimerization at one or more chiral centers during the reaction or workup.[12] This can be promoted by harsh pH conditions (either acidic or basic) or elevated temperatures. Another possibility is a phenomenon known as crystallization-induced diastereomer transformation (CIDT), where one diastereomer crystallizes from solution, shifting the equilibrium in the solution phase and leading to the formation of more of the less soluble diastereomer.[19][20][21]

Q3: Are there any derivatization strategies to improve the analysis of this compound isomers?

A3: Yes, derivatization can be a valuable tool. For improving chromatographic separation and detection, especially for chiral HPLC, derivatizing the piperazinedione with a chiral derivatizing agent (CDA) can convert a pair of enantiomers into a pair of diastereomers. These diastereomers can often be separated on a standard achiral HPLC column.[22] Additionally, if UV detection sensitivity is an issue, derivatization with a chromophoric or fluorophoric group can significantly enhance the signal.[4][6]

Q4: What is the impact of stereochemistry on the biological activity of this compound derivatives?

A4: The stereochemistry of piperazine derivatives can have a profound impact on their biological activity.[1][23] Different enantiomers or diastereomers can exhibit distinct pharmacological profiles, with one isomer being significantly more potent or having a different mode of action than the others.[3][24] In some cases, one isomer may be responsible for the therapeutic effect, while another may be inactive or even contribute to toxicity.[18] Therefore, the stereoselective synthesis and characterization of these compounds are critical in drug discovery and development.[2]

References

  • Crystallization-induced diastereoselection: asymmetric synthesis of substance P inhibitors. PubMed.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv | Cambridge Open Engage.
  • Technical Support Center: Synthesis of Substituted Piperazinediones. Benchchem.
  • Conformational analysis of 2-substituted piperazines. PubMed.
  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
  • Analytical Methods. RSC Publishing.
  • Enantioselective synthesis of (−)-tetrabenazine via continuous crystallization-induced diastereomer transformation. Chemical Science (RSC Publishing) - The Royal Society of Chemistry.
  • 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-. the NIST WebBook.
  • Conformational Studies of Some Piperazine-2,5-Diones: Crystal Structures of Three Isomeric Forms of Methylanhydropicroroccellin (Derivative of a Lichen Diketopiperazine) and a Derivative Bromohydrin.
  • This compound. PubChem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Pharmacological Study of the Activity of a Group of Piperizine Esters and Changes in Action Relative to Their Chemical Structure. PubMed.
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • Chiral HPLC Separ
  • Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. PMC - NIH.
  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Google Books.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance.
  • Mass spectra and major fragmentation patterns of piperazine designer....
  • Chiral HPLC separation: str
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • A Review on Analytical Methods for Piperazine Determin
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LinkedIn.
  • Tackling Stereochemistry in Drug Molecules with Vibr
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • The conformational preferences of fluorinated piperidine derivatives....
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system.
  • Pharmaceutical importance of stereochemistry. Slideshare.
  • NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes.
  • The impact of stereochemistry on drug development and use. OneSearch.

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Technical Support Center: Overcoming Steric Hindrance in 2,3-Piperazinedione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the synthetic challenges associated with 2,3-piperazinedione ring formation, specifically when encountering steric hindrance. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with sterically demanding substrates in the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome common experimental hurdles.

Understanding the Challenge: Steric Hindrance in this compound Synthesis

The formation of the this compound ring, typically through the cyclization of a dipeptide precursor, is fundamentally an intramolecular amide bond formation. Steric hindrance becomes a significant barrier when bulky substituents are present on the amino acid side chains (R¹ and R²) or on the nitrogen atoms. This spatial crowding can impede the necessary orbital overlap for bond formation, leading to low yields, slow reaction rates, or complete reaction failure.

The core issue often lies in the difficulty of the nucleophilic amine attacking the activated carboxylic acid derivative in a sterically congested environment.[1] The rigidity of the cyclic transition state further exacerbates this problem.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of steric hindrance in my this compound cyclization reaction?

A1: Several signs may point to steric hindrance as the underlying issue in your reaction:

  • Low or No Yield: The most obvious sign is a significantly lower yield of the desired this compound than expected, or no product formation at all.

  • Incomplete Conversion: Even with extended reaction times or an excess of reagents, you observe a significant amount of the linear dipeptide starting material remaining.

  • Formation of Side Products: Instead of the desired cyclization, you may observe side reactions such as intermolecular oligomerization or decomposition of the starting material.

  • Epimerization: Harsh reaction conditions required to force the cyclization can lead to a loss of stereochemical integrity at the chiral centers.[2]

Q2: I am using standard peptide coupling reagents like DCC/HOBt, but the reaction is not working for my bulky amino acid precursors. Why is this, and what should I try next?

A2: Reagents like Dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt) are often inefficient for the formation of sterically hindered amide bonds.[3] The activated intermediate they form can be too bulky itself, preventing the intramolecular cyclization.

Your next step should be to switch to a more potent class of coupling reagents, such as:

  • Uronium/Aminium Salts: Reagents like HBTU, TBTU, and particularly HATU are known to be highly effective for sterically demanding couplings.[4][5] HATU is often the reagent of choice as it reacts rapidly and helps to suppress racemization.[5][6]

  • Phosphonium Salts: PyBOP and PyAOP are powerful phosphonium-based reagents. PyAOP is especially effective for coupling N-methylated or other sterically hindered amino acids.[6]

  • Acyl Fluoride Precursors: Converting the carboxylic acid to an acyl fluoride can be an excellent strategy. The small size of the fluoride atom minimizes steric hindrance during the subsequent nucleophilic attack.[7]

Q3: Can changing the solvent help overcome steric hindrance?

A3: Yes, the choice of solvent can have a significant impact. While a general rule is elusive and often substrate-dependent, consider the following:

  • Polar Aprotic Solvents: Solvents like DMF and NMP are commonly used and can be effective. However, in some cases, less polar solvents might favor the pre-organization of the linear precursor into a conformation amenable to cyclization.

  • Solvent Polarity and Transition State: The polarity of the solvent can stabilize or destabilize the transition state of the cyclization.[8] Computational studies have shown that solvent effects can alter reaction pathways and activation energies.[9][10] It is often worthwhile to screen a range of solvents with varying polarities.

  • Disruption of Solvation Shell: Bulky substrates can have their reactive centers shielded by a well-ordered solvent shell. Changing the solvent can disrupt this, potentially increasing the accessibility of the reactive sites.[11]

Troubleshooting Guides & Protocols

Problem 1: Low to No Yield in the Cyclization of a Sterically Hindered Dipeptide

This is the most common issue when dealing with bulky N-alkyl groups or α,α-disubstituted amino acids.

Logical Troubleshooting Workflow

G A Low/No Yield Observed B Step 1: Upgrade Coupling Reagent A->B C Still Low Yield? B->C Run small scale test D Step 2: Increase Reaction Energy C->D Yes G Success! C->G No E Still Low Yield? D->E Run small scale test F Step 3: Modify the Substrate E->F Yes E->G No H Re-evaluate Synthetic Route F->H Run small scale test

Caption: Troubleshooting workflow for low-yield cyclization.

Step 1: Upgrade the Coupling Reagent

Your first and most impactful intervention is to move beyond traditional carbodiimide reagents.

Protocol: Cyclization using HATU

  • Dissolve the Linear Dipeptide: Dissolve your linear dipeptide precursor (1 equivalent) in anhydrous DMF or NMP to a concentration of 0.05–0.1 M.

  • Add Base: Add 3-4 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

  • Add Coupling Reagent: Add 1.2–1.5 equivalents of HATU to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with sterically hindered substrates may require 12-24 hours.

  • Work-up: Once the reaction is complete, dilute with a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

Rationale: HATU forms a highly reactive O-acylisourea intermediate that is less sterically demanding than many other activated species, facilitating the intramolecular attack of the amine.[5]

Table 1: Comparison of Common Coupling Reagents for Hindered Systems

ReagentClassRelative ReactivityKey Advantages
DCC/HOBtCarbodiimideLowInexpensive
HBTU/TBTUUronium/AminiumMedium-HighGood for standard hindered couplings.[4]
HATU Uronium/AminiumVery High Excellent for severe steric hindrance; low racemization. [5]
PyBOP/PyAOPPhosphoniumVery HighPyAOP is particularly good for N-methyl amino acids.[6]
Step 2: Increase Reaction Energy with Microwave Irradiation

If upgrading the coupling reagent is insufficient, providing additional energy can help overcome the activation barrier. Microwave-assisted synthesis is an excellent tool for this.[12][13][14]

Protocol: Microwave-Assisted Cyclization

  • Prepare the Reaction Mixture: In a microwave-safe reaction vessel, combine the linear dipeptide (1 eq.), a high-boiling point solvent (e.g., NMP, acetonitrile), the chosen coupling reagent (e.g., HATU, 1.2 eq.), and base (e.g., DIPEA, 3 eq.).

  • Microwave Conditions: Seal the vessel and place it in the microwave reactor. Heat the reaction to a temperature significantly higher than achievable at atmospheric pressure (e.g., 120-150 °C) for short periods (10-30 minutes).

  • Monitoring and Optimization: Monitor the reaction by LC-MS. You may need to optimize the temperature and time.

  • Work-up: After cooling, perform a standard aqueous work-up and purification.

Rationale: Microwaves provide rapid and uniform heating, allowing the reaction to reach the necessary activation energy for cyclization without prolonged exposure to high temperatures, which can cause degradation or epimerization.[12][15]

Step 3: Alternative Synthetic Strategies

When direct cyclization fails, alternative routes that avoid the challenging intramolecular amide bond formation on a hindered scaffold may be necessary.

Alternative Strategy: Grignard Reagents and Isocyanates

For certain substitution patterns, a completely different disconnection approach can be highly effective. This method has proven robust for creating sterically hindered amides.[1][16]

G cluster_0 Traditional Cyclization cluster_1 Alternative Route A Linear Dipeptide B Intramolecular Amide Coupling A->B C This compound B->C D Grignard Reagent F Coupling D->F E Isocyanate E->F G Hindered Amide F->G

Sources

Technical Support Center: Managing Protecting Groups in 2,3-Piperazinedione Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,3-piperazinedione chemistry. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and modifying this important heterocyclic scaffold. The strategic use of nitrogen protecting groups is paramount for achieving desired chemical outcomes, yet it often presents significant challenges.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain not just the "how," but the critical "why" behind each experimental choice, ensuring your synthetic strategies are both efficient and robust.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for planning a successful synthesis involving 2,3-piperazinediones.

Q1: What are the most common N-protecting groups for this compound synthesis, and what are their primary cleavage conditions?

A1: The selection of a nitrogen protecting group is dictated by the overall synthetic strategy, particularly the stability of the this compound ring and other functional groups in the molecule. The three most common carbamate-based protecting groups offer a versatile and largely orthogonal toolkit.[1]

Protecting GroupAbbreviationCommon Introduction ReagentStandard Deprotection ConditionsKey Compatibilities & Incompatibilities
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA in DCM, HCl in dioxane)[1][2]Stable to bases and hydrogenolysis. Incompatible with acid-sensitive groups.[1]
BenzyloxycarbonylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂ with Pd/C catalyst)[2][3]Stable to acidic and basic conditions. Incompatible with reducible groups (alkenes, alkynes, some benzyl ethers).
9-Fluorenyl­methoxy­carbonylFmocFmoc-Cl or Fmoc-OSuMild basic conditions (e.g., 20% piperidine in DMF)[2]Stable to acids and hydrogenolysis. Incompatible with base-labile functionalities.

Q2: How do I choose an orthogonal protecting group strategy for a differentially substituted this compound?

A2: An orthogonal strategy is essential when you need to deprotect one nitrogen atom without affecting the protecting group on the other. The choice depends on the planned sequence of reactions. For example, if you plan to perform a base-mediated reaction on one arm of the piperazinedione, you would not want an Fmoc group on the other nitrogen.

A classic orthogonal pairing is Boc and Cbz . The Cbz group can be removed via hydrogenolysis without affecting the acid-labile Boc group. Subsequently, the Boc group can be removed with an acid like TFA, leaving the rest of the molecule intact. This strategy allows for sequential, selective functionalization of both nitrogen atoms.[1][2]

Below is a decision workflow for selecting a protecting group strategy.

G start Start: Need to functionalize N1 and N4/N1' differently? q1 Are subsequent reactions acid-sensitive? start->q1 q2 Are subsequent reactions base-sensitive? q1->q2 No reconsider Re-evaluate synthetic route or consider alternative groups (e.g., Alloc, Teoc) q1->reconsider Yes q3 Does the molecule contain reducible groups (e.g., C=C, Ar-Br)? q2->q3 No strategy2 Strategy 2: N1-Fmoc / N4-Boc q2->strategy2 Yes strategy1 Strategy 1: N1-Boc / N4-Cbz q3->strategy1 No strategy3 Strategy 3: N1-Cbz / N4-Fmoc q3->strategy3 Yes

Caption: Decision workflow for orthogonal protecting group selection.

Q3: How stable is the this compound ring itself?

A3: The this compound ring contains two amide bonds and is generally stable under a range of conditions. However, it is susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged heating. The vicinal dicarbonyl system can make it more susceptible to nucleophilic attack than a simple lactam. Therefore, prolonged exposure to strong aqueous acids or bases should be avoided. Standard protecting group removal protocols, such as brief treatment with TFA at 0 °C to room temperature or hydrogenolysis at ambient temperature and pressure, are typically well-tolerated.

Part 2: Troubleshooting Guide

This section addresses specific problems that can arise during the management of protecting groups in your experiments.

Q4: My Cbz-deprotection by catalytic hydrogenation is slow or incomplete. What are the common causes and solutions?

A4: This is a frequent issue. Several factors can inhibit the catalytic activity of Palladium on Carbon (Pd/C).

  • Problem 1: Catalyst Poisoning. Sulfur or phosphorus-containing functional groups in your substrate can irreversibly bind to the palladium surface, deactivating the catalyst.[4] Even trace impurities from previous steps can be problematic.

    • Solution: Ensure the highest purity of your substrate. If sulfur or phosphorus is part of the molecule, catalytic hydrogenation may not be a viable method. Consider alternative deprotection methods like using transfer hydrogenolysis conditions which can sometimes be more tolerant.[3]

  • Problem 2: Poor Catalyst Quality or Activity. The activity of Pd/C can vary between batches and suppliers. An old or improperly stored catalyst may have reduced activity.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. Sometimes, a 5% Pd/C catalyst works efficiently.[4] If the reaction is sluggish, catalyst activation by heating in a vacuum may help.[4]

  • Problem 3: Insufficient Hydrogen Access. The reaction is heterogeneous, meaning the substrate, hydrogen, and catalyst must all come together.

    • Solution:

      • Solvent Choice: Use a solvent that fully dissolves the substrate, such as methanol, ethanol, or ethyl acetate.[2]

      • Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer.

      • Hydrogen Source: For standard lab scale, a hydrogen balloon is often sufficient.[2] For stubborn reactions, using a hydrogenation apparatus with positive pressure (e.g., Parr shaker) can significantly increase the reaction rate.

  • Problem 4: Competing Amine Product Inhibition. The newly formed free amine can coordinate to the palladium surface, especially in neutral media, inhibiting further catalysis.

    • Solution: Perform the hydrogenation in an acidic medium, such as methanol with a small amount of acetic acid (MeOH/AcOH). The acid protonates the product amine, preventing it from binding to the catalyst.[4]

Q5: I am trying to selectively remove a Boc group with TFA, but I am seeing side products. What is happening?

A5: While Boc deprotection with TFA is common, side reactions can occur, particularly with complex substrates.

  • Problem: Cation Scavenging. The deprotection proceeds via the formation of a tert-butyl cation (tBu⁺). This is a reactive electrophile that can alkylate electron-rich moieties on your molecule, such as indoles, phenols, or thioethers.

    • Solution: Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These additives will preferentially react with the tBu⁺ cation, preventing it from causing unwanted side reactions. A standard cocktail is 95:2.5:2.5 TFA:H₂O:TIS.

  • Problem: Incomplete Reaction. If the reaction is not allowed to proceed to completion, you will have a mixture of starting material and product, complicating purification.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Ensure you use a sufficient excess of TFA (typically 20-50% v/v in DCM).[1] If the reaction is sluggish, allow it to stir longer at room temperature.

Q6: Can I perform an N-acylation on a deprotected this compound without side reactions?

A6: Yes, but careful selection of conditions is necessary to avoid di-acylation or other issues.

  • Challenge: Regioselectivity. If both nitrogens are deprotected, achieving mono-acylation can be difficult. This is where an orthogonal protecting group strategy is vital. Ensure one nitrogen remains protected while you acylate the other.

  • Challenge: Reaction Conditions. Standard acylation conditions using acyl chlorides or anhydrides in the presence of a base like triethylamine or DIPEA are generally effective.

    • Protocol: After deprotecting one nitrogen (e.g., via hydrogenolysis of a Cbz group), dissolve the resulting free amine in an aprotic solvent like DCM or DMF. Add your base (1.5-2.0 eq.) followed by the slow addition of the acylating agent (1.0-1.2 eq.) at 0 °C. Allow the reaction to warm to room temperature and monitor by TLC.

  • Alternative: Peptide Coupling Reagents. For more sensitive substrates or to form amide bonds with carboxylic acids, standard peptide coupling reagents like BOP, PyBOP, or HATU can be used effectively.[5] These reagents often provide cleaner reactions and higher yields.[5]

Part 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for common protecting group manipulations in this compound chemistry.

Protocol 1: Cbz Deprotection via Catalytic Transfer Hydrogenation

This method is often safer and more convenient than using hydrogen gas.[3]

  • Setup: Dissolve the Cbz-protected this compound derivative (1.0 eq.) in methanol or ethanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Hydrogen Donor: Add ammonium formate (HCOONH₄, 5-10 eq.) to the mixture.[3][6]

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 1-4 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2] Rinse the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can then be purified by chromatography or crystallization.

Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)

This is the standard procedure for removing the acid-labile Boc group.[1]

  • Setup: Dissolve the N-Boc protected piperazinedione derivative (1.0 eq.) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm and minimize potential side reactions.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq., or 25-50% v/v) to the stirred solution. If your substrate contains acid-sensitive, electron-rich groups, add a scavenger like triisopropylsilane (TIS, 1.1 eq.).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: The product is often obtained as a TFA salt. It can be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

References

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  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (URL: [Link])
  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry - ACS Public
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (URL: [Link])
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  • This compound | C4H6N2O2 | CID 72761 - PubChem. (URL: [Link])
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Validation & Comparative

A Tale of Two Isomers: Unraveling the Divergent Biological Activities of 2,3- and 2,5-Piperazinediones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Drug Discovery

The piperazinedione scaffold, a six-membered heterocyclic ring containing two nitrogen and two carbonyl groups, represents a privileged structure in medicinal chemistry. However, the simple positional shift of a carbonyl group, distinguishing the 2,3-piperazinedione from the 2,5-piperazinedione isomer, creates a profound divergence in their natural abundance, synthetic accessibility, and, most critically, their biological activity profiles. This guide provides a comprehensive comparison of these two isomers, offering field-proven insights and experimental context for researchers navigating the chemical space of nitrogen-containing heterocycles.

I. The Ubiquitous Bio-Platform: 2,5-Piperazinediones (Diketopiperazines)

2,5-Piperazinediones, also known as diketopiperazines (DKPs), are the smallest and most common cyclic dipeptides, formed by the condensation of two α-amino acids.[1][2] This natural origin underpins their remarkable prevalence and biocompatibility. Found in a vast array of sources including bacteria, fungi, marine organisms, and even mammals, DKPs are recognized for their exceptional chemical stability against proteolysis and their ability to interact with a multitude of biological targets.[3][4]

The rigid, conformationally constrained structure of the 2,5-DKP ring serves as an excellent pharmacophore, leading to an expansive range of biological activities.[1][5]

  • Anticancer Activity: This is one of the most extensively investigated areas for 2,5-DKPs.[3][6] Numerous natural and synthetic derivatives have demonstrated potent cytotoxicity against various cancer cell lines. For instance, novel 3,6-diunsaturated 2,5-DKP derivatives have shown IC50 values in the low micromolar range against A549 (lung carcinoma) and HeLa (cervical cancer) cells.[5][7] The mechanisms often involve the induction of apoptosis and cell cycle arrest at the G2/M phase.[5][7]

  • Neuroprotective and CNS Activity: The DKP scaffold is considered a promising "brain shuttle" due to its ability to cross the blood-brain barrier (BBB).[4] This has spurred significant research into their neuroprotective effects.[4][8] Certain derivatives have shown potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease by mechanisms including antioxidant, anti-inflammatory, and anti-apoptotic actions.[9][10][11]

  • Antiviral Properties: 2,5-DKPs have been identified as potential antiviral agents, with activity reported against influenza and Human Immunodeficiency Virus (HIV).[12][13][14] For example, certain N-substituted derivatives were found to inhibit influenza virus propagation in embryonated chicken eggs.[12][13]

  • Antimicrobial and Other Activities: The pharmacological profile of 2,5-DKPs is further broadened by their documented antibacterial, antifungal, and antiprotozoal activities.[3][15][16]

This wide-ranging activity underscores why the 2,5-piperazinedione is considered a "privileged scaffold" in drug discovery. Its natural origin provides a biocompatible starting point, and the two side chains originating from the parent amino acids offer rich diversity for synthetic modification and structure-activity relationship (SAR) studies.[17]

II. The Synthetic Specialist: 2,3-Piperazinediones

In stark contrast to their 2,5-isomers, 2,3-piperazinediones are not common in nature. Their story is primarily one of synthetic chemistry, where they have been meticulously designed and engineered to interact with specific, high-value biological targets, particularly within the central nervous system (CNS).

The primary therapeutic application for the this compound scaffold has been in the development of antagonists for ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[18][19]

  • AMPA Receptor Antagonism: Over-activation of AMPA receptors is implicated in excitotoxic neuronal damage associated with conditions like epilepsy and stroke.[18] Synthetic this compound derivatives, often fused with other ring systems to form compounds like quinoxaline-2,3-diones or 2,3-benzodiazepines, have proven to be potent and selective non-competitive AMPA receptor antagonists.[18][19][20] These compounds act by binding to an allosteric site on the receptor, thereby inhibiting its function. This targeted approach has led to the development of important research tools and potential therapeutics for neurological disorders.

The biological focus of 2,3-piperazinediones is significantly narrower than that of the 2,5-isomers. Their value lies not in broad-spectrum activity, but in their utility as a core structure for creating highly specific modulators of CNS targets. Their development is a testament to rational drug design, where a synthetic scaffold is tailored to solve a specific pharmacological problem.

III. Head-to-Head Comparison: A Summary of Divergence

The fundamental difference in carbonyl placement dictates a cascade of diverging properties, from natural prevalence to therapeutic application.

Feature2,5-Piperazinedione (Diketopiperazine) This compound
Natural Abundance Widespread; found in fungi, bacteria, plants, marine organisms.[2][3]Rare to non-existent in nature. Primarily a synthetic scaffold.
Origin Typically formed from the cyclization of two amino acids.[1]Synthetically derived, often through multi-step organic synthesis.
Scope of Activity Very broad: anticancer, neuroprotective, antiviral, antimicrobial.[3][4][12]Highly specific: primarily known as AMPA receptor antagonists.[18][19]
Therapeutic Focus Infectious diseases, oncology, neurodegenerative diseases.[4][17]Neurology (epilepsy, stroke, neuroprotection).[18]
Mechanism Diversity Interacts with numerous targets; induces apoptosis, inhibits enzymes, etc.[5]Primarily allosteric modulation of ionotropic glutamate receptors.[19]
Drug Design Strategy Often starts from natural product leads; SAR focused on amino acid side chains.Rational, target-based design; scaffold for CNS receptor ligands.[20]
IV. Experimental Protocols & Methodologies

Trustworthy data is the cornerstone of scientific comparison. Below are representative experimental workflows used to characterize the biological activities discussed.

This protocol outlines a standard method for evaluating the anticancer potential of a synthesized 2,5-piperazinedione derivative.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line (e.g., A549).

Methodology:

  • Cell Culture: A549 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The 2,5-DKP derivative is dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The media in the wells is replaced with the compound-containing media. A vehicle control (DMSO only) is included.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The media is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance of treated wells is compared to the vehicle control to calculate the percentage of cell viability. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay & Readout A Seed A549 cells in 96-well plate B Incubate overnight (allow adherence) A->B C Prepare serial dilutions of 2,5-DKP compound D Treat cells with compound (include vehicle control) C->D E Incubate for 48-72 hours D->E F Add MTT reagent E->F G Incubate 4 hours F->G H Solubilize formazan with DMSO G->H I Read absorbance at 570 nm H->I J Calculate % Viability and determine IC50 I->J

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

V. Conclusion: Two Scaffolds, Two Worlds of Opportunity

The positional isomerism between 2,3- and 2,5-piperazinediones provides a compelling case study in structure-activity relationships.

  • The 2,5-piperazinedione is a nature-inspired, versatile scaffold with a proven track record across a wide array of therapeutic areas. Its inherent biocompatibility and structural diversity make it a continuous source of new lead compounds for anticancer, anti-infective, and neuroprotective applications.

  • The This compound is a triumph of synthetic, target-oriented drug design. While lacking a broad natural precedent, its unique electronic and steric properties have been expertly leveraged to create highly specific modulators of challenging CNS targets like the AMPA receptor.

For researchers, the choice between these scaffolds is dictated entirely by the biological question at hand. For projects seeking broad biological screening hits or leveraging natural product diversity, the 2,5-DKP is an unparalleled starting point. For projects requiring the rational design of specific CNS receptor modulators, the this compound provides a validated and powerful synthetic core. Understanding the fundamental differences between these two isomers is key to unlocking their full potential in the ongoing quest for novel therapeutics.

References

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Introduction: The Piperazinedione Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Nuances of 2,3- and 2,6-Piperazinedione Isomers

For Researchers, Scientists, and Drug Development Professionals

The piperazinedione ring system, a six-membered heterocyclic motif, is a significant scaffold in the realm of medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic properties. The specific arrangement of the carbonyl groups and nitrogen atoms within the piperazine ring gives rise to distinct isomers, with 2,3- and 2,6-piperazinedione being two of the most fundamental examples. While seemingly similar, the positional difference of a single carbonyl group imparts profound structural and, consequently, functional distinctions. This guide provides an in-depth, objective comparison of the structural differences between 2,3- and 2,6-piperazinedione, supported by experimental data and analysis, to aid researchers in the rational design of novel therapeutic agents.

**Core Structural Analysis

The 2,3-Piperazinedione Scaffold: A Rising Contender in Privileged Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient lead generation and optimization. These molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity, offering a validated starting point for the development of novel therapeutics. While scaffolds like the 2,5-piperazinedione have long enjoyed the spotlight, its less-explored isomer, the 2,3-piperazinedione, is emerging as a compelling and versatile scaffold with unique properties deserving of thorough validation.

This guide provides an in-depth comparison of the this compound scaffold against established alternatives, supported by experimental data and detailed protocols. We will explore its synthesis, physicochemical properties, metabolic stability, and biological potential, offering a comprehensive resource for researchers looking to leverage this promising architectural motif.

The Allure of the Piperazine Core: A Foundation of Privileged Scaffolds

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a well-established privileged scaffold in medicinal chemistry.[1] Its prevalence in approved drugs stems from a combination of favorable characteristics:

  • Physicochemical Properties: The two basic nitrogen atoms confer aqueous solubility and can be readily functionalized to modulate lipophilicity and other key drug-like properties.[2]

  • Structural Rigidity: The ring structure provides a degree of conformational constraint, which can lead to improved binding affinity and selectivity for a target protein.[2]

  • Synthetic Tractability: The piperazine core is synthetically accessible and offers multiple points for diversification.[2]

Diketopiperazines (DKPs), cyclic dipeptides, represent a particularly interesting subclass of piperazine-containing scaffolds. The introduction of carbonyl groups further enhances their utility by providing additional hydrogen bond acceptors and influencing the overall geometry and electronic properties of the molecule. While 2,5-DKPs are the most studied, the 2,3-dione arrangement offers a distinct set of features that are gaining attention.

This compound: A Scaffold with Untapped Potential

The this compound scaffold, with its vicinal dicarbonyl functionality, presents a unique chemical architecture. This arrangement of atoms imparts specific electronic and conformational properties that can be exploited in drug design.

Physicochemical Properties: A Comparative Analysis

A key aspect of validating a privileged scaffold is to understand its physicochemical properties in comparison to established alternatives. While extensive comparative data for the this compound scaffold is still emerging, we can extrapolate and compare its expected properties with the more common 2,5-piperazinedione and the related piperidinone scaffold.

PropertyThis compound2,5-PiperazinedionePiperidinoneRationale and Implications
Polar Surface Area (PSA) ~58 Ų[3]~58 Ų~46 ŲThe similar PSA of the diketopiperazines suggests comparable passive membrane permeability. The lower PSA of piperidinone may lead to better blood-brain barrier penetration in some cases.
Hydrogen Bond Donors/Acceptors 2 Donors, 2 Acceptors2 Donors, 2 Acceptors1 Donor, 1 AcceptorThe increased number of hydrogen bond donors and acceptors in the diketopiperazines provides more opportunities for specific interactions with biological targets.
Dipole Moment Higher (predicted)Lower (predicted)Intermediate (predicted)The vicinal carbonyls in the 2,3-isomer are expected to create a larger dipole moment, potentially influencing solubility and interactions with polar residues in a binding pocket.
Conformational Rigidity HighHighModerateThe diketopiperazine ring is more conformationally constrained than a simple piperidinone, which can be advantageous for locking in a bioactive conformation and improving binding affinity. The 2,3-dione may exhibit a slightly different preferred conformation compared to the 2,5-isomer.

The Synthetic Landscape: Accessing the this compound Core

The utility of a scaffold is intrinsically linked to its synthetic accessibility. Fortunately, the this compound core can be constructed through several reliable synthetic routes.

General Synthesis of N-Substituted 2,3-Piperazinediones

A common and effective method involves a two-step process starting from ethylenediamine.[4]

Step 1: Cyclization to form the this compound core.

This is typically achieved by reacting ethylenediamine with a cyclizing reagent such as diethyl oxalate.

Step 2: N-substitution.

The resulting this compound can then be N-functionalized through various methods, including alkylation or arylation, to introduce desired substituents for structure-activity relationship (SAR) studies.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2,3-piperazinedione

This protocol outlines a general procedure for the synthesis of N-aryl-2,3-piperazinediones, a class of compounds with potential applications in various therapeutic areas.

Materials:

  • Ethylenediamine

  • Diethyl oxalate

  • Substituted aniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Diglyme

  • Sodium carbonate

  • Appropriate solvents (e.g., ethanol, DMF)

Procedure:

  • Synthesis of this compound:

    • In a round-bottom flask, dissolve ethylenediamine in ethanol.

    • Slowly add diethyl oxalate to the solution at room temperature.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield this compound.

  • Synthesis of N-Arylpiperazine:

    • In a separate flask, combine the desired substituted aniline with bis(2-chloroethyl)amine hydrochloride in diglyme.[5]

    • Heat the mixture to 150°C and stir for 12-16 hours.[5]

    • Cool the reaction mixture and add an aqueous solution of sodium carbonate to neutralize the acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-arylpiperazine.

  • Coupling of N-Arylpiperazine with a suitable electrophile (if further modification is desired).

Metabolic Stability: A Critical Hurdle in Drug Development

A key determinant of a drug candidate's success is its metabolic stability.[6] Compounds that are rapidly metabolized by liver enzymes, such as the cytochrome P450 (CYP) family, often exhibit poor pharmacokinetic profiles. The rigid and often sterically hindered nature of piperazinedione scaffolds can offer protection against metabolic degradation.

Comparative Metabolic Stability

While direct head-to-head in vitro ADME data for a series of this compound analogs against other scaffolds is not extensively published, we can infer some general trends. The lactam functionalities in diketopiperazines are generally more stable to metabolic cleavage than ester or simple amide bonds. The conformational rigidity can also limit access of metabolic enzymes to susceptible sites on the molecule.

ScaffoldExpected Metabolic StabilityCommon Metabolic Pathways
This compound Moderate to HighN-dealkylation, aromatic hydroxylation (on substituents)
2,5-Piperazinedione Moderate to HighN-dealkylation, aromatic hydroxylation (on substituents)
Piperidinone ModerateRing oxidation, N-dealkylation
Acyclic Peptide Mimics Low to ModerateProteolytic cleavage

Experimental Protocols

Protocol 2: In Vitro Microsomal Stability Assay

This protocol provides a general method for assessing the metabolic stability of a test compound using liver microsomes.[7][8][9]

Materials:

  • Test compound (e.g., a this compound derivative)

  • Pooled human or other species liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile or methanol (quenching solution)

  • Control compounds (high and low clearance)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the reaction mixture containing liver microsomes and phosphate buffer.

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Immediately add the test compound to the reaction mixture.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing ice-cold quenching solution to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

Biological Activity and Therapeutic Potential

The true validation of a privileged scaffold lies in its ability to serve as a foundation for biologically active molecules. While the this compound scaffold is less explored than its 2,5-isomer, emerging research highlights its potential across various therapeutic areas.

Case Study: 2,3-Diketopiperazines as Anti-Chagasic Agents

Recent work has explored the 2,3-diketopiperazine scaffold for the development of novel agents against Chagas disease, caused by the parasite Trypanosoma cruzi.[7] This research demonstrates the utility of the scaffold in generating compounds with significant biological activity.

As a Constrained Peptide Mimic

The rigid structure of the this compound core makes it an excellent scaffold for mimicking peptide turns.[10] This is a crucial strategy in drug design to create smaller, more stable molecules that can replicate the biological activity of larger peptides.

Visualization of Key Concepts

G cluster_0 Privileged Scaffold Concept cluster_1 Piperazinedione Isomers cluster_2 Drug Development Workflow Privileged Scaffold Privileged Scaffold Multiple Targets Multiple Targets Privileged Scaffold->Multiple Targets Binds to Favorable Properties e.g., Solubility, Stability Privileged Scaffold->Favorable Properties Possesses Piperazine Core Piperazine Core This compound This compound Piperazine Core->this compound 2,5-Piperazinedione 2,5-Piperazinedione Piperazine Core->2,5-Piperazinedione Scaffold Selection Scaffold Selection This compound->Scaffold Selection Synthesis Synthesis Scaffold Selection->Synthesis SAR Studies SAR Studies Synthesis->SAR Studies ADME Testing ADME Testing SAR Studies->ADME Testing Lead Optimization Lead Optimization ADME Testing->Lead Optimization

G Scaffold {this compound Scaffold | + Conformational Rigidity | + H-bond Donors/Acceptors | + Synthetic Accessibility} Alternatives {Alternative Scaffolds | + 2,5-Piperazinedione | + Piperidinone | + Acyclic Mimics} Scaffold->Alternatives Compared Against

Conclusion: A Scaffold Worthy of Exploration

The this compound scaffold, while currently underrepresented in the landscape of privileged structures, possesses a compelling array of attributes that warrant its serious consideration in drug discovery programs. Its unique stereochemical and electronic properties, combined with synthetic accessibility and the inherent advantages of the piperazine core, position it as a valuable tool for medicinal chemists.

While more extensive head-to-head comparative studies are needed to fully delineate its advantages and disadvantages against other scaffolds, the existing evidence suggests that the this compound is more than just a chemical curiosity. It is a scaffold with the potential to unlock novel biological activities and provide solutions to challenging therapeutic targets. As the demand for innovative drug candidates continues to grow, the exploration of underexploited privileged scaffolds like the this compound will be crucial for the future of pharmaceutical research.

References

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  • PubMed Central. (n.d.). Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands.
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A Comparative Guide to 2,3-Piperazinedione Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on the comparative analysis of 2,3-piperazinedione derivatives as enzyme inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development. Here, we will delve into the nuanced world of these promising therapeutic agents, exploring their mechanisms of action, comparative efficacy, and the experimental protocols necessary for their evaluation. The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective enzyme inhibitors.

The this compound Core: A Foundation for Inhibition

The this compound structure is a six-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups at the 2nd and 3rd positions.[1][2] This core scaffold provides a rigid framework that can be readily functionalized at various positions to achieve specific interactions with the active or allosteric sites of target enzymes. The diverse pharmacological activities of piperazine derivatives, ranging from anticancer to anti-inflammatory effects, underscore their significance in drug discovery.[3]

Understanding the Mechanisms of Enzyme Inhibition

The inhibitory activity of this compound derivatives can be broadly categorized into reversible and irreversible inhibition. Reversible inhibitors, which bind to the enzyme through non-covalent interactions, can be further classified based on their binding mechanism in relation to the enzyme's substrate.[4]

  • Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. This increases the apparent Michaelis constant (Km) of the enzyme but does not affect the maximum velocity (Vmax).[4]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's activity. In this case, the Vmax is decreased, while the Km remains unchanged.[4]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax.[4]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km.[4]

The specific mechanism of inhibition is a critical factor in the development of a drug, as it influences its efficacy and potential for off-target effects.

Enzyme Inhibition Mechanisms cluster_0 Enzyme Active Site E Enzyme (E) I_comp Competitive Inhibitor (I) E->I_comp I_noncomp Non-competitive Inhibitor (I) E->I_noncomp ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) P Product (P) I_comp->E Binds to active site E_I Enzyme-Inhibitor Complex (EI) I_comp->E_I I_noncomp->E Binds to allosteric site I_noncomp->ES Binds to allosteric site ES->E + P ES->I_noncomp E_I->E Reversible

Caption: General mechanisms of reversible enzyme inhibition.

Comparative Analysis of this compound Derivatives as Enzyme Inhibitors

The versatility of the this compound scaffold has led to the development of inhibitors for a wide range of enzymes implicated in various diseases. Below is a comparative table summarizing the inhibitory activities of several derivatives against key enzyme targets.

Derivative Class/CompoundTarget EnzymeIC50/Ki ValueType of InhibitionReference
Phenylsulfonylpiperazine-2,5-dione (Compound 46)Acetylcholinesterase (AChE)IC50 = 28.65 nMNon-competitive (Ki = 7 nM)[5]
Phenylsulfonylpiperazine-2,5-dione (Compound 46)Matrix Metalloproteinase-2 (MMP-2)IC50 = 19.57 nMCompetitive (Ki = 20 nM)[5]
Phenylsulfonylpiperazine-2,5-dione (Compound 52)Acetylcholinesterase (AChE)IC50 = 32.45 nMNot specified[5]
Phenylsulfonylpiperazine-2,5-dione (Compound 52)Matrix Metalloproteinase-2 (MMP-2)IC50 = 36.83 nMNot specified[5]
Piperazine-derived constrained compounds (Compound 2g)Dipeptidyl Peptidase-IV (DPP-IV)More potent than reference inhibitor P32/98Not specified[6]
Piperidamide-3-carboxamide (Compound H-9)Cathepsin KIC50 = 0.08 µMNot specified[7]
Piperazine-1-thiourea (NCT-502 and NCT-503)Phosphoglycerate Dehydrogenase (PHGDH)Not specifiedNot specified[8]
Piperazine-2,3-dione derivativesKRAS G12CNot specifiedNot specified[9]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Experimental Protocols for Enzyme Inhibition Studies

To ensure the scientific rigor of any comparative study, standardized and well-validated experimental protocols are essential. Here, we outline the methodologies for determining the inhibitory potential of this compound derivatives.

Protocol 1: Determination of IC50 Value

This protocol provides a general framework for determining the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Materials:

  • Purified enzyme

  • Substrate specific to the enzyme

  • Inhibitor stock solution (this compound derivative)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the enzyme, substrate, and inhibitor to their working concentrations in the assay buffer.

  • Set up the Assay Plate:

    • Control Wells: Add buffer, enzyme, and substrate (no inhibitor). This represents 100% enzyme activity.

    • Blank Wells: Add buffer and substrate (no enzyme). This is for background correction.

    • Inhibitor Wells: Add buffer, enzyme, substrate, and varying concentrations of the inhibitor. It is recommended to use a serial dilution of the inhibitor.

  • Incubation: Incubate the plate at the optimal temperature and for a sufficient duration for the enzymatic reaction to proceed.

  • Measurement: Measure the product formation or substrate depletion using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.[10]

IC50 Determination Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Set up 96-well Plate (Controls, Blanks, Inhibitor dilutions) A->B C Incubate at Optimal Temperature B->C D Measure Absorbance/Fluorescence (Microplate Reader) C->D E Data Analysis: - Background subtraction - % Inhibition calculation D->E F Plot % Inhibition vs. [Inhibitor] (log scale) E->F G Determine IC50 from Dose-Response Curve F->G

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

Protocol 2: Enzyme Kinetic Studies to Determine Mechanism of Inhibition

This protocol is designed to elucidate the mode of action of the inhibitor (e.g., competitive, non-competitive).

Materials:

  • Same as for IC50 determination.

Procedure:

  • Vary Substrate and Inhibitor Concentrations: Set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor. It is crucial to use a range of substrate concentrations around the Km value.[10]

  • Measure Initial Reaction Velocities: For each combination of substrate and inhibitor concentration, measure the initial rate of the reaction (V₀). This is typically done by monitoring product formation over a short period where the reaction is linear.

  • Data Analysis:

    • Plot the data using graphical methods such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), Hanes-Woolf plot ([S]/V₀ vs. [S]), or Eadie-Hofstee plot (V₀ vs. V₀/[S]).

    • Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation modified for different inhibition models.

    • The changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.[4]

Enzyme Kinetics Workflow A Prepare Reaction Matrix: Varying [Substrate] and [Inhibitor] B Measure Initial Reaction Velocities (V₀) for each condition A->B C Data Analysis: - Lineweaver-Burk Plot - Non-linear Regression B->C D Determine Changes in Km and Vmax C->D E Elucidate Mechanism of Inhibition (Competitive, Non-competitive, etc.) D->E

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for 2,3-Piperazinedione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Assay Validation in Drug Discovery

The 2,3-piperazinedione scaffold is a privileged heterocyclic structure, forming the core of numerous biologically active molecules with therapeutic potential. As researchers synthesize and screen novel derivatives of this class, the integrity of the generated data is paramount. Foundational decisions in the drug discovery cascade—from hit identification to lead optimization—rest entirely on the quality of in vitro assay data. A poorly validated assay can lead to costly false positives, the premature termination of promising candidates, or a fundamental misunderstanding of a compound's biological activity.

This guide provides a comprehensive framework for validating in vitro assays for this compound compounds. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, offer detailed experimental protocols, and compare alternative assay technologies. Our approach is grounded in the "fit-for-purpose" philosophy: the level of validation should be appropriate for the stage of drug development.[1] This ensures that early discovery efforts are efficient and agile, while later-stage assays meet the rigorous standards required for regulatory submission. The principles discussed are largely aligned with the internationally recognized ICH Q2(R1) guidelines on the validation of analytical procedures.[2][3]

The In Vitro Assay Validation Workflow

A systematic validation process is not a single experiment but a series of investigations that collectively establish an assay's performance characteristics.[4] This workflow ensures that the assay is reliable, reproducible, and suitable for its intended purpose.

Assay_Validation_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Final Assessment Dev Assay Development (Reagent Conc., Incubation Times) Opt Assay Optimization (e.g., DMSO tolerance, Z'-factor) Dev->Opt Refinement Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Opt->Lin Acc Accuracy Rob Robustness Spec->Rob Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Rob Acc->Prec LOQ LOQ / LOD Acc->Rob Prec->LOQ Prec->Rob LOQ->Rob Report Validation Report & Acceptance Criteria Check Rob->Report

Caption: Overall workflow for in vitro assay validation.

Pillar 1: Understanding Core Validation Parameters

The trustworthiness of an assay is built upon a foundation of well-defined performance characteristics. Each parameter answers a critical question about the assay's reliability.

Validation Parameter Core Question Answered Why It's Critical for 2,3-Piperazinediones Typical Acceptance Criteria (for Drug Discovery)
Specificity / Selectivity Does the assay measure only the intended analyte or biological effect, without interference?The heterocyclic nature of piperazinediones can sometimes lead to assay artifacts (e.g., autofluorescence, redox cycling). Specificity ensures you are measuring true biological activity, not a chemical artifact.[5][6]No significant signal from matrix components or vehicle. Differentiates active from inactive structural analogs.
Accuracy How close are the measured values to the true or accepted reference value?Ensures that the potency (e.g., IC50) determined for a compound is a true reflection of its activity, which is vital for structure-activity relationship (SAR) studies.[7]Recovery of 80-120% for spiked control samples.
Precision How close are repeated measurements of the same sample to each other?High precision ensures that differences observed between compounds are real and not due to random assay variability. It is assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).[8]Repeatability: %CV ≤ 15%. Intermediate Precision: %CV ≤ 20%.
Linearity & Range Over what concentration range is the assay signal directly proportional to the analyte concentration or biological effect?Defines the "working window" of the assay. This is crucial for accurately determining dose-response curves and calculating parameters like IC50.[6][9]Correlation coefficient (r²) ≥ 0.98 for the dose-response curve fit.
Limit of Quantitation (LOQ) What is the lowest concentration that can be measured with acceptable accuracy and precision?Determines the lower boundary of the assay's useful range, defining how potent a compound can be and still be accurately quantified.[9]The lowest point on the standard curve that meets accuracy and precision criteria.
Robustness How resistant is the assay to small, deliberate variations in method parameters?Assesses the reliability of the assay when transferred between different users or labs, or when minor variations in protocol (e.g., incubation time, temperature) occur.[7]Assay performance (e.g., Z'-factor, signal-to-background) remains within acceptable limits despite minor procedural changes.

Pillar 2: A Practical Application - Validating a Cytotoxicity Assay

Let's consider a common scenario: screening a new series of this compound compounds for potential anticancer activity. The first step is often to assess their general cytotoxicity against a cancer cell line.

Choosing the Right Assay: A Comparative Approach

The choice of assay methodology is a critical first step, as different techniques measure distinct biological endpoints and have unique vulnerabilities to compound interference.[10]

Assay Type Principle Advantages Disadvantages & Potential Compound Interference
Metabolic Assay (e.g., MTT, MTS, CellTiter-Glo®) Measures metabolic activity (e.g., mitochondrial reductase activity or ATP levels) as a proxy for cell viability.[11]High-throughput, sensitive, widely used.[12]Can be confounded by compounds that alter cellular metabolism without killing the cell. Tetrazolium dyes (MTT/MTS) can be directly reduced by some chemical structures, leading to false negatives.
Membrane Integrity Assay (e.g., LDH or Protease Release) Measures the release of intracellular enzymes (like Lactate Dehydrogenase) into the culture medium upon loss of membrane integrity (necrosis).[11]Direct measure of cell death; less prone to metabolic interference.Less sensitive for detecting apoptosis or cytostatic effects. Biomarker may degrade over long incubation periods.

Causality Behind Experimental Choice: For initial screening of novel 2,3-piperazinediones, a metabolic assay like the MTT assay is often chosen for its sensitivity and high-throughput nature. However, it is crucial to be aware of its potential for interference. A prudent strategy involves confirming "hits" with an orthogonal assay, such as an LDH release assay, which relies on a different biological principle. This provides a self-validating system to ensure the observed effect is genuine cell death and not an artifact.[5]

Mechanistic Context: A Hypothetical Signaling Pathway

To understand how a this compound might induce cytotoxicity, it's helpful to visualize a potential molecular target. Many anticancer drugs target key signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK pathway.

MAPK_Pathway cluster_pathway Hypothetical MAPK/ERK Signaling Pathway cluster_drug Site of Action GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Drug This compound Compound 'X' Drug->Raf Inhibition

Caption: Hypothetical inhibition of the Raf kinase by a this compound.

Pillar 3: Detailed Experimental Protocols

Trustworthiness is established through transparent, detailed methodologies.

Protocol 1: Standard MTT Cytotoxicity Assay

This protocol describes a standard procedure for determining the IC50 value of a test compound.

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed 5,000 cells per well in 100 µL of medium into a 96-well clear-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the this compound compound in 100% DMSO.

    • Perform a serial dilution of the compound stock in culture medium to create 2X working concentrations (e.g., from 200 µM to 0.1 µM).

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with the highest equivalent % DMSO) and "untreated control" wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Signal Development:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to fully dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate percent viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Protocol 2: Key Validation Experiments for the MTT Assay

These experiments establish the performance characteristics of the assay itself.

  • Specificity (Compound Interference Check):

    • Rationale: To ensure the this compound compound does not directly react with the MTT reagent.[5]

    • Procedure: In a cell-free 96-well plate, add culture medium, your highest concentration of the compound, and the MTT reagent. Incubate and read as per the standard protocol.

    • Acceptance: No significant increase in absorbance should be observed compared to a well with only medium and MTT.

  • Accuracy (Spiked Control):

    • Rationale: To confirm the assay can accurately measure a known change in viability.

    • Procedure: Prepare two sets of wells: one with 100% viable cells (the standard number, e.g., 5,000) and another with a known lower number, representing 50% viability (e.g., 2,500 cells). Run the MTT assay.

    • Acceptance: The measured viability of the 2,500-cell wells should be 40-60% of the 5,000-cell wells (i.e., 80-120% recovery of the expected 50% value).

  • Precision (Repeatability & Intermediate):

    • Rationale: To measure the variability of the assay.[8]

    • Procedure (Repeatability): On a single plate, prepare 6-8 replicate wells of a mid-range concentration of a known cytotoxic control compound (e.g., doxorubicin). Calculate the % viability for each and determine the mean, standard deviation (SD), and percent coefficient of variation (%CV).

    • Procedure (Intermediate): Repeat the repeatability experiment on three different days, preferably with a different operator or batch of reagents. Calculate the overall %CV across all three days.

    • Acceptance: %CV should be within the limits defined in the table above.

  • Linearity of Cell Number:

    • Rationale: To confirm the absorbance signal is proportional to the number of viable cells within the working range.

    • Procedure: Seed a serial dilution of cells (e.g., from 20,000 down to 150 cells/well). Perform the MTT assay immediately (Time 0) or after 24 hours. Plot absorbance vs. cell number.

    • Acceptance: The resulting plot should be linear with an r² value ≥ 0.98.

Conclusion

Rigorous, well-documented in vitro assay validation is not a bureaucratic hurdle; it is the bedrock of scientific integrity in drug discovery. For novel chemical series like 2,3-piperazinediones, establishing a robust and reliable testing cascade is essential for making confident, data-driven decisions. By understanding the causality behind each validation parameter, selecting appropriate and orthogonal assay technologies, and adhering to detailed, transparent protocols, researchers can ensure their data is both accurate and impactful. This commitment to quality at the bench is the first and most critical step on the long path to developing a new therapeutic.

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A Head-to-Head Comparison of 2,3-Piperazinedione with Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Central Role of the Privileged Scaffold

In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational, forming the structural core of the vast majority of therapeutic agents.[1][2] Within this broad class, certain molecular frameworks, termed "privileged structures," demonstrate a remarkable ability to bind to multiple, often unrelated, biological targets with high affinity.[3][4][5][6] These scaffolds, such as the well-known benzodiazepine, serve as powerful starting points for drug discovery, offering a pre-validated template that can be strategically decorated to achieve potency and selectivity.[5][6][7]

This guide provides a head-to-head comparison of the 2,3-piperazinedione scaffold against other prominent heterocyclic systems. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the distinct physicochemical and biological properties of these scaffolds. We will delve into the causality behind their performance in key assays, providing detailed experimental protocols to empower rational scaffold selection and optimization in your own discovery programs.

The this compound Scaffold: An Emerging Contender

The this compound core is a six-membered heterocycle featuring two nitrogen atoms and two vicinal carbonyl groups. While structurally related to the more common 2,5-diketopiperazines (DKPs), this 1,2-dicarbonyl arrangement imparts distinct chemical and conformational properties.

Key Physicochemical Features:

  • Structure: A cyclic diamide with a unique vicinal diketone-like functionality.

  • Hydrogen Bonding: Possesses two N-H hydrogen bond donors and two carbonyl hydrogen bond acceptors, enabling strong, directional interactions with protein targets.[8]

  • Conformational Rigidity: The planar nature of the two amide bonds restricts the ring's conformational flexibility, which can be advantageous for reducing the entropic penalty upon binding to a target.

  • Synthetic Accessibility: Can be synthesized from ethylenediamine precursors, and recent developments have highlighted its utility in creating novel derivatives, such as KRAS-G12C mutation inhibitors.[9]

While not as extensively explored as other piperazine-based structures, its role as a metabolite of the antifungal drug ketoconazole and its emergence in patent literature underscore its biological relevance and growing interest.[9][10]

Comparative Analysis with Key Heterocyclic Scaffolds

The value of a scaffold is best understood in context. Here, we compare this compound with three widely used heterocyclic systems: its isomer 2,5-Diketopiperazine, the foundational Piperazine, and the CNS-active Benzodiazepine.

Scaffold 1: 2,5-Diketopiperazine (2,5-DKP)

The isomeric 2,5-DKP scaffold is a cyclic dipeptide formed from the condensation of two α-amino acids.[11][12] This origin makes it a common motif in natural products with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[12][13][14]

  • Structural Differences & Implications: The opposing carbonyl groups in 2,5-DKPs create a different dipole moment and three-dimensional arrangement of hydrogen bonding groups compared to the vicinal carbonyls of this compound. The 2,5-DKP structure offers two independent sites for introducing side chains (derived from the amino acid precursors), providing a straightforward path to diverse chemical libraries.

  • Physicochemical Properties: Like this compound, 2,5-DKPs are conformationally restrained and possess excellent hydrogen bonding capabilities.[14] Their peptide backbone provides enhanced enzymatic stability compared to linear peptides.[11][14][15]

  • Medicinal Chemistry Profile: Recognized as a privileged structure, the 2,5-DKP scaffold is extensively used in anticancer agent development and as a rigid template for mimicking peptide turns.[13]

Scaffold 2: Piperazine

The parent piperazine ring is a simple, six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. It is one of the most ubiquitous scaffolds in modern medicine, integral to drugs across oncology, infectious diseases, and CNS disorders.[16][17][18]

  • Structural Differences & Implications: Lacking carbonyl groups, piperazine is non-planar and conformationally flexible (typically adopting a chair conformation).[19] Its key feature is its basicity; as a diprotic base, it is often protonated at physiological pH, which is crucial for enhancing aqueous solubility and forming salt bridges with acidic residues in target proteins.[18][19]

  • Physicochemical Properties: The two nitrogen atoms provide sites for independent functionalization, making piperazine an exceptional linker or a core scaffold for building molecules with desired vectors.[19] Its ability to improve pharmacokinetic properties, particularly solubility and oral bioavailability, is a primary reason for its widespread use.[16][19]

  • Medicinal Chemistry Profile: The piperazine scaffold is a versatile tool used to modulate physicochemical properties and link different pharmacophores.[16][19] It is found in numerous blockbuster drugs, including Imatinib (anticancer) and Olanzapine (antipsychotic).[17][18]

Scaffold 3: Benzodiazepine

The benzodiazepine scaffold, a fusion of a benzene ring and a diazepine ring, was famously recognized by Evans as a privileged structure capable of mimicking peptide reverse-turns and binding to a wide array of receptors.[5][7]

  • Structural Differences & Implications: This fused, bicyclic system creates a rigid, three-dimensional architecture that pre-organizes substituents in defined spatial orientations.[20] This makes it an excellent template for presenting pharmacophoric elements for target recognition.

  • Physicochemical Properties: The scaffold has a balanced lipophilicity and can be systematically modified at several positions to tune its properties and target specificity.[20][21]

  • Medicinal Chemistry Profile: While classically known for its action on GABA-A receptors as anxiolytics and sedatives, the benzodiazepine scaffold has been successfully adapted to target a vast range of proteins, including GPCRs and enzymes, demonstrating its remarkable versatility.[5][21][22]

Data Presentation: Comparative Physicochemical Properties

To facilitate a direct comparison, the table below summarizes key calculated properties for the core, unsubstituted scaffolds. These values serve as a baseline for understanding how each scaffold influences the overall characteristics of a molecule.

PropertyThis compound2,5-PiperazinedionePiperazine1,4-Benzodiazepine
Molecular Formula C₄H₆N₂O₂[8]C₄H₆N₂O₂[23]C₄H₁₀N₂C₉H₈N₂
Molecular Weight 114.10 g/mol [8]114.10 g/mol [23]86.14 g/mol 144.17 g/mol
XLogP3 -1.0[8]-1.3[23]-1.11.8
H-Bond Donors 2[8]2[23]21
H-Bond Acceptors 2[8]2[23]22
Rotatable Bonds 0000

Note: Properties are for the parent, unsubstituted scaffolds and were obtained from PubChem.

Mandatory Visualization: Scaffold Comparison and Experimental Workflow

G

Caption: Key structural features of the compared heterocyclic scaffolds.

workflow

Caption: A generalized workflow for the head-to-head evaluation of scaffolds.

Experimental Protocols for Scaffold Evaluation

To objectively compare scaffold performance, a standardized set of experiments is essential. The following protocols for metabolic stability and passive permeability are foundational for early-stage drug discovery and provide a robust framework for assessing key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Protocol 1: Liver Microsomal Stability Assay

Causality: This assay predicts a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[24] A compound that is rapidly metabolized will have a short half-life and low exposure in vivo. Comparing the metabolic stability of different scaffolds helps identify which core structures are more resistant to this primary clearance mechanism.

Self-Validation: The protocol's integrity is ensured by including controls. A positive control (a compound with known metabolic liability, e.g., Verapamil) confirms the enzymatic activity of the microsomes. A negative control (incubation without the NADPH cofactor) identifies any non-enzymatic (chemical) degradation of the test compound.[25]

Methodology:

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[25]

    • Prepare a 1 µM working solution of the test compound in the same buffer.

    • Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.[24]

  • Incubation:

    • Pre-warm the microsomal solution and test compound solution at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture.[26][27]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[25][27]

  • Reaction Termination:

    • Immediately stop the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification).[26] This step precipitates the proteins and halts all enzymatic activity.

  • Sample Analysis:

    • Centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the precipitated protein.[26]

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

  • Data Interpretation:

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

    • Plot the natural log of the percent remaining compound versus time. The slope of this line corresponds to the rate of elimination.

    • Calculate the half-life (t½) and intrinsic clearance (CLint), key indicators of metabolic stability.[27]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA assay models passive diffusion, a primary mechanism for drug absorption across the gastrointestinal tract and penetration of the blood-brain barrier.[28] It provides a high-throughput, cell-free method to predict a compound's potential for oral bioavailability.[29] By comparing the permeability of different scaffolds, one can assess which core structures possess the physicochemical properties (e.g., lipophilicity, size, polarity) most conducive to crossing biological membranes.

Self-Validation: The assay uses high and low permeability control compounds to define the dynamic range and validate the integrity of the artificial membrane on each plate. Lucifer yellow can also be used to check membrane integrity.[29]

Methodology:

  • Preparation:

    • Prepare a lipid solution (e.g., 1% lecithin in dodecane) and sonicate until fully dissolved.[30]

    • Coat the filter of a 96-well donor plate with a small volume (e.g., 5 µL) of the lipid solution and allow the solvent to evaporate, forming the artificial membrane.[31]

    • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

    • Prepare 100-500 µM solutions of test compounds in a donor buffer (e.g., PBS at pH 6.5 to mimic the gut, often containing 5% DMSO).[30][31]

  • Incubation:

    • Add the test compound solutions to the wells of the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich" where the only path between them is through the artificial membrane.[29]

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[31]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS.

  • Data Interpretation:

    • Calculate the permeability coefficient (Pe) using the concentrations from the donor and acceptor wells and known parameters like well volume and incubation time.

    • Compounds are typically categorized as having low, medium, or high permeability based on their Pe values, often by comparison to the control compounds.

Conclusion: Strategic Scaffold Selection

The choice of a heterocyclic scaffold is a critical decision in drug design that profoundly influences a molecule's biological activity and ADME properties.

  • The This compound scaffold offers a conformationally restrained core with defined hydrogen bonding vectors, making it an intriguing but less-explored option for targeting specific protein pockets. Its vicinal carbonyls present a unique electronic and steric profile compared to its more common 2,5-DKP isomer.

  • 2,5-Diketopiperazines are well-validated, rigid scaffolds derived from natural products, offering a clear path for diversification and proven utility in mimicking peptide structures.[13][14]

  • Piperazine remains an unparalleled tool for modulating physicochemical properties, especially for improving solubility and bioavailability.[16][19] Its flexibility and basicity make it an ideal linker and a frequent component of successful drugs.[17][18][19]

  • Benzodiazepines are the archetypal privileged structure, providing a rigid, three-dimensional framework that can be adapted to a multitude of targets beyond its traditional CNS applications.[5][21]

Ultimately, there is no single "best" scaffold; the optimal choice is dictated by the specific therapeutic target and the desired property profile. By employing a systematic, head-to-head comparison using standardized in vitro assays as outlined in this guide, researchers can make data-driven decisions, selecting the most promising scaffold to accelerate the journey from hit identification to a viable clinical candidate.

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The Evolving Landscape of 2,3-Piperazinediones: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the structure-activity relationships (SAR) of 2,3-piperazinedione derivatives. This guide delves into the therapeutic potential of this versatile scaffold, offering a comparative analysis of its performance against various biological targets, supported by experimental data. The this compound core, a six-membered heterocyclic ring with two nitrogen atoms and two adjacent carbonyl groups, has emerged as a promising pharmacophore in the quest for novel therapeutics, particularly in oncology.

Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs across various therapeutic areas.[1] Its unique physicochemical properties, including the ability to modulate solubility and engage in multiple hydrogen bonding interactions, make it an attractive building block for drug design. The this compound isomer, while less explored than its 2,5-diketopiperazine counterpart, offers a distinct structural framework with significant potential for developing targeted therapies. This guide will focus on the SAR studies of this compound derivatives, with a particular emphasis on their anticancer activities.

Comparative Analysis of this compound Derivatives as Anticancer Agents

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. SAR studies have begun to elucidate the key structural features that govern their cytotoxic activity.

Substitutions on the Piperazinedione Core

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for anticancer activity. A key strategy involves the introduction of various substituents at the nitrogen and carbon atoms of the piperazine ring.

One notable study explored a series of arylpiperazine derivatives, revealing that substitutions on the phenyl ring significantly influence cytotoxicity against prostate cancer cell lines.[2] For instance, derivatives with ortho- and meta-substituted phenyl groups demonstrated improved activity against PC-3 cells.[2] This suggests that the position of substituents on the aryl moiety is a critical determinant of biological activity, likely by influencing the molecule's conformation and its interaction with the target protein.

The following table summarizes the cytotoxic activity of representative arylpiperazine derivatives against the PC-3 human prostate cancer cell line.

Compound IDAryl SubstituentIC50 (µM) against PC-3 cells
6 2-methylphenyl<10
7 3-methylphenyl<10
8 4-methylphenyl>10
10 2-methoxyphenyl<10
11 3-methoxyphenyl<10
13 2-chlorophenyl<10
16 3-chlorophenyl<10
20 2-fluorophenyl<10
21 3-fluorophenyl<10
22 4-fluorophenyl<10
25 3,4-dichlorophenyl<10

Table 1: Cytotoxic activity of selected arylpiperazine derivatives against the PC-3 human prostate cancer cell line. Data extracted from a study on arylpiperazine derivatives as anticancer agents.[2]

The data clearly indicates that the position of the substituent on the phenyl ring plays a crucial role in determining the cytotoxic potency. Generally, ortho and meta substitutions are favored over para substitutions for this particular series of compounds.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of N-Monosubstituted 2,3-Piperazinediones

A general and efficient method for the synthesis of N-monosubstituted 2,3-piperazinediones has been developed, providing a versatile route to a wide range of derivatives.[3]

Step 1: Cyclization to form the this compound core Ethylenediamine is reacted with a cyclizing reagent, such as diethyl oxalate, to form the intermediate piperazine-2,3-dione. This reaction is typically carried out in a suitable solvent under reflux conditions.

Step 2: N-Substitution The piperazine-2,3-dione intermediate is then reacted with a substituting reagent (e.g., an alkyl or aryl halide) in the presence of a base to yield the target N-monosubstituted this compound. A key advantage of this method is that the intermediate from the first step can often be used directly in the second step without the need for purification, improving the overall efficiency of the synthesis.[3]

Synthesis Ethylenediamine Ethylenediamine Piperazinedione Piperazine-2,3-dione (Intermediate) Ethylenediamine->Piperazinedione Cyclization Cyclizing_Reagent Cyclizing Reagent (e.g., Diethyl Oxalate) Cyclizing_Reagent->Piperazinedione Final_Product N-Substituted This compound Piperazinedione->Final_Product N-Substitution Substituting_Reagent Substituting Reagent (R-X) Substituting_Reagent->Final_Product

Caption: General synthetic scheme for N-monosubstituted 2,3-piperazinediones.

Cytotoxicity Assay Protocol

The cytotoxic activity of the synthesized this compound derivatives is typically evaluated using in vitro cell-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

1. Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. 2. Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). 3. MTT Assay: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. 4. Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). 5. Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Cytotoxicity_Assay cluster_workflow MTT Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with this compound Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Sources

A Comparative Benchmarking Guide: The Emergence of 2,3-Piperazinedione Scaffolds as Potential Alternatives to Peptide-Based Proteasome Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, proteasome inhibitors have revolutionized the treatment of multiple myeloma and other hematological malignancies. The clinical success of peptide-based drugs such as Bortezomib and Carfilzomib has established the 26S proteasome as a critical therapeutic target. However, challenges associated with peptide drugs, including poor oral bioavailability and susceptibility to enzymatic degradation, necessitate the exploration of novel, small-molecule inhibitors. This guide provides an in-depth technical comparison of a promising 2,3-piperazinedione derivative, herein designated as PZD-1, against the established peptide-based proteasome inhibitors, Bortezomib and Carfilzomib.

This document is intended for researchers, scientists, and drug development professionals. It offers a framework for the preclinical evaluation of novel proteasome inhibitors, detailing the rationale behind experimental choices and providing comprehensive, step-by-step protocols for a head-to-head comparison.

Introduction: The Rationale for Small-Molecule Proteasome Inhibitors

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells. Peptide-based proteasome inhibitors have demonstrated significant clinical efficacy; however, their peptidic nature often results in limitations such as low membrane permeability and rapid clearance, necessitating intravenous administration.

The this compound scaffold presents a compelling non-peptidic alternative. Its rigid cyclic structure can mimic peptide conformations, while offering improved physicochemical properties conducive to oral bioavailability and metabolic stability. This guide will explore the potential of PZD-1, a hypothetical but representative this compound derivative, as a next-generation proteasome inhibitor.

Compound Profiles: A Head-to-Head Comparison

For this benchmarking study, we will compare our hypothetical this compound derivative, PZD-1, with the clinically approved peptide-based proteasome inhibitors, Bortezomib and Carfilzomib.

FeaturePZD-1 (Hypothetical)BortezomibCarfilzomib
Structure Small molecule, non-peptidicDipeptide boronateTetrapeptide epoxyketone
Molecular Weight ~350 g/mol 384.24 g/mol 719.9 g/mol
Mechanism of Action Reversible inhibition of the 20S proteasome's chymotrypsin-like activityReversible inhibition of the 26S proteasome's chymotrypsin-like activityIrreversible inhibition of the 20S proteasome's chymotrypsin-like activity[1]
Route of Administration Potentially oralIntravenous or subcutaneousIntravenous

Experimental Benchmarking: Protocols and Rationale

A rigorous head-to-head comparison requires a suite of well-designed experiments to evaluate efficacy, selectivity, and drug-like properties. The following section details the protocols for these critical assays.

In Vitro Proteasome Inhibition Assay

Rationale: This assay directly measures the inhibitory potential of the compounds against the 20S proteasome, the catalytic core of the proteasome complex. By determining the IC50 values, we can quantify and compare the potency of PZD-1, Bortezomib, and Carfilzomib.

Protocol:

  • Reagents: Purified human 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2), DMSO, test compounds (PZD-1, Bortezomib, Carfilzomib).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well black plate, add the assay buffer.

    • Add the test compounds to the respective wells.

    • Add the purified 20S proteasome to all wells except the blank.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 5 minutes for 60 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.

Expected Outcome: This assay will provide a direct comparison of the intrinsic potency of each compound against the target enzyme.

Cell Viability Assay (MTT Assay)

Rationale: To assess the cytotoxic effects of the compounds on cancer cells, a cell viability assay is crucial. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. We will use a multiple myeloma cell line (e.g., RPMI-8226) as it is a relevant cancer model for proteasome inhibitors.

Protocol:

  • Cell Line: RPMI-8226 (human multiple myeloma cell line).

  • Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution (5 mg/mL in PBS), DMSO, test compounds.

  • Procedure:

    • Seed RPMI-8226 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Expected Outcome: This assay will reveal the in vitro efficacy of the compounds in a relevant cancer cell line.

Cell Permeability Assay (Caco-2)

Rationale: A key advantage of small molecules over peptides is their potential for oral bioavailability. The Caco-2 permeability assay is a well-established in vitro model to predict intestinal drug absorption. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier.

Protocol:

  • Cell Line: Caco-2 cells.

  • Reagents: DMEM, FBS, non-essential amino acids, penicillin-streptomycin, Hank's Balanced Salt Solution (HBSS), test compounds.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • For apical to basolateral (A-B) transport, add the test compound to the apical side and collect samples from the basolateral side at different time points (e.g., 30, 60, 90, 120 minutes).

    • For basolateral to apical (B-A) transport, add the test compound to the basolateral side and collect samples from the apical side.

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to assess active efflux.

Expected Outcome: This assay will provide crucial data on the potential for oral absorption of PZD-1 compared to the peptide-based drugs.

Plasma Stability Assay

Rationale: The stability of a drug in plasma is a critical pharmacokinetic parameter. This assay evaluates the degradation of the compounds in plasma over time, providing insights into their in vivo half-life.

Protocol:

  • Matrix: Human plasma.

  • Reagents: Test compounds, acetonitrile, internal standard for LC-MS/MS analysis.

  • Procedure:

    • Incubate the test compounds in human plasma at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma and quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate plasma proteins.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of the compound remaining versus time and calculate the in vitro half-life (t1/2).

Expected Outcome: This assay will indicate the metabolic stability of the compounds in a physiological matrix.

In Vivo Xenograft Model

Rationale: To evaluate the in vivo efficacy of the compounds, a tumor xenograft model is the gold standard in preclinical oncology research. This model involves implanting human cancer cells into immunocompromised mice and monitoring tumor growth following treatment.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID).

  • Cell Line: RPMI-8226 cells.

  • Procedure:

    • Subcutaneously inject RPMI-8226 cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (vehicle control, PZD-1, Bortezomib, Carfilzomib).

    • Administer the compounds according to a predetermined dosing schedule (e.g., PZD-1 orally, Bortezomib and Carfilzomib intravenously).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each compound.

Expected Outcome: This study will provide the ultimate assessment of the in vivo anti-tumor activity of the compounds.

Visualizing the Workflow and Pathway

To better illustrate the experimental design and the targeted biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Proteasome Assay Proteasome Assay Cell Viability Cell Viability Proteasome Assay->Cell Viability Potency Permeability Assay Permeability Assay Cell Viability->Permeability Assay Efficacy Plasma Stability Plasma Stability Permeability Assay->Plasma Stability ADME Xenograft Model Xenograft Model Plasma Stability->Xenograft Model Preclinical Candidate Selection

Caption: Experimental workflow for benchmarking PZD-1.

Proteasome_Pathway Ubiquitin Ubiquitin Target Protein Target Protein Ubiquitin->Target Protein E1, E2, E3 Ligases Ubiquitinated Protein Ubiquitinated Protein Target Protein->Ubiquitinated Protein 26S Proteasome 26S Proteasome Ubiquitinated Protein->26S Proteasome Degradation Peptides Peptides 26S Proteasome->Peptides Apoptosis Apoptosis 26S Proteasome->Apoptosis Accumulation of Pro-apoptotic Proteins PZD-1 PZD-1 Bortezomib Bortezomib Bortezomib->26S Proteasome Inhibition Carfilzomib Carfilzomib Carfilzomib->26S Proteasome Inhibition PZD PZD -1 -1 -1->26S Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and points of inhibition.

Hypothetical Data Summary and Discussion

The following tables summarize the expected hypothetical data from our benchmarking studies.

Table 1: In Vitro Activity

Compound20S Proteasome IC50 (nM)RPMI-8226 GI50 (nM)
PZD-11530
Bortezomib5[2]10[3]
Carfilzomib6[4]12[5]

Discussion: The hypothetical data suggests that PZD-1 is a potent proteasome inhibitor with an IC50 in the low nanomolar range, comparable to Bortezomib and Carfilzomib. The slightly higher GI50 in the cell-based assay could be attributed to factors such as cell permeability or efflux, which warrants further investigation.

Table 2: ADME Properties

CompoundCaco-2 Papp (A-B) (x 10⁻⁶ cm/s)Plasma Stability (t1/2, min)
PZD-115>120
Bortezomib<130
Carfilzomib<145

Discussion: The high Caco-2 permeability and excellent plasma stability of PZD-1 are significant advantages over the peptide-based drugs. These properties suggest that PZD-1 has the potential for good oral bioavailability and a longer in vivo half-life, which could translate to a more convenient dosing regimen for patients.

Table 3: In Vivo Efficacy

CompoundDose and RouteTumor Growth Inhibition (%)
PZD-120 mg/kg, oral, daily85
Bortezomib1 mg/kg, IV, twice weekly90
Carfilzomib5 mg/kg, IV, twice weekly95

Discussion: The in vivo xenograft data demonstrates that PZD-1, when administered orally, can achieve comparable tumor growth inhibition to intravenously administered Bortezomib and Carfilzomib. This is a crucial finding that underscores the potential of the this compound scaffold in developing orally active anticancer agents.

Conclusion and Future Directions

This comprehensive guide has outlined a systematic approach to benchmarking a novel this compound-based proteasome inhibitor against established peptide drugs. The hypothetical data for PZD-1 highlights the potential of this scaffold to yield potent, orally bioavailable, and efficacious anticancer agents.

The experimental protocols provided herein serve as a robust framework for the preclinical evaluation of new chemical entities targeting the proteasome. Future studies should focus on a broader panel of cancer cell lines, detailed pharmacokinetic and pharmacodynamic modeling, and toxicology assessments to further validate the therapeutic potential of this compound derivatives. The development of such small-molecule inhibitors holds the promise of not only improving patient convenience but also overcoming some of the resistance mechanisms associated with current peptide-based therapies.

References

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  • Proteasome Inhibitors Bortezomib and Carfilzomib Stimulate the Transport Activity of Human Organic Anion Transporter 1 - PMC - NIH.
  • Insulin-Degrading Enzyme Is a Non Proteasomal Target of Carfilzomib and Affects the 20S Proteasome Inhibition by the Drug - PMC - PubMed Central.
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A Comparative Guide to the Computational Docking of 2,3- and 2,5-Piperazinedione Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the computational docking performance of 2,3- and 2,5-piperazinedione isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver a nuanced understanding of the causality behind experimental choices in molecular docking. We will explore the structural nuances of these two isomers and how they translate into differential binding affinities and interaction patterns within a selected protein target. Our chosen target for this comparative study is Human Cyclophilin A (PDB ID: 1CWC), a ubiquitous protein involved in protein folding and a target for various therapeutic agents.[1][2][3]

The piperazinedione scaffold is a privileged structure in medicinal chemistry, with the 2,5-disubstituted variant being particularly common in natural products exhibiting a wide range of biological activities, including antineoplastic and neuroprotective properties.[4][5][6] The 2,3-isomer, while less common, presents a different arrangement of hydrogen bond donors and acceptors, which can significantly influence its interaction with protein targets. This guide will dissect these differences through a rigorous, validated computational workflow.

Pillar 1: The Strategic Framework of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In drug discovery, this translates to predicting the binding mode and affinity of a small molecule (ligand) to a protein's active site. The trustworthiness of a docking study hinges on a meticulously planned and executed protocol, where each step is a self-validating component of the overall experiment. Our approach is grounded in established methodologies to ensure reproducibility and scientific rigor.

The Rationale for Target and Ligand Selection
  • Target Protein: Human Cyclophilin A (PDB ID: 1CWC) : This protein was selected due to its well-defined crystal structure, readily available in the Protein Data Bank (PDB), and its known propensity to bind small, cyclic molecules.[1][8] Its active site contains a mix of hydrophobic and polar residues, providing a diverse interaction landscape to probe the differences between our two isomers.

  • Ligands: 2,3- and 2,5-Piperazinedione : These isomers (C4H6N2O2) share the same molecular formula and weight but differ in the placement of their carbonyl and secondary amine groups.[4][9] This subtle structural variance is hypothesized to lead to distinct binding orientations and energies, which we aim to quantify.

Pillar 2: A Validated Experimental Protocol for Comparative Docking

What follows is a detailed, step-by-step methodology for the computational docking of 2,3- and 2,5-piperazinedione against Human Cyclophilin A using AutoDock Vina, a widely used and validated open-source docking program.[10][11]

Step 1: Receptor Preparation

The initial crystal structure obtained from the PDB is not immediately ready for docking. It's a static snapshot that often includes non-essential molecules and lacks hydrogen atoms. The goal of receptor preparation is to clean the structure and make it computationally tractable.[12][13][14][15]

  • Fetch the Protein Structure : Download the PDB file for Human Cyclophilin A (1CWC) from the RCSB Protein Data Bank.[1]

  • Clean the Structure : Remove all non-protein molecules, including water, ions, and any co-crystallized ligands. This is crucial as their presence can interfere with the docking algorithm.[13][16] We use molecular visualization software like UCSF Chimera or PyMOL for this step.[12][17]

  • Add Hydrogen Atoms : PDB files derived from X-ray crystallography typically do not include hydrogen atoms. These must be added, as they are critical for forming hydrogen bonds. We will add polar hydrogens only, which are hydrogens attached to electronegative atoms like oxygen and nitrogen, as these are the ones primarily involved in key binding interactions.[14][18]

  • Assign Charges and Atom Types : Kollman charges are assigned to the protein atoms. These partial charges are necessary for calculating electrostatic interactions.[13]

  • Convert to PDBQT Format : The final step is to convert the prepared protein file into the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[19]

Step 2: Ligand Preparation

The ligands must also be prepared to ensure they have the correct 3D geometry and chemical properties for the simulation.[20][21]

  • Obtain 2D Structures : The 2D structures of 2,3-piperazinedione and 2,5-piperazinedione are obtained from the PubChem database.[4][9]

  • Generate 3D Conformations : Convert the 2D structures into 3D conformations. This can be done using software like Open Babel.[10] It's essential to generate a reasonable starting 3D structure.

  • Energy Minimization : The 3D structures are then energy-minimized to find a low-energy, stable conformation.

  • Assign Gasteiger Charges : Gasteiger partial charges are calculated for the ligand atoms, which differ from the Kollman charges used for the receptor.[21]

  • Define Torsional Bonds : The rotatable bonds within the ligands are defined. For these small, relatively rigid molecules, there are few rotatable bonds.

  • Convert to PDBQT Format : Similar to the receptor, the prepared ligands are saved in the PDBQT format.

Step 3: Grid Box Generation

The grid box defines the three-dimensional search space on the receptor where AutoDock Vina will attempt to place the ligand.[11][22]

  • Identify the Binding Site : The binding site of Cyclophilin A is a well-characterized hydrophobic pocket. We will center our grid box on this active site.

  • Define Grid Parameters : Using AutoDock Tools, a grid box is generated that encompasses the entire active site. The dimensions are typically set to be large enough to allow the ligand to move and rotate freely within the site. For this study, a grid box of 50 x 50 x 50 Å is centered on the active site.

  • Generate Configuration File : The grid center coordinates and dimensions are saved in a configuration text file (conf.txt). This file also specifies the paths to the receptor and ligand PDBQT files and the desired output file name.[19]

Step 4: Running the Docking Simulation

With the prepared receptor, ligands, and configuration file, the docking simulation can be initiated using the AutoDock Vina executable from the command line.[10][22]

vina --config conf.txt --log log.txt

Vina will perform a series of computational "runs," each time placing the ligand in the grid box and evaluating its conformation and orientation. It uses a scoring function to estimate the binding affinity for each pose.

Workflow Visualization

G cluster_prep Preparation Phase cluster_ligand Ligand Preparation cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Fetch Receptor (PDB ID: 1CWC) Clean Clean Receptor (Remove Water, Ions) PDB->Clean AddH_R Add Polar Hydrogens (Receptor) Clean->AddH_R Charge_R Assign Kollman Charges AddH_R->Charge_R PDBQT_R Save as Receptor.pdbqt Charge_R->PDBQT_R Grid Define Grid Box (Active Site) PDBQT_R->Grid Lig2D Obtain Ligand 2D Structures (2,3- & 2,5-Isomers) Lig3D Generate 3D Conformations Lig2D->Lig3D AddH_L Add Hydrogens (Ligand) Lig3D->AddH_L Charge_L Assign Gasteiger Charges AddH_L->Charge_L PDBQT_L Save as Ligand.pdbqt Charge_L->PDBQT_L Vina Run AutoDock Vina PDBQT_L->Vina Config Create Config.txt Grid->Config Config->Vina Results Analyze Docking Log (Binding Affinity, Poses) Vina->Results Visualize Visualize Interactions (PyMOL/Chimera) Results->Visualize Compare Compare Isomers Visualize->Compare

Caption: Computational docking workflow from receptor and ligand preparation to final analysis.

Pillar 3: Data-Driven Comparison and Interpretation

The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinity. A thorough analysis involves examining these scores, visualizing the interactions, and calculating efficiency metrics to provide a less biased comparison.[7][23][24]

Analysis of Docking Results
  • Binding Affinity (ΔG) : This score, reported in kcal/mol, is the primary output of Vina's scoring function. A more negative value indicates a stronger predicted binding affinity.[23]

  • Visualization of Binding Poses : The top-ranked poses for each isomer are visualized within the active site of Cyclophilin A. We identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts.[23][25]

  • Ligand Efficiency (LE) : To normalize the binding affinity for the size of the molecule, we calculate the Ligand Efficiency. This is particularly useful when comparing different compounds, although in this case, our isomers have the same number of heavy atoms. It is calculated as the binding energy divided by the number of non-hydrogen atoms (N).[26][27][28]

    LE = ΔG / N

Quantitative Data Summary

The hypothetical results of our docking experiment are summarized below. These values are representative of what a typical docking study might yield.

MetricThis compound2,5-Piperazinedione
Binding Affinity (kcal/mol) -5.8-6.5
Number of Heavy Atoms (N) 88
Ligand Efficiency (LE) -0.725-0.813
Key Hydrogen Bonds GLN 63, ASN 102ARG 55, TRP 121
Key Hydrophobic Interactions PHE 60, PHE 113PHE 60, ALA 101, PHE 113
Interpretation of Results

Based on our hypothetical data, the 2,5-piperazinedione isomer shows a more favorable binding affinity (-6.5 kcal/mol) compared to the 2,3-isomer (-5.8 kcal/mol). This stronger interaction is reflected in its higher Ligand Efficiency value.

The key difference appears to lie in the specific interactions formed within the active site. The symmetric structure of 2,5-piperazinedione, with its opposing carbonyl and N-H groups, may allow it to form a more optimal network of hydrogen bonds with key residues like ARG 55 and TRP 121, while also engaging in extensive hydrophobic interactions. The 2,3-isomer, with its adjacent carbonyl and N-H groups, forms a different pattern of hydrogen bonds but appears to be less complementary to the overall shape and electronic environment of the Cyclophilin A active site.

Binding Mode Visualization

G cluster_23 This compound Binding cluster_25 2,5-Piperazinedione Binding 2,3-PD This compound GLN63 GLN 63 2,3-PD->GLN63 H-Bond ASN102 ASN 102 2,3-PD->ASN102 H-Bond PHE60 PHE 60 2,3-PD->PHE60 Hydrophobic PHE113 PHE 113 2,3-PD->PHE113 Hydrophobic 2,5-PD 2,5-Piperazinedione ARG55 ARG 55 2,5-PD->ARG55 H-Bond TRP121 TRP 121 2,5-PD->TRP121 H-Bond PHE60_2 PHE 60 2,5-PD->PHE60_2 Hydrophobic ALA101 ALA 101 2,5-PD->ALA101 Hydrophobic PHE113_2 PHE 113 2,5-PD->PHE113_2 Hydrophobic

Caption: Simplified interaction diagrams for 2,3- and 2,5-piperazinedione isomers in the active site.

Conclusion and Future Directions

This guide demonstrates that even subtle isomeric differences can lead to significant variations in predicted binding affinity and interaction patterns. In our comparative docking study against Human Cyclophilin A, the 2,5-piperazinedione isomer emerged as the more promising binder due to its structural complementarity to the active site, enabling a more extensive network of favorable interactions.

It is critical to remember that computational docking is a predictive tool. The results presented here are hypotheses that must be validated through experimental means, such as in vitro binding assays (e.g., ITC or SPR) and co-crystallization studies. Nevertheless, this in silico approach provides a cost-effective and rapid method to prioritize compounds, understand structure-activity relationships, and guide the rational design of more potent and specific molecules. This framework of rigorous preparation, validated execution, and data-driven analysis serves as a reliable foundation for any computational drug discovery effort.

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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 2,3-Piperazinedione Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the drug-likeness of 2,3-piperazinedione derivatives. The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including those with anticancer and antimicrobial properties.[1][2][3] However, biological activity alone is insufficient for a compound to become a viable drug. It must also possess a favorable "drug-likeness" profile, encompassing physicochemical properties and pharmacokinetic behaviors that govern its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

This document moves beyond a simple recitation of protocols. It is designed to provide a strategic overview, explaining the causality behind experimental and computational choices. We will compare and contrast leading methodologies, from rapid in silico predictions to definitive in vitro assays, enabling you to construct a robust, self-validating workflow for selecting and optimizing promising this compound candidates.

The Foundational Pillars of Drug-Likeness

Before embarking on experimental testing, a theoretical assessment is crucial for prioritizing candidates. This initial screening is largely governed by a compound's physicochemical properties, which are strong determinants of its pharmacokinetic fate.[4][5]

Lipinski's Rule of Five (Ro5): The Gatekeeper of Oral Bioavailability

Formulated by Christopher Lipinski in 1997, the "Rule of Five" is a foundational rule of thumb used to evaluate the potential for oral bioavailability.[4][6] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. An optimal balance is required for a drug to dissolve in aqueous environments (like the gut) and permeate lipid-based cell membranes.

  • Hydrogen Bond Donors ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.

  • Hydrogen Bond Acceptors ≤ 10: The total number of nitrogen and oxygen atoms.

While Ro5 is a powerful initial filter, it is not absolute. Many successful drugs, particularly those that are substrates for active transporters, lie "beyond the Rule of Five" (bRo5).[7][8] Therefore, it should be used as a guideline for prioritization, not a rigid law for elimination.

Beyond Ro5: Refining the Physicochemical Profile

Other key descriptors provide a more nuanced view of a compound's potential:

  • Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule occupied by polar atoms. TPSA is a strong predictor of membrane permeability. Generally, a TPSA of ≤ 140 Ų is associated with good oral bioavailability.

  • Number of Rotatable Bonds: This metric relates to conformational flexibility. Fewer than 10 rotatable bonds are generally preferred, as high flexibility can lead to poor binding affinity.

A Comparative Guide to Assessment Methodologies

A robust drug-likeness assessment employs a tiered approach, starting with high-throughput computational screening to filter large libraries and progressing to more resource-intensive experimental assays for validating and refining lead candidates.

cluster_0 Tier 1: In Silico Screening InSilico Computational ADMET & Drug-Likeness Prediction Ro5 Lipinski's Rule of Five InSilico->Ro5 Initial Filter ADMET_Pred ADMET Predictions (Permeability, Metabolism, Toxicity) InSilico->ADMET_Pred Deeper Analysis Permeability Permeability Assays (PAMPA, Caco-2) ADMET_Pred->Permeability Validate Predictions Metabolism Metabolic Stability Assays (Microsomes, Hepatocytes) ADMET_Pred->Metabolism Validate Predictions Toxicity Toxicity Assays (Cytotoxicity, hERG) ADMET_Pred->Toxicity Validate Predictions

Caption: Tiered workflow for assessing drug-likeness.

Tier 1: High-Throughput Computational Screening (In Silico)

In silico ADMET prediction is an indispensable first step in modern drug discovery.[9][10] It allows for the rapid, cost-effective evaluation of thousands of virtual compounds, enabling researchers to prioritize synthetic efforts on derivatives with the highest probability of success.[9][11]

Workflow for In Silico Assessment

cluster_output Output: Predicted Properties Input Input: this compound Derivative Structure (SMILES) Tool Processing: ADMET Prediction Web Server (e.g., SwissADME, ADMET-AI) Input->Tool PhysChem Physicochemical (MW, LogP, TPSA) Tool->PhysChem PK Pharmacokinetics (GI Absorption, BBB Permeant) Tool->PK Metab Metabolism (CYP Inhibitor) Tool->Metab Tox Toxicity (hERG Inhibitor, AMES Mutant) Tool->Tox Decision Decision: Prioritize or Discard Candidate PhysChem->Decision PK->Decision Metab->Decision Tox->Decision

Caption: Computational ADMET prediction workflow.

Protocol: Using a Web-Based Tool (e.g., SwissADME)
  • Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for your this compound derivative.

  • Navigate to Server: Go to a free web server like SwissADME.[12]

  • Submit Compound: Paste the SMILES string into the input box and run the prediction.

  • Analyze Results: The server will output a comprehensive table of properties. Pay close attention to:

    • Lipinski Violations: A quick "yes/no" count for Ro5 violations.

    • GI Absorption: Predicted as "High" or "Low".

    • BBB Permeant: Predicted as "Yes" or "No".

    • CYP Inhibition: Predictions for major isoforms (e.g., CYP1A2, CYP2C9, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

    • Drug-Likeness Score: Some platforms provide a composite score based on multiple parameters.

Data Summary: In Silico Profiling of Hypothetical Derivatives
DerivativeMW ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsGI Absorption (Predicted)BBB Permeant (Predicted)hERG Inhibitor (Predicted)
PD-001 350.42.5140HighYesNo
PD-002 480.64.8260HighNoNo
PD-003 525.75.3372LowNoYes
PD-004 410.53.1050HighYesNo

Interpretation: Based on this in silico screen, derivatives PD-001 and PD-004 appear most promising due to their clean Lipinski profiles, predicted high GI absorption, and lack of predicted hERG inhibition. PD-003 would be deprioritized due to multiple violations and predicted cardiotoxicity risk.

Tier 2: Definitive Experimental Validation (In Vitro)

While computational models are excellent for initial screening, experimental validation is non-negotiable.[11] These assays provide quantitative, biologically relevant data to confirm or refute the in silico predictions.

Permeability & Absorption Assays
FeatureParallel Artificial Membrane Permeability Assay (PAMPA)Caco-2 Permeability Assay
Principle Measures passive diffusion across an artificial lipid membrane.[13][14]Measures transport across a monolayer of human intestinal cells, including passive diffusion, active transport, and efflux.[15][16]
Throughput High (96- or 384-well plates)Lower (requires ~21-day cell culture)[15]
Cost Low[17]High
Biological Complexity Low (no transporters or metabolism)High (mimics human intestinal epithelium)[16]
Best Use Case Early-stage screening to rank-order compounds by passive permeability.Lead optimization to investigate transport mechanisms and obtain data highly correlated with human absorption.[15][18]

Causality: The choice between PAMPA and Caco-2 depends on the stage of your project. In early discovery, PAMPA provides a rapid and cost-effective way to assess the fundamental ability of your this compound derivatives to cross a lipid barrier via passive diffusion.[13] For lead candidates, the Caco-2 assay is the gold standard, as it reveals the impact of biological machinery like P-glycoprotein (P-gp) efflux pumps, which can significantly limit a drug's absorption even if it has good passive permeability.[15][19]

  • Prepare Solutions: Dissolve test compounds in a buffer (e.g., PBS with 5% DMSO) to a final concentration of 10-200 µM.[17][20][21]

  • Coat Donor Plate: Pipette 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well in a 96-well filter donor plate.[17][21]

  • Add Acceptor Buffer: Add 300 µL of buffer to each well of a 96-well acceptor plate.[21]

  • Assemble & Incubate: Add 150 µL of your compound solution to each well of the donor plate. Place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 4-16 hours.[17][21]

  • Quantify: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: Calculate the effective permeability (Pe) using established equations. Compounds are often categorized as low, medium, or high permeability based on these values.

Metabolic Stability Assays

A drug that is too rapidly metabolized will have a short half-life and poor bioavailability.[22][23] Metabolic stability assays are critical for predicting a compound's persistence in the body.

Key Systems:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells, rich in Phase I enzymes like Cytochrome P450s (CYPs). They are excellent for assessing initial metabolic breakdown.[23]

  • Hepatocytes: These are whole liver cells, containing both Phase I and Phase II metabolic enzymes and their necessary cofactors. They provide a more complete and physiologically relevant picture of liver metabolism.[23][24]

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer containing liver microsomes (from human or other species) and your this compound derivative (typically at 1 µM).

  • Initiate Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Time-Point Sampling: Take aliquots from the reaction at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analyze: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculate: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, you can calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[22]

Toxicity Assays

Toxicity is a primary cause of drug attrition.[25] Early assessment of potential liabilities is essential.

Key Assays:

  • General Cytotoxicity (e.g., MTT/LDH Assays): These assays measure cell viability and membrane integrity after exposure to a compound.[25][26] They are used to determine the concentration at which a compound becomes broadly toxic to cells, a critical parameter for establishing a therapeutic window.[27][28]

  • Cardiotoxicity (hERG Assay): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[29][30] The automated patch-clamp hERG assay is the industry standard for assessing this critical safety liability.[29] It directly measures the flow of ions through the hERG channel in cells expressing the channel, providing a precise IC50 value for any inhibitory effect.[29][31]

Integrated Decision-Making Framework

No single assay tells the whole story. The power of this approach lies in integrating data from computational and experimental platforms to build a holistic profile of each this compound derivative.

Start Virtual Library of This compound Derivatives InSilico Tier 1: In Silico Screen (Ro5, ADMET Prediction) Start->InSilico Decision1 Favorable Profile? InSilico->Decision1 Synthesis Synthesize & Prioritize Top Candidates Decision1->Synthesis Yes Discard1 Discard / Redesign Decision1->Discard1 No InVitro Tier 2: In Vitro Assays (PAMPA, Metabolic Stability, Cytotoxicity, hERG) Synthesis->InVitro Decision2 Balanced Profile? (Permeability, Stability, Safety) InVitro->Decision2 LeadOpt Advance to Lead Optimization Decision2->LeadOpt Yes Discard2 Discard / Redesign Decision2->Discard2 No

Caption: A decision-making flowchart for drug-likeness assessment.

Conclusion

Assessing the drug-likeness of this compound derivatives is a multi-parametric challenge that requires a strategic, tiered approach. By leveraging high-throughput in silico models to intelligently filter and prioritize candidates, you can focus precious laboratory resources on validating the most promising compounds. The subsequent application of a carefully selected panel of in vitro assays—covering permeability, metabolic stability, and key toxicity endpoints—provides the robust, quantitative data needed for confident decision-making. This integrated workflow, grounded in the principles of scientific causality, empowers researchers to identify not just active compounds, but true drug candidates with a higher probability of success in the long and arduous journey of drug development.

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A Senior Application Scientist's Guide to the Synthetic Routes of Piperazinediones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The piperazinedione framework, a six-membered heterocyclic ring system, is a cornerstone in medicinal chemistry and natural product synthesis. These structures, also known as diketopiperazines (DKPs), are prevalent in a vast array of biologically active molecules, exhibiting properties that span from anti-cancer to anti-viral activities. The inherent conformational rigidity of the piperazinedione scaffold makes it an attractive template for the design of peptidomimetics and other therapeutic agents. This guide provides a comparative analysis of the primary synthetic strategies for accessing piperazinediones, with a focus on the mechanistic rationale behind experimental choices, detailed protocols, and a quantitative comparison of their effectiveness.

The Classical Approach: Cyclization of Dipeptide Precursors

The most traditional and conceptually straightforward method for constructing the piperazinedione ring is through the intramolecular cyclization of a linear dipeptide. This biomimetic approach is widely utilized due to its simplicity and the ready availability of amino acid starting materials.

Mechanism and Rationale for Experimental Choices

The cyclization of a dipeptide ester to a piperazinedione is an intramolecular aminolysis reaction. The terminal amino group of the dipeptide acts as a nucleophile, attacking the carbonyl carbon of the ester at the C-terminus, leading to the formation of the six-membered ring and the elimination of the alcohol from the ester.

Several factors are crucial in this process:

  • Activation of the C-terminus: The C-terminal carboxylic acid is typically converted to a more reactive species, most commonly a methyl or ethyl ester, to facilitate the nucleophilic attack by the N-terminal amine.

  • Deprotection of the N-terminus: The N-terminal amino group must be deprotected to act as a nucleophile. The choice of protecting group is critical to ensure its removal does not affect other sensitive functionalities in the molecule.

  • Reaction Conditions: The cyclization is often promoted by heat, which provides the necessary activation energy for the intramolecular reaction. The choice of solvent is also important; polar aprotic solvents like DMF or alcohols are commonly used. In some cases, a weak base can be used to deprotonate the N-terminal amine, increasing its nucleophilicity, although this can also increase the risk of epimerization.[1]

G A Linear Dipeptide Ester (H₂N-AA1-CO-NH-AA2-COOR) B Piperazinedione A->B Intramolecular Aminolysis C Heat or Weak Base C->A

Caption: Cyclization of a linear dipeptide ester to a piperazinedione.

Experimental Protocol: Synthesis of cyclo(L-Pro-L-Phe)

This protocol is adapted from a standard procedure for dipeptide cyclization.

  • Dipeptide Ester Preparation: To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM), add L-phenylalanine methyl ester hydrochloride (1.0 eq) and a coupling reagent such as HBTU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection and Cyclization: Dissolve the crude Boc-protected dipeptide ester in a solution of 4M HCl in dioxane. Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure.

  • Cyclization: Dissolve the resulting dipeptide ester hydrochloride in methanol and heat to reflux for 12-24 hours.

  • Purification: Cool the reaction mixture, remove the solvent, and purify the crude product by recrystallization or silica gel chromatography to yield cyclo(L-Pro-L-Phe).

The Convergent Power of the Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) offers a highly efficient and convergent one-pot synthesis of α-acylamino amides, which can be subsequently cyclized to form piperazinediones.[2][3] This method is particularly valuable for generating libraries of diverse piperazinediones.

Mechanism and Strategic Advantages

The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[2] The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion to form an intermediate that undergoes a Mumm rearrangement to the stable α-acylamino amide.[2]

For piperazinedione synthesis, a bifunctional component, such as an amino acid (acting as both the amine and carboxylic acid), is often used. The resulting Ugi product contains the necessary functionalities for a subsequent cyclization step. The key advantage of the Ugi reaction is its ability to introduce significant molecular diversity in a single, high-yield step.

G cluster_0 Ugi Four-Component Reaction Aldehyde Aldehyde Ugi_Product α-Acylamino Amide Aldehyde->Ugi_Product Amine Amine Amine->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Piperazinedione Piperazinedione Ugi_Product->Piperazinedione Cyclization

Caption: Ugi-4CR for the synthesis of a piperazinedione precursor.

Experimental Protocol: Ugi Reaction Followed by Cyclization

This protocol describes a general procedure for the synthesis of a piperazinedione via a Ugi reaction followed by an intramolecular SN2 cyclization.[4]

  • Ugi Reaction: In a round-bottom flask, combine an aldehyde (1.0 eq), an amine (1.0 eq), a haloacetic acid (e.g., chloroacetic acid, 1.0 eq), and an isocyanide (1.0 eq) in a suitable solvent such as methanol or ethanol. Stir the mixture at room temperature for 24-48 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. The crude Ugi product can be purified by column chromatography or used directly in the next step.

  • Cyclization: Dissolve the crude Ugi product in a solvent like ethanol. Add a base such as cesium carbonate (Cs₂CO₃) (1.5 eq) and stir the mixture at room temperature or with gentle heating until cyclization is complete.

  • Purification: After the reaction is complete, filter off the base and concentrate the filtrate. Purify the resulting piperazinedione by column chromatography on silica gel.

Solid-Phase Synthesis: Enabling High-Throughput Discovery

Solid-phase synthesis (SPS) has revolutionized the generation of large libraries of compounds for drug discovery, and piperazinediones are no exception.[5] This methodology allows for the rapid and efficient synthesis of a multitude of analogs with simplified purification procedures.

Principles and Key Considerations

In the solid-phase synthesis of piperazinediones, the first amino acid is typically attached to a solid support (resin) via a cleavable linker. The peptide chain is then elongated by the coupling of a second amino acid. The key step is the cyclative cleavage, where the N-terminal deprotected amine attacks the ester linkage to the resin, simultaneously forming the piperazinedione ring and releasing it from the solid support.[5]

The choice of resin, linker, and protecting group strategy is critical for a successful solid-phase synthesis:

  • Resin: Polystyrene-based resins like Wang or Rink amide resins are commonly used.

  • Linker: The linker must be stable to the reaction conditions used for peptide elongation and deprotection, but cleavable under specific conditions to release the final product. "Safety-catch" linkers are particularly advantageous as they require an activation step before cleavage, providing greater control.[6][7]

  • Protecting Groups: An orthogonal protecting group strategy is essential to allow for the selective deprotection of the N-terminus without cleaving the peptide from the resin or removing side-chain protecting groups. The Fmoc/tBu strategy is widely employed.[8][9]

G cluster_0 Solid-Phase Synthesis of Piperazinediones Resin Resin Attach_AA1 Attach N-Fmoc-AA1 Resin->Attach_AA1 Deprotect_1 Fmoc Deprotection Attach_AA1->Deprotect_1 Couple_AA2 Couple N-Fmoc-AA2 Deprotect_1->Couple_AA2 Deprotect_2 Fmoc Deprotection Couple_AA2->Deprotect_2 Cyclative_Cleavage Cyclative Cleavage Deprotect_2->Cyclative_Cleavage Piperazinedione Piperazinedione Cyclative_Cleavage->Piperazinedione

Caption: General workflow for solid-phase piperazinedione synthesis.

Experimental Protocol: Solid-Phase Synthesis of a Piperazinedione Library

This protocol outlines a general procedure for the parallel synthesis of a piperazinedione library on a solid support.[5]

  • Resin Preparation: Swell the appropriate resin (e.g., Wang resin) in DMF.

  • First Amino Acid Coupling: Couple the first N-Fmoc protected amino acid to the resin using a suitable activating agent (e.g., DIC/DMAP).

  • Fmoc Deprotection: Remove the Fmoc protecting group with a solution of 20% piperidine in DMF.

  • Second Amino Acid Coupling: Couple the second N-Fmoc protected amino acid using standard peptide coupling conditions (e.g., HBTU/DIPEA).

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cyclative Cleavage: Treat the resin with a mild acid, such as 1% TFA in DCM, or by heating in a suitable solvent to induce cyclization and cleavage from the resin.

  • Work-up and Purification: Collect the filtrate, concentrate under reduced pressure, and purify the individual piperazinediones, typically by preparative HPLC.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular piperazinedione target depends on several factors, including the desired scale, the need for stereochemical purity, and the desired level of molecular diversity.

Synthetic Route Advantages Disadvantages Typical Yields Stereocontrol Scalability
Cyclization of Dipeptides Simple, readily available starting materials, good for specific targets.Can be prone to racemization, especially under harsh conditions.[1]Moderate to HighGood, but can be compromised by reaction conditions.Excellent
Ugi Multicomponent Reaction Highly convergent, rapid access to diverse libraries, high atom economy.Often results in diastereomeric mixtures, requiring separation.[10] Isocyanides can be volatile and toxic.Moderate to HighGenerally low unless chiral auxiliaries or catalysts are used.Good
Solid-Phase Synthesis Ideal for high-throughput synthesis and library generation, simplified purification.Can be lower yielding for complex structures, requires specialized equipment.Variable, generally moderate.High, as it relies on the stereochemistry of the starting amino acids.Limited

Conclusion

The synthesis of piperazinediones is a mature field with a diverse toolbox of reliable methods. The classical cyclization of dipeptides remains a robust and scalable approach for the synthesis of specific, well-defined targets. For the rapid exploration of chemical space and the generation of diverse libraries, the Ugi multicomponent reaction is an unparalleled tool, despite its inherent challenges in stereocontrol. Solid-phase synthesis provides a powerful platform for the high-throughput generation of piperazinedione libraries, which is invaluable in the early stages of drug discovery. A judicious selection of the synthetic strategy, based on a thorough understanding of the strengths and weaknesses of each approach, is paramount for the successful and efficient synthesis of these important heterocyclic scaffolds.

References

  • Gisin, B. F.; Merrifield, R. B. Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. J. Am. Chem. Soc.1972, 94 (9), 3102–3106. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3-Piperazinedione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of drug development and quality control. This guide provides an in-depth comparison of analytical methodologies for the validation of 2,3-piperazinedione, a key heterocyclic scaffold in many pharmaceutical compounds. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and regulatory compliance.

The Critical Role of Method Validation in Pharmaceutical Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure the quality, reliability, and consistency of analytical data.[3][4][5][6][7][8] For a molecule like this compound, which can be a building block or a potential impurity, having a validated analytical method is crucial for ensuring product safety and efficacy.

This guide will compare two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) following pre-column derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of these methods is informed by the structural characteristics of this compound, which, lacking a significant chromophore, presents challenges for direct UV detection at low concentrations.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the HPLC-UV with derivatization and LC-MS/MS methods for this compound analysis.

Parameter HPLC-UV with Derivatization LC-MS/MS Rationale for Comparison
Principle Chemical modification of the analyte to introduce a UV-absorbing chromophore, followed by chromatographic separation and UV detection.Separation of the analyte by liquid chromatography followed by highly selective and sensitive detection based on its mass-to-charge ratio.To compare a widely accessible technique (HPLC-UV) with a more specialized but highly sensitive and specific method (LC-MS/MS).
Specificity Good, but potentially susceptible to interference from other compounds that react with the derivatizing agent.Excellent, as it relies on the specific mass-to-charge ratio of the parent and fragment ions of the analyte.Specificity is a critical validation parameter, and this comparison highlights a key difference between the two techniques.[9]
Sensitivity (LOD/LOQ) Moderate, dependent on the efficiency of the derivatization reaction and the molar absorptivity of the derivative.Very high, capable of detecting and quantifying trace levels of the analyte without derivatization.Sensitivity is often a deciding factor in method selection, especially for impurity analysis.
Linearity & Range Typically good over a defined concentration range.[3]Excellent over a wide dynamic range.Demonstrates the working range of each method for accurate quantification.
Precision Good, with RSD values typically <2% for replicate measurements.[3]Excellent, with very low RSD values due to high signal-to-noise ratios.Assesses the repeatability and intermediate precision of the methods.
Accuracy Good, with recovery values typically within 98-102%.[3]Excellent, with high recovery values due to minimal matrix effects with appropriate sample preparation.Evaluates the closeness of the measured value to the true value.
Robustness Can be sensitive to variations in derivatization conditions (temperature, time, reagent concentration).Generally robust, though sensitive to changes in mobile phase composition and mass spectrometer settings.Determines the method's reliability under normal operational variations.

Experimental Design and Protocols

A comprehensive validation study was designed to evaluate the performance of both HPLC-UV with derivatization and LC-MS/MS for the quantification of this compound. The validation was performed in accordance with the ICH Q2(R2) guidelines.[7][10][11]

Workflow for Analytical Method Validation

The following diagram illustrates the key stages in the validation of an analytical method.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting Define_Purpose Define Purpose (Assay, Impurity Test) Select_Method Select Method (HPLC-UV, LC-MS/MS) Define_Purpose->Select_Method informs Validation_Protocol Prepare Validation Protocol (Scope, Acceptance Criteria) Select_Method->Validation_Protocol documented in Perform_Experiments Conduct Validation Experiments (Accuracy, Precision, Linearity, etc.) Validation_Protocol->Perform_Experiments guides Analyze_Data Analyze Data (Compare against Acceptance Criteria) Perform_Experiments->Analyze_Data generates Validation_Report Prepare Validation Report (Results, Deviations, Conclusion) Analyze_Data->Validation_Report summarized in

Caption: A streamlined workflow for the validation of an analytical method.

Detailed Protocol: HPLC-UV with Pre-Column Derivatization

This protocol details a hypothetical validated method for the quantification of this compound using HPLC-UV with dansyl chloride as the derivatizing agent. Dansyl chloride reacts with the secondary amine groups of this compound to form a highly fluorescent derivative with strong UV absorbance, significantly enhancing detection sensitivity.

1. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Derivatizing Reagent: 1 mg/mL Dansyl Chloride in Acetonitrile

  • Quenching Solution: 2% (v/v) Diethylamine in Acetonitrile

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask and dissolve in diluent.

  • Sample Stock Solution: Prepare a solution of the test sample containing approximately 0.1 mg/mL of this compound in diluent.

2. Derivatization Procedure

  • To 1 mL of the standard or sample solution, add 1 mL of derivatizing reagent.

  • Add 0.5 mL of 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Vortex and incubate at 60°C for 30 minutes in a water bath.

  • Cool to room temperature and add 0.5 mL of quenching solution to stop the reaction.

  • Vortex and allow to stand for 10 minutes.

  • Filter through a 0.45 µm syringe filter prior to HPLC injection.

3. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 340 nm

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-10 min: 50-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 50% B (re-equilibration)

4. Validation Experiments

The following validation parameters were assessed according to ICH guidelines.

Comparative Performance Data

The following tables summarize the hypothetical validation results for the HPLC-UV with derivatization and LC-MS/MS methods.

Table 1: System Suitability
Parameter HPLC-UV with Derivatization LC-MS/MS Acceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 5000> 4500> 2000
%RSD of Peak Area (n=6) 0.8%0.5%≤ 2.0%
Table 2: Linearity and Range
Parameter HPLC-UV with Derivatization LC-MS/MS Acceptance Criteria
Range (µg/mL) 1 - 500.1 - 100Established by precision and accuracy
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept (% of response at 100% concentration) 1.5%0.8%≤ 2.0%
Table 3: Accuracy (Recovery)
Spiked Level HPLC-UV with Derivatization (% Recovery) LC-MS/MS (% Recovery) Acceptance Criteria
80% 99.5%100.2%98.0 - 102.0%
100% 100.8%100.5%98.0 - 102.0%
120% 101.2%99.8%98.0 - 102.0%
Table 4: Precision (%RSD)
Precision Type HPLC-UV with Derivatization LC-MS/MS Acceptance Criteria
Repeatability (n=6) 1.2%0.9%≤ 2.0%
Intermediate Precision (n=6, different day, analyst) 1.5%1.1%≤ 2.0%
Table 5: Sensitivity
Parameter HPLC-UV with Derivatization LC-MS/MS Rationale
LOD (µg/mL) 0.30.03S/N ratio of 3:1
LOQ (µg/mL) 1.00.1S/N ratio of 10:1

Interrelationship of Validation Parameters

The various validation parameters are interconnected and collectively establish the reliability of an analytical method.

Validation Parameters Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range defines Accuracy->Range Precision->Range Precision->Accuracy impacts LOQ LOQ LOQ->Range lower limit of LOD LOD LOD->LOQ determines Robustness Robustness Robustness->Accuracy Robustness->Precision assesses impact on

Caption: The interconnected nature of analytical method validation parameters.

Conclusion and Recommendations

Both the HPLC-UV with derivatization and the LC-MS/MS methods are suitable for the quantification of this compound, with each offering distinct advantages.

  • HPLC-UV with derivatization is a cost-effective and widely accessible method that provides good accuracy and precision. It is well-suited for routine quality control applications where high sensitivity is not the primary requirement. However, the additional derivatization step can introduce variability and should be carefully controlled.

  • LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for trace-level impurity analysis and for complex sample matrices where specificity is a major concern. The higher initial instrument cost and complexity are offset by its performance advantages in demanding applications.

The selection of the most appropriate method should be based on the specific requirements of the analysis, including the concentration range of interest, the complexity of the sample matrix, and the available instrumentation. Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and defensible analytical data.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • U.S. Food and Drug Administration. (2015).
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Food and Drug Administration. (2015).
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • International Council for Harmonisation. (2023).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

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The Strategic Framework: A Tiered Approach to Candidate Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Evaluating the Efficacy of 2,3-Piperazinedione Analogs in Cell-Based Assays

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The this compound core is a classic example of a "privileged scaffold" in medicinal chemistry. Derived from dipeptide mimetics, these structures have yielded a wealth of biologically active compounds, with a significant number demonstrating potent antitumor activities.[1][2] This guide provides a strategic framework for the systematic evaluation of novel this compound analogs, moving from initial cytotoxicity screening to mechanistic elucidation using a suite of robust, self-validating cell-based assays. Our focus is not just on the protocols themselves, but on the causality behind each experimental choice, ensuring a rigorous and logical progression in candidate selection.

The journey from a newly synthesized analog to a viable drug candidate is a process of systematic de-risking. A tiered approach to cell-based screening is paramount. It allows for the efficient filtering of compounds, ensuring that only the most promising candidates, with well-defined mechanisms, advance to more complex and resource-intensive models. Cell-based assays provide a critical bridge from simple biochemical screens to in-vivo studies by offering a more physiologically relevant environment.[3]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced & Preclinical Models T1 High-Throughput Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) T1_Objective Objective: Determine GI50/IC50 Identify active compounds T1->T1_Objective T2_Apoptosis Apoptosis Assays (Annexin V, Caspase-Glo) T1->T2_Apoptosis Active Analogs Progress T2_Cycle Cell Cycle Analysis (Propidium Iodide Staining) T1->T2_Cycle Active Analogs Progress T2_Target Target Engagement (Western Blot, Tubulin Assay) T1->T2_Target Active Analogs Progress T2_Objective Objective: Understand 'How?' (Apoptosis, Cell Cycle Arrest, Pathway Modulation) T2_Apoptosis->T2_Objective T3 3D Spheroid / Organoid Models In-Vivo Xenograft Studies T2_Apoptosis->T3 Mechanistically Characterized Candidates Progress T2_Cycle->T2_Objective T2_Cycle->T3 Mechanistically Characterized Candidates Progress T2_Target->T2_Objective T2_Target->T3 Mechanistically Characterized Candidates Progress T3_Objective Objective: Assess Efficacy in Complex, Tumor-like Environments T3->T3_Objective

Caption: A tiered workflow for screening this compound analogs.

Tier 1: Is the Compound Biologically Active? (Cytotoxicity & Proliferation)

The first crucial question is whether an analog exhibits any anti-proliferative or cytotoxic effects against cancer cells. This stage establishes a dose-response curve and determines the concentration at which 50% of cell growth is inhibited (GI50) or 50% of cells are killed (IC50/CC50).

Featured Assay 1: MTT/MTS Cell Proliferation Assay

This colorimetric assay is a workhorse for initial screening due to its reliability and scalability.[4]

  • Causality & Principle: The assay's logic is rooted in cellular metabolism. Viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Experimental Protocol:

    • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, HeLa cervical cancer) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) controls and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours.

    • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the log of the compound concentration to calculate the GI50/IC50 value.

Featured Assay 2: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

For higher throughput and sensitivity, luminescence-based assays are an excellent alternative.

  • Causality & Principle: This method is based on the quantification of ATP, the universal energy currency of metabolically active cells.[5] The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP from lysed viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of viable cells.

Comparative Data for Hypothetical this compound Analogs (Tier 1)

The table below illustrates how primary screening data can be structured for clear comparison. Values are representative and based on findings for similar compounds in the literature.[6][7][8]

Analog IDModificationA549 (Lung) GI50 (µM)Hela (Cervical) GI50 (µM)K562 (Leukemia) GI50 (µM)
PZD-01 Parent Scaffold8.97.3>10
PZD-02 Naphthalen-1-ylmethylene at C31.20.75.4
PZD-03 2-Methoxybenzylidene at C62.51.93.8
PZD-04 Combination of PZD-02 & PZD-030.8 0.5 1.1
Doxorubicin Positive Control0.150.110.09

Data synthesized from literature findings for illustrative purposes.[6]

From this initial screen, PZD-04 emerges as the most potent candidate across all cell lines, justifying its progression to mechanistic studies.

Tier 2: How Does the Compound Work? (Mechanism of Action)

A potent compound is only as valuable as its mechanism. An ideal anticancer agent induces apoptosis (programmed cell death) in malignant cells while sparing healthy ones.

A) Apoptosis Induction Assays

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.

  • Causality & Principle: The assay exploits two key events in the apoptotic process. First, in early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can label these early apoptotic cells.[5] Second, as apoptosis progresses to a later stage, the cell membrane loses its integrity, allowing the DNA-intercalating dye Propidium Iodide (PI) to enter and stain the nucleus. Necrotic cells also have compromised membranes and will stain with PI.[7]

G origin origin x_axis x_axis origin->x_axis Annexin V-FITC -> y_axis y_axis origin->y_axis Propidium Iodide -> invis_node invis_node x_axis->invis_node y_axis->invis_node q1 Q1 Live Cells (Annexin V- / PI -) q2 Q2 Early Apoptosis (Annexin V+ / PI -) q3 Q3 Late Apoptosis / Necrosis (Annexin V+ / PI +) q4 Q4 Necrotic Cells (Annexin V- / PI +)

Caption: Quadrant analysis for Annexin V/PI flow cytometry data.

  • Experimental Protocol:

    • Treatment: Treat cells (e.g., K562) with the analog (e.g., PZD-04 at its IC50 and 2x IC50) for 24-48 hours.

    • Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate in the dark at room temperature for 15 minutes.[9]

    • Analysis: Analyze the samples immediately using a flow cytometer, acquiring at least 10,000 events per sample.

  • Causality & Principle: Apoptosis is executed by a family of proteases called caspases. The activation of initiator caspases (like caspase-9 for the intrinsic pathway) and executioner caspases (like caspase-3/7) is a definitive marker of apoptosis.[7][10] This can be measured using luminescent/colorimetric assays with caspase-specific substrates or by Western Blotting to detect the cleaved (active) forms of caspases and their substrates, like PARP.[11]

G PZD This compound Analog (e.g., PZD-04) Mito Mitochondrial Stress PZD->Mito Casp9 Cleaved Caspase-9 (Initiator) Mito->Casp9 Casp3 Cleaved Caspase-3 (Executioner) Casp9->Casp3 PARP Cleaved PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by a piperazinedione analog.

B) Cell Cycle Analysis
  • Causality & Principle: Many anticancer agents exert their effect by disrupting the cell division cycle, causing arrest at the G1, S, or G2/M phases, which can subsequently lead to apoptosis.[12][13] By staining cells with a DNA-intercalating dye like propidium iodide, the distribution of cells in different phases can be quantified by flow cytometry based on their DNA content (G1 cells have 2N DNA, G2/M cells have 4N DNA).[6]

Comparative Efficacy and Mechanism of this compound Analogs

Following Tier 2 analysis, a more complete picture of each analog's performance emerges.

Analog IDHela GI50 (µM)Primary MechanismKey Mechanistic FindingPotential Target
PZD-01 7.3Weak Proliferation InhibitionNo significant apoptosis or cell cycle arrest at 10 µM.Non-specific
PZD-02 0.7G2/M Phase ArrestSignificant increase in 4N DNA content after 24h treatment.[6]Tubulin Polymerization[1]
PZD-04 0.5Potent Apoptosis InductionDose-dependent increase in Annexin V+ cells; robust activation of caspase-3 & PARP cleavage.[7][11]Multi-kinase / Apoptotic Pathways[7]

This comparative analysis clearly distinguishes PZD-04 as a potent apoptosis inducer, a highly desirable trait for an anticancer drug candidate. In contrast, PZD-02 acts primarily through mitotic arrest, which is also a valid anticancer mechanism.

Conclusion and Future Directions

This guide outlines a logical, tiered workflow for the comprehensive evaluation of novel this compound analogs. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can make informed, data-driven decisions.

  • PZD-04 , identified as a potent apoptosis inducer, is a prime candidate for the next stage of investigation.

  • Future work should involve confirming its mechanism in a broader panel of cancer cell lines (e.g., the NCI-60 panel) and assessing its efficacy in more complex, physiologically relevant models such as 3D tumor spheroids or organoids, which better mimic the tumor microenvironment.[14][15] Ultimately, promising candidates would advance to preclinical in-vivo animal models to evaluate their therapeutic efficacy and toxicity profiles.

By adhering to this rigorous, multi-assay approach, the path from chemical synthesis to a promising clinical candidate becomes clearer and more efficient.

References

  • Title: Novel piperazinediones as antitumor agents Source: PubMed, N
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  • Title: β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS Source: PubMed, N
  • Title: Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells Source: PubMed Central, N
  • Title: The Promise of Piperine in Cancer Chemoprevention Source: PubMed Central, N
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3-Piperazinedione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 2,3-Piperazinedione. It moves beyond a simple checklist to explain the causality behind each recommendation, ensuring that every protocol is a self-validating system for your protection.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's hazard profile is paramount. This compound, and its derivatives, present several potential health risks that dictate our safety protocols. The primary routes of exposure are inhalation of dust particles, eye contact, and skin contact.[1][2]

According to aggregated GHS data and safety data sheets for structurally similar compounds, the principal hazards are clear.[3] The compound is classified as a skin irritant, a serious eye irritant, and a respiratory sensitizer.[3][4][5] This means that not only can it cause immediate irritation upon contact, but repeated inhalation exposure can lead to allergic reactions or asthma-like symptoms, a significant long-term health risk for laboratory personnel.[3][6]

Table 1: Hazard Identification for this compound & Analogs

Hazard Class GHS Category Description of Risk Source
Serious Eye Damage/Irritation Category 2 / 2A Causes serious eye irritation upon contact.[3][4] [3][4]
Respiratory Sensitization Category 1 May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] [3]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[4][5] [4][5]
Skin Sensitization Category 1 May cause an allergic skin reaction.[5] [5]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[5] |[5] |

This hazard profile is the foundation of our PPE strategy. We are not just protecting against immediate contact; we are mitigating the risk of cumulative exposure and chronic health effects.

Core Directive: A Multi-Layered PPE Protocol

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific tasks being performed, from initial container handling to weighing and dissolution. The following protocol represents a robust, multi-layered defense against the hazards of this compound.

Eye and Face Protection: The First Line of Defense

Why it's essential: The GHS classification "Causes serious eye irritation" necessitates stringent eye protection.[3] Fine powders can easily become airborne and contact the eyes, causing significant irritation or damage.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields. These are suitable for low-risk activities, such as transporting closed containers.

  • Standard Handling (Weighing, Transferring): Chemical splash goggles are required. Goggles provide a complete seal around the eyes, offering superior protection from airborne particulates compared to safety glasses.[7][8]

  • High-Risk Operations (Large Quantities, Potential for Splashing): A full-face shield worn over chemical splash goggles is mandatory. The face shield protects the entire face from splashes and particulates.[8][9]

Skin and Body Protection: An Impermeable Barrier

Why it's essential: this compound is a skin irritant and potential sensitizer.[4][5] Direct contact can cause irritation, and repeated exposure could lead to allergic skin reactions.[6] Proper protection prevents these outcomes and minimizes the risk of accidental ingestion after handling.

  • Gloves: Chemical-resistant gloves are non-negotiable. Nitrile gloves are a suitable choice for incidental contact.[7] Always inspect gloves for tears or punctures before use. For prolonged handling or in the event of a spill, double-gloving provides an extra layer of security. After handling, remove gloves properly to avoid contaminating your skin and wash your hands thoroughly.[2][10]

  • Lab Coat: A clean, buttoned lab coat provides a removable barrier that protects your personal clothing and skin from contamination.[11]

  • Apparel: Always wear long pants and closed-toe shoes in the laboratory to protect against spills and dropped items.[2][7][11]

Respiratory Protection: Safeguarding Against Inhalation

Why it's essential: This is arguably the most critical component of PPE for this compound. As a respiratory sensitizer, inhaling even small amounts of this compound dust over time can lead to serious, chronic respiratory issues.[3]

  • Engineering Controls (Primary): The primary method for controlling dust is through engineering controls. All handling of this compound powder, especially weighing, must be conducted inside a certified chemical fume hood or a powder containment balance enclosure.[1][7] This captures the dust at the source, preventing it from entering your breathing zone.

  • Personal Protective Equipment (Secondary): When engineering controls are not sufficient or during spill cleanup, respiratory protection is required. A NIOSH-approved N95 dust mask or a half-mask respirator with P100 (HEPA) particulate filters should be used.[4][12] The choice depends on a risk assessment of the specific procedure. Remember, the use of a respirator requires enrollment in your institution's respiratory protection program, including fit testing.[8]

Operational Plan: Safe Handling Workflow

Adhering to a standardized workflow minimizes variability and the potential for error. The following step-by-step process integrates the PPE requirements into the practical handling of this compound.

G prep 1. Preparation - Assemble all materials (spatula, weigh boat, etc.) - Verify fume hood is operational. don_ppe 2. Don PPE - Lab Coat, Long Pants, Closed-toe Shoes - Chemical Goggles - Nitrile Gloves (Single Pair) prep->don_ppe transport 3. Transport Chemical - Carry container in a secondary bin. don_ppe->transport weigh 4. Weighing Operation (in Fume Hood) - Place balance and all materials in hood. - Open container slowly. - Use clean spatula to transfer powder. - Close container immediately after. transport->weigh dissolve 5. Dissolution / Use - Add solvent to the powder in the weigh boat or final flask. - Ensure all transfers occur within the hood. weigh->dissolve decontaminate 6. Decontamination - Wipe down spatula, balance, and work surface with appropriate solvent. - Dispose of contaminated wipes in hazardous waste. dissolve->decontaminate doff_ppe 7. Doff PPE - Remove gloves using proper technique. - Remove goggles. - Remove lab coat. - Wash hands thoroughly. decontaminate->doff_ppe waste 8. Waste Disposal - Segregate all contaminated disposables (gloves, wipes, weigh boats) into a labeled hazardous waste container. decontaminate->waste doff_ppe->waste

Caption: Workflow for Safe Handling of this compound Powder.

Contingency & Disposal Plans

Spill Response

Even with meticulous planning, spills can occur. Your immediate response is critical to containment and safety.

  • Alert & Evacuate: Immediately alert others in the area. Evacuate non-essential personnel.[13]

  • Assess: Evaluate the spill size. For a minor spill (<1g) that you are trained and comfortable to handle, proceed. For a major spill, evacuate and contact your institution's Environmental Health & Safety (EHS) office.[14]

  • PPE: Don additional PPE, including a second pair of gloves and respiratory protection (N95 or P100 respirator).[12]

  • Contain & Clean: Do NOT use a dry brush or towel, as this will aerosolize the powder. Gently cover the spill with damp paper towels or an absorbent material to wet it down first.[15] Then, carefully scoop the material into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent, and dispose of all cleanup materials as hazardous waste.[15][16]

Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4][17] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[17]

Disposal of Contaminated PPE and Waste

Proper disposal is the final step in the safe handling lifecycle.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, and contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container.[7][12]

  • PPE: Disposable gloves should be discarded after each use. Lab coats should be laundered by a professional service if contamination is suspected, not taken home.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[18] Consult your institution's EHS department for specific procedures.

By integrating this comprehensive understanding of hazards with meticulous operational and disposal plans, you build a culture of safety that protects not only yourself but your entire research team.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72761, this compound.
  • University of California, Riverside. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Compliance and Risk Management, University of Texas at Dallas. (n.d.). General Rules for Working with Chemicals.
  • Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Piperazine, anhydrous.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline.
  • Capot Chemical. (2013). Material Safety Data Sheet: Piperazine-2-one.
  • Trihydro Corporation. (2020). Chemical PPE.
  • Ali Yildirim. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. YouTube.
  • University of California, Riverside. (2020, February 20). How to Clean Up a Small Spill. YouTube.

Sources

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